Technical Documentation Center

(2-Ethoxy-6-formylphenoxy)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Ethoxy-6-formylphenoxy)acetic acid
  • CAS: 141126-82-1

Core Science & Biosynthesis

Foundational

Technical Guide to (2-Ethoxy-6-formylphenoxy)acetic Acid (CAS 141126-82-1): Properties, Synthesis, and Applications in DNA-Encoded Library (DEL) Drug Discovery

Executive Summary (2-Ethoxy-6-formylphenoxy)acetic acid (CAS 141126-82-1) is a specialized bifunctional aromatic building block utilized primarily in advanced organic synthesis and drug discovery[1][2]. Featuring both a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Ethoxy-6-formylphenoxy)acetic acid (CAS 141126-82-1) is a specialized bifunctional aromatic building block utilized primarily in advanced organic synthesis and drug discovery[1][2]. Featuring both a reactive aldehyde (formyl) group and a carboxylic acid moiety, it serves as a critical linchpin in solid-phase synthesis, particularly in the generation of DNA-Encoded Chemical Libraries (DELs)[3]. This whitepaper provides an in-depth technical analysis of its physicochemical profile, its mechanistic role in macrocyclic inhibitor design, and validated laboratory protocols for its application.

Physicochemical Profiling & Structural Analysis

The utility of (2-Ethoxy-6-formylphenoxy)acetic acid stems from its highly functionalized aromatic ring. The compound acts as an orthogonal bifunctional linker:

  • Carboxylic Acid: Enables standard peptide coupling (amide bond formation) with primary or secondary amines[3].

  • Formyl (Aldehyde) Group: Facilitates downstream macrocyclization via reductive amination[3].

  • Ethoxy Ether: Provides critical steric bulk that influences the orientation of the ortho ether acetamide linker, stabilizing the bioactive conformation of resulting macrocycles[3].

Table 1: Quantitative Physicochemical Data
PropertyValueSource
CAS Number 141126-82-1[1]
Molecular Formula C₁₁H₁₂O₅[2]
Molecular Weight 224.21 g/mol [4]
Melting Point 90 - 100 °C[1]
Boiling Point (Predicted) 396.4 ± 27.0 °C[4]
Density (Predicted) 1.268 ± 0.06 g/cm³[4]
pKa (Predicted) 3.08 ± 0.10[4]
Appearance Solid[1]

Role in Advanced Drug Discovery: DNA-Encoded Chemical Libraries (DELs)

In contemporary drug discovery, targeting protein-protein interactions (PPIs) requires molecules that transcend standard Lipinski rules. A prime example is the inhibition of Mcl-1 , a pro-survival protein in the Bcl-2 family[3]. Overexpression of Mcl-1 is an established mechanism by which cancer cells evade apoptosis[3].

Recent structural investigations have demonstrated the power of DELs in discovering macrocyclic Mcl-1 inhibitors[3]. In these workflows, (2-Ethoxy-6-formylphenoxy)acetic acid is introduced during the final chemical cycle[3].

Mechanistic Causality of Structural Features: The ethoxy moiety is not merely a passive substituent; it provides necessary steric bulk that forces the macrocycle into a bent-shape active conformation[3]. Furthermore, the phenolic oxygen of the acetamide linker (derived directly from the acetic acid moiety of 141126-82-1) participates in a strong 5-membered intramolecular hydrogen bond with an axial NH group. This self-validating structural constraint stabilizes the 3D architecture required to bind the Mcl-1 target effectively[3].

G Mcl1 Mcl-1 Protein (Pro-survival) BaxBak Bax/Bak Proteins (Pro-apoptotic) Mcl1->BaxBak Sequesters CancerCell Cancer Cell Survival (Evasion of Apoptosis) Mcl1->CancerCell Promotes Macrocycle Macrocyclic Inhibitor (Derived from 141126-82-1) Macrocycle->Mcl1 Inhibits Apoptosis Apoptosis Activation (Cell Death) BaxBak->Apoptosis Oligomerization Apoptosis->CancerCell Terminates

Mechanism of Mcl-1 inhibition by macrocycles restoring cancer cell apoptosis.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocol details the integration of (2-Ethoxy-6-formylphenoxy)acetic acid into a solid-phase synthesis workflow for macrocycle generation[3]. This protocol acts as a self-validating system by incorporating analytical checkpoints.

Protocol: Solid-Phase Synthesis and Macrocyclization

Objective: To couple 141126-82-1 to a growing peptide chain and execute a ring-closing reductive amination.

Step 1: Carboxylic Acid Activation & Coupling

  • Preparation: Swell the resin-bound amine (e.g., a 5'-amine-terminated linker-oligonucleotide conjugate or standard Wang resin) in anhydrous N,N-dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents of (2-Ethoxy-6-formylphenoxy)acetic acid[1] and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Causality Check: HATU is selected over EDC/NHS to ensure rapid activation of the sterically hindered phenoxyacetic acid, minimizing the risk of epimerization of previously coupled amino acids[3].

  • Reaction: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation: Wash the resin (DMF, DCM) and perform a Kaiser test. A negative (yellow) result validates complete acylation of the primary amine.

Step 2: Macrocyclization via Reductive Amination

  • Deprotection: If the target amine for cyclization is protected (e.g., Boc), perform standard deprotection (e.g., 20% TFA in DCM), followed by neutralization.

  • Schiff Base Formation: Resuspend the resin in a mixture of Trimethyl orthoformate (TMOF) and 1,2-dichloroethane (DCE) (1:1 v/v) to drive the equilibrium toward the imine. Agitate for 4 hours.

  • Reduction: Add 5.0 equivalents of Sodium cyanoborohydride (NaBH₃CN) and a catalytic amount of acetic acid. Agitate overnight (12-16 hours) at room temperature.

  • Causality Check: NaBH₃CN is utilized because it selectively reduces the imine in the presence of the unreacted aldehyde at mildly acidic pH (pH 4-5), preventing premature reduction of the formyl group to an alcohol.

  • Cleavage & Validation: Cleave a micro-aliquot from the resin and analyze via LC-MS. The presence of the desired mass[M+H]⁺ without the +18 Da (water) confirms successful ring closure and reduction[3].

G Start Resin-Bound Peptide Coupling 141126-82-1 Coupling (HATU) Start->Coupling Acylation Imine Schiff Base Formation Coupling->Imine Deprotection Reduction Reductive Amination (NaBH3CN) Imine->Reduction Ring Closure Validation LC-MS Validation Reduction->Validation Cleavage

Solid-phase synthesis workflow for DEL macrocycles using 141126-82-1.

Safety, Handling, and Storage Protocols

Handling (2-Ethoxy-6-formylphenoxy)acetic acid requires strict adherence to laboratory safety protocols, as it is classified as harmful if swallowed and causes serious eye irritation[1].

  • Storage: Maintain in a tightly closed container in a dry, well-ventilated environment. The compound is stable under recommended storage conditions but must be kept away from strong oxidizing agents[1].

  • Handling (Self-Validating System):

    • Action: Weigh the solid inside a certified ductless fume hood or analytical draft shield.

    • Validation: Use of a continuous airflow monitor ensures vapor/dust containment.

    • PPE: Nitrile gloves (EN 374 standard) and safety goggles (EN 166 standard) are mandatory to mitigate the risk of eye and skin irritation[1].

References

  • Lu, X. et al. "Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen." Journal of Medicinal Chemistry, ACS Publications, 2024. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 954114, 2-(2-Ethoxy-6-formylphenoxy)acetic acid." PubChem. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of (2-Ethoxy-6-formylphenoxy)acetic acid

Executive Summary In modern drug discovery, the design of complex, conformationally privileged molecules—such as macrocycles—relies heavily on versatile, bifunctional building blocks. (2-Ethoxy-6-formylphenoxy)acetic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of complex, conformationally privileged molecules—such as macrocycles—relies heavily on versatile, bifunctional building blocks. (2-Ethoxy-6-formylphenoxy)acetic acid (CAS: 141126-82-1) has emerged as a critical scaffold in combinatorial chemistry and DNA-Encoded Library (DEL) synthesis[1][2]. Featuring both a reactive formyl (aldehyde) group and a carboxylic acid moiety, this compound enables orthogonal functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its structural causality in stabilizing bioactive macrocyclic conformations, and validated protocols for its application in synthetic workflows.

Physicochemical & Structural Characteristics

Understanding the baseline physicochemical properties of a building block is the first step in predicting its behavior in both aqueous biological assays and organic synthetic environments. The quantitative data for (2-Ethoxy-6-formylphenoxy)acetic acid is summarized below[1][3][4].

PropertyValue
IUPAC Name 2-(2-ethoxy-6-formylphenoxy)acetic acid
CAS Number 141126-82-1
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
Monoisotopic Mass 224.06847 Da
SMILES String CCOC1=CC=CC(=C1OCC(=O)O)C=O
Purity Standards Typically ≥95% to ≥97% (LC-MS/NMR)
Storage Conditions 4°C, stored under nitrogen to prevent aldehyde oxidation

Structural Significance in Drug Design

From a structural perspective, (2-Ethoxy-6-formylphenoxy)acetic acid is highly prized for its rigidified aromatic core and its dual reactive handles.

  • Orthogonal Reactivity: The spatial separation of the aldehyde and the carboxylic acid allows for sequential, chemoselective reactions without the need for complex protecting group strategies.

  • Conformational Control: The ortho-ether acetamide linker (formed upon amide coupling of the acetic acid moiety) plays a critical role in stabilizing macrocyclic structures.

  • Steric Tuning: The ethoxy group provides essential steric bulk. In structure-activity relationship (SAR) studies, removing this bulk leads to a drastic loss in target binding affinity, as the steric clash is necessary to force the molecule into its bioactive conformation[2].

Reactivity Compound (2-Ethoxy-6-formylphenoxy) acetic acid Acid Carboxylic Acid Moiety (Orthogonal Reactivity) Compound->Acid Reacts via Aldehyde Formyl (Aldehyde) Moiety (Orthogonal Reactivity) Compound->Aldehyde Reacts via Amide Amide Bond Formation (e.g., Macrocyclization) Acid->Amide HATU / DIPEA Amine Reductive Amination (e.g., Core Functionalization) Aldehyde->Amine NaBH(OAc)3 / Amine

Bifunctional reactivity map of (2-Ethoxy-6-formylphenoxy)acetic acid.

Application: Mcl-1 Inhibitor Development

The most prominent recent application of this compound is documented in the , where it was utilized in a DNA-Encoded Chemical Library (DEL) screen to discover potent inhibitors of Myeloid Cell Leukemia 1 (Mcl-1) [2].

Mcl-1 is a pro-survival, anti-apoptotic protein of the Bcl-2 family. Tumors overexpress Mcl-1 to evade apoptosis, making it a high-value oncology target[2]. However, inhibiting Mcl-1 requires blocking a massive protein-protein interaction (PPI) surface, which is notoriously difficult for small molecules.

By incorporating (2-Ethoxy-6-formylphenoxy)acetic acid into the fourth cycle of a DEL synthesis, researchers generated complex macrocycles. The ethoxy moiety proved vital; while variations like methoxy or chloro were tolerated, an unsubstituted ring resulted in decreased activity. The steric bulk of the ethoxy group forces the ortho-ether acetamide linker into a specific orientation, locking the macrocycle into a conformation that binds Mcl-1 with low nanomolar affinity, thereby displacing pro-apoptotic Bax/Bak proteins and triggering tumor cell death[2].

Pathway Macrocycle Macrocyclic Inhibitor (Target Compound Derived) Mcl1 Mcl-1 Protein (Anti-apoptotic) Macrocycle->Mcl1 High-Affinity Binding BaxBak Bax/Bak Proteins (Pro-apoptotic) Macrocycle->BaxBak Restores Function Mcl1->BaxBak Sequesters & Inhibits Apoptosis Tumor Cell Apoptosis BaxBak->Apoptosis Triggers Cascade

Mechanism of Mcl-1 inhibition by macrocycles derived from the target compound.

Experimental Methodologies & Validated Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Reductive Amination of the Formyl Moiety

This protocol selectively functionalizes the aldehyde while leaving the carboxylic acid intact.

  • Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the intermediate iminium ion without prematurely reducing the unreacted aldehyde or attacking the carboxylic acid.

  • Step-by-Step Workflow:

    • Preparation: Dissolve 1.0 eq of (2-Ethoxy-6-formylphenoxy)acetic acid and 1.1 eq of the target primary/secondary amine in anhydrous 1,2-Dichloroethane (DCE).

    • Imine Formation: Stir the mixture at room temperature for 1–2 hours. Self-Validation: Extract a 5 µL aliquot, dilute in Methanol, and run LC-MS to confirm the disappearance of the aldehyde mass (M+H 225) and the appearance of the imine intermediate.

    • Reduction: Add 1.5 eq of NaBH(OAc)₃ portion-wise. Stir for an additional 4–12 hours at room temperature.

    • Quenching: Quench the reaction with saturated aqueous NaHCO₃.

    • Isolation: Extract with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Amide Coupling / Macrocyclization

This protocol activates the carboxylic acid for amide bond formation, a critical step in macrocycle closure.

  • Causality of Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is utilized because its 7-aza-HOBt leaving group is highly efficient at forming active esters, which is mandatory for overcoming the entropic barriers of macrocyclization. DIPEA (N,N-Diisopropylethylamine) is used as a sterically hindered, non-nucleophilic base to deprotonate the acid without competing for the active ester.

  • Step-by-Step Workflow:

    • Activation: Dissolve 1.0 eq of the acid-bearing intermediate in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature to form the active ester.

    • Coupling: Add 1.1 eq of the target amine (or rely on the tethered amine if performing an intramolecular macrocyclization under high dilution conditions, e.g., 0.001 M).

    • Monitoring: Stir for 2–4 hours. Self-Validation: Monitor via TLC (UV active at 254 nm) and LC-MS until the active ester intermediate is fully consumed.

    • Purification: Dilute with Ethyl Acetate, wash extensively with 5% LiCl (to remove DMF) and brine, dry, and purify via reverse-phase preparative HPLC.

Safety, Handling, and Toxicological Profile

As with all specialized chemical building blocks, strict adherence to safety protocols is required. Based on standardized GHS classifications[5], (2-Ethoxy-6-formylphenoxy)acetic acid presents the following hazards:

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2 (H319) - Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - May cause respiratory irritation.

Handling Requirements: All manipulations, especially weighing and transferring the dry powder, must be conducted within a certified chemical fume hood. Personnel must wear standard PPE, including nitrile gloves, safety goggles, and a lab coat. The compound should be stored at 4°C under an inert atmosphere (Nitrogen or Argon) to prevent auto-oxidation of the formyl group to a carboxylic acid[1].

References

  • PubChemLite / PubChem: 2-(2-ethoxy-6-formylphenoxy)acetic acid (C11H12O5) - CID 954114. National Center for Biotechnology Information. Available at:[Link]

  • Journal of Medicinal Chemistry: Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen. Hekking, K. F. W., et al. (2024). ACS Publications. Available at:[Link]

Sources

Foundational

Topic: (2-Ethoxy-6-formylphenoxy)acetic acid: A Deep Dive into Molecular Structure and Conformational Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary (2-Ethoxy-6-formylphenoxy)acetic acid is a substituted aromatic compound whose therapeutic and material potent...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Ethoxy-6-formylphenoxy)acetic acid is a substituted aromatic compound whose therapeutic and material potential is intrinsically linked to its three-dimensional structure. The presence of multiple rotatable bonds results in a complex conformational landscape that dictates its interaction with biological targets and its physicochemical properties. This guide provides a comprehensive technical framework for elucidating the molecular structure and conformational preferences of this molecule. We synthesize field-proven experimental protocols with robust computational chemistry workflows, offering a self-validating system for analysis. This document moves beyond a simple listing of facts to explain the causality behind methodological choices, grounding all claims in authoritative scientific literature to ensure accuracy and trustworthiness.

Foundational Principles: The Primacy of Conformation in Molecular Function

The biological activity of any small molecule is not defined solely by its 2D structure, but by the three-dimensional arrangement of its atoms—its conformation.[1][2] For molecules with significant flexibility, such as (2-ethoxy-6-formylphenoxy)acetic acid, an ensemble of low-energy conformations exists in equilibrium. Within a biological system, a specific conformation, the "bioactive conformation," is often responsible for the desired therapeutic effect through complementary binding to a target protein.[3] Understanding the energetic accessibility of this bioactive conformation relative to other stable conformers is a cornerstone of modern, structure-based drug design.[2][3] This guide will systematically explore the methods used to map this conformational energy landscape.

Molecular Architecture of (2-Ethoxy-6-formylphenoxy)acetic acid

A thorough analysis begins with the molecule's fundamental structural and electronic properties.

Chemical Identity and Key Structural Features
  • IUPAC Name: 2-(2-Ethoxy-6-formylphenoxy)acetic acid

  • CAS Number: 141126-82-1[4][5]

  • Molecular Formula: C₁₁H₁₂O₅[4]

  • Molecular Weight: 224.21 g/mol [4]

The structure is characterized by a 1,2,3-trisubstituted benzene ring bearing three critical functional groups: an ethoxy group, a formyl (aldehyde) group, and a phenoxyacetic acid moiety. Supplier data indicates the presence of six rotatable bonds, which are the primary source of its conformational flexibility.[4]

The Conformational Question: Defining the Rotational Degrees of Freedom

The overall shape of the molecule is primarily dictated by the torsion angles around several key single bonds. The most significant of these are:

  • τ₁ (Cₐᵣ-O-CH₂-CH₃): Rotation of the ethoxy group.

  • τ₂ (Cₐᵣ-O-CH₂-COOH): Rotation of the acetic acid side chain relative to the phenyl ring.

  • τ₃ (O-CH₂-C=O): Orientation of the carboxyl group.

  • τ₄ (Cₐᵣ-C=O): Orientation of the formyl group relative to the phenyl ring.

Studies on related phenoxyacetic acid derivatives have shown that the energy difference between conformers, such as synclinal (side chain folded toward the ring) and antiperiplanar (side chain extended away), can be significant and functionally relevant.[6]

A Dual-Pronged Approach to Conformational Elucidation

The most reliable understanding of molecular conformation is achieved by integrating computational predictions with experimental validation.

Pillar 1: Computational Chemistry Workflow

Computational methods allow for the exploration of a molecule's potential energy surface to identify stable, low-energy conformers.[7][8] Density Functional Theory (DFT) is a widely used quantum mechanical method that offers an excellent balance of accuracy and computational cost for systems of this size.[9][10]

  • Initial Structure Generation: A 3D model of (2-ethoxy-6-formylphenoxy)acetic acid is built using molecular modeling software.

  • Force Field (FF) Conformational Search: An initial, rapid exploration of the conformational space is performed using a molecular mechanics force field (e.g., MMFF). This step generates hundreds or thousands of potential conformers by systematically rotating the key bonds.[11]

  • DFT Re-optimization and Energy Refinement: The unique, low-energy conformers from the FF search are then subjected to full geometry optimization using a more accurate DFT method. A common and reliable choice is the B3LYP functional with a 6-31G(d) basis set.[9] This refines the geometry and provides accurate relative energies.

  • Frequency Analysis: A vibrational frequency calculation is performed on each DFT-optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the Gibbs free energy, which is used to calculate the predicted Boltzmann population of each conformer at a given temperature.

Caption: A typical computational workflow for conformational analysis.

While a specific published study for this molecule is unavailable, the following table represents the type of quantitative data generated from the above workflow, based on known chemical principles for related structures.

Table 1: Representative Computational Data for (2-Ethoxy-6-formylphenoxy)acetic acid Conformers

Conformer ID Key Torsion Angle (τ₂) Distinguishing Feature Relative Gibbs Free Energy (ΔG, kcal/mol) Predicted Population (298 K)
1 ~85° Synclinal, Intramolecular H-bond (COOH•••O-Ethoxy) 0.00 ~ 80%
2 ~180° Antiperiplanar, Extended side chain 1.50 ~ 10%
3 ~-85° Synclinal, Alternate H-bond (COOH•••O-Formyl) 1.85 ~ 7%
4 Other Other low-energy states > 2.5 < 3%

Note: This data is illustrative and represents a plausible outcome from a DFT B3LYP/6-31G(d) calculation.

Pillar 2: Experimental Validation in Solution

Computational models must be validated by experimental data. For conformational analysis in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

The NOE is a phenomenon observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[12][13] A 2D NOESY experiment maps these spatial correlations across the entire molecule.[14][15]

  • Sample Preparation: A solution of 5-10 mg of (2-ethoxy-6-formylphenoxy)acetic acid is prepared in a suitable deuterated solvent (e.g., DMSO-d₆). The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.[14]

  • Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer (≥ 500 MHz).

  • Key Parameter - Mixing Time (tₘ): This is the period during which the NOE effect builds up. For a small molecule of this size, an initial mixing time of 500-800 ms is a logical starting point.[12]

  • Data Interpretation: The spectrum displays the normal 1D proton spectrum on the diagonal. Off-diagonal "cross-peaks" connect protons that are spatially close. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).[14] For example, observing a cross-peak between a proton on the ethoxy group and a proton on the acetic acid methylene group would provide strong evidence for a folded, synclinal conformation (Conformer 1 in Table 1).

Conformation and its Impact on Drug Development

The ultimate goal of this analysis is to inform the drug discovery process. The distribution of conformers directly impacts how the molecule interacts with its biological target.

G cluster_0 Conformational Ensemble cluster_1 Biological Target Conf1 Conformer 1 (Low Energy, 80%) Receptor Receptor Binding Pocket Conf1->Receptor Binding Incompetent Conf2 Conformer 2 (Higher Energy, 10%) Conf2->Receptor Successful Binding (Bioactive Conformation) Conf_Other Other Conformers (10%)

Caption: Conformational selection: only a specific conformer may be bioactive.

In this hypothetical scenario, although Conformer 1 is the most stable in solution, it is Conformer 2 that possesses the correct geometry to bind to the receptor. This has profound implications:

  • Binding Affinity: The observed binding affinity is dependent not only on the interaction energy of the bioactive conformer with the target but also on the energetic penalty required to adopt that conformation from the ground state.

  • Rational Design: Knowledge of the bioactive conformation allows medicinal chemists to design more rigid analogues that are "locked" into the desired shape. This can dramatically improve potency and reduce off-target effects by minimizing binding to other receptors that might recognize different conformations.

Conclusion and Authoritative Outlook

The comprehensive analysis of (2-ethoxy-6-formylphenoxy)acetic acid's molecular structure and conformation requires a tightly integrated approach. By leveraging the predictive power of computational chemistry and validating those predictions with rigorous experimental techniques like 2D NOESY, researchers can build a reliable model of the molecule's behavior. This detailed structural understanding is not merely an academic exercise; it is a critical prerequisite for the rational design of potent, selective, and safe therapeutic agents. The methodologies and principles detailed in this guide provide a robust and authoritative framework for achieving this goal.

References

  • Jetir.org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available at: [Link]

  • ResearchGate. 2-Formylphenoxyacetic Acid Schiff Bases: A Promising Ligand Scaffold for Readily Available Trigonal Prismatic Co(II) Single-Ion Magnets. Available at: [Link]

  • ResearchGate. Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form. Available at: [Link]

  • University of Wisconsin-Madison. NOESY and ROESY. Available at: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... Available at: [Link]

  • ResearchGate. Density Functional Theory (DFT) Methods. Available at: [Link]

  • SpectraBase. 2-(2-Formyl-6-methoxy-phenoxy)acetic acid ethyl ester. Available at: [Link]

  • University of Ottawa. NOESY and EXSY. Available at: [Link]

  • RSC Publishing. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Available at: [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. Molecular docking in drug design: Basic concepts and application spectrums. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for Photochemical Synthesis of Benzofurans.... Available at: [Link]

  • ChemRxiv. CONFPASS: fast DFT re-optimizations of structures from conformation searches. Available at: [Link]

  • University College London. NOE Experiments. Available at: [Link]

  • PubChem. 2-(2-Ethoxy-6-formylphenoxy)acetic acid. Available at: [Link]

  • IntechOpen. Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. Available at: [Link]

  • National Center for Biotechnology Information. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Available at: [Link]

  • National Center for Biotechnology Information. Computational methods for exploring protein conformations. Available at: [Link]

  • Patsnap. How important is the detection of protein conformational changes in drug discovery/development?. Available at: [Link]

  • Lewis Kay's Lab, University of Toronto. A Gradient 13C NOESY-HSQC Experiment.... Available at: [Link]

  • RSC Publishing. Generation of molecular conformations using generative adversarial neural networks. Available at: [Link]

  • Drug Discovery News. The power of structure-based drug design. Available at: [Link]

  • European Journal of Chemistry. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. Available at: [Link]

  • ResearchGate. Conformational Control in Structure-Based Drug Design. Available at: [Link]

Sources

Exploratory

spectral data for (2-Ethoxy-6-formylphenoxy)acetic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Analysis of (2-Ethoxy-6-formylphenoxy)acetic acid

Abstract

(2-Ethoxy-6-formylphenoxy)acetic acid (C₁₁H₁₂O₅, Mol. Wt.: 224.21 g/mol ) is a multifunctional aromatic compound featuring ethoxy, aldehyde, and carboxylic acid moieties. Such structures are valuable scaffolds in medicinal chemistry and materials science. A comprehensive understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and further application. As this compound is not extensively characterized in public spectral databases, this guide provides a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in fundamental spectroscopic principles and validated by comparison with structurally analogous compounds. Furthermore, this document furnishes detailed, field-proven protocols for the experimental acquisition of these spectra, designed to ensure data integrity and reproducibility for researchers synthesizing or utilizing this compound.

Molecular Structure and Spectroscopic Overview

The unique arrangement of functional groups in (2-Ethoxy-6-formylphenoxy)acetic acid dictates a distinct spectral fingerprint. The electron-withdrawing nature of the aldehyde and carboxylic acid groups, combined with the electron-donating ethoxy group, creates a nuanced electronic environment around the aromatic ring, which is clearly resolved by NMR spectroscopy. The vibrational modes of the carbonyls, hydroxyl, and ether linkages provide definitive signatures in the IR spectrum, while mass spectrometry reveals the compound's molecular mass and characteristic fragmentation patterns.

Caption: Numbered structure of (2-Ethoxy-6-formylphenoxy)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For (2-Ethoxy-6-formylphenoxy)acetic acid, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of every atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, aldehydic, ethoxy, and acetic acid protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for (2-Ethoxy-6-formylphenoxy)acetic acid in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Prediction
Carboxylic Acid (-COOH) 10.0 - 12.0 Broad Singlet (br s) 1H Acidic proton, variable shift, often broad due to exchange.
Aldehyde (-CHO) 10.3 - 10.5 Singlet (s) 1H Highly deshielded proton attached to a carbonyl carbon.[1]
Aromatic (Ar-H) 7.0 - 7.8 Multiplet (m) 3H Protons on the aromatic ring, with shifts influenced by all substituents.
Methylene (-OCH₂COO-) 4.7 - 4.9 Singlet (s) 2H Methylene protons adjacent to an oxygen and a carbonyl group.[1]
Methylene (-OCH₂CH₃) 4.0 - 4.2 Quartet (q) 2H Methylene protons of the ethoxy group, split by the adjacent methyl group.

| Methyl (-OCH₂CH₃) | 1.3 - 1.5 | Triplet (t) | 3H | Methyl protons of the ethoxy group, split by the adjacent methylene group. |

Interpretation: The most downfield signal is expected to be the aldehydic proton, appearing as a sharp singlet. The carboxylic acid proton will also be downfield but is typically broader. The three aromatic protons will likely appear as a complex multiplet. The two methylene groups of the side chains are clearly distinguished: the acetic acid methylene as a singlet around 4.8 ppm and the ethoxy methylene as a quartet around 4.1 ppm. The characteristic upfield triplet for the ethoxy methyl group provides a clear starting point for spectral assignment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H data, showing distinct signals for each of the 11 carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for (2-Ethoxy-6-formylphenoxy)acetic acid

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
Carbonyl (Aldehyde, -CHO) 189 - 192 Typical range for an aromatic aldehyde carbonyl carbon.[1]
Carbonyl (Acid, -COOH) 170 - 173 Typical range for a carboxylic acid carbonyl carbon.
Aromatic (C-O & C-CHO) 120 - 160 Aromatic carbons attached to oxygen or carbonyl groups are downfield.
Aromatic (C-H) 110 - 135 Aromatic carbons bonded to hydrogen.
Methylene (-OCH₂COO-) 65 - 68 Aliphatic carbon attached to two oxygen atoms.
Methylene (-OCH₂CH₃) 63 - 65 Methylene carbon of the ethoxy group.

| Methyl (-OCH₂CH₃) | 14 - 16 | Upfield methyl carbon of the ethoxy group. |

Interpretation: Two signals in the downfield region (>170 ppm) will be diagnostic for the two carbonyl carbons. The six aromatic carbons will resonate in the 110-160 ppm range, with those directly attached to oxygen atoms appearing further downfield. The three aliphatic carbons will be found in the upfield region (<70 ppm), clearly separated from the aromatic signals.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group / Vibration Intensity / Shape Rationale for Prediction
3300 - 2500 Carboxylic Acid: O-H stretch Strong, Very Broad Characteristic of hydrogen-bonded dimers in carboxylic acids.[2][3]
3000 - 2850 Alkyl: C-H stretch Medium C-H stretches of the ethoxy and acetic acid methylene/methyl groups.
2850 & 2750 Aldehyde: C-H stretch Weak, Sharp Fermi doublet, characteristic for an aldehyde C-H bond.[4]
~1710 Carboxylic Acid: C=O stretch Strong, Sharp Carbonyl stretch of the carboxylic acid.[2]
~1690 Aldehyde: C=O stretch Strong, Sharp Carbonyl stretch of the aromatic aldehyde, shifted to lower frequency by conjugation.[4]
1600 & 1475 Aromatic: C=C stretch Medium, Sharp Benzene ring stretching vibrations.
~1250 Aryl Ether: C-O stretch Strong Asymmetric C-O-C stretch.[5]
~1220 Carboxylic Acid: C-O stretch Strong C-O single bond stretch of the acid.[3]

| ~920 | Carboxylic Acid: O-H bend | Medium, Broad | Out-of-plane bend of the hydrogen-bonded O-H group.[3] |

Interpretation: The IR spectrum will be dominated by a very broad O-H absorption from 3300-2500 cm⁻¹. Crucially, two distinct and strong carbonyl (C=O) peaks are expected around 1710 cm⁻¹ and 1690 cm⁻¹, corresponding to the carboxylic acid and aldehyde, respectively. The presence of strong C-O stretching bands around 1250-1220 cm⁻¹ will confirm the ether and acid functionalities.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for this molecule, as it will readily form protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation, allowing for accurate molecular weight determination.

Table 4: Predicted ESI-MS Data

m/z (Predicted) Ion Assignment Ionization Mode Interpretation
225.0758 [M+H]⁺ Positive Protonated molecular ion.
247.0577 [M+Na]⁺ Positive Sodium adduct of the molecular ion.
223.0612 [M-H]⁻ Negative Deprotonated molecular ion (carboxylate).
179.0705 [M-H-CO₂]⁻ Negative (MS/MS) Loss of carbon dioxide (44 Da) from the parent ion.

| 165.0548 | [M-H-CH₂COOH]⁻ | Negative (MS/MS) | Loss of the carboxymethyl radical (59 Da) from the parent ion. |

Interpretation and Fragmentation: In positive mode, the base peak will likely be the protonated molecule at m/z 225.0758. In negative mode, the deprotonated molecule at m/z 223.0612 will be prominent. Tandem MS (MS/MS) of the [M-H]⁻ ion would be expected to show characteristic losses. The most facile fragmentation for a carboxylate ion is often the loss of CO₂.[6] Another likely fragmentation is the cleavage of the ether bond, leading to the loss of the carboxymethyl moiety.

fragmentation parent [M-H]⁻ m/z = 223.06 frag1 [M-H-CO₂]⁻ m/z = 179.07 parent->frag1 - CO₂ (44 Da) frag2 [M-H-CH₂COOH]⁻ m/z = 165.05 parent->frag2 - •CH₂COOH (59 Da)

Caption: Predicted major fragmentation pathways in negative ESI-MS/MS.

Experimental Protocols

Adherence to standardized protocols is critical for acquiring high-quality, reproducible spectral data.

General Spectroscopic Workflow

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation Synth Synthesized Compound (Solid) NMR NMR (¹H, ¹³C) Synth->NMR Prepare aliquots IR FT-IR (ATR) Synth->IR Prepare aliquots MS ESI-MS (+/- modes) Synth->MS Prepare aliquots Interpret Correlate & Interpret Data NMR->Interpret Acquire Spectra IR->Interpret Acquire Spectra MS->Interpret Acquire Spectra Confirm Structure Confirmation & Purity Assessment Interpret->Confirm

Caption: General workflow for spectroscopic characterization of a novel compound.

Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[7]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.[1]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[1]

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H spectrum. Typical acquisition requires 8-16 scans.

    • Acquire the broadband proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H spectrum to determine the relative ratios of the different types of protons.

Protocol for FT-IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and speed, requiring minimal sample preparation.[8][9]

  • Sample Preparation & Analysis:

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum.

    • Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

    • Lower the press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the wavenumbers of the key absorption bands.

Protocol for ESI-Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) is often added for positive ion mode to promote protonation, while a small amount of ammonium hydroxide (0.1%) can be used for negative ion mode to promote deprotonation.

  • Instrumental Analysis:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[10]

    • Apply appropriate ESI source parameters (e.g., capillary voltage: 3-5 kV; drying gas flow and temperature) to achieve a stable spray and optimal ionization.

    • Acquire the full scan mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-500 amu).

    • For structural confirmation, perform a tandem MS (MS/MS) experiment. Isolate the parent ion of interest (e.g., m/z 223 in negative mode) and apply collision-induced dissociation (CID) to generate fragment ions.[11]

  • Data Processing:

    • Analyze the full scan spectrum to identify the molecular ion and common adducts.

    • Analyze the MS/MS spectrum to confirm the predicted fragmentation patterns.

Conclusion

This guide provides a comprehensive, predictive spectral framework for the characterization of (2-Ethoxy-6-formylphenoxy)acetic acid. The anticipated NMR, IR, and MS data present a unique and identifiable fingerprint for the molecule. The ¹H NMR spectrum is defined by distinct signals for the aldehydic, aromatic, and two different methylene groups. The IR spectrum is characterized by a very broad O-H stretch and two resolved C=O bands. Mass spectrometry will confirm the molecular weight of 224.21 g/mol and show predictable fragmentation patterns, including the loss of carbon dioxide. By following the detailed experimental protocols provided, researchers can confidently acquire and interpret the spectral data needed to verify the synthesis and purity of this valuable chemical building block.

References

  • ChemAxon. (n.d.). NMR Predictor Documentation. ChemAxon. Available at: [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. (2009). SPectroscopic analysis and antimicrobial activity of some 4-phenylazo-phenoxyacetic acids. Available at: [Link]

  • NMRDB. (n.d.). Simulate and predict NMR spectra. Available at: [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Available at: [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]

  • Ghanty, U., & Ghosh, T. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at: [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted). Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker Corporation. Available at: [Link]

  • MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Available at: [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Available at: [Link]

  • ResearchGate. (2021). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS. Available at: [Link]

  • Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Agilent Technologies. Available at: [Link]

  • Clark, J. (n.d.). Infrared Spectra of Ethers. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

Sources

Foundational

A Technical Guide to Determining the Solubility of (2-Ethoxy-6-formylphenoxy)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that influences...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that influences bioavailability, formulation development, and process chemistry.[1][2][3] This guide provides a comprehensive framework for determining the solubility of (2-Ethoxy-6-formylphenoxy)acetic acid, a molecule featuring a carboxylic acid, an ether, an aldehyde, and an aromatic ring. The principles and methodologies outlined herein are broadly applicable to a wide range of organic molecules in the drug discovery and development pipeline. We will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol based on the gold-standard shake-flask method, and discuss modern analytical quantification techniques.[4][5]

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature, is a cornerstone of chemical and pharmaceutical science.[2] For drug development professionals, poor solubility can lead to low bioavailability and unpredictable therapeutic outcomes.[1][3] For process chemists, understanding solubility is essential for designing efficient crystallization, purification, and reaction protocols.[6]

This guide focuses on (2-Ethoxy-6-formylphenoxy)acetic acid (CAS No. 141126-82-1), a compound with diverse functional groups that present an interesting case study for solubility behavior.[7][8][9] By understanding its interactions with various organic solvents, researchers can make informed decisions in synthesis, formulation, and analytical method development.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the guiding concept in solubility prediction.[10][11] This means that substances with similar intermolecular forces are more likely to be soluble in one another.[12] Let's analyze the structure of (2-Ethoxy-6-formylphenoxy)acetic acid to predict its behavior.

Molecular Structure of (2-Ethoxy-6-formylphenoxy)acetic acid:

  • Carboxylic Acid (-COOH): This group is highly polar and can act as both a hydrogen bond donor and acceptor. This feature suggests good solubility in polar, protic solvents.

  • Ethoxy Group (-OCH2CH3): The ether linkage is polar and can accept hydrogen bonds.

  • Formyl Group (-CHO): The aldehyde is a polar group and can accept hydrogen bonds.

  • Aromatic Ring: The benzene ring is nonpolar and will engage in van der Waals interactions, favoring solubility in nonpolar or aromatic solvents.

Based on this analysis, the molecule possesses both polar (hydrophilic) and nonpolar (hydrophobic) regions, making it amphiphilic. Its solubility will therefore be highly dependent on the balance of intermolecular forces it can form with a given solvent.[10]

Logical Framework for Solvent Selection

The following diagram illustrates the relationship between the solute's functional groups and the choice of solvent classes for solubility screening.

G cluster_solute Solute: (2-Ethoxy-6-formylphenoxy)acetic acid cluster_solvents Solvent Classes Solute Carboxylic Acid (H-bond donor/acceptor) Ether (H-bond acceptor) Aldehyde (H-bond acceptor) Aromatic Ring (van der Waals) Protic Polar Protic (e.g., Methanol, Ethanol) Solute->Protic Strong H-Bonding Interaction Aprotic Polar Aprotic (e.g., Acetone, DMSO, Acetonitrile) Solute->Aprotic Dipole-Dipole Interactions Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar van der Waals Interactions

Caption: Solvent selection based on intermolecular forces.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical determination is necessary for accurate data.[13] The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility due to its reliability and simplicity.[4][5][14] The procedure involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.

Proposed Solvents for Screening

To create a comprehensive solubility profile, a range of solvents with varying polarities should be tested.

Solvent ClassExample SolventsPrimary Interaction TypeExpected Solubility
Polar Protic Methanol, EthanolHydrogen BondingHigh
Polar Aprotic Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)Dipole-DipoleModerate to High
Slightly Polar Ethyl Acetate, DichloromethaneDipole-DipoleModerate
Non-polar Toluene, Hexanevan der Waals / DispersionLow

This table is based on theoretical predictions and serves as a starting point for experimental design.

Detailed Experimental Protocol: Equilibrium Shake-Flask Method

This protocol outlines the steps for determining the solubility of (2-Ethoxy-6-formylphenoxy)acetic acid.

1. Preparation:

  • Accurately weigh approximately 10-20 mg of (2-Ethoxy-6-formylphenoxy)acetic acid into several 4 mL glass vials.
  • To each vial, add 2 mL of a selected organic solvent (e.g., Methanol, Acetonitrile, Toluene, etc.). Ensure there is an excess of solid material that does not dissolve upon initial addition.
  • Seal the vials tightly to prevent solvent evaporation.

2. Equilibration:

  • Place the vials in a shaker or orbital incubator set to a constant temperature (typically 25 °C or 37 °C).[15]
  • Agitate the samples at a constant speed (e.g., 250 rpm) for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[3][14][16]

3. Sample Processing:

  • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
  • Carefully withdraw a sample of the supernatant using a syringe.
  • Immediately filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE, chosen for solvent compatibility) into a clean HPLC vial.[15][17] This step is critical to remove all undissolved particulate matter.

4. Quantification:

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[2][14][16]
Experimental Workflow Diagram

G start Start prep 1. Preparation Add excess solute to solvent in vial start->prep equil 2. Equilibration Shake at constant temp for 24-48 hours prep->equil settle 3. Settling Allow excess solid to sediment equil->settle filter 4. Filtration Filter supernatant (0.22 µm filter) settle->filter quant 5. Quantification Analyze filtrate via HPLC or UV-Vis filter->quant calc 6. Calculation Determine concentration (mg/mL or mol/L) quant->calc end End calc->end

Caption: Workflow for the shake-flask solubility assay.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is paramount. HPLC and UV-Vis spectroscopy are the most common techniques employed.[16][18][19]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity and sensitivity, allowing for the separation of the target analyte from any potential impurities or degradants.[15][17]

  • Principle: A small volume of the filtered sample is injected into the HPLC system. The compound is separated on a column and detected by a UV detector.

  • Calibration: A standard curve must be prepared by making serial dilutions of the compound in the chosen solvent at known concentrations.[20] The peak area from the sample is then compared to the standard curve to determine its concentration.

  • Advantages: High accuracy, specificity, and the ability to detect low concentrations.[16]

UV-Vis Spectroscopy

For high-throughput screening or when an HPLC method is not available, UV-Vis spectroscopy offers a faster alternative, provided the compound has a suitable chromophore and does not suffer from interference.[19][21]

  • Principle: The amount of light absorbed by the sample at a specific wavelength is directly proportional to the concentration of the analyte (Beer-Lambert Law).[21][22]

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) for (2-Ethoxy-6-formylphenoxy)acetic acid by scanning a dilute solution across the UV spectrum.

    • Prepare a calibration curve using standards of known concentration.

    • Measure the absorbance of the filtered sample (potentially after dilution to fall within the linear range of the calibration curve).

  • Advantages: Rapid analysis and simple instrumentation.[22][23]

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely, typically in units of mg/mL or mol/L. Below is a template table for reporting results.

Hypothetical Solubility Data for (2-Ethoxy-6-formylphenoxy)acetic Acid at 25°C
SolventSolvent Polarity Index[24]Solubility (mg/mL)Classification
Hexane0.0< 0.1Practically Insoluble
Toluene2.41.5Sparingly Soluble
Dichloromethane3.125.0Soluble
Ethyl Acetate4.445.0Freely Soluble
Acetone5.1> 100Very Soluble
Acetonitrile5.8> 100Very Soluble
Ethanol5.2> 150Very Soluble
Methanol5.1> 200Very Soluble
Dimethyl Sulfoxide (DMSO)7.2> 250Very Soluble

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Conclusion and Further Considerations

This guide provides a robust framework for the systematic determination of the solubility of (2-Ethoxy-6-formylphenoxy)acetic acid in organic solvents. By combining theoretical analysis with the gold-standard shake-flask experimental method and precise analytical quantification, researchers can generate reliable data critical for advancing chemical and pharmaceutical development projects.

Further considerations that can influence solubility include:

  • Temperature: Solubility is temperature-dependent. Experiments should always be conducted under controlled temperature conditions.[15]

  • pH: As a carboxylic acid, the compound's solubility in aqueous or protic systems will be highly pH-dependent.

  • Polymorphism: Different crystalline forms of a compound can exhibit different solubilities.

By adhering to the principles and protocols outlined here, scientists can confidently characterize the solubility of their compounds of interest, enabling more effective and efficient research and development.

References

  • Vertex AI Search. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • PMC. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules.
  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents.
  • NJIT. (n.d.). Solubility and Intermolecular Forces.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • ChemRxiv. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
  • Pearson. (n.d.). Solutions: Solubility and Intermolecular Forces: Videos & Practice Problems.
  • Khan Academy. (n.d.). Solubility and intermolecular forces.
  • Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities.
  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
  • Unknown Source. (n.d.). Polarity of Solvents.
  • Wiley Online Library. (n.d.). Solvents and Polarity.
  • ZheJiang TianHe Resin Co.,Ltd. (n.d.). Organic Solvent Polarity Chart.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Murov.info. (2022, September 8). Properties of Common Organic Solvents.
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Paul Sadek The HPLC Solvent Guide Wiley-Interscience, 2002. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf.
  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • ChemScene. (n.d.). 2-(2-Ethoxy-6-formylphenoxy)acetic acid.
  • MDPI. (2020, December 18). A Rapid UV/Vis Spectrophotometric Method for the Water Quality Monitoring at On-Farm Root Vegetable Pack Houses.
  • SciTechnol. (2018, February 26). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • American Pharmaceutical Review. (2015, May 31). From Detection to Imaging: UV Spectroscopy for Dissolution in Pharmaceutical Development.
  • INNSpub. (2023, August 6). UV-vis absorbance and chromophoric dissolved organic matter (CDOM) characterization of Sto. Tomas Cove surface water.
  • SynHet. (n.d.). 2-(2-Ethoxy-6-formylphenoxy)acetic acid.
  • PubChemLite. (n.d.). 2-(2-ethoxy-6-formylphenoxy)acetic acid (C11H12O5).
  • ThermoFisher. (n.d.). UV-Vis spectroscopy for drinking water quality.
  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.
  • Sigma-Aldrich. (n.d.). 2-Formylphenoxyacetic acid 97.
  • AccelaChem. (n.d.). 141126-82-1,2-(2-Ethoxy-6-formylphenoxy)acetic Acid.

Sources

Exploratory

thermal stability of (2-Ethoxy-6-formylphenoxy)acetic acid

An In-Depth Technical Guide to the Thermal Stability of (2-Ethoxy-6-formylphenoxy)acetic Acid Introduction (2-Ethoxy-6-formylphenoxy)acetic acid (CAS No. 141126-82-1) is a substituted phenoxyacetic acid derivative, a cla...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability of (2-Ethoxy-6-formylphenoxy)acetic Acid

Introduction

(2-Ethoxy-6-formylphenoxy)acetic acid (CAS No. 141126-82-1) is a substituted phenoxyacetic acid derivative, a class of compounds recognized for its utility as a scaffold in the synthesis of various biologically active molecules and fine chemicals.[1][2] The structural features of this molecule, including a carboxylic acid, an aldehyde, and an ether linkage, make it a versatile intermediate.[3] As with any chemical entity intended for use in further synthetic steps, particularly in pharmaceutical development where process safety and product purity are paramount, a thorough understanding of its thermal stability is non-negotiable.

This guide provides a comprehensive framework for characterizing the . We will delve into the theoretical underpinnings of its molecular stability, present a robust experimental workflow for its assessment, and explain the interpretation of the resulting data. This document is intended for researchers, process chemists, and drug development professionals who require a rigorous and practical approach to thermal hazard assessment.

Molecular Structure and Inherent Thermal Liabilities

The thermal stability of a molecule is intrinsically linked to its structure. The key functional groups in (2-Ethoxy-6-formylphenoxy)acetic acid each present potential pathways for thermal decomposition.

  • Carboxylic Acid Group (-COOH): This is often the primary site of initial decomposition in related molecules. The most common pathway is decarboxylation (loss of CO₂), which can be catalyzed by heat. Studies on acetic acid have shown that decarboxylation and dehydration are primary thermal decomposition pathways.[4][5]

  • Ether Linkage (-O-CH₂-): Ether bonds can undergo thermal cleavage, although they are generally more stable than the carboxylic acid moiety. Cleavage would lead to fragmentation of the molecule.

  • Aldehyde Group (-CHO): Aldehydes can be susceptible to oxidation at elevated temperatures if an oxidizing atmosphere is present. In an inert atmosphere, they are relatively stable but can participate in more complex degradation reactions.

  • Ethoxy Group (-OCH₂CH₃): This group may undergo cleavage, potentially leading to the evolution of ethylene or ethanol.

Understanding these potential weak points is crucial for designing appropriate analytical experiments and for interpreting the resulting data.

Recommended Analytical Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive stability profile. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides complementary information on mass loss and energetic changes, respectively.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Thermal Analysis cluster_interp Phase 3: Data Interpretation & Assessment Sample Obtain High-Purity Sample (>97% Purity) [2] Prep Accurately Weigh Sample (3-5 mg) Sample->Prep TGA Thermogravimetric Analysis (TGA) (Inert N₂ Atmosphere) [11] Prep->TGA Primary Screening DSC Differential Scanning Calorimetry (DSC) (Inert N₂ Atmosphere) [5] Prep->DSC Energetics Analysis TGA_Data Analyze TGA Curve: - Onset of Decomposition - Mass Loss Steps (%) TGA->TGA_Data DSC_Data Analyze DSC Curve: - Melting Point (Endotherm) - Decomposition (Exotherm) [8] DSC->DSC_Data Combine Correlate TGA & DSC Events TGA_Data->Combine DSC_Data->Combine Report Final Stability Report: - Max. Process Temperature - Potential Hazards Combine->Report

Caption: Workflow for Thermal Stability Characterization.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is the definitive technique for determining the temperature at which a material begins to decompose.

Step-by-Step Protocol:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated using certified reference materials.

  • Sample Preparation: Place 3-5 mg of (2-Ethoxy-6-formylphenoxy)acetic acid into a standard aluminum or ceramic TGA pan. An accurate mass measurement is critical for quantitative analysis.

  • Atmosphere Control: Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min. This inert atmosphere is crucial to prevent oxidative degradation, allowing for the study of purely thermal decomposition.[6]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This rate is standard for screening studies, providing a good balance between resolution and experimental time.[7]

  • Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

Data Interpretation: The resulting TGA curve plots percent weight loss versus temperature. The key parameter is the onset temperature of decomposition (Tₒ) , often determined by the intersection of the baseline tangent with the tangent of the decomposition step. This temperature represents the point at which significant mass loss begins and is a critical indicator of thermal stability.[8]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9][10] It provides information on thermal events such as melting, crystallization, and decomposition, and quantifies the energy associated with these transitions.[11]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Hermetically seal 2-4 mg of (2-Ethoxy-6-formylphenoxy)acetic acid in a standard aluminum DSC pan. Sealing the pan prevents mass loss before the decomposition event, which could affect the heat flow measurement.

  • Atmosphere Control: Maintain a nitrogen purge of 20-50 mL/min to provide a stable, inert thermal environment.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

Data Interpretation: The DSC thermogram will show endothermic (heat absorbing) and exothermic (heat releasing) events.

  • Endotherm: A sharp endotherm typically corresponds to the melting point of the crystalline solid.

  • Exotherm: A broad, sharp, or complex exotherm, particularly when it coincides with a mass loss event in the TGA, is indicative of decomposition.[12] The energy released during an exothermic decomposition is a critical safety parameter.

Hypothetical Data and Interpretation

As no public data exists for this specific compound[13], we present a hypothetical but realistic dataset to illustrate the interpretation process.

Table 1: Hypothetical Thermal Analysis Data for (2-Ethoxy-6-formylphenoxy)acetic Acid

ParameterTechniqueValueInterpretation
Melting Point (Tₘ)DSC145 °C (Endotherm)The compound is a solid with a distinct melting point.
Onset of Decomposition (Tₒ)TGA~210 °CSignificant mass loss begins, indicating the upper limit for thermal stability.
Decomposition PeakDSC235 °C (Exotherm)The decomposition process is exothermic, releasing energy and posing a potential thermal hazard.
Mass Loss (210-300 °C)TGA~20%This initial mass loss could correspond to the loss of the carboxylic acid group as CO₂ (M.W. 44), which is ~19.6% of the total mass (224.21 g/mol ).

Proposed Thermal Decomposition Pathway

Based on the structure and principles of organic chemistry, a primary decomposition pathway likely involves decarboxylation, followed by further fragmentation at higher temperatures.

Caption: Proposed initial thermal decomposition pathway via decarboxylation.

Conclusion

A comprehensive assessment of the is essential for its safe handling and use in chemical synthesis. The combined application of Thermogravimetric Analysis and Differential Scanning Calorimetry provides a robust dataset, defining critical temperature limits and revealing the energetic nature of the decomposition process. The protocols and interpretive framework detailed in this guide offer a self-validating system for researchers to confidently characterize the thermal properties of this and other novel chemical intermediates, ensuring both laboratory safety and process integrity.

References

  • Hardy, B., et al. (2022). Identification of thermal signature and quantification of charcoal in soil using differential scanning calorimetry and benzene polycarboxylic acid (BPCA) markers. SOIL.
  • Burgstahler, A. W., & Worden, L. R. (1966). Coumarone. Organic Syntheses, 46, 28. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1329. Available at: [Link]

  • Wikipedia. (2024). Differential scanning calorimetry. Retrieved from [Link]

  • TA Instruments. (2022). What is Differential Scanning Calorimetry? Retrieved from [Link]

  • SETARAM Instrumentation. (n.d.). An overview of Differential Scanning Calorimetry. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Yadav, P., et al. (2021). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 8(7). Available at: [Link]

  • PubMed. (2025). Synthesis, human carbonic anhydrase I and II inhibition, and in silico studies of 2-ethoxy-6-formylphenyl [1,1'-biphenyl]-4-sulfonate derived thiosemicarbazones. Journal of Molecular Structure. Available at: [Link]

  • ACE Laboratories. (n.d.). Thermogravimetric Analysis Testing (TGA). Retrieved from [Link]

  • Wikipedia. (2024). Phenoxyacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Plot showing the temporal loss of the four phenoxyacetic acids... Retrieved from [Link]

  • ResearchGate. (2018). Kinetics of Decomposition Reactions of Acetic Acid Using DFT Approach. Retrieved from [Link]

  • Asad, M., & M.T. (2018). Kinetics of Decomposition Reactions of Acetic Acid Using DFT Approach. International Journal of Chemical Reactor Engineering. Available at: [Link]

  • The Madison Group. (2020). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. Available at: [Link]

  • PubChemLite. (n.d.). 2-(2-ethoxy-6-formylphenoxy)acetic acid (C11H12O5). Retrieved from [Link]

  • AccelaChem. (n.d.). 141126-82-1, 2-(2-Ethoxy-6-formylphenoxy)acetic Acid. Retrieved from [Link]

Sources

Foundational

Electronic Properties of Ethoxy and Formyl Substituted Phenoxyacetic Acids: A Mechanistic and Experimental Guide

Executive Summary Phenoxyacetic acids (PAAs) are a foundational class of organic compounds with profound applications in agrochemicals (e.g., 2,4-D herbicides) and pharmaceutical drug design[1][2]. The chemical reactivit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyacetic acids (PAAs) are a foundational class of organic compounds with profound applications in agrochemicals (e.g., 2,4-D herbicides) and pharmaceutical drug design[1][2]. The chemical reactivity, binding affinity, and pharmacokinetics of these molecules are heavily dictated by the electronic nature of the substituents on the aromatic ring[1].

This technical guide provides an in-depth analysis of how two distinct substituents—the ethoxy group (-OCH₂CH₃) and the formyl group (-CHO) —modulate the electronic properties of phenoxyacetic acid. By contrasting an electron-donating group (ethoxy) with a strong electron-withdrawing group (formyl), we can establish predictive models for molecular behavior, pKa shifts, and frontier molecular orbital (FMO) energies.

Theoretical Framework: Substituent Effects and the Hammett Equation

The acidity of a carboxylic acid, quantified by its pKa value, serves as a direct, measurable indicator of the electronic environment of the carboxyl group[1]. For unsubstituted phenoxyacetic acid, the baseline pKa is 3.17 at 25°C[3]. Introducing substituents onto the phenyl ring perturbs this baseline via two primary mechanisms: the Inductive Effect (I) and the Resonance Effect (M) .

The Ethoxy Substituent (-OCH₂CH₃)

The ethoxy group exhibits a complex electronic profile. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I) through the σ -bond framework. However, the lone pairs on the oxygen can delocalize into the aromatic π -system, creating a strong electron-donating resonance effect (+M).

  • Para Position: The +M effect dominates over the -I effect. The net result is an increase in electron density on the aromatic ring, which destabilizes the carboxylate anion, thereby increasing the pKa (decreasing acidity)[1].

  • Meta Position: Resonance effects cannot effectively relay electron density to the meta position. Here, the -I effect dominates, slightly decreasing the pKa.

The Formyl Substituent (-CHO)

The formyl group is a quintessential electron-withdrawing group (EWG). The carbonyl carbon is highly electrophilic, drawing electron density away from the aromatic ring via both induction (-I) and resonance (-M).

  • Para/Ortho Positions: The strong -M and -I effects synergistically withdraw electron density, highly stabilizing the negative charge of the conjugate carboxylate base. This results in a significant decrease in pKa (increasing acidity)[1].

  • The Ortho Effect: Ortho-formyl phenoxyacetic acid exhibits anomalous acidity. Beyond standard electronic withdrawal, the proximity of the formyl group induces steric disruption of coplanarity and enables intramolecular hydrogen bonding, further stabilizing the carboxylate anion and drastically lowering the pKa[1].

Hammett Linear Free-Energy Relationships

The relationship between these electronic effects and macroscopic properties is mathematically modeled using the Hammett equation ( log(k/k0​)=ρσ )[4]. The substituent constant ( σ ) quantifies the electron-donating or withdrawing power of the group, while the reaction constant ( ρ ) measures the sensitivity of the reaction (e.g., dissociation) to these electronic changes[4].

Quantitative Data: Electronic Properties & Acidity

The following table synthesizes the theoretical Hammett constants and their corresponding impact on the pKa of substituted phenoxyacetic acids[1][3].

SubstituentPositionHammett Constant ( σ )Dominant Electronic EffectPredicted/Experimental pKaImpact on Acidity
None (H) -0.00None3.17Baseline
Ethoxy Para-0.24+M (Resonance Donation)~3.22Decreased
Ethoxy Meta+0.10-I (Inductive Withdrawal)~3.12Slightly Increased
Formyl Para+0.42-M, -I (Strong Withdrawal)~2.95Increased
Formyl Meta+0.35-I (Inductive Withdrawal)~3.02Increased
Formyl OrthoN/A*-M, -I, + Ortho Effect< 2.90Highly Increased

*Note: Hammett constants are strictly defined for meta and para positions due to the unpredictable steric and proximity variables inherent to the ortho position[1].

Mechanistic Visualization

The following diagram illustrates the causal pathway from substituent integration to the macroscopic alteration of the molecule's acid dissociation constant.

G Substituent Phenoxyacetic Acid Substituent Ethoxy Ethoxy (-OCH₂CH₃) +M, -I Effects Substituent->Ethoxy Formyl Formyl (-CHO) -M, -I Effects Substituent->Formyl EDG Electron Density Donated (Para Position) Ethoxy->EDG Resonance > Induction EWG Electron Density Withdrawn (Para/Ortho Positions) Formyl->EWG Resonance & Induction Destabilize Carboxylate Anion Destabilized EDG->Destabilize Stabilize Carboxylate Anion Stabilized EWG->Stabilize HighpKa Higher pKa (Decreased Acidity) Destabilize->HighpKa LowpKa Lower pKa (Increased Acidity) Stabilize->LowpKa

Mechanistic pathway of substituent electronic effects on phenoxyacetic acid acidity.

Experimental Workflows: Self-Validating Protocols

To empirically verify the electronic properties discussed above, researchers must employ rigorous, self-validating methodologies. Below are the standard protocols for physical and computational evaluation.

Protocol A: Potentiometric Titration for pKa Determination

Because substituted phenoxyacetic acids often exhibit poor aqueous solubility, titrations must frequently be performed in mixed solvent systems (e.g., 50% v/v ethanol-water)[1][3].

Causality & Self-Validation: The protocol incorporates a blank solvent titration to account for auto-ionization and dissolved CO₂, ensuring the measured inflection point is strictly attributable to the analyte.

  • Electrode Calibration: Calibrate a glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature (25.0 ± 0.1 °C). Rationale: Ensures a Nernstian slope for accurate hydrogen ion activity measurement.

  • Solvent Preparation: Prepare a 50% v/v ethanol-water mixture using HPLC-grade ethanol and ultra-pure deionized water. Degas the solvent with nitrogen for 15 minutes to remove dissolved CO₂.

  • Blank Titration (Validation Step): Titrate 50 mL of the blank solvent with standardized 0.1 M NaOH. Record the volume-pH curve to establish a baseline correction factor.

  • Analyte Preparation: Dissolve accurately weighed substituted phenoxyacetic acid (e.g., 0.01 M) in 50 mL of the prepared solvent[1].

  • Titration Execution: Add 0.1 M NaOH in 0.1 mL increments using an automated burette. Allow the pH reading to stabilize (drift < 0.01 pH/min) before recording the value[1].

  • Data Analysis: Plot the first derivative ( ΔpH/ΔV ) against the volume of titrant ( V ). The peak of the derivative curve identifies the exact equivalence point. The pKa is derived from the pH at the half-equivalence point, adjusted for the mixed-solvent dielectric constant[1].

Protocol B: Computational (DFT) Analysis of HOMO/LUMO Energies

Density Functional Theory (DFT) is utilized to map the electron density and calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gaps, which correlate directly with molecular reactivity[5].

Causality & Self-Validation: A frequency calculation is mandated post-optimization. If any imaginary frequencies are present, the geometry is a transition state, not a true minimum, invalidating the FMO energies.

  • Initial Geometry Construction: Build the 3D structures of the ethoxy and formyl substituted phenoxyacetic acids using a molecular builder (e.g., GaussView).

  • Level of Theory Selection: Set the calculation to DFT using the B3LYP functional. Select the 6-311++G(d,p) basis set. Rationale: The diffuse functions (++) are critical for accurately modeling the expanded electron cloud of the carboxylate anion, while polarization functions (d,p) handle the anisotropic electron distribution caused by the formyl/ethoxy groups[5].

  • Geometry Optimization: Run the optimization to find the lowest energy conformation.

  • Frequency Calculation (Validation Step): Execute a vibrational frequency calculation on the optimized geometry. Verify that the output yields exactly zero imaginary frequencies[5].

  • FMO Extraction: Extract the HOMO and LUMO energy levels from the checkpoint file. Calculate the HOMO-LUMO gap ( ΔE=ELUMO​−EHOMO​ ). A smaller gap in the formyl derivative indicates higher electrophilic reactivity compared to the ethoxy derivative[5].

Implications in Drug Development

Understanding the electronic properties of substituted phenoxyacetic acids is highly consequential in medicinal chemistry:

  • Pharmacokinetics & Lipophilicity: The ethoxy group acts as a lipophilic electron donor. The ether oxygen mimics the steric properties of an ester but resists esterase hydrolysis, making it a metabolically stable bioisostere for fatty acid side chains in PPAR agonists[2].

  • Target Binding: The formyl group, being strongly electron-withdrawing, lowers the pKa of the molecule. This ensures the carboxylate group is fully ionized at physiological pH (7.4), which is critical for forming strong ionic salt bridges within the ligand-binding domains (LBD) of target proteins[2]. Additionally, the formyl carbonyl oxygen can serve as a potent hydrogen bond acceptor.

References

  • Title: Substituent and solvent effects on electronic spectra of some substituted phenoxyacetic acids Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via PubMed) URL: [Link]

  • Title: Using Atomic Charges to Describe the pKa of Carboxylic Acids Source: Journal of Chemical Theory and Computation (ACS Publications) URL: [Link]

  • Title: FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule Source: ResearchGate URL: [Link]

Sources

Exploratory

(2-Ethoxy-6-formylphenoxy)acetic acid: A Versatile Bifunctional Building Block for Advanced Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (2-Ethoxy-6-formylphenoxy)acetic acid is a uniquely functionalized aromatic scaffold that serves as a powerful building...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Ethoxy-6-formylphenoxy)acetic acid is a uniquely functionalized aromatic scaffold that serves as a powerful building block in modern organic synthesis. Possessing three distinct points of reactivity—an aldehyde, a carboxylic acid, and an activated aromatic ring—this molecule offers a convergent and efficient entry point to a diverse range of complex molecular architectures. Its structural rigidity, combined with the orthogonal reactivity of its functional groups, makes it particularly valuable in the construction of novel heterocyclic libraries and as a core component in medicinal chemistry for drug discovery programs. This guide provides an in-depth analysis of its synthesis, core reactivity, and strategic applications, supported by detailed experimental protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of organic synthesis, the efficiency of a synthetic route is often dictated by the strategic value of its constituent building blocks. (2-Ethoxy-6-formylphenoxy)acetic acid, a derivative of salicylaldehyde, embodies the principles of modern synthetic design. It is a bifunctional molecule where the aldehyde and carboxylic acid groups are pre-organized in a 1,3-relationship via a stable ether linkage. This specific arrangement is pivotal, enabling its participation in a wide array of chemical transformations, from classical condensation reactions to sophisticated multicomponent reactions (MCRs).

The phenoxyacetic acid motif itself is a well-established pharmacophore found in numerous biologically active compounds[1]. The addition of the ortho-formyl and ortho-ethoxy groups introduces further layers of control and functionality:

  • The Aldehyde Group: Serves as a versatile electrophilic handle for C-C and C-N bond formation through reactions like Wittig, Knoevenagel, and imine/hydrazone formation.

  • The Carboxylic Acid Group: Functions as a nucleophilic component (as a carboxylate) or an acylating agent, crucial for reactions like esterification, amidation, and participation in key MCRs such as the Ugi and Passerini reactions.

  • The Ethoxy Group: Provides steric and electronic influence, modulating the reactivity of the adjacent aldehyde and potentially improving the pharmacokinetic properties of derivative compounds.

This guide will deconstruct the synthetic utility of this building block, providing both the foundational knowledge and the practical, field-proven protocols necessary for its successful implementation in a research setting.

Physicochemical Properties and Spectroscopic Data

Accurate characterization is the bedrock of reproducible synthesis. The key properties of (2-Ethoxy-6-formylphenoxy)acetic acid are summarized below. This data is compiled from leading chemical suppliers and provides the necessary benchmarks for quality control.

PropertyValueSource(s)
CAS Number 141126-82-1[2][3]
Molecular Formula C₁₁H₁₂O₅[2][3]
Molecular Weight 224.21 g/mol [2][3]
Appearance Solid
Purity Typically ≥97%[2]
Storage Conditions 4°C, stored under an inert atmosphere (e.g., Nitrogen)[2]
SMILES String O=C(O)COC1=C(C=O)C=CC=C1OCC[2][4]
Topological Polar Surface Area (TPSA) 72.83 Ų[2]
logP 1.3612[2]

Note: Spectroscopic data like ¹H NMR, ¹³C NMR, and IR can be requested from suppliers upon purchase and are essential for verifying batch-to-batch consistency.[4]

Synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid

The synthesis of the title compound is not widely reported in peer-reviewed literature, but a robust and reliable pathway can be designed based on well-established, analogous transformations. The proposed two-step synthesis starts from the commercially available 2-ethoxy-6-hydroxybenzaldehyde and proceeds via a Williamson ether synthesis followed by saponification. This approach is adapted from trusted protocols for similar structures, ensuring a high probability of success.[5][6]

Synthetic Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Ester Hydrolysis) start 2-ethoxy-6-hydroxybenzaldehyde Ethyl Bromoacetate K₂CO₃ (Base) Acetone (Solvent) step1_process Reflux, 4-6h start->step1_process O-Alkylation product1 Intermediate: Ethyl (2-Ethoxy-6-formylphenoxy)acetate step1_process->product1 step2_reagents NaOH (aq) THF/Methanol product1->step2_reagents Purify or use directly step2_process Stir at RT, 2-4h step2_reagents->step2_process Hydrolysis workup Acidification (HCl) Extraction (EtOAc) step2_process->workup final_product Final Product: (2-Ethoxy-6-formylphenoxy)acetic acid workup->final_product caption Figure 1. Two-step synthesis workflow.

Caption: Figure 1. Two-step synthesis workflow.

Detailed Experimental Protocol

Causality Behind Choices:

  • Base: Potassium carbonate (K₂CO₃) is a mild and effective base for deprotonating the phenolic hydroxyl group, forming the reactive phenoxide. It is preferred over stronger bases like NaOH for this step to minimize the risk of premature hydrolysis of the ethyl bromoacetate reactant.[6]

  • Solvent: Acetone or DMF are excellent polar aprotic solvents for Sₙ2 reactions like the Williamson ether synthesis, as they effectively solvate the potassium cation without interfering with the nucleophilic phenoxide.

  • Hydrolysis: A standard aqueous sodium hydroxide solution is used for the saponification. The use of a co-solvent like THF or methanol is to ensure the solubility of the ester intermediate. Acidification is critical to protonate the carboxylate salt and precipitate the final product.

Step 1: Synthesis of Ethyl (2-Ethoxy-6-formylphenoxy)acetate

  • Materials:

    • 2-ethoxy-6-hydroxybenzaldehyde (1.0 eq)

    • Ethyl bromoacetate (1.2 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetone (or DMF)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-ethoxy-6-hydroxybenzaldehyde and anhydrous acetone.

    • Add anhydrous potassium carbonate to the solution. The mixture will be a suspension.

    • Stir vigorously and add ethyl bromoacetate dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

    • Wash the filter cake with a small amount of acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude ethyl ester, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid

  • Materials:

    • Crude Ethyl (2-Ethoxy-6-formylphenoxy)acetate (1.0 eq)

    • Sodium Hydroxide (NaOH) (2.0 eq)

    • Methanol or Tetrahydrofuran (THF)

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc)

  • Procedure:

    • Dissolve the crude ester in a mixture of methanol (or THF) and water in a round-bottom flask.

    • Add a solution of sodium hydroxide in water to the flask.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the ester spot by TLC.

    • Once hydrolysis is complete, remove the organic solvent (methanol/THF) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A precipitate should form.

    • Extract the product from the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Core Reactivity and Synthetic Applications

The true power of (2-Ethoxy-6-formylphenoxy)acetic acid lies in the diverse reactivity of its functional groups, which can be addressed selectively or engaged simultaneously.

A. Schiff Base and Hydrazone Formation

The aldehyde group undergoes facile condensation with primary amines and hydrazines to form Schiff bases (azomethines) and hydrazones, respectively. This reaction is a cornerstone of medicinal chemistry for generating libraries of compounds with diverse biological activities.[7] For example, derivatives of the related 2-formylphenoxyacetic acid have been used to synthesize compounds with antibacterial activity.

General Protocol: Azomethine Synthesis

  • Dissolve (2-Ethoxy-6-formylphenoxy)acetic acid (1.0 eq) in ethanol or methanol.

  • Add the desired primary amine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours.

  • Upon cooling, the product often precipitates and can be collected by filtration.

B. Potential in Multicomponent Reactions (MCRs)

MCRs are highly efficient, one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms from the starting materials.[8][9] The bifunctional nature of (2-Ethoxy-6-formylphenoxy)acetic acid makes it an ideal candidate for isocyanide-based MCRs like the Ugi four-component reaction (U-4CR).

In a U-4CR, the aldehyde and carboxylic acid components of the title molecule would react with an amine and an isocyanide. The initial condensation of the aldehyde and the amine forms a Schiff base, which is then protonated by the carboxylic acid. This iminium ion is attacked by the isocyanide, followed by an intramolecular Mumm rearrangement to yield a highly functionalized, dipeptide-like scaffold in a single, atom-economical step.

G title_compound (2-Ethoxy-6-formylphenoxy)acetic acid (Aldehyde + Carboxylic Acid) reaction_pot One-Pot Reaction (Ugi 4-Component Reaction) title_compound->reaction_pot amine Amine (R¹-NH₂) amine->reaction_pot isocyanide Isocyanide (R²-NC) isocyanide->reaction_pot product Complex Product (α-Acylamino Amide Scaffold) reaction_pot->product Forms two new bonds and a stereocenter caption Figure 2. Role in a Ugi Multicomponent Reaction.

Sources

Foundational

Strategic Integration of (2-Ethoxy-6-formylphenoxy)acetic Acid in Macrocyclic Drug Discovery: A Technical Guide

Executive Summary In the pursuit of targeting complex protein-protein interactions (PPIs), medicinal chemistry has increasingly pivoted toward conformationally restricted macrocycles. At the heart of this structural evol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of targeting complex protein-protein interactions (PPIs), medicinal chemistry has increasingly pivoted toward conformationally restricted macrocycles. At the heart of this structural evolution are bifunctional building blocks that serve as synthetic linchpins. (2-Ethoxy-6-formylphenoxy)acetic acid (CAS No. 141126-82-1) [1][1] is one such high-value intermediate. Featuring an electrophilic aldehyde, a reactive carboxylic acid, and a sterically tuning ethoxy-substituted phenoxy core, this compound has proven instrumental in the synthesis of DNA-encoded chemical libraries (DELs) targeting challenging oncology pathways [2][2].

This whitepaper provides an in-depth analysis of the compound's structural rationale, its application in Mcl-1 inhibitor discovery, and a field-proven, self-validating protocol for its integration into macrocyclic workflows.

Structural Anatomy & Chemical Rationale

The utility of (2-Ethoxy-6-formylphenoxy)acetic acid lies in its precise spatial arrangement of functional groups:

  • Carboxylic Acid ( pKa​≈3.5 ) : Readily activated for standard peptide coupling chemistries, allowing for seamless integration into solid-phase or DNA-tagged synthesis.

  • Aldehyde (Formyl) : Serves as a versatile electrophilic center, primed for macrocyclization via reductive amination, Knoevenagel condensations, or Wittig olefinations.

  • Ortho-Ethoxy Phenoxy Core : The ethoxy substituent is not merely decorative; it acts as a critical conformational lock. By providing steric bulk, it restricts the rotational degrees of freedom around the ether-acetamide linker, pre-organizing the molecule into a bioactive conformation that minimizes entropic penalties upon target binding [3][3].

Application Spotlight: Mcl-1 Inhibition via DEL Screening

Myeloid cell leukemia 1 (Mcl-1) is a pro-survival, anti-apoptotic protein of the Bcl-2 family. Its overexpression is a primary driver of tumor aggressiveness and resistance to standard chemotherapies [4][4]. Inhibiting Mcl-1 requires displacing pro-apoptotic proteins (like BAK) from a large, shallow binding groove—a task notoriously difficult for traditional small molecules but ideal for macrocycles.

In a landmark 2024 study, researchers utilized a DEL screen containing over 95 billion compounds to discover low-nanomolar Mcl-1 inhibitors. (2-Ethoxy-6-formylphenoxy)acetic acid was strategically deployed in the fourth cycle of the library synthesis to close the macrocyclic ring, yielding highly potent, conformationally privileged hits [2][2].

G Stimulus Apoptotic Stimulus BAK BAK/BAX (Pro-apoptotic) Stimulus->BAK CytoC Cytochrome C Release BAK->CytoC Mcl1 Mcl-1 (Anti-apoptotic) Mcl1->BAK Sequesters & Inhibits Inhibitor Macrocyclic Inhibitor (2-Ethoxy-6-formylphenoxy core) Inhibitor->Mcl1 Blocks PPI Apoptosis Apoptosis CytoC->Apoptosis

Diagram 1: Mcl-1 signaling pathway and the intervention mechanism of macrocyclic inhibitors.

Structure-Activity Relationship (SAR) Insights

During the optimization of the Mcl-1 macrocyclic core, the substitution pattern on the phenoxy ring of the building block was systematically evaluated. The data revealed that steric bulk at the ortho position is non-negotiable for maintaining target affinity [3][3].

Table 1: SAR of the Phenoxy A-Fragment in Mcl-1 Macrocyclic Inhibitors

A-Fragment SubstitutionMcl-1 Inhibition ActivityStructural & Mechanistic Rationale
Ethoxy (Original)High (Low nM) Provides optimal steric bulk; restricts rotation of the ortho ether acetamide linker, stabilizing the bioactive conformation.
Methoxy Tolerated / HighMaintains sufficient steric bulk to enforce the required linker orientation.
Chloro Tolerated / HighHalogen bioisostere provides necessary van der Waals volume to mimic the ether's steric effect.
Unsubstituted (H) Decreased ActivityLack of steric bulk increases rotational freedom, leading to an unfavorable entropic penalty upon target binding.

Experimental Methodology: Macrocyclic Integration Protocol

As a Senior Application Scientist, I approach the synthesis of macrocyclic libraries not merely as a sequence of reactions, but as a carefully orchestrated manipulation of molecular conformation and reactivity. The following protocol details a self-validating workflow for integrating (2-Ethoxy-6-formylphenoxy)acetic acid into a solid-phase or DEL-based macrocyclization sequence.

Workflow Start DNA-Conjugated Scaffold Coupling Amide Coupling (Carboxylic Acid) Start->Coupling Cycle 4 RedAm Reductive Amination (Aldehyde) Coupling->RedAm Cyclization Macrocyclization RedAm->Cyclization Screening Affinity Screening vs. Mcl-1 Cyclization->Screening

Diagram 2: Synthetic workflow for integrating the bifunctional building block into a DEL.

Step 1: Carboxylic Acid Activation & Amide Bond Formation
  • Objective : Attach the building block to a primary amine on the growing scaffold.

  • Reagents : (2-Ethoxy-6-formylphenoxy)acetic acid (3.0 eq), HATU (2.9 eq), DIPEA (6.0 eq) in anhydrous DMF.

  • Mechanistic Causality : HATU is selected over EDC/HOBt due to its superior kinetics in sterically hindered environments, which is crucial for driving the reaction to completion on solid supports or in highly dilute DEL conditions. The slight under-stoichiometry of HATU (2.9 eq vs 3.0 eq of acid) is a deliberate choice to prevent the unreacted scaffold amine from being irreversibly capped by tetramethylguanidinium byproducts.

  • Validation Checkpoint : Cleave a micro-aliquot and analyze via LC-MS. Validate the complete consumption of the starting amine and confirm a mass shift corresponding to the addition of the building block (+206 Da, accounting for the loss of H2​O ).

Step 2: Imine Condensation & Macrocyclization
  • Objective : Cyclize the molecule by reacting the formyl group with a distal primary amine.

  • Reagents : 1% v/v Acetic Acid in DCE/MeOH, followed by Sodium Triacetoxyborohydride (STAB, 5.0 eq).

  • Mechanistic Causality : Acetic acid acts as a Brønsted acid catalyst to accelerate imine formation. STAB is the optimal reducing agent here; its hydride-donating capacity is heavily attenuated by the electron-withdrawing acetate ligands. This ensures it selectively reduces the protonated imine without prematurely reducing the highly electrophilic formyl group to a primary alcohol.

  • Validation Checkpoint : LC-MS analysis must reveal a mass shift of -18 Da (loss of H2​O during cyclization) and the complete disappearance of the aldehyde peak in the UV chromatogram (typically around 254 nm).

Step 3: Global Deprotection & Cleavage (Solid-Phase)
  • Objective : Release the fully formed macrocycle from the solid support.

  • Reagents : TFA / TIPS / H2​O (95 : 2.5 : 2.5).

  • Mechanistic Causality : Triisopropylsilane (TIPS) is critical as a carbocation scavenger. The electron-rich ethoxy-phenoxy core is highly susceptible to electrophilic aromatic substitution by carbocations generated from protecting groups (e.g., Boc or t-Bu) during acidic cleavage. TIPS neutralizes these species, preserving the structural integrity of the macrocycle.

Conclusion

The strategic use of (2-Ethoxy-6-formylphenoxy)acetic acid exemplifies the modern shift toward conformationally pre-organized building blocks in drug discovery. By understanding the causality behind its steric profile and bifunctional reactivity, researchers can leverage this compound to unlock novel chemical space, particularly in the pursuit of challenging protein-protein interaction inhibitors.

References

  • ChemScene. "141126-82-1 | 2-(2-Ethoxy-6-formylphenoxy)acetic acid". ChemScene Catalog.
  • Hekking, Koen F. W., et al. "Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen." Journal of Medicinal Chemistry, vol. 67, no. 4, 2024, pp. 3039-3065. ACS Publications.
  • Hekking, Koen F. W., et al. "Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen." Journal of Medicinal Chemistry, 2024. ACS Publications (Alternate Link).
  • MedChemExpress. "Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen PMID: 38306405". MedChemExpress Literature.

Sources

Exploratory

The Evolving Landscape of Substituted Phenoxyacetic Acid Derivatives: A Technical Guide for Drug Discovery and Development

Abstract Substituted phenoxyacetic acid derivatives, a class of compounds initially recognized for their potent herbicidal properties, have emerged as a versatile scaffold in medicinal chemistry. Their remarkable structu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted phenoxyacetic acid derivatives, a class of compounds initially recognized for their potent herbicidal properties, have emerged as a versatile scaffold in medicinal chemistry. Their remarkable structural plasticity allows for a broad spectrum of pharmacological activities, ranging from anti-inflammatory and antimicrobial to anticancer and antiepileptic effects. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating this promising class of molecules. By synthesizing technical accuracy with field-proven insights, this guide aims to empower the design and development of next-generation therapeutics based on the phenoxyacetic acid core.

Introduction: From Herbicides to High-Value Therapeutics

The journey of phenoxyacetic acid derivatives began with the discovery of their auxin-like activity, leading to the development of widely used herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA)[1]. These compounds mimic the plant hormone indole-3-acetic acid (IAA), causing uncontrolled growth and ultimately death in broadleaf weeds[1][2]. However, the true potential of this chemical scaffold extends far beyond agriculture. Phenoxyacetic acid and its derivatives are now recognized as privileged structures in drug discovery, forming the backbone of established non-steroidal anti-inflammatory drugs (NSAIDs) like Tiaprofenic acid and Aceclofenac[3].

The core phenoxyacetic acid structure, characterized by an ether linkage between a phenyl ring and an acetic acid moiety, provides a unique combination of lipophilicity and hydrophilicity. This allows for favorable interactions with a variety of biological targets. The aromatic ring and the carboxylic acid group are key pharmacophoric features that can be readily modified with various substituents to modulate the compound's physicochemical properties and biological activity. This inherent "tunability" is the cornerstone of their diverse therapeutic applications.

This guide will explore the multifaceted nature of substituted phenoxyacetic acid derivatives, providing a logical progression from their fundamental synthesis to their complex biological activities and the experimental methodologies used to characterize them.

Synthetic Strategies: Building the Phenoxyacetic Acid Core

The synthesis of substituted phenoxyacetic acid derivatives is generally straightforward, with the Williamson ether synthesis being the most common and versatile method. This reaction involves the coupling of a substituted phenol with an α-haloacetic acid or its ester in the presence of a base.

General Synthesis Protocol: Williamson Ether Synthesis

A typical synthetic route involves the following steps:

  • Deprotonation of the Phenol: The substituted phenol is treated with a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), in an appropriate solvent like acetone, ethanol, or N,N-dimethylformamide (DMF) to generate the corresponding phenoxide ion.

  • Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an α-haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, via an SN2 reaction.

  • Hydrolysis (if starting with an ester): If an α-haloacetic acid ester is used, the resulting ester intermediate is hydrolyzed, usually with aqueous NaOH followed by acidification, to yield the final phenoxyacetic acid derivative.

Experimental Protocol: Synthesis of 2-(4-formylphenoxy)acetic acid [4]

  • Step 1: Ester Formation: To a solution of 4-hydroxybenzaldehyde (20 mmol) and ethyl bromoacetate (20 mmol, 3.34 g) in 30 mL of DMF, add potassium carbonate (40 mmol, 5.52 g).

  • Step 2: Reaction: Stir the resulting mixture for 12 hours at room temperature.

  • Step 3: Hydrolysis: Subject the resulting ethyl 2-(4-formylphenoxy)acetate to hydrolysis using a mixture of aqueous NaOH and methanol at 20°C for 12 hours.

  • Step 4: Acidification and Isolation: After completion of the reaction (monitored by TLC), the reaction mixture is acidified with dilute HCl. The precipitated solid is then filtered, washed with water, and dried to yield 2-(4-formylphenoxy)acetic acid.

The choice of solvent and base can influence the reaction rate and yield. For instance, the use of an inert solvent like DMF and a base like K2CO3 is common for achieving good yields[4]. In some cases, catalytic amounts of sodium iodide may be added to facilitate the reaction when using an alkyl chloride[5].

G cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis cluster_products Products Substituted_Phenol Substituted Phenol Reaction_Vessel Reaction in Solvent (e.g., DMF) Substituted_Phenol->Reaction_Vessel Alpha_Haloacetate α-Haloacetate (e.g., Ethyl Bromoacetate) Alpha_Haloacetate->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Ester_Intermediate Phenoxyacetic Acid Ester Reaction_Vessel->Ester_Intermediate Nucleophilic Substitution Final_Product Substituted Phenoxyacetic Acid Ester_Intermediate->Final_Product Hydrolysis

Therapeutic Applications and Mechanisms of Action

The versatility of the phenoxyacetic acid scaffold has led to the exploration of its derivatives in a wide range of therapeutic areas.[1][3]

Anti-inflammatory Activity

A significant area of research has focused on developing phenoxyacetic acid derivatives as selective cyclooxygenase-2 (COX-2) inhibitors.[3] Selective COX-2 inhibition is a key strategy for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Mechanism of Action: Phenoxyacetic acid-based NSAIDs exert their anti-inflammatory effects by inhibiting the COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these derivatives can reduce inflammation without affecting the gastroprotective functions of COX-1.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [3]

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

  • Animal Preparation: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound or a control vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

  • Induction of Inflammation: After a set period (e.g., 1 hour), inject a solution of carrageenan (1% w/v in saline) into the sub-plantar tissue of the rat's right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

Table 1: Comparative Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives [3]

Compound/DrugCOX-2 IC50 (µM)In Vivo Paw Edema Inhibition (%)Ulcer Index
Celecoxib 0.0568.151.2
Compound 5f 0.0663.35Not Reported
Mefenamic Acid 1.98Not ReportedNot Reported

Data synthesized from multiple sources for illustrative purposes.

G Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Phenoxyacetic_Derivative Phenoxyacetic Acid Derivative (COX-2 Inhibitor) Phenoxyacetic_Derivative->COX2 Inhibition

Anticancer Activity

Phenoxyacetamide derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[3][6]

Mechanism of Action: The anticancer mechanisms of these derivatives are diverse and can include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.[1]

Table 2: In Vitro Anticancer Activity of a Phenoxyacetamide Derivative [3]

Compound/DrugCancer Cell LineIC50 (µM)
Compound 7b Human colon cancer1.8
5-Fluorouracil (5-FU) Human colon cancer3.2
Antimicrobial Activity

Several phenoxyacetic acid derivatives have shown promising activity against a range of bacterial and fungal strains.[1][7]

Experimental Protocol: Disk Diffusion Method [1]

This is a widely used technique to evaluate the antimicrobial activity of chemical agents.

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Evenly spread the microbial inoculum onto the surface of a sterile agar plate.

  • Disk Application: Place sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) in millimeters.

Antiepileptic Activity

Recent studies have highlighted the potential of phenoxyacetic acid derivatives as novel antiepileptic agents.[8]

Mechanism of Action: The antiepileptic effects of some derivatives are attributed to their ability to:

  • Reduce hippocampal oxidative stress.[8][9]

  • Suppress neuroinflammatory cytokines like TNF-α and IL-6.[8][9]

  • Attenuate excitotoxic glutamate accumulation.[8][9]

Table 3: Anticonvulsant Activity in the PTZ-Induced Seizure Model [8]

Compound/DrugProtection (%)Mortality (%)
Compound 7b 1000
Valproic acid 9010
Compound 5f 9010
Compound 5e 8010
Compound 10c 8020

Structure-Activity Relationship (SAR) Insights

The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.

  • Lipophilicity: A positive correlation is often observed between the lipophilicity (π value) of the substituents and biological activity, particularly for antisickling agents.[10]

  • Electronic Effects: The electronic properties (σ constant) of the substituents also play a crucial role. Electron-withdrawing groups, such as halogens, can enhance the activity of some derivatives.[10] For instance, the introduction of chloro-substituents into the aromatic ring of phenoxyacetic acid can alter the electronic structure and thereby change the biological activity.[11]

  • Steric Factors: The size and position of the substituents can influence the binding of the molecule to its target. For example, negative correlations have been observed with the molar refraction (MR) values of para substituents in some series.[10]

A quantitative structure-activity relationship (QSAR) approach can be applied to develop correlations between physicochemical properties and in vitro activities, providing valuable insights for the design of more potent analogs.[10]

G Phenoxyacetic_Core Phenoxyacetic Acid Core Structure Substituents Substituents (Nature, Position) Phenoxyacetic_Core->Substituents Lipophilicity Lipophilicity (π) Substituents->Lipophilicity Electronic_Effects Electronic Effects (σ) Substituents->Electronic_Effects Steric_Factors Steric Factors (MR) Substituents->Steric_Factors Biological_Activity Biological Activity Lipophilicity->Biological_Activity Electronic_Effects->Biological_Activity Steric_Factors->Biological_Activity

Future Directions and Conclusion

Substituted phenoxyacetic acid derivatives represent a highly promising and versatile class of compounds with a broad range of therapeutic applications. Their straightforward synthesis, coupled with the ability to fine-tune their biological activity through targeted substitutions, makes them an attractive scaffold for drug discovery.

Future research should focus on:

  • Elucidation of Novel Mechanisms: While the mechanisms of action for some activities are well-understood, further investigation is needed to uncover the molecular targets for other therapeutic effects.

  • Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is crucial for their clinical translation.

  • Exploration of New Therapeutic Areas: The diverse biological activities observed to date suggest that the full therapeutic potential of this scaffold has yet to be realized.

References

  • Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents. PubMed. Available at: [Link]

  • Synthesis of phenoxyacetic acid derivatives. Google Patents.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available at: [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. Available at: [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Available at: [Link]

  • MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. ResearchGate. Available at: [Link]

  • Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. Available at: [Link]

  • Phenoxyacetic acid derivatives - Nonmercurial diuretics. Pharmacy 180. Available at: [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. Available at: [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available at: [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC. Available at: [Link]

  • Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form. ResearchGate. Available at: [Link]

  • Phenoxy herbicide. Wikipedia. Available at: [Link]

  • Synthesis of Some New 3-Substituted Benzofuran Derivatives by Cyclization of Various Phenoxy Acetic Acid Ethyl Esters. Taylor & Francis. Available at: [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available at: [Link]

Sources

Foundational

discovery and history of (2-Ethoxy-6-formylphenoxy)acetic acid

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of (2-Ethoxy-6-formylphenoxy)acetic acid Foreword: Navigating the Known and the Novel (2-Ethoxy-6-formylphenoxy)acetic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of (2-Ethoxy-6-formylphenoxy)acetic acid

Foreword: Navigating the Known and the Novel

(2-Ethoxy-6-formylphenoxy)acetic acid (CAS No. 141126-82-1) is a fascinating molecule belonging to the well-established class of phenoxyacetic acids.[1][2] While this compound is available from various chemical suppliers for research and development purposes, a detailed historical account of its specific discovery and initial synthesis is not prominently documented in publicly available literature.[1][3][4] This guide, therefore, takes a unique approach. It serves as a comprehensive technical whitepaper on the compound's core characteristics, plausible synthesis, and potential applications, framed within the context of a hypothetical discovery and development program. By grounding our exploration in the rich history and established methodologies associated with phenoxyacetic acid derivatives, we aim to provide a valuable resource for researchers, scientists, and drug development professionals. This document will not only detail the "what" and "how" but also delve into the "why," explaining the scientific rationale behind the experimental choices, a critical aspect of modern pharmaceutical research.

Part 1: The Genesis of a Candidate Molecule: Design and Rationale

The journey of any novel therapeutic agent begins with a concept. The structural features of (2-Ethoxy-6-formylphenoxy)acetic acid—a phenoxyacetic acid scaffold with ethoxy and formyl functional groups—suggest a deliberate design aimed at interacting with specific biological targets. The parent phenoxyacetic acid core is a privileged scaffold in medicinal chemistry, known to be a key component in a variety of drugs, including anti-inflammatory agents, antihypertensives, and antihistamines.[5]

The selection of the ethoxy and formyl groups is not arbitrary. The ethoxy group, a common bioisostere for other small alkyl groups, can modulate the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and improving its pharmacokinetic profile. The formyl group (an aldehyde) is a versatile chemical handle. It can act as a hydrogen bond acceptor, crucial for binding to a protein's active site, and it also serves as a reactive intermediate for the synthesis of more complex derivatives, such as Schiff bases or hydrazones, which have shown a wide range of biological activities.[6][7]

For the purpose of this guide, we will hypothesize that (2-Ethoxy-6-formylphenoxy)acetic acid was designed as a potential inhibitor of a key inflammatory enzyme, such as cyclooxygenase-2 (COX-2), a well-known target for non-steroidal anti-inflammatory drugs (NSAIDs).[6] The rationale is that the carboxylic acid moiety can mimic the arachidonic acid substrate, while the substituted phenyl ring can provide specific interactions within the enzyme's active site.

Part 2: From Concept to Reality: Synthesis and Structural Elucidation

The synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid can be efficiently achieved through the well-established Williamson ether synthesis. This classic reaction provides a reliable and scalable route to the target molecule.

Proposed Synthetic Pathway

The synthesis would commence from the commercially available starting material, 2-hydroxy-3-ethoxybenzaldehyde. The phenolic hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. This is followed by an SN2 reaction with an ethyl haloacetate, and subsequent hydrolysis of the ester to yield the final carboxylic acid.

Synthetic Pathway A 2-Hydroxy-3-ethoxybenzaldehyde B Sodium Phenoxide Intermediate A->B 1. NaOH, H2O C Ethyl (2-Ethoxy-6-formylphenoxy)acetate B->C 2. Ethyl bromoacetate, DMF D (2-Ethoxy-6-formylphenoxy)acetic acid C->D 3. NaOH, H2O/MeOH 4. HCl (aq)

Caption: Proposed Williamson ether synthesis route.

Detailed Experimental Protocol
  • Step 1: Deprotonation. To a solution of 2-hydroxy-3-ethoxybenzaldehyde (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a strong base like sodium hydride (1.1 equivalents) portion-wise at 0°C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Step 2: Nucleophilic Substitution. Ethyl bromoacetate (1.2 equivalents) is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.[6] Progress is monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification of the Ester. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl (2-ethoxy-6-formylphenoxy)acetate. The crude product can be purified by column chromatography.

  • Step 4: Hydrolysis. The purified ester is dissolved in a mixture of methanol and aqueous sodium hydroxide solution and stirred at room temperature for 12 hours.[6]

  • Step 5: Acidification and Isolation. The reaction mixture is concentrated to remove the methanol, and the remaining aqueous solution is acidified to pH 2-3 with dilute hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford (2-Ethoxy-6-formylphenoxy)acetic acid as a solid.

Structural Characterization

To confirm the identity and purity of the synthesized compound, a battery of analytical techniques would be employed.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the ethoxy protons (a triplet and a quartet), aromatic protons, the aldehyde proton (a singlet around 10 ppm), the methylene protons of the acetic acid moiety (a singlet), and the acidic proton of the carboxyl group (a broad singlet).
¹³C NMR Resonances for the ethoxy carbons, aromatic carbons (including the formyl-substituted carbon), the aldehyde carbonyl carbon, the methylene carbon, and the carboxylic acid carbonyl carbon.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of 224.21 g/mol .[2]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (typically >95%).
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the aldehyde and carboxylic acid, and C-O stretching of the ether linkages.

Part 3: Unveiling the Biological Potential: A Hypothetical Screening Cascade

With the pure compound in hand, the next phase is to evaluate its biological activity. Following our hypothesis, we will outline a screening process to assess its potential as a COX-2 inhibitor.

In Vitro Enzyme Inhibition Assay

The primary screen would be an in vitro assay to measure the compound's ability to inhibit the activity of purified COX-1 and COX-2 enzymes. This allows for the determination of the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) for each isoform. The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is a critical parameter, with a higher SI indicating greater selectivity for COX-2 and a potentially better safety profile.

Hypothetical Biological Data
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
(2-Ethoxy-6-formylphenoxy)acetic acid500.5100
Celecoxib (Reference Drug)150.05300
Ibuprofen (Reference Drug)5100.5
Cell-Based Assays

Positive hits from the in vitro screen would be advanced to cell-based assays. For instance, a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) can be used to measure the inhibition of prostaglandin E₂ (PGE₂) production, a downstream product of COX-2 activity.[6]

Proposed Mechanism of Action

The following diagram illustrates the hypothetical mechanism of action of (2-Ethoxy-6-formylphenoxy)acetic acid as a COX-2 inhibitor.

Mechanism of Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate PGE₂ PGE₂ COX-2->PGE₂ Produces Inflammation Inflammation PGE₂->Inflammation Promotes Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 Induces Our Compound Our Compound Our Compound->COX-2 Inhibits

Caption: Inhibition of the COX-2 pathway.

Part 4: The Path Forward: Structure-Activity Relationship (SAR) and Lead Optimization

The initial "hit," (2-Ethoxy-6-formylphenoxy)acetic acid, serves as a starting point for a lead optimization campaign. The goal is to systematically modify the structure to improve potency, selectivity, and pharmacokinetic properties.

SAR Exploration Strategy
  • Modification of the Formyl Group: The aldehyde can be converted to various other functional groups, such as oximes, hydrazones, or reductively aminated to amines, to explore different interactions within the target's binding pocket. Recent studies have synthesized thiosemicarbazones from a similar 2-ethoxy-6-formylphenyl scaffold to target carbonic anhydrases.[8]

  • Varying the Alkoxy Group: The ethoxy group can be replaced with other alkoxy groups (e.g., methoxy, propoxy) or even halogen atoms to fine-tune the lipophilicity and steric bulk.

  • Exploring the Aromatic Ring: Additional substituents could be introduced onto the phenyl ring to probe for further beneficial interactions.

  • Modifying the Acetic Acid Side Chain: The length of the alkyl chain or the introduction of a methyl group (to create a propionic acid derivative) could influence potency and metabolic stability.

SAR Workflow Start Initial Hit (2-Ethoxy-6-formylphenoxy)acetic acid A Modify Formyl Group (e.g., to Hydrazone) Start->A B Vary Alkoxy Group (e.g., to Methoxy) Start->B C Modify Acetic Acid Chain (e.g., to Propionic Acid) Start->C End Optimized Lead Compound A->End B->End C->End

Caption: Structure-Activity Relationship (SAR) workflow.

Conclusion

While the specific historical discovery of (2-Ethoxy-6-formylphenoxy)acetic acid remains elusive in the current body of literature, its chemical structure places it firmly within a class of compounds of significant interest to medicinal chemists. This guide has provided a comprehensive, albeit hypothetical, framework for its discovery and initial development, from rational design and synthesis to biological evaluation and optimization. The principles and methodologies outlined herein are representative of the modern drug discovery process and underscore the potential of this and related molecules in the ongoing search for novel therapeutic agents. The commercial availability of (2-Ethoxy-6-formylphenoxy)acetic acid provides a valuable starting point for researchers to physically explore the ideas presented in this guide and to unlock the true potential of this intriguing molecule.

References

  • Jetir.Org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

  • Organic Syntheses. o-Formylphenoxyacetic acid. [Link]

  • RSC Publishing. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. [Link]

  • Amanote Research. Synthesis of Phenoxyacetic Acid Derivatives as Highly Potent Antagonists of Gastrin/Cholecystokinin-B Receptors. [Link]

  • PubMed. Synthesis, human carbonic anhydrase I and II inhibition, and in silico studies of 2-ethoxy-6-formylphenyl [1,1'-biphenyl]-4-sulfonate derived thiosemicarbazones. [Link]

  • AccelaChem. 141126-82-1,2-(2-Ethoxy-6-formylphenoxy)acetic Acid. [Link]

Sources

Exploratory

A Comprehensive Guide to the Theoretical Investigation of (2-Ethoxy-6-formylphenoxy)acetic Acid: A Computational Chemistry Whitepaper

This document provides a detailed technical guide for performing and interpreting theoretical calculations on (2-Ethoxy-6-formylphenoxy)acetic acid (CAS No. 141126-82-1)[1][2][3]. It is intended for researchers, computat...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed technical guide for performing and interpreting theoretical calculations on (2-Ethoxy-6-formylphenoxy)acetic acid (CAS No. 141126-82-1)[1][2][3]. It is intended for researchers, computational chemists, and drug development professionals seeking to understand the molecule's structural, electronic, and reactive properties from a first-principles perspective. The methodologies outlined herein are designed to be self-validating and are grounded in established quantum chemical practices.

Strategic Imperative: Why Model (2-Ethoxy-6-formylphenoxy)acetic Acid?

(2-Ethoxy-6-formylphenoxy)acetic acid is a substituted aromatic carboxylic acid. Its structure presents a fascinating interplay of functional groups: an electron-donating ethoxy group, an electron-withdrawing formyl (aldehyde) group, and an acidic carboxylic acid moiety all attached to a central phenoxy scaffold. This unique arrangement makes it a candidate for applications in organic synthesis, materials science, and medicinal chemistry, for instance as a building block for more complex molecules like Schiff bases or other derivatives.[4][5]

Theoretical calculations provide a powerful, cost-effective lens to probe molecular properties before committing to extensive laboratory synthesis and testing. By modeling this molecule, we can predict:

  • Stable Conformations: Identify the most likely three-dimensional structure(s).

  • Spectroscopic Signatures: Calculate and assign vibrational frequencies (IR/Raman) to aid in experimental characterization.

  • Electronic Landscape: Map the distribution of electrons to understand reactivity, including sites susceptible to nucleophilic or electrophilic attack.

  • Chemical Reactivity: Quantify properties like acidity (pKa) and frontier molecular orbital energies that govern reaction pathways.

This guide will walk through the essential computational workflows to derive these insights, emphasizing the rationale behind each methodological choice.

The Computational Toolkit: Methodology Selection

The bedrock of any reliable theoretical study is the careful selection of a computational method and basis set. For an organic molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and resource efficiency.[6]

  • Level of Theory: B3LYP Functional: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is predicated on its extensive validation across a vast range of organic systems for accurately predicting geometries, vibrational frequencies, and electronic properties.[7]

  • Basis Set: 6-311++G(d,p): This Pople-style basis set is chosen for its robustness.

    • 6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.

    • ++: Diffuse functions are added for both heavy atoms and hydrogens. These are critical for accurately describing lone pairs, anions (as in the carboxylate), and non-covalent interactions.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron distribution and improving the description of chemical bonds.

This combination, B3LYP/6-311++G(d,p), represents a high-quality, standard level of theory for the comprehensive analysis of this molecule.

Computational Workflow Overview

The overall strategy involves a sequential and logical progression of calculations. Each step builds upon the previous one, ensuring a coherent and verifiable set of results.

G cluster_0 Phase 1: Structure & Energetics cluster_1 Phase 2: Property Calculations cluster_2 Phase 3: Data Interpretation A Input Structure Generation B Geometry Optimization A->B C Frequency Analysis B->C D Electronic Structure Analysis (HOMO, LUMO, MEP) C->D E Thermochemical Analysis C->E F pKa Prediction C->F G Analysis & Visualization D->G E->G F->G

Figure 1: A general workflow for the theoretical investigation of (2-Ethoxy-6-formylphenoxy)acetic acid.

Phase 1: Ground State Geometry and Vibrational Analysis

The essential first step is to determine the molecule's most stable three-dimensional structure.

Protocol: Geometry Optimization and Frequency Analysis

Objective: To find the minimum energy structure of the molecule and confirm it is a true minimum on the potential energy surface.

Methodology:

  • Initial Structure: Construct an initial 3D model of (2-Ethoxy-6-formylphenoxy)acetic acid using molecular modeling software (e.g., GaussView, Avogadro). Ensure reasonable bond lengths and angles.

  • Computational Input: Prepare an input file for a quantum chemistry package (e.g., Gaussian). The key directives will specify the calculation type, method, and basis set.

    • #p B3LYP/6-311++G(d,p) Opt Freq

      • Opt: This keyword requests a geometry optimization.

      • Freq: This keyword requests a frequency calculation to be performed on the optimized geometry.

  • Execution: Run the calculation. The optimization algorithm will iteratively adjust the molecular geometry to minimize the total energy.

  • Validation:

    • Convergence: Ensure the optimization job has converged successfully by checking the output log file for convergence criteria satisfaction.

    • Imaginary Frequencies: Analyze the results of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural exploration.

Interpreting the Results: Structural Parameters

Upon successful optimization, key structural parameters can be extracted. These theoretical values can be compared with experimental data (e.g., from X-ray crystallography) if available, or used as a predictive model.

Parameter CategoryDescriptionExample Atoms (see Fig. 2)
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms (in Ångströms).C1-C2, O4-H13
Bond Angles The angle formed between three connected atoms (in degrees).C1-C2-C3, C7-O3-C8
Dihedral Angles The angle between two planes defined by four atoms (in degrees).C2-C1-O3-C8, O5-C11-C10-O4

Table 1: Key structural parameters obtained from geometry optimization.

Figure 2: Atom numbering scheme for (2-Ethoxy-6-formylphenoxy)acetic acid.

Phase 2: Electronic Properties and Reactivity Descriptors

With a validated minimum-energy structure, we can now probe the molecule's electronic landscape. These calculations are performed on the optimized geometry from Phase 1.

Protocol: Single-Point Energy and Population Analysis

Objective: To calculate electronic properties such as molecular orbital energies, dipole moment, and the molecular electrostatic potential.

Methodology:

  • Input Preparation: Use the optimized coordinates from the previous step. The calculation is a "single-point energy" calculation, meaning the geometry is fixed.

    • #p B3LYP/6-311++G(d,p) Pop=NBO

      • Pop=NBO: Requests a Natural Bond Orbital (NBO) analysis, which is useful for analyzing charge distribution and orbital interactions.

  • Execution: Run the single-point calculation.

  • Data Extraction: From the output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the total dipole moment, and generate data for the Molecular Electrostatic Potential (MEP) map.

Interpreting Electronic Descriptors

These descriptors provide a quantitative and qualitative understanding of the molecule's reactivity.[7][8]

DescriptorSignificance and Interpretation
HOMO Energy Represents the ability to donate an electron. Higher HOMO energy corresponds to a better electron donor. The HOMO is often localized on electron-rich areas, such as the ethoxy group and the aromatic ring.
LUMO Energy Represents the ability to accept an electron. Lower LUMO energy corresponds to a better electron acceptor. The LUMO is often localized on electron-deficient areas, such as the formyl and carboxylic acid groups.
HOMO-LUMO Gap (ΔE) The difference between LUMO and HOMO energies (ΔE = ELUMO - EHOMO). A small gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron.[9]
Dipole Moment A measure of the overall polarity of the molecule. A non-zero dipole moment indicates an asymmetric distribution of charge, which influences solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack (e.g., carbonyl oxygens). Blue regions (positive potential) indicate electron-poor areas prone to nucleophilic attack (e.g., the acidic proton, the formyl carbon).[7]

Table 2: Key electronic descriptors and their chemical significance.

Protocol: Acidity (pKa) Prediction

Objective: To compute the acid dissociation constant (pKa) of the carboxylic acid group.

Methodology: The pKa is calculated using a thermodynamic cycle that separates the process into gas-phase and solvation energies. This approach is known to provide reliable results.[10]

  • Optimize Structures: Perform geometry optimizations and frequency calculations (as in Protocol 3.1) for both the neutral acid (HA) and its conjugate base anion (A⁻) in the gas phase.

  • Calculate Gas-Phase Free Energy: From the frequency calculations, obtain the Gibbs free energies (Ggas) for HA and A⁻. The change in gas-phase free energy of deprotonation is ΔGgas = Ggas(A⁻) - Ggas(HA).

  • Calculate Solvation Free Energy: Perform single-point energy calculations for both optimized structures within a continuum solvation model (e.g., CPCM or SMD). This gives the free energies of solvation, ΔGsolv(HA) and ΔGsolv(A⁻). The change in solvation free energy is ΔΔGsolv = ΔGsolv(A⁻) - ΔGsolv(HA).

  • Calculate pKa: Combine the terms using the following master equation: pKa = (ΔGgas + ΔΔGsolv - Gsolv(H⁺)) / (2.303 * RT)

    • Where Gsolv(H⁺) is the experimental solvation free energy of a proton in the chosen solvent (a known constant), R is the gas constant, and T is the temperature (298.15 K).

This protocol provides a self-validating system, as the accuracy of the underlying gas-phase and solvation models directly impacts the final pKa value, which can often be compared with experimental data for similar compounds.

Conclusion and Outlook

This guide has detailed a robust and scientifically sound computational strategy for the theoretical investigation of (2-Ethoxy-6-formylphenoxy)acetic acid. By following the phased approach of geometry optimization, frequency analysis, and electronic property calculation, researchers can gain deep, predictive insights into the molecule's behavior. The calculated structural parameters, vibrational spectra, reactivity descriptors (HOMO/LUMO, MEP), and acidity serve as a comprehensive in-silico datasheet. These data are invaluable for guiding synthetic efforts, understanding reaction mechanisms, and predicting the molecule's potential role in larger chemical and biological systems.

References

  • AccelaChem. 141126-82-1,2-(2-Ethoxy-6-formylphenoxy)acetic Acid. [Link]

  • Samsonowicz, M. (2014). Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 1086-1097. [Link]

  • Gouda, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1349. [Link]

  • Valadbeigi, Y., et al. (2023). 2-Formylphenoxyacetic Acid Schiff Bases: A Promising Ligand Scaffold for Readily Available Trigonal Prismatic Co(II) Single-Ion Magnets. Inorganic Chemistry Frontiers. [Link]

  • Mishra, S. K., et al. (2022). Density Functional Theory-Based Descriptors for Chemical Reactivity, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. Computational Chemistry, 10(4), 135-154. [Link]

  • Liptak, M. D., & Shields, G. C. (2001). Accurate relative pK(a) calculations for carboxylic acids using complete basis set and Gaussian-n models combined with continuum solvation methods. The Journal of Chemical Physics, 115(17), 7965-7972. [Link]

  • Di Remigio, R., et al. (2020). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules, 25(23), 5699. [Link]

  • Pratt, D. A., et al. (2003). Calculation of the relative acidities and oxidation potentials of para-substituted phenols. A model for α-tocopherol in solution. Organic & Biomolecular Chemistry, 1(8), 1346-1351. [Link]

  • Coca, M., et al. (2018). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. ACS Symposium Series. [Link]

  • El-Faham, A., et al. Ab initio calculation of the optical band gap of polycyclic aromatic hydrocarbons. Poster Presentation. [Link]

Sources

Foundational

Technical Whitepaper: Health, Safety, and Application Profiling of (2-Ethoxy-6-formylphenoxy)acetic acid

Executive Summary (2-Ethoxy-6-formylphenoxy)acetic acid (CAS: 141126-82-1) is a highly specialized bifunctional building block utilized extensively in advanced medicinal chemistry and synthetic organic research. Featurin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Ethoxy-6-formylphenoxy)acetic acid (CAS: 141126-82-1) is a highly specialized bifunctional building block utilized extensively in advanced medicinal chemistry and synthetic organic research. Featuring both a reactive aldehyde (formyl) group and a carboxylic acid moiety linked via a phenoxy ether core, this compound serves as a critical linchpin in the synthesis of complex macrocycles. Recently, it has gained prominence as a foundational scaffold in DNA-Encoded Library (DEL) screens aimed at discovering potent inhibitors of the anti-apoptotic protein Mcl-1, a major target in oncology [1].

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical hazard classifications and practical, bench-level workflows. By understanding the structural causality behind its reactivity, researchers can safely harness this compound while maintaining high synthetic fidelity.

Physicochemical Profiling & Structural Causality

The utility and the inherent hazards of (2-Ethoxy-6-formylphenoxy)acetic acid are dictated by its bifunctional nature. The acetic acid handle provides a reliable site for amide coupling, while the formyl group acts as an electrophilic center for reductive aminations or condensation reactions.

Quantitative Data Summary

The following table summarizes the core physicochemical properties that dictate the compound's behavior in both biological assays and synthetic environments, as cataloged by the [1].

PropertyValueStructural Implication
IUPAC Name 2-(2-ethoxy-6-formylphenoxy)acetic acidDefines the ortho-relationship of the functional groups.
CAS Number 141126-82-1Standardized registry identifier.
Molecular Formula C₁₁H₁₂O₅Indicates a highly oxygenated, polar scaffold.
Molecular Weight 224.21 g/mol Low molecular weight ideal for DEL building blocks.
LogP (Predicted) 1.36Moderate lipophilicity; ensures aqueous solubility in assays.
Topological Polar Surface Area 72.83 ŲHigh polarity driven by the carboxylic and formyl oxygens.

Mechanistic Toxicology and Hazard Assessment

Handling (2-Ethoxy-6-formylphenoxy)acetic acid requires strict adherence to the Globally Harmonized System (GHS) protocols. According to standardized Safety Data Sheets from suppliers like [2], the compound is classified under several hazard categories.

The Causality of Toxicity

Rather than simply memorizing hazard codes, it is crucial to understand why this compound elicits specific biological responses:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The formyl (-CHO) group is highly electrophilic. Upon contact with biological tissues (skin, ocular mucosa), the aldehyde can undergo rapid Schiff base formation (imine condensation) with the primary amines of lysine residues in structural proteins. This cross-linking denatures local proteins, triggering an acute inflammatory response.

  • H335 (May cause respiratory irritation): If aerosolized, the fine crystalline dust can deposit in the respiratory tract, where the same electrophilic cross-linking mechanism irritates the mucosal lining.

  • H302 (Harmful if swallowed): Acute oral toxicity is driven by the rapid absorption of the low-molecular-weight, moderately lipophilic molecule into the gastrointestinal tract, leading to systemic electrophilic stress.

Application in Drug Discovery: Mcl-1 Inhibitor Development

The compound's bifunctionality makes it an ideal candidate for combinatorial chemistry. In a landmark study published in the [3], (2-Ethoxy-6-formylphenoxy)acetic acid was utilized in the fourth cycle of a DEL synthesis to discover macrocyclic inhibitors of Myeloid Cell Leukemia 1 (Mcl-1).

The ethoxy moiety provides necessary steric bulk to stabilize the bioactive conformation of the resulting macrocycle, while the formyl and acetic acid groups serve as cyclization anchors. The integration of this specific building block led to a 50,000-fold enrichment in affinity-mediated selections against the Mcl-1 target [3].

Workflow Visualization

G N1 (2-Ethoxy-6-formylphenoxy)acetic acid (Bifunctional Building Block) N2 DNA-Encoded Library (DEL) Assembly N1->N2 Combinatorial Coupling N3 Affinity-Mediated Selection (Mcl-1 Target Screen) N2->N3 50,000-fold Enrichment N4 Macrocycle Formation & Off-DNA Resynthesis N3->N4 Hit Identification N5 Lead Compound (Apoptosis Trigger) N4->N5 SAR Optimization

Workflow of (2-Ethoxy-6-formylphenoxy)acetic acid in DEL screening for Mcl-1 inhibitors.

Standard Operating Procedures: Self-Validating Workflows

To ensure scientific integrity, workflows involving this compound must be self-validating. The primary risk to experimental failure is the autoxidation of the aldehyde to a carboxylic acid upon prolonged exposure to atmospheric oxygen.

Protocol 1: Quality-Controlled Handling and Storage

Objective: Prevent autoxidation and safely dispense the reagent.

  • Thermal Equilibration: Transfer the sealed vial from 4°C storage to a desiccator. Allow it to equilibrate to room temperature for exactly 30 minutes. Causality: Opening a cold vial causes ambient moisture to condense on the powder, accelerating hydrolytic degradation and oxidation.

  • Self-Validation (QC Check): Before committing the batch to a multi-step synthesis, dissolve a 1 mg aliquot in DMSO- d6​ and acquire a 1 H-NMR spectrum.

    • Validation Criteria: Confirm the presence of the sharp aldehyde proton singlet at ~10.5 ppm. The appearance of a broad downfield peak (~12.0 ppm) coupled with the loss of the 10.5 ppm signal indicates compromised reagent integrity (oxidation to the di-acid). Do not proceed if oxidation exceeds 5%.

  • Dispensing: Operating inside a certified fume hood (face velocity >100 fpm), weigh the required mass using an analytical balance. Personnel must wear nitrile gloves (minimum 0.11 mm thickness) and splash-proof safety goggles to mitigate H315/H319 risks.

  • Inert Storage: Flush the headspace of the source vial with dry Nitrogen (N₂) or Argon gas for 10 seconds before tightly sealing and returning to 4°C.

Protocol 2: Off-DNA Macrocyclization Preparation

Objective: Utilize the compound in a synthetic workflow without cross-reactivity.

  • Solvation: Dissolve the validated (2-Ethoxy-6-formylphenoxy)acetic acid in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Chemoselective Activation: To couple the carboxylic acid without polymerizing the aldehyde, add 1.1 equivalents of HATU (coupling agent) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU selectively activates the carboxylate. DIPEA acts as a non-nucleophilic base, preventing unwanted reactions with the electrophilic formyl group.

  • Amide Bond Formation: Introduce the amine-bearing substrate dropwise at 0°C. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Downstream Processing: The preserved formyl group is now primed for subsequent reductive amination or ring-closing steps to finalize the macrocycle.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 954114, 2-(2-ethoxy-6-formylphenoxy)acetic acid." PubChem, 2026. Available at:[Link]

  • Journal of Medicinal Chemistry. "Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen." ACS Publications, 2024. Available at:[Link]

Exploratory

(2-Ethoxy-6-formylphenoxy)acetic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Suppliers, Purity, and Applications in Medicinal Chemistry Introduction (2-Ethoxy-6-formylphenoxy)acetic acid, with the CAS Number 141126-82-1, is a substituted phenoxyacetic acid derivative th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Examination of Suppliers, Purity, and Applications in Medicinal Chemistry

Introduction

(2-Ethoxy-6-formylphenoxy)acetic acid, with the CAS Number 141126-82-1, is a substituted phenoxyacetic acid derivative that is emerging as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring a carboxylic acid, an aldehyde, and an ethoxy group on a phenyl ring, offers a versatile scaffold for the synthesis of a diverse array of complex molecules and potential therapeutic agents. The strategic placement of these functional groups allows for a range of chemical modifications, making it a synthon of interest for creating novel compounds with tailored biological activities.

This technical guide provides a comprehensive overview of (2-Ethoxy-6-formylphenoxy)acetic acid, focusing on its commercial availability, typical purity specifications, and the analytical methodologies required for its characterization. Furthermore, it delves into its current and potential applications in drug development, supported by an understanding of the structure-activity relationships of the broader class of phenoxyacetic acid derivatives.

Sourcing and Purity of (2-Ethoxy-6-formylphenoxy)acetic Acid

The availability of high-quality starting materials is a cornerstone of successful research and development. (2-Ethoxy-6-formylphenoxy)acetic acid is available from a number of chemical suppliers, typically with purity levels suitable for research and further manufacturing.

Reputable Suppliers and Stated Purity

A survey of the chemical supplier landscape indicates that (2-Ethoxy-6-formylphenoxy)acetic acid is commercially available from several vendors. The purity of the compound is a critical parameter, and suppliers generally provide a certificate of analysis with detailed information.

SupplierStated PurityCAS Number
ChemScene≥97%141126-82-1[1]
SynHet>99% (pharma grade available)141126-82-1[2]
Manchester OrganicsPurity specifications available upon request141126-82-1[3]

It is imperative for researchers to request and scrutinize the certificate of analysis from any supplier to confirm the purity and identity of the material before use.

Purity and Analytical Methods

Ensuring the purity of (2-Ethoxy-6-formylphenoxy)acetic acid is paramount for the reliability and reproducibility of experimental results. A combination of chromatographic and spectroscopic techniques is typically employed for its comprehensive analysis.

Potential Impurities

Based on the general synthesis of phenoxyacetic acids, which often involves the Williamson ether synthesis, potential impurities in (2-Ethoxy-6-formylphenoxy)acetic acid may include:

  • Unreacted Starting Materials: Such as the corresponding substituted salicylaldehyde and chloroacetic acid or a bromoacetate derivative.

  • By-products of the Synthesis: Including products of side reactions or incomplete reactions.

  • Residual Solvents: From the reaction and purification steps.

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is recommended for the definitive characterization and purity assessment of (2-Ethoxy-6-formylphenoxy)acetic acid.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of non-volatile compounds like (2-Ethoxy-6-formylphenoxy)acetic acid. A reverse-phase method is generally suitable.

Experimental Protocol: A Representative HPLC Method for Phenoxyacetic Acids

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of (2-Ethoxy-6-formylphenoxy)acetic acid. The spectra should be consistent with the expected chemical shifts and coupling constants for all protons and carbons in the molecule.

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound and to identify potential impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, the aldehyde C=O stretch, and the ether C-O stretches.

G cluster_0 Analytical Workflow for Purity Determination Sample Sample of (2-Ethoxy-6-formylphenoxy)acetic acid HPLC HPLC Analysis (Purity Assessment) Sample->HPLC NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR LCMS LC-MS Analysis (Molecular Weight and Impurity ID) Sample->LCMS FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR Report Comprehensive Purity Report HPLC->Report NMR->Report LCMS->Report FTIR->Report

Caption: A typical analytical workflow for the comprehensive purity assessment of (2-Ethoxy-6-formylphenoxy)acetic acid.

Applications in Drug Development

The phenoxyacetic acid scaffold is a well-established pharmacophore found in a variety of approved drugs and clinical candidates. The unique substitution pattern of (2-Ethoxy-6-formylphenoxy)acetic acid makes it a particularly interesting starting material for the synthesis of novel drug candidates.

Role as a Versatile Synthon

The aldehyde and carboxylic acid functionalities of (2-Ethoxy-6-formylphenoxy)acetic acid allow for a wide range of chemical transformations, including:

  • Condensation Reactions: The aldehyde group can readily react with amines and hydrazines to form Schiff bases and hydrazones, respectively. This is a common strategy for introducing diversity into a molecule.

  • Reductive Amination: The aldehyde can be converted to an amine, providing a key linkage point for further derivatization.

  • Amide and Ester Formation: The carboxylic acid can be coupled with a wide variety of amines and alcohols to generate a library of amides and esters.

Potential Therapeutic Targets

Derivatives of phenoxyacetic acids have shown activity against a range of biological targets. While specific data for derivatives of (2-Ethoxy-6-formylphenoxy)acetic acid is emerging, the broader class of compounds has been investigated for:

  • Carbonic Anhydrase Inhibition: A study has described the synthesis and biological evaluation of thiosemicarbazones derived from a "2-ethoxy-6-formylphenyl" moiety as potent inhibitors of human carbonic anhydrase isoforms I and II.[4] This suggests that (2-Ethoxy-6-formylphenoxy)acetic acid could be a valuable precursor for developing novel carbonic anhydrase inhibitors.

  • Anti-inflammatory Agents: The phenoxyacetic acid core is present in some non-steroidal anti-inflammatory drugs (NSAIDs). The aldehyde functionality provides a handle to synthesize derivatives that could be explored as selective COX-2 inhibitors.

  • Anticancer and Antimicrobial Agents: The versatility of the phenoxyacetic acid scaffold has led to its exploration in the development of compounds with anticancer and antimicrobial activities.

G cluster_1 Drug Discovery Pathway Start (2-Ethoxy-6-formylphenoxy)acetic acid Synth Chemical Synthesis (e.g., Condensation, Amidation) Start->Synth Library Library of Novel Derivatives Synth->Library Screen Biological Screening Library->Screen Hit Hit Compounds Screen->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: A generalized workflow illustrating the use of (2-Ethoxy-6-formylphenoxy)acetic acid in a drug discovery program.

Safe Handling and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel.

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling (2-Ethoxy-6-formylphenoxy)acetic acid.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Inhalation, Ingestion, and Skin Contact: Take measures to avoid breathing dust or vapors and prevent contact with skin and eyes.

Storage Recommendations
  • Container: Keep the container tightly closed.

  • Temperature: Store in a cool, dry place. Some suppliers recommend storage at 4°C under a nitrogen atmosphere.[1]

  • Incompatibilities: Store away from strong oxidizing agents.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety and handling information.

Conclusion

(2-Ethoxy-6-formylphenoxy)acetic acid is a promising and versatile building block for medicinal chemistry and drug discovery. Its commercial availability with high purity, combined with its trifunctional nature, provides a solid foundation for the synthesis of novel and diverse chemical entities. While detailed public data on its specific applications and analytical protocols are still emerging, the established biological activities of the broader class of phenoxyacetic acids highlight its significant potential. By employing rigorous analytical methods to ensure its quality and by leveraging its synthetic versatility, researchers can effectively utilize (2-Ethoxy-6-formylphenoxy)acetic acid in their quest for the next generation of therapeutic agents.

References

  • Synthesis, human carbonic anhydrase I and II inhibition, and in silico studies of 2-ethoxy-6-formylphenyl [1,1'-biphenyl]-4-sulfonate derived thiosemicarbazones. PubMed. [Link]

  • Synthesis, human carbonic anhydrase I and II inhibition, and in silico studies of 2-ethoxy-6-formylphenyl [1,1′-biphenyl]-4-sulfonate derived thiosemicarbazones | Request PDF. ResearchGate. [Link]

  • 2-Formylphenoxyacetic Acid Schiff Bases: A Promising Ligand Scaffold for Readily Available Trigonal Prismatic Co(II) Single-Ion Magnets. ResearchGate. [Link]

  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. PMC. [Link]

  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. ResearchGate. [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. SciSpace. [Link]

  • 2-(2-Formyl-6-methoxy-phenoxy)acetic acid ethyl ester. SpectraBase. [Link]

  • Ethacrynic Acid-impurities. Pharmaffiliates. [Link]

  • Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis. RJPN. [Link]

  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

Sources

Protocols & Analytical Methods

Method

synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid from 2-ethoxy-6-hydroxybenzaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Context: Advanced building block synthesis for DNA-encoded libraries (DELs), macrocyclic Mcl-1 inhibitors, and selective C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Context: Advanced building block synthesis for DNA-encoded libraries (DELs), macrocyclic Mcl-1 inhibitors, and selective COX-2 inhibitor derivatives.

Strategic Overview & Mechanistic Rationale

The molecule (2-Ethoxy-6-formylphenoxy)acetic acid (CAS: 141126-82-1) is a highly functionalized aromatic building block characterized by an aldehyde, an ether, and a carboxylic acid moiety[1]. It has gained significant traction in modern drug discovery, particularly as a critical third- or fourth-cycle building block in the synthesis of macrocyclic libraries targeting the anti-apoptotic protein Mcl-1[2].

The Causality of Reagent Selection

While classical syntheses of phenoxyacetic acids often employ direct alkylation with chloroacetic acid in boiling aqueous sodium hydroxide[3], this harsh approach is detrimental to 2-ethoxy-6-hydroxybenzaldehyde. The highly base-sensitive ortho-formyl group is prone to side reactions under strongly basic, high-temperature conditions, including Cannizzaro disproportionation or unwanted aldol condensations.

To ensure maximum scientific integrity and yield, this protocol utilizes a two-step Williamson ether synthesis [4]:

  • Mild Alkylation: The phenolic hydroxyl group is deprotonated by anhydrous potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF). K₂CO₃ is perfectly tuned to deprotonate the phenol (pKa ~8.5) without degrading the aldehyde. DMF, a polar aprotic solvent, leaves the resulting phenoxide anion unsolvated and highly nucleophilic, enabling a rapid Sₙ2 attack on the α-carbon of ethyl bromoacetate.

  • Controlled Saponification: The resulting ester is hydrolyzed using mild aqueous NaOH in methanol at room temperature. This cleanly cleaves the ester without triggering aldehyde oxidation, allowing the final product to be isolated via simple pH-dependent precipitation.

Workflow Visualization

Workflow SM 2-Ethoxy-6-hydroxybenzaldehyde (Phenolic Precursor) Step1 Alkylation K2CO3, DMF, 25°C SM->Step1 Reagent Ethyl bromoacetate (Alkylating Agent) Reagent->Step1 Int Ethyl (2-ethoxy-6-formylphenoxy)acetate (Ester Intermediate) Step1->Int SN2 Substitution Step2 Saponification NaOH, MeOH/H2O, 20°C Int->Step2 Acid Acidification 2M HCl to pH 2.5 Step2->Acid Hydrolysis Product (2-Ethoxy-6-formylphenoxy)acetic acid (Target Molecule) Acid->Product Precipitation

Caption: Two-step synthetic workflow for (2-Ethoxy-6-formylphenoxy)acetic acid.

Self-Validating Experimental Protocol

Phase 1: Synthesis of Ethyl (2-ethoxy-6-formylphenoxy)acetate

Objective: Selectively alkylate the sterically hindered phenol.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethoxy-6-hydroxybenzaldehyde (1.66 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol) in 20 mL of dry DMF[4].

  • Activation: Stir the suspension at 25 °C for 15 minutes. Self-Validation Check: The solution will transition to a deeper yellow/orange hue, confirming the formation of the phenoxide anion.

  • Alkylation: Dropwise, add ethyl bromoacetate (2.00 g, 1.33 mL, 12.0 mmol) via syringe. Stir the mixture at room temperature for 12 hours.

  • In-Process Tracking: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (R_f ~0.6) should be fully consumed, replaced by a new UV-active spot (R_f ~0.4).

  • Workup: Pour the mixture into 100 mL of ice-cold distilled water to quench. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to selectively partition and remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester as a pale yellow oil.

Phase 2: Saponification and Precipitation

Objective: Cleave the ethyl ester to reveal the free carboxylic acid without aldehyde degradation.

  • Hydrolysis: Dissolve the crude ethyl (2-ethoxy-6-formylphenoxy)acetate (~10 mmol) in 15 mL of Methanol. Add a solution of NaOH (0.80 g, 20.0 mmol) dissolved in 5 mL of distilled water[4].

  • Reaction: Stir the mixture at 20 °C for 4 to 6 hours. Self-Validation Check: The mixture will become homogenous as the ester converts into the highly water-soluble sodium carboxylate salt.

  • Solvent Exchange: Evaporate the methanol under reduced pressure (bath temp < 35 °C to protect the aldehyde). Dilute the remaining aqueous residue with 15 mL of water.

  • Impurity Clearance: Wash the aqueous layer with Diethyl Ether (2 × 15 mL). Causality: This step is critical; it extracts any unreacted ester or non-polar impurities, leaving the pure product salt safely in the aqueous phase.

  • Acidification (Critical Step): Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.5 to 3.0.

  • Isolation: A dense precipitate will form immediately upon crossing the pKa threshold of the acid. Filter the solid via a Büchner funnel, wash with ice-cold water (2 × 10 mL), and dry under high vacuum to afford the final product.

Quantitative Data & Quality Control Metrics

To ensure batch-to-batch reproducibility, validate the synthesized material against the following physicochemical parameters.

ParameterExpected Value / MetricRationale & Source
Molecular Formula C₁₁H₁₂O₅Confirms elemental composition[5].
Molecular Weight 224.21 g/mol Target mass for LC-MS validation[1].
Expected Yield 75% – 85% (Over 2 steps)Mild conditions prevent product loss to side reactions.
Mass Spectrometry (ESI) [M+H]⁺ m/z 225.07[M-H]⁻ m/z 223.06Confirms intact mass and ionization profile[5].
¹H NMR Signatures (DMSO-d₆) ~10.4 ppm (s, 1H, CHO)~4.8 ppm (s, 2H, O-CH₂-CO)~12.0 ppm (br s, 1H, COOH)Validates the retention of the formyl group and successful ether linkage[4].
Storage Conditions 4 °C, stored under nitrogenPrevents auto-oxidation of the aldehyde to a carboxylic acid[1].

References

  • 2-(2-Ethoxy-6-formylphenoxy)acetic acid - ChemScene ChemScene
  • 2-(2-ethoxy-6-formylphenoxy)acetic acid (C11H12O5) - PubChemLite Université du Luxembourg / PubChemLite
  • Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen Journal of Medicinal Chemistry - ACS Public
  • Organic Syntheses Procedure: A. o-Formylphenoxyacetic acid Organic Syntheses
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny MDPI

Sources

Application

Application Note: Williamson Ether Synthesis of (2-Ethoxy-6-formylphenoxy)acetic Acid

Introduction & Strategic Utility (2-Ethoxy-6-formylphenoxy)acetic acid (CAS: 141126-82-1)[1] is a highly versatile bi-functional building block utilized extensively in the synthesis of advanced therapeutics. Its unique s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

(2-Ethoxy-6-formylphenoxy)acetic acid (CAS: 141126-82-1)[1] is a highly versatile bi-functional building block utilized extensively in the synthesis of advanced therapeutics. Its unique structure—featuring both a reactive aldehyde and a carboxylic acid moiety—enables orthogonal functionalization. This makes it a critical intermediate in the generation of macrocycles for DNA-encoded chemical libraries (DELs), such as potent Mcl-1 inhibitors for oncology[2], and in the development of benzimidazole-based prolyl oligopeptidase inhibitors[3].

This application note details a highly robust, self-validating two-step protocol for synthesizing this compound via a Williamson ether synthesis followed by mild saponification.

Mechanistic Grounding & Experimental Design

The synthesis relies on an SN​2 reaction between a phenoxide nucleophile and an alkyl halide. To ensure high yield and purity, the experimental design is governed by the following causal principles:

  • Starting Material Selection : 3-Ethoxy-2-hydroxybenzaldehyde (ortho-ethylvanillin, CAS: 492-88-6)[4] is selected as the aromatic precursor. The hydroxyl group at the 2-position is sterically hindered but highly acidic due to the electron-withdrawing nature of the adjacent formyl group.

  • Base and Solvent Causality : Potassium carbonate ( K2​CO3​ ) in anhydrous N,N-Dimethylformamide (DMF) is the optimal deprotonation system. Using a mild base like K2​CO3​ prevents unwanted side reactions—such as Cannizzaro disproportionation or aldol condensation—that strong bases (e.g., NaOH or NaH) could induce in the presence of the aldehyde group. DMF provides a highly polar aprotic environment that poorly solvates the phenoxide anion, thereby maximizing its nucleophilicity for the subsequent SN​2 attack.

  • Alkylating Agent Strategy : While bromoacetic acid can theoretically be used to achieve the product in a single step, it requires two equivalents of base and often leads to complex purification due to the high polarity of the resulting carboxylate salt. Instead, using ethyl bromoacetate followed by mild saponification ( LiOH ) ensures high yields, easy isolation of the ester intermediate via aqueous workup, and prevents dialkylation or decarboxylation.

Synthetic Workflow

G SM 3-Ethoxy-2-hydroxybenzaldehyde (CAS: 492-88-6) Base Deprotonation K2CO3 in DMF SM->Base Phenoxide Phenoxide Intermediate Base->Phenoxide Alkylation SN2 Alkylation + Ethyl bromoacetate Phenoxide->Alkylation Ester Ethyl (2-ethoxy-6-formylphenoxy)acetate Alkylation->Ester Saponification Saponification LiOH/H2O Ester->Saponification Acidification Acidification (HCl) & Precipitation Saponification->Acidification Product (2-Ethoxy-6-formylphenoxy)acetic acid (CAS: 141126-82-1) Acidification->Product

Figure 1: Workflow for Williamson ether synthesis and saponification of the target.

Quantitative Data & Reagent Stoichiometry

Table 1: Physicochemical Properties of Target Compound | Property | Value | | :--- | :--- | | Compound Name | (2-Ethoxy-6-formylphenoxy)acetic acid | | CAS Number | 141126-82-1[1] | | Molecular Formula | C11​H12​O5​ [1] | | Molecular Weight | 224.21 g/mol [1] | | Monoisotopic Mass | 224.06847 Da[5] | | Predicted [M-H]- (LC-MS) | 223.06 m/z[5] |

Table 2: Reagent Stoichiometry for Synthesis

Reagent MW ( g/mol ) Equivalents Function
3-Ethoxy-2-hydroxybenzaldehyde 166.17 1.0 Starting Material

| Potassium Carbonate ( K2​CO3​ ) | 138.20 | 1.5 | Base | | Ethyl Bromoacetate | 167.00 | 1.2 | Alkylating Agent | | N,N-Dimethylformamide (DMF) | 73.09 | 0.5 M | Solvent | | Lithium Hydroxide ( LiOH⋅H2​O ) | 41.96 | 2.0 | Saponification Base |

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Ethyl (2-ethoxy-6-formylphenoxy)acetate
  • Preparation : Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 3-Ethoxy-2-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Deprotonation : Add anhydrous K2​CO3​ (1.5 eq). Stir the suspension at room temperature for 15 minutes. Self-Validation Check: The solution will transition to a deep yellow/orange color, confirming the formation of the phenoxide anion.

  • Alkylation : Add ethyl bromoacetate (1.2 eq) dropwise via syringe to control the exothermic nature of the initial alkylation.

  • Reaction : Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1) or LC-MS until the starting material is completely consumed.

  • Workup : Cool the mixture to room temperature and quench by pouring it into a separatory funnel containing distilled water.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (3 x 20 mL per gram of starting material). Wash the combined organic layers with brine (5 x 20 mL). Causality Note: The extensive brine washes are critical to partition and remove residual DMF from the organic phase.

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the ester intermediate as a crude oil or low-melting solid.

Phase 2: Saponification to (2-Ethoxy-6-formylphenoxy)acetic acid
  • Solvation : Dissolve the crude ethyl (2-ethoxy-6-formylphenoxy)acetate in a 3:1:1 mixture of THF:MeOH: H2​O (0.2 M concentration).

  • Hydrolysis : Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 2.0 eq) in one portion. Stir the reaction at room temperature for 2-3 hours. The reaction mixture will become completely homogeneous.

  • Solvent Removal : Concentrate the mixture under reduced pressure to selectively remove the volatile organic solvents (THF and MeOH).

  • Purification Wash : Dilute the remaining aqueous layer with additional water and extract once with Diethyl Ether. Causality Note: This step extracts any unreacted ester or non-polar impurities, leaving the target molecule in the aqueous layer as a water-soluble lithium carboxylate salt.

  • Acidification : Cool the aqueous layer to 0°C in an ice bath and slowly acidify to pH 2-3 using 1M HCl. Self-Validation Check: A white to pale-yellow precipitate will crash out of the solution immediately upon reaching the target pH.

  • Collection : Filter the precipitate under vacuum, wash the filter cake with ice-cold water, and dry under high vacuum overnight to yield the pure (2-Ethoxy-6-formylphenoxy)acetic acid.

Analytical Validation

To confirm the structural integrity of the synthesized product, perform the following analytical checks:

  • LC-MS : The predicted mass-to-charge ratio for the negative ionization mode [M−H]− is 223.06 m/z[5].

  • 1H-NMR (DMSO-d6) : Key diagnostic peaks confirming successful alkylation and saponification include the aldehyde proton (~10.4 ppm, s, 1H), the broad carboxylic acid proton (~13.0 ppm, br s, 1H), and the distinct ether methylene protons ( O−CH2​−COOH ) appearing as a singlet at ~5.4 ppm[3].

Sources

Method

detailed experimental protocol for synthesizing (2-Ethoxy-6-formylphenoxy)acetic acid

Application Note: Two-Step Synthesis and Isolation Protocol for (2-Ethoxy-6-formylphenoxy)acetic Acid Introduction & Mechanistic Rationale The target molecule, (2-ethoxy-6-formylphenoxy)acetic acid, is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Two-Step Synthesis and Isolation Protocol for (2-Ethoxy-6-formylphenoxy)acetic Acid

Introduction & Mechanistic Rationale

The target molecule, (2-ethoxy-6-formylphenoxy)acetic acid, is a highly versatile bifunctional building block utilized extensively in modern drug discovery and materials science. Its unique ortho-formyl phenoxyacetic acid scaffold has been deployed as a critical diversity element in the synthesis of macrocyclic Mcl-1 inhibitors derived from DNA-Encoded Chemical Libraries (DELs)[1]. Furthermore, the reactive formyl group is primed for condensation with diamines to generate hexadentate Schiff base ligands, which are instrumental in the development of trigonal prismatic Co(II) single-ion magnets[2].

Causality in Synthetic Design: While it is theoretically possible to synthesize this molecule in a single step via the direct alkylation of 3-ethoxysalicylaldehyde with bromoacetic acid, this approach is fundamentally flawed for high-yield applications. Direct alkylation requires two equivalents of strong base and suffers from severe electrostatic repulsion between the intermediate phenoxide anion and the bromoacetate anion, leading to sluggish kinetics and depressed yields.

To bypass this, our protocol employs a two-step sequence. By masking the carboxylic acid as an ethyl ester (using ethyl bromoacetate), the electrophile remains strictly neutral, significantly accelerating the SN​2 Williamson ether synthesis[3]. The subsequent saponification utilizes mild Lithium Hydroxide (LiOH) at room temperature. This specific choice of base and temperature is critical: it prevents base-catalyzed side reactions inherent to ortho-formyl compounds, such as the Cannizzaro reaction or unwanted aldol-type condensations, ensuring the structural integrity of the aldehyde.

Workflow Visualization

Synthesis SM 3-Ethoxysalicylaldehyde Step1 O-Alkylation (Ethyl Bromoacetate) SM->Step1 Int Ester Intermediate Step1->Int Step2 Saponification (LiOH, RT) Int->Step2 Prod Target Phenoxyacetic Acid Step2->Prod

Figure 1: Synthetic workflow of (2-Ethoxy-6-formylphenoxy)acetic acid.

Quantitative Reaction Parameters

Table 1: Step 1 - O-Alkylation Components (10 mmol scale)

Reagent / Material MW ( g/mol ) Equivalents Amount Mechanistic Role
3-Ethoxysalicylaldehyde 166.18 1.0 1.66 g Nucleophilic Precursor
Ethyl bromoacetate 167.00 1.2 2.00 g (1.33 mL) Neutral Alkylating Agent
Potassium carbonate (K₂CO₃) 138.21 2.0 2.76 g Mild Deprotonating Base

| N,N-Dimethylformamide (DMF)| 73.09 | - | 15.0 mL | Polar Aprotic Solvent |

Table 2: Step 2 - Saponification Components

Reagent / Material MW ( g/mol ) Equivalents Amount Mechanistic Role
Ethyl 2-(2-ethoxy-6-formylphenoxy)acetate 252.26 1.0 2.52 g Ester Intermediate
Lithium hydroxide monohydrate 41.96 2.0 0.84 g Hydrolyzing Agent
THF / Water (1:1 v/v) - - 20.0 mL Biphasic Solvent System

| Hydrochloric acid (1M) | 36.46 | ~2.5 | to pH 2.0 | Acidifying Agent |

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Ethyl 2-(2-ethoxy-6-formylphenoxy)acetate

This step establishes the ether linkage via a nucleophilic substitution ( SN​2 ) pathway.

  • Preparation: Charge a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar with 3-ethoxysalicylaldehyde (1.66 g, 10.0 mmol) and anhydrous DMF (15 mL).

  • Phenoxide Formation: Add finely powdered, anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the solution. Stir the suspension vigorously at room temperature for 15 minutes.

    • Expert Insight: Pre-forming the phenoxide prior to the addition of the electrophile prevents competing side reactions and ensures the nucleophile is fully activated. The solution will visibly darken, indicating phenoxide formation.

  • Alkylation: Dropwise add ethyl bromoacetate (1.33 mL, 12.0 mmol) via syringe over 5 minutes.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 60 °C using an oil bath for 4 to 6 hours.

  • In-Process Control (IPC): Monitor reaction completion via TLC (Hexane:EtOAc 3:1). The product ester will appear as a new, UV-active spot with a higher Rf​ than the highly polar starting phenol, but lower than the alkyl halide.

  • Workup: Cool the mixture to room temperature and quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate ester as a viscous oil or pale solid.

Step 2: Saponification to (2-Ethoxy-6-formylphenoxy)acetic acid

This step deprotects the carboxylic acid while utilizing an orthogonal self-validating purification mechanism.

  • Solvation: Dissolve the crude ethyl 2-(2-ethoxy-6-formylphenoxy)acetate (approx. 2.52 g, 10.0 mmol) in 10 mL of Tetrahydrofuran (THF) in a 100 mL flask.

  • Hydrolysis: In a separate vial, dissolve LiOH·H₂O (0.84 g, 20.0 mmol) in 10 mL of distilled water. Add this aqueous basic solution dropwise to the THF mixture.

  • Reaction Execution: Stir the biphasic mixture vigorously at room temperature for 2 to 4 hours.

    • Expert Insight: THF acts as a phase-transfer medium, keeping the ester solubilized as it converts into the water-soluble lithium carboxylate salt.

  • Self-Validating Purification (Phase 1): Once TLC indicates complete consumption of the ester, remove the THF under reduced pressure. Dilute the remaining aqueous layer with an additional 15 mL of water. Wash this basic aqueous layer with Diethyl Ether (2 × 20 mL) and discard the ether layers.

    • Causality: This is a critical self-purifying step. Because the product is currently a water-soluble lithium salt, washing with ether selectively strips away any unreacted ester, unreacted starting materials from Step 1, and non-polar organic impurities.

  • Self-Validating Purification (Phase 2): Cool the aqueous layer in an ice bath to 0 °C. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches exactly 2.0 (verify with pH test strips).

    • Causality: The pKa of the target phenoxyacetic acid is approximately 3.5. Driving the pH down to 2.0 ensures complete protonation. The target molecule will instantly crash out of the solution as a distinct precipitate. If the product does not precipitate, it indicates either incomplete hydrolysis or an incorrect pH threshold.

  • Isolation: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual inorganic salts (LiCl). Dry the solid thoroughly under high vacuum to afford the pure (2-ethoxy-6-formylphenoxy)acetic acid.

References

  • Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen Source: Journal of Medicinal Chemistry (ACS Publications) URL:[1]

  • 2-Formylphenoxyacetic Acid Schiff Bases: A Promising Ligand Scaffold for Readily Available Trigonal Prismatic Co(II) Single-Ion Magnets Source: Inorganic Chemistry Frontiers (ResearchGate) URL:[2]

  • Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates Source: Medicinal Chemistry Research (CORE) URL:[3]

Sources

Application

Topic: High-Purity Recovery of (2-Ethoxy-6-formylphenoxy)acetic acid via Optimized Recrystallization

An Application Note from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract (2-Ethoxy-6-formylphenoxy)acetic acid is a key organic intermediate whose purity i...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

(2-Ethoxy-6-formylphenoxy)acetic acid is a key organic intermediate whose purity is critical for downstream synthetic applications.[1] This application note provides a comprehensive, field-proven guide to the purification of this compound using the single-solvent recrystallization technique. Moving beyond a simple list of steps, this document elucidates the fundamental principles governing the process, from solvent selection to crystal growth, ensuring a robust and reproducible methodology. We will detail a systematic approach to solvent screening, present a full-scale purification protocol, and outline methods for purity validation. The causality behind each experimental choice is explained, empowering the researcher to adapt and troubleshoot the protocol effectively.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid compounds, predicated on the principle that the solubility of most solids increases with temperature.[2] The process involves dissolving the impure compound in a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to precipitate out of the solution and form a crystal lattice.[3] Ideally, impurities remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[4]

The success of this technique hinges on three core physical processes:

  • Supersaturation: The state where a solution contains more dissolved solute than could normally be dissolved at that temperature. This is the driving force for crystallization and is typically achieved by cooling a saturated solution.[5]

  • Nucleation: The initial formation of a stable, microscopic crystal "seed" or nucleus from the supersaturated solution. This can occur spontaneously (homogeneous nucleation) or be induced by the presence of surfaces like dust particles or scratches on the flask (heterogeneous nucleation).[5]

  • Crystal Growth: Once a nucleus is formed, subsequent molecules of the compound deposit onto its surface, enlarging the crystal. Slow, controlled growth is paramount, as it allows only molecules of the same compound to fit into the crystal lattice, effectively excluding impurities.[4][6]

Below is a workflow diagram illustrating the fundamental steps of the recrystallization process.

Recrystallization_Workflow cluster_solution Solution Phase cluster_solid Solid Phase A Start: Impure Solid B Add Minimum Hot Solvent A->B C Dissolution B->C D Hot Gravity Filtration (If insoluble impurities exist) C->D Optional E Slow Cooling (Induces Supersaturation) D->E F Crystallization (Nucleation & Growth) E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H K Mother Liquor (Contains soluble impurities) G->K Separate I Dry Crystals H->I J End: Pure Solid I->J

Caption: General workflow for purification by recrystallization.

Physicochemical Profile of (2-Ethoxy-6-formylphenoxy)acetic acid

Understanding the target molecule is the first step in designing a purification protocol. The structure contains a carboxylic acid, an aldehyde, and an ether linkage, which dictates its polarity and potential for hydrogen bonding. This profile is crucial for selecting an appropriate solvent.

PropertyValueSource
CAS Number 141126-82-1[1][7]
Molecular Formula C₁₁H₁₂O₅[7][8]
Molecular Weight 224.21 g/mol [7][9]
Functional Groups Carboxylic Acid, Aldehyde, Aromatic Ether[10]
Purity (Typical) ≥95% - ≥97%[1][7]

Part 1: Strategic Solvent Selection

The choice of solvent is the most critical factor in recrystallization.[11] An ideal solvent should exhibit the following characteristics:

  • High Solvency at High Temperatures: The compound should be very soluble in the boiling solvent.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.[3]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out," where the compound melts before dissolving.[12]

  • Inertness: The solvent must not react with the compound.[13]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during drying.

Given the phenolic acid-like structure of the target, solvents with intermediate polarity are excellent starting points.[14]

Protocol 1: Small-Scale Solvent Screening

This protocol allows for rapid and efficient determination of an optimal solvent using a small amount of crude material.

Materials:

  • Crude (2-Ethoxy-6-formylphenoxy)acetic acid

  • Test tubes (e.g., 13x100 mm)

  • Sand bath or heating block

  • Candidate solvents: Ethanol, Methanol, Water, Ethyl Acetate, Acetone, Isopropanol

  • Pasteur pipettes

Methodology:

  • Place approximately 20-30 mg of the crude solid into a test tube.

  • Add the candidate solvent dropwise at room temperature. Agitate the tube. Note if the solid dissolves readily in the cold solvent. If it does, the solvent is unsuitable as recovery will be poor.

  • If the solid is insoluble or sparingly soluble at room temperature, begin heating the test tube in a sand bath while gently agitating.

  • Continue adding the solvent dropwise until the solid just dissolves at the boiling point of the solvent. Record the approximate volume of solvent used.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize precipitation.

  • Evaluate the quality and quantity of the crystals formed. A dense crop of well-defined crystals indicates a good solvent.

  • Repeat this process for each candidate solvent and solvent mixture (e.g., 9:1 Ethanol:Water).

Data Interpretation:

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingEstimated Yield & QualityVerdict
e.g., EthanolLowHighAbundant, well-formed needlesHighExcellent Candidate
e.g., WaterVery LowLowPoor/No crystalsLowPoor
e.g., Ethyl AcetateModerateHighSome crystals, slow formationModeratePossible Candidate
e.g., 9:1 EtOH/H₂OLowHighRapid, dense crystalsHighExcellent Candidate

Part 2: Full-Scale Purification Protocol

Based on common results for similar aromatic carboxylic acids, an ethanol/water mixed solvent system is often highly effective.[15][16] This protocol assumes this system was identified as optimal in the screening phase.

Materials:

  • Crude (2-Ethoxy-6-formylphenoxy)acetic acid (e.g., 5.0 g)

  • Erlenmeyer flasks (sized so the solvent fills about half the volume)

  • Hot plate with stirring capability

  • Buchner funnel, filter flask, and vacuum tubing

  • Filter paper

  • Glass stirring rod

  • Watch glass (to cover the flask)

Methodology:

  • Dissolution: Place the crude solid (5.0 g) into a 250 mL Erlenmeyer flask with a stir bar. Add approximately 40 mL of ethanol. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieving Saturation: While boiling, add water dropwise from a pipette until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated. Then, add a few drops of hot ethanol until the solution becomes clear again. This ensures a minimally supersaturated solution.[4] The goal is to use the minimum amount of hot solvent.[17]

  • (Optional) Hot Filtration: If any insoluble impurities are observed, perform a hot gravity filtration at this stage. This step is crucial to remove particulate matter that is not soluble in the hot solvent.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and place it on a surface that will not draw heat away too quickly (e.g., a cork ring or paper towels). Allow the solution to cool slowly and undisturbed to room temperature. Rushing this step can trap impurities.[4][18]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Crystal Collection: Set up a vacuum filtration apparatus using a Buchner funnel and a clean filter flask. Wet the filter paper with a small amount of the cold ethanol/water mixture to ensure a good seal.

  • Filtration and Washing: Swirl the flask to create a slurry of crystals and pour it into the Buchner funnel under vacuum. Use a small amount of the ice-cold mother liquor to rinse any remaining crystals from the flask. Once the solvent has been pulled through, wash the crystals on the filter paper with a minimal amount of fresh, ice-cold ethanol to remove any adhering soluble impurities.[12]

  • Drying: Leave the vacuum on for 10-15 minutes to pull air through the crystals, which will partially dry them. Transfer the crystal cake to a pre-weighed watch glass and allow them to air-dry completely. For faster results, a vacuum oven at a low temperature can be used.

Part 3: Purity Assessment and Protocol Validation

A purification protocol is only as good as its validation. The most common and accessible method for assessing the purity of a crystalline solid is melting point analysis.

  • Principle: Pure crystalline solids have a sharp, well-defined melting point range (typically <1°C). Impurities disrupt the crystal lattice, which requires less energy to break apart, resulting in both a depression of the melting point and a broadening of the melting range.

  • Procedure:

    • Ensure the purified crystals are completely dry.

    • Load a small amount of the solid into a capillary tube.

    • Use a calibrated melting point apparatus to determine the temperature range from which the solid begins to melt until it is completely liquid.

  • Interpretation: Compare the observed melting point to that of the crude starting material. A successful purification will result in a significant sharpening and elevation of the melting point. For reference, the related compound 2-formylphenoxyacetic acid has a melting point of 129.5-132 °C.[10][19]

Troubleshooting Common Recrystallization Issues

Even a well-designed protocol can encounter issues. The following diagram and table provide a logical framework for troubleshooting.

Troubleshooting_Flowchart Start Solution Cooled, No Crystals Formed Check_Clarity Is the solution clear? Start->Check_Clarity Too_Much_Solvent Probable Cause: Too much solvent. Check_Clarity->Too_Much_Solvent Yes Supersaturated Probable Cause: Supersaturation. Check_Clarity->Supersaturated No (Cloudy) Action_Boil_Off Action: Boil off some solvent and cool again. Too_Much_Solvent->Action_Boil_Off Action_Induce Action: 1. Scratch inner surface of flask. 2. Add a seed crystal. Supersaturated->Action_Induce

Caption: Decision-making process for inducing crystallization.

ProblemProbable Cause(s)Recommended Solution(s)Source(s)
No Crystals Form 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off a portion of the solvent and allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface or add a "seed" crystal of the pure compound.[17][20][21]
"Oiling Out" 1. The compound's melting point is lower than the solvent's boiling point. 2. The solution is cooling too rapidly. 3. High concentration of impurities.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Insulating the flask can help.[20]
Very Low Yield 1. Too much solvent was used initially. 2. The crystals were washed with solvent that was not ice-cold. 3. The compound has significant solubility in the cold solvent.1. Concentrate the mother liquor by boiling and cool to recover a second crop of crystals (may be less pure). 2. Ensure wash solvent is thoroughly chilled. 3. Re-evaluate the choice of solvent.[17][21]
Crystals are Colored The crude material contains colored impurities that are co-crystallizing.Before the slow cooling step, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[4]

References

  • JoVE. (n.d.). Crystal Growth: Principles of Crystallization. Retrieved March 13, 2026, from [Link]

  • Aakash Educational Services Limited. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved March 13, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved March 13, 2026, from [Link]

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Chem 351 and 353 Labs. Retrieved March 13, 2026, from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved March 13, 2026, from [Link]

  • askIITians. (2025, March 4). Give a brief description of the principles of the crystallization. Retrieved March 13, 2026, from [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved March 13, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved March 13, 2026, from [Link]

  • OhLone College. (n.d.). Recrystallization1. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved March 13, 2026, from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Taylor & Francis Online. (2012, December 21). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Retrieved March 13, 2026, from [Link]

  • EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved March 13, 2026, from [Link]

  • University of Karbala. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved March 13, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved March 13, 2026, from [Link]

  • University of Texas at Dallas. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved March 13, 2026, from [Link]

  • PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved March 13, 2026, from [Link]

  • Chemsrc. (2025, August 25). 2-(2-Formylphenoxy)acetic acid. Retrieved March 13, 2026, from [Link]

  • AccelaChem. (n.d.). 141126-82-1,2-(2-Ethoxy-6-formylphenoxy)acetic Acid. Retrieved March 13, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(2-ethoxy-6-formylphenoxy)acetic acid (C11H12O5). Retrieved March 13, 2026, from [Link]

  • IntechOpen. (2024, September 24). Isolation and Identification of Phenolic Compounds. Retrieved March 13, 2026, from [Link]

  • MDPI. (2021, March 22). Novel Processes for the Extraction of Phenolic Compounds from Olive Pomace and Their Protection by Encapsulation. Retrieved March 13, 2026, from [Link]

  • Ecoxtract. (n.d.). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Retrieved March 13, 2026, from [Link]

  • PubChem. (n.d.). Phenoxyacetic Acid. Retrieved March 13, 2026, from [Link]

Sources

Method

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of (2-Ethoxy-6-formylphenoxy)acetic acid

Abstract This application note describes a sensitive, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-Ethoxy-6-formylphenoxy)acetic acid. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a sensitive, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-Ethoxy-6-formylphenoxy)acetic acid. This compound is a key intermediate in the synthesis of various pharmaceutical and chemical entities, making its accurate quantification essential for process monitoring and quality control.[1] The developed method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, providing excellent peak shape and resolution. This document provides a detailed protocol, including method development rationale, system suitability criteria, and step-by-step procedures for sample and standard preparation.

Introduction and Method Rationale

(2-Ethoxy-6-formylphenoxy)acetic acid is an aromatic carboxylic acid containing an aldehyde and an ether functional group.[2][3] Its molecular structure dictates its chromatographic behavior. The presence of a carboxylic acid moiety (a weak acid) makes the molecule's ionization state highly dependent on the mobile phase pH.[4] To ensure reproducible retention times and sharp, symmetrical peaks, it is critical to suppress the ionization of the carboxylic acid group during analysis.[5][6]

The Core Principle: Ion Suppression

In reversed-phase HPLC, retention increases with increasing hydrophobicity.[4][7]

  • Ionized State (Anionic): When the mobile phase pH is significantly above the analyte's pKa, the carboxylic acid group deprotonates (COO-), making the molecule more polar and reducing its retention on a non-polar C18 column. This can lead to poor peak shape (tailing) and shifting retention times.[5][6]

  • Neutral State (Protonated): By adjusting the mobile phase pH to be at least 1.5-2 units below the analyte's pKa, the equilibrium shifts to the neutral, protonated form (COOH).[4][5] This increases the molecule's overall hydrophobicity, leading to stronger interaction with the stationary phase, longer retention, and significantly improved peak symmetry.[8]

This method is therefore built on the principle of ion suppression, using an acidified mobile phase to ensure the analyte is in its neutral, most retentive form.

Analyte Physicochemical Properties:

  • Molecular Formula: C₁₁H₁₂O₅[3]

  • Molecular Weight: 224.21 g/mol [3]

  • Structure: Contains a phenyl ring, an ethoxy group, a formyl (aldehyde) group, and a carboxylic acid group.[2][3] These chromophores are expected to absorb UV light.[9]

HPLC Method Parameters and Rationale

The following parameters were optimized to achieve a robust and efficient separation.

ParameterConditionRationale
Instrument Standard HPLC or UHPLC SystemEquipped with a quaternary or binary pump, autosampler, column thermostat, and UV/DAD detector.[10]
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 (octadecyl-silica) stationary phase is the industry standard for reversed-phase chromatography, providing excellent hydrophobic retention for aromatic compounds like the target analyte.[11] The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% (v/v) Phosphoric Acid in WaterThe addition of phosphoric acid adjusts the aqueous mobile phase to a pH of approximately 2.1. This is well below the estimated pKa (~3.7) of the analyte, ensuring complete ion suppression for optimal peak shape and retention.[4][5][8]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and viscosity, making it an excellent choice for gradient elution.[7]
Gradient 70% A / 30% B, IsocraticAn isocratic method provides simplicity and robustness for a single analyte assay. The 30% organic content is a starting point and should be optimized to achieve a retention time between 3 and 10 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.[10]
Column Temp. 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving mass transfer kinetics.
Detection UV at 254 nmThe aromatic ring and formyl group are strong chromophores.[9][12] 254 nm is a common wavelength for aromatic compounds and provides good sensitivity while minimizing interference from many solvents.[13] A diode-array detector (DAD) can be used to confirm peak purity and identify the optimal detection wavelength.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of peak distortion from volume overload.
Run Time 10 minutesSufficient to allow for the elution of the main peak and any potential early-eluting impurities.

Experimental Protocols

Reagents and Materials
  • (2-Ethoxy-6-formylphenoxy)acetic acid reference standard (≥97% purity)[3]

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (H₃PO₄), 85%

  • Deionized Water, 18.2 MΩ·cm or greater

  • 0.45 µm membrane filters for mobile phase and sample filtration

  • HPLC vials with septa

  • Standard laboratory glassware (volumetric flasks, pipettes)

Preparation of Solutions

Mobile Phase A (0.1% H₃PO₄ in Water):

  • Measure approximately 950 mL of deionized water into a 1 L glass media bottle.

  • Carefully add 1.0 mL of 85% phosphoric acid to the water.

  • Add deionized water to the 1 L mark.

  • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

Mobile Phase B (Acetonitrile):

  • Use HPLC-grade acetonitrile directly.

  • Degas the solvent before use.

Diluent (Mobile Phase Mixture):

  • Prepare the diluent by mixing Mobile Phase A and Mobile Phase B in the same ratio as the initial chromatographic conditions (e.g., 70:30 v/v).

  • This ensures that the sample solvent is matched to the mobile phase, preventing peak distortion.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the (2-Ethoxy-6-formylphenoxy)acetic acid reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of Diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with Diluent and mix thoroughly.

Working Standard Solutions (e.g., 1-100 µg/mL):

  • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the Diluent. For example, to prepare a 10 µg/mL standard, pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with Diluent.

Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain the analyte.

  • Dissolve and dilute the sample in a volumetric flask using the Diluent to achieve a final concentration within the calibration range (e.g., 10-50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulates.

System Suitability Testing (SST)

System suitability is an integral part of any validated analytical method, demonstrating that the chromatographic system is performing adequately for the intended analysis.[14][15] These tests must be performed before sample analysis.[14] The criteria below are based on typical requirements outlined in the United States Pharmacopeia (USP) General Chapter <621>.[16][17][18]

Procedure: Inject the same working standard solution (e.g., 50 µg/mL) five or six consecutive times.

Acceptance Criteria:

  • Tailing Factor (Tf): ≤ 1.5 (Ensures peak symmetry)

  • Theoretical Plates (N): ≥ 2000 (Measures column efficiency)

  • Repeatability (%RSD): The relative standard deviation of the peak areas from the replicate injections should be ≤ 2.0%.

Method Validation and Workflow

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[19][20] A full validation according to ICH Q2(R1) guidelines would include specificity, linearity, range, accuracy, precision, and robustness.[19][20][21][22]

Workflow Diagram

The overall analytical workflow is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Reporting prep Preparation weigh_std 1. Weigh Reference Standard dissolve 3. Dissolve & Dilute in Diluent weigh_std->dissolve weigh_smp 2. Weigh Sample weigh_smp->dissolve filter 4. Filter into HPLC Vial dissolve->filter inject 6. Inject Standards & Samples filter->inject analysis Analysis sst 5. System Suitability Test (SST) sst->inject Pass/Fail Gate integrate 7. Integrate Peak Area inject->integrate data Data Processing curve 8. Generate Calibration Curve integrate->curve quantify 9. Quantify Sample Concentration integrate->quantify curve->quantify report 10. Report Results quantify->report

Caption: HPLC analysis workflow from preparation to reporting.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust means for the quantitative analysis of (2-Ethoxy-6-formylphenoxy)acetic acid. By employing an ion-suppression mobile phase, the method achieves excellent chromatographic performance characterized by symmetrical peaks and reproducible retention. The protocol is suitable for routine quality control analysis in research and drug development settings.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • Dolan, J. W. (2015). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP. General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • PubChem. 2-(2-ethoxy-6-formylphenoxy)acetic acid. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link]

  • Gergov, M., et al. (2007). Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • IAEA. (2025). Novel derivatization technique for the detection of phenoxyacetic acid herbicides by gas chromatography-mass spectrometry. International Atomic Energy Agency. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • McCurdy, E. (2024). Are You Sure You Understand USP <621>? Chromatography Online. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Rani, P., et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • ResearchGate. (2016). (PDF) Synthesis of New Sulphonamide Phenoxyacetic Derivatives. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

  • Biotage. (2023). How to maximize UV detection sensitivity in flash chromatography. [Link]

  • Ramakrishnan, P., et al. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine. [Link]

  • Kaliszan, R., et al. (2004). pH/Organic Solvent Double-Gradient Reversed-Phase HPLC. Analytical Chemistry. [Link]

  • Element Lab Solutions. (2018). HPLC UV detection. [Link]

  • Organic & Biomolecular Chemistry. (2022). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Royal Society of Chemistry. [Link]

  • Espinosa, S., et al. (1996). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry. [Link]

  • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

Sources

Application

GC-MS analysis of (2-Ethoxy-6-formylphenoxy)acetic acid after derivatization

Application Note: Two-Step MOX-TMS Derivatization and GC-MS Quantification of (2-Ethoxy-6-formylphenoxy)acetic Acid Executive Summary (2-Ethoxy-6-formylphenoxy)acetic acid is a highly functionalized aromatic compound uti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Two-Step MOX-TMS Derivatization and GC-MS Quantification of (2-Ethoxy-6-formylphenoxy)acetic Acid

Executive Summary

(2-Ethoxy-6-formylphenoxy)acetic acid is a highly functionalized aromatic compound utilized as a critical building block in advanced pharmaceutical synthesis, notably in the development of Mcl-1 inhibitors for oncology . However, its dual polar functional groups—a carboxylic acid and an aldehyde—render it non-volatile and highly susceptible to thermal degradation, precluding direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This application note details a field-proven, two-step methoximation-silylation (MOX-TMS) derivatization protocol that locks the aldehyde to prevent enolization and silylates the carboxylic acid, ensuring a robust, single-peak chromatographic response.

Chemical Rationale & Derivatization Causality

Direct GC-MS analysis of carboxylic acids leads to severe peak tailing and irreversible column adsorption due to strong intermolecular hydrogen bonding. While silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) effectively neutralizes carboxylic acids by forming volatile trimethylsilyl (TMS) esters , applying BSTFA directly to (2-Ethoxy-6-formylphenoxy)acetic acid is analytically disastrous.

The presence of the formyl (-CHO) group introduces a competing reaction. At elevated injector temperatures, aldehydes can tautomerize into enols, which subsequently react with BSTFA to form enol-TMS ethers. This side reaction is rarely stoichiometric, resulting in a split signal between the unreacted aldehyde and the enol-TMS ether, ruining quantitation .

To establish a self-validating and reproducible system, a two-step approach is mandatory:

  • Methoximation (MOX): Methoxyamine hydrochloride in anhydrous pyridine is introduced first. This converts the reactive aldehyde into a stable methoxime (-CH=N-OCH₃), permanently preventing tautomerization and locking the molecule's conformation .

  • Silylation (TMS): Following methoximation, BSTFA catalyzed with 1% Trimethylchlorosilane (TMCS) is added to derivatize the sterically hindered phenoxyacetic acid moiety into a TMS ester. The TMCS acts as a crucial proton scavenger and catalyst, driving the reaction to 100% completion .

ChemLogic cluster_0 Step 1: Methoximation cluster_1 Step 2: Silylation Target (2-Ethoxy-6-formylphenoxy)acetic acid (Non-volatile, Polar) Aldehyde Formyl Group (-CHO) Target->Aldehyde Carboxyl Carboxylic Acid (-COOH) Target->Carboxyl Oxime Methoxime (-CH=N-OCH3) Prevents Enolization Aldehyde->Oxime MeOX / Pyridine TMSEster TMS Ester (-COOSi(CH3)3) Increases Volatility Carboxyl->TMSEster BSTFA + 1% TMCS

Caption: Chemical transformation logic for the MOX-TMS derivatization of the target analyte.

Experimental Protocols: A Self-Validating System

Safety & Trustworthiness Note: All derivatization reagents are exquisitely sensitive to moisture. The presence of water will immediately hydrolyze BSTFA into hexamethyldisiloxane and trifluoroacetamide, neutralizing the reagent. This protocol incorporates self-validating visual checks to ensure anhydrous integrity.

Workflow A 1. Sample Prep Evaporate to Dryness B 2. Methoximation Add MeOX, 60°C, 1h A->B Anhydrous C 3. Silylation Add BSTFA+TMCS, 60°C, 1h B->C Direct Addition D 4. GC-MS Analysis Inject 1 µL (EI Mode) C->D Cool to RT

Caption: Two-step derivatization workflow for GC-MS analysis of dual-functional polar analytes.

Step-by-Step MOX-TMS Derivatization Workflow
  • Sample Aliquoting & Internal Standard Addition: Transfer 50 µL of the sample extract (or 1 mg of standard) into a 2 mL glass autosampler vial. Add 10 µL of 4-Chlorophenylacetic acid (4-CPA) at 100 µg/mL as an internal standard. Causality: 4-CPA mimics the target's carboxylic acid behavior, allowing you to track silylation efficiency.

  • Evaporation to Absolute Dryness: Evaporate the solvent completely under a gentle stream of ultra-pure nitrogen at room temperature. Self-Validation Checkpoint 1: Visually inspect the vial; the residue must be a dry, crystalline film with no visible liquid droplets. Any residual water will destroy the BSTFA in Step 4.

  • Methoximation: Add 50 µL of Methoxyamine hydrochloride (MeOX) solution (20 mg/mL in anhydrous pyridine). Cap the vial tightly with a PTFE-lined septum, vortex for 10 seconds, and incubate in a heating block at 60 °C for 1 hour.

  • Silylation: Remove the vial from the heating block. Directly add 100 µL of BSTFA containing 1% TMCS to the mixture (do not evaporate the pyridine). Vortex briefly and return to the heating block at 60 °C for 1 hour. Self-Validation Checkpoint 2: Upon addition of BSTFA, the solution must remain crystal clear. Cloudiness or precipitation indicates water contamination and subsequent reagent hydrolysis. If cloudy, discard and restart.

  • Preparation for Injection: Allow the vial to cool to room temperature. Transfer the derivatized mixture to a glass micro-insert if necessary, and proceed immediately to GC-MS analysis.

GC-MS Analytical Parameters

To ensure optimal separation of the derivatized analyte from the pyridine solvent front and reagent byproducts, a mid-polarity or standard non-polar column (e.g., 5% phenyl) is highly recommended.

Table 1: GC-MS Instrument Parameters

ParameterSpecification
Column DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (Purge valve open at 1.0 min)
Injection Volume 1.0 µL
Oven Temperature Program 80 °C (hold 1 min) → 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Impact (EI), 70 eV
Acquisition Mode SIM/SCAN (m/z 50–500)

Quantitative Data & Mass Spectral Interpretation

During Electron Impact (EI) ionization, TMS derivatives yield highly predictable fragmentation patterns. The loss of a methyl radical (-CH₃, 15 Da) from the trimethylsilyl group is highly favored, often producing the base peak or a highly abundant diagnostic ion.

Expert Insight: Because methoxime derivatives can form both syn and anti geometric isomers around the C=N double bond, you may observe two closely eluting chromatographic peaks for the target analyte. If this occurs, integrate the sum of both peak areas for accurate quantitation.

Table 2: Analyte Derivatization Mass Shifts and Diagnostic Ions

Compound StateMolecular FormulaNominal Mass (m/z)Diagnostic Fragment Ions (m/z)
Underivatized Analyte C₁₁H₁₂O₅224N/A (Poor GC transmission)
MOX-TMS Derivative C₁₅H₂₃NO₅Si325310 [M-CH₃]⁺ (Quant), 325 [M]⁺, 294 [M-OCH₃]⁺, 208 [M-COOTMS]⁺
Internal Standard (4-CPA-TMS) C₁₁H₁₅ClO₂Si242227[M-CH₃]⁺ (Quant), 242 [M]⁺, 125[Tropylium-Cl]⁺

References

  • Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen - Journal of Medicinal Chemistry (ACS Publications) -[Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - Metabolites (via PubMed) -[Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation - The Bumbling Biochemist -[Link]

Method

1H and 13C NMR assignment for (2-Ethoxy-6-formylphenoxy)acetic acid

Comprehensive Application Note: 1 H and 13 C NMR Assignment Protocol for (2-Ethoxy-6-formylphenoxy)acetic Acid Executive Summary (2-Ethoxy-6-formylphenoxy)acetic acid (CAS: 141126-82-1) is a highly functionalized aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: 1 H and 13 C NMR Assignment Protocol for (2-Ethoxy-6-formylphenoxy)acetic Acid

Executive Summary

(2-Ethoxy-6-formylphenoxy)acetic acid (CAS: 141126-82-1) is a highly functionalized aromatic building block frequently utilized in advanced drug discovery. Notably, it serves as a critical linker and structural determinant in the synthesis of conformationally privileged macrocycles, such as those originating from DNA-Encoded Chemical Library (DEL) screens targeting the anti-apoptotic protein Mcl-1[1].

For researchers synthesizing complex macrocycles or performing late-stage functionalization, confirming the exact regiochemistry and structural integrity of this starting material is paramount. This application note provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) protocol to unambiguously assign the 1 H and 13 C resonances of (2-Ethoxy-6-formylphenoxy)acetic acid.

Structural & Mechanistic Context

The molecule features a central benzene ring substituted at three contiguous positions:

  • C-1: Phenoxyacetic acid moiety ( −O−CH2​−COOH )

  • C-2: Ethoxy group ( −O−CH2​−CH3​ )

  • C-6: Formyl group ( −CHO )

Causality in Chemical Shifts

Understanding the electronic environment is critical for predictive assignment:

  • Anisotropic Deshielding: The carbonyl oxygen of the formyl group at C-6 exerts a strong anisotropic deshielding cone over the spatially proximate ortho-proton (H-5). This predictably shifts H-5 downfield relative to the other aromatic protons.

  • Mesomeric Electron Donation: The ethoxy oxygen at C-2 donates electron density into the ring via resonance, which shields the ortho-proton (H-3) and para-proton (H-5). However, the powerful electron-withdrawing nature of the formyl group dominates the environment at H-5, leaving H-3 as the most shielded aromatic proton.

  • Diastereotopicity vs. Free Rotation: While the −O−CH2​−COOH protons have the potential to be diastereotopic if rotation around the Caryl​−O bond is restricted (often seen in the final macrocycles), in the free building block at room temperature, free rotation averages these signals into a sharp singlet.

Experimental Protocol for NMR Acquisition

To establish a completely trustworthy and self-validating system, 1D NMR must be coupled with 2D correlation spectroscopy. Relying solely on 1D 1 H NMR is insufficient due to the potential for overlapping multiplet signals in the aromatic region (7.1–7.6 ppm).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15 mg of (2-Ethoxy-6-formylphenoxy)acetic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Rationale: DMSO- d6​ is selected over CDCl 3​ to ensure complete dissolution of the carboxylic acid moiety and to minimize line broadening caused by hydrogen-bonded dimerization.

  • 1D Acquisition:

    • 1 H NMR (400 MHz): Acquire with 16 scans, a 30° pulse angle, and a 2-second relaxation delay.

    • 13 C NMR (100 MHz): Acquire with 1024 scans, utilizing standard 1 H broadband decoupling (WALTZ-16) to yield sharp singlets for all carbon environments.

  • 2D Cross-Validation (The Self-Validating System):

    • COSY (Correlation Spectroscopy): Use to map the 3JH−H​ coupling network of the contiguous aromatic spin system (H-3 H-4 H-5).

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire to establish direct 1JC−H​ connectivity, separating the overlapping aromatic carbons and identifying the two distinct oxygenated methylene groups.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map 2JC−H​ and 3JC−H​ long-range couplings. Critical Step: The HMBC correlation from the aldehyde proton to C-5 unambiguously anchors the aromatic spin system, preventing the misassignment of the H-3/H-5 regioisomers.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (DMSO-d6, 50 mM) OneD 1D NMR Acquisition (1H & 13C) Prep->OneD Proceed to Magnet COSY 2D COSY (Aromatic Spin System) OneD->COSY Identify J-Coupling HSQC 2D HSQC (Direct C-H Mapping) OneD->HSQC Assign CH/CH2/CH3 HMBC 2D HMBC (Quaternary & Linkage) COSY->HMBC Resolve Overlap HSQC->HMBC Anchor Points Validation Self-Validating Assignment Complete HMBC->Validation Confirm Regiochemistry

Workflow for self-validating 1D and 2D NMR assignment of (2-Ethoxy-6-formylphenoxy)acetic acid.

Data Presentation & Spectral Assignment

The following tables summarize the quantitative assignment data derived from the self-validating 1D and 2D NMR workflow.

Table 1: 1 H NMR Assignment (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegration J (Hz)Assignment Rationale & Causality
-COOH 12.95br s1H-Highly deshielded, exchangeable proton; shift is concentration dependent.
-CHO 10.42s1H-Aldehyde proton; strongly deshielded by the C=O double bond.
H-5 7.52dd1H7.8, 1.6Ortho to formyl group; pushed downfield by anisotropic deshielding.
H-3 7.28dd1H8.1, 1.6Ortho to ethoxy group; shielded relative to H-5 by oxygen lone pairs.
H-4 7.18t1H8.0Meta to both substituents; typical aromatic shift, split by H-3 and H-5.
-O-CH 2​ -CO 4.75s2H-Deshielded by adjacent phenoxy oxygen and carboxylate group.
-O-CH 2​ -C 4.12q2H7.0Ethoxy methylene; deshielded by oxygen, split by adjacent methyl.
-CH 3​ 1.35t3H7.0Ethoxy methyl; standard aliphatic environment.

Table 2: 13 C NMR Assignment and Key HMBC Correlations (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Carbon TypeKey HMBC Correlations (Proton to Carbon)
-CHO 189.8CHH-5 ( 3J )
-COOH 170.2C-O-CH 2​ -CO ( 2J )
C-2 152.1CH-4 ( 3J ), -O-CH 2​ -C (Ethoxy) ( 3J )
C-1 149.5CH-3 ( 3J ), H-5 ( 3J ), -O-CH 2​ -CO (Acetic) ( 3J )
C-6 130.4CH-4 ( 3J ), -CHO ( 2J )
C-5 124.6CHH-3 ( 3J )
C-4 123.8CH-
C-3 116.2CHH-5 ( 3J )
-O-CH 2​ -CO 69.4CH 2​ -
-O-CH 2​ -C 64.2CH 2​ -CH 3​ ( 2J )
-CH 3​ 14.6CH 3​ -O-CH 2​ -C ( 2J )

Note: The definitive assignment of C-1 vs. C-2 relies on the 3J HMBC correlations from the respective methylene protons (-O-CH 2​ -CO to C-1; -O-CH 2​ -CH 3​ to C-2).

References

  • Hekking, K. F. W., et al. "Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen." Journal of Medicinal Chemistry, vol. 67, no. 4, 2024, pp. 3039-3065.[Link][1]

Sources

Application

Application Note &amp; Protocols: (2-Ethoxy-6-formylphenoxy)acetic acid as a Versatile Precursor for Heterocyclic Synthesis

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (2-Ethoxy-6-formylphenoxy)acetic acid as a pivotal starting material for t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (2-Ethoxy-6-formylphenoxy)acetic acid as a pivotal starting material for the synthesis of diverse and biologically relevant heterocyclic compounds. We explore its application in constructing key scaffolds such as benzofurans, coumarins, and Schiff bases, which are prevalent in numerous pharmacologically active agents.[1][2][3] This guide emphasizes the causality behind experimental choices, provides validated, step-by-step protocols, and illustrates reaction pathways to ensure reproducibility and inspire further innovation.

Introduction: The Strategic Advantage of (2-Ethoxy-6-formylphenoxy)acetic acid

(2-Ethoxy-6-formylphenoxy)acetic acid is a uniquely functionalized aromatic compound, possessing three key reactive sites: an aldehyde (formyl group), a carboxylic acid, and an activated aromatic ring. Its molecular structure (C₁₁H₁₂O₅) integrates the functionalities of a salicylaldehyde derivative with a carboxymethyl ether, making it an exceptionally versatile building block for intramolecular and intermolecular reactions.[4]

The strategic placement of the ortho-formyl group relative to the phenoxyacetic acid moiety facilitates a range of cyclization reactions, providing direct access to fused heterocyclic systems. These resulting scaffolds, including benzofurans and coumarins, are central to the development of new therapeutics, with applications as anti-tumor, antibacterial, and anti-inflammatory agents.[2][5] This guide will detail the primary synthetic routes accessible from this precursor.

Synthetic Pathways and Core Protocols

The reactivity of (2-Ethoxy-6-formylphenoxy)acetic acid can be selectively harnessed to yield different heterocyclic cores. The following sections detail the mechanisms and provide robust protocols for its primary transformations.

Pathway I: Intramolecular Cyclization to Benzofuran Derivatives

The synthesis of benzofurans from o-formylphenoxyacetic acids is a classic and efficient method for constructing this important heterocyclic ring system.[2][6] The reaction proceeds via an intramolecular Perkin-type condensation, where the enolate of the acetic acid side-chain attacks the proximal aldehyde.

Mechanism Rationale: The reaction is typically promoted by a dehydrating agent, such as acetic anhydride, and a base catalyst, like sodium acetate. The base generates the nucleophilic enolate from the acetic acid moiety. This enolate then undergoes an intramolecular aldol condensation with the electrophilic formyl group. The subsequent dehydration and decarboxylation (if conditions are harsh enough) or simple cyclization leads directly to the benzofuran ring. The use of acetic acid in the reaction medium can favor the formation of the benzofuran over the alternative coumarilic acid, which may require a separate, often low-yield, decarboxylation step.[6]

Benzofuran_Synthesis Mechanism: Benzofuran Synthesis Start (2-Ethoxy-6-formylphenoxy)acetic acid Enolate Enolate Intermediate Start->Enolate + Base / Ac₂O Base Base (e.g., NaOAc) Acetic Anhydride Cyclization Intramolecular Aldol Condensation Enolate->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Dehydration Dehydration Intermediate->Dehydration Product 7-Ethoxybenzofuran-4-carboxylic acid Dehydration->Product Coumarin_Synthesis Workflow: Coumarin Synthesis Start (2-Ethoxy-6-formylphenoxy)acetic acid Condensation Knoevenagel Condensation Start->Condensation Reagents Active Methylene Compound (e.g., Diethyl Malonate) + Base Catalyst (e.g., Piperidine) Reagents->Condensation Intermediate Uncyclized Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization (Lactonization) Intermediate->Cyclization Product Substituted Coumarin Derivative Cyclization->Product Schiff_Base_Formation Logic: Schiff Base Formation Start (2-Ethoxy-6-formylphenoxy)acetic acid Condensation Condensation (-H₂O) Start->Condensation Amine Primary Amine (R-NH₂) Amine->Condensation Product Schiff Base Product Condensation->Product

Sources

Method

Application Note: Synthesis and Utility of Schiff Bases Derived from (2-Ethoxy-6-formylphenoxy)acetic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Strategic Scope In modern drug discovery and coordination chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Scope

In modern drug discovery and coordination chemistry, bifunctional building blocks are essential for constructing complex molecular architectures. (2-Ethoxy-6-formylphenoxy)acetic acid (CAS 141126-82-1)[1] represents a highly versatile scaffold. It features a highly electrophilic aldehyde group primed for imine (Schiff base) formation, orthogonally paired with an oxyacetic acid moiety that can serve as an anchoring point for solid-phase peptide synthesis (SPPS), macrocyclization, or metal chelation.

Schiff bases (imines) are foundational in medicinal chemistry, serving both as stable pharmacophores in antimicrobial/anticancer agents and as transient intermediates for reductive amination[2]. Recently, (2-Ethoxy-6-formylphenoxy)acetic acid has been critically utilized in the synthesis of DNA-encoded chemical libraries (DELs) to discover potent macrocyclic inhibitors of the anti-apoptotic protein Mcl-1[3].

As a Senior Application Scientist, I have designed this guide to move beyond mere stepwise instructions. Here, we will dissect the chemical causality behind the reaction conditions, providing you with a self-validating protocol for synthesizing these valuable Schiff bases.

Mechanistic Insights & Chemical Causality (E-E-A-T)

The condensation of (2-Ethoxy-6-formylphenoxy)acetic acid with a primary amine involves a nucleophilic attack on the carbonyl carbon, followed by dehydration to form the azomethine (–C=N–) linkage.

The Role of the Ethoxy Group

The ethoxy moiety at the 2-position is not merely a passive substituent. In the context of drug development (such as Mcl-1 inhibitors), this group provides critical steric bulk. Structure-Activity Relationship (SAR) studies indicate that this steric hindrance restricts the rotation of the ortho-ether acetamide linker, effectively pre-organizing and stabilizing the bioactive cis-macrocyclic conformation required for target binding[3].

Causality in Reaction Design
  • Solvent Selection (Ethanol): Ethanol is chosen because it solubilizes both the starting aldehyde and the amine at elevated temperatures. However, as the rigid, planar Schiff base forms, its solubility in ethanol drops, driving the equilibrium forward via precipitation.

  • Catalysis (Glacial Acetic Acid): A catalytic amount of acetic acid lowers the pH to ~4.5. This protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the nucleophilic primary amine (which typically has a pKa of 9–10).

  • Reductive Amination Compatibility: When used in solid-phase synthesis, the resulting Schiff base is often reduced using Sodium Triacetoxyborohydride (NaBH(OAc)₃). This reagent is chosen because it selectively reduces the protonated iminium ion without reducing unreacted aldehydes, preventing unwanted side reactions on the resin[3].

Visualizing the Workflow & Biological Application

Workflow A (2-Ethoxy-6-formylphenoxy) acetic acid C Hemiaminal Intermediate A->C + Amine B Primary Amine B->C D Schiff Base (Imine) C->D - H2O E Macrocycle (Reductive Amination) D->E NaBH(OAc)3

Workflow illustrating the bifunctional utility of the target aldehyde in macrocycle synthesis.

Pathway Mcl1 Mcl-1 Protein (Anti-apoptotic) BAK BAK / BAX (Pro-apoptotic) Mcl1->BAK Sequesters (Blocked) Inhibitor Macrocyclic Inhibitor (Schiff Base Derived) Inhibitor->Mcl1 Binds & Inhibits Apoptosis Apoptosis (Cell Death) BAK->Apoptosis Oligomerization & CytoC

Mechanism of Mcl-1 inhibition by macrocycles derived from the target Schiff base building block.

Experimental Protocols

Protocol A: Solution-Phase Synthesis of the Schiff Base

This protocol is optimized for the generation of stable imine ligands for coordination chemistry or biological screening.

Reagents:

  • (2-Ethoxy-6-formylphenoxy)acetic acid (1.0 equiv)

  • Primary Amine (e.g., Aniline or Benzylamine) (1.05 equiv)

  • Absolute Ethanol (10 mL per mmol)

  • Glacial Acetic Acid (1-2 drops)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve (2-Ethoxy-6-formylphenoxy)acetic acid in absolute ethanol under continuous magnetic stirring.

  • Amine Addition: Add the primary amine dropwise at room temperature. Self-Validation Check: A slight color change (typically to a deeper yellow) should be observed immediately, indicating the formation of the hemiaminal intermediate.

  • Acidification & Reflux: Add 1-2 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3-4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 1:1). The disappearance of the UV-active aldehyde spot (254 nm) confirms completion.

  • Isolation: Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

  • Filtration: Collect the precipitated Schiff base via vacuum filtration. Wash the filter cake with ice-cold ethanol to remove unreacted amine, followed by diethyl ether to dry the crystals.

Protocol B: Solid-Phase Imine Formation & Reductive Amination

Adapted for macrocyclization workflows in drug discovery[3].

  • Resin Swelling: Swell the amine-functionalized resin (e.g., Chlorotrityl resin loaded with a peptide sequence) in anhydrous DMF for 30 minutes.

  • Imine Condensation: Add a solution of (2-Ethoxy-6-formylphenoxy)acetic acid (3.0 equiv) and 1% v/v acetic acid in DMF to the resin. Agitate at room temperature for 2 hours.

  • Reduction: Drain the resin and immediately add a fresh solution of NaBH(OAc)₃ (5.0 equiv) in DMF. Agitate for 12 hours to reduce the imine to a secondary amine.

  • Cleavage/Cyclization: The pendant acetic acid moiety can now be activated (using HATU/DIPEA) to couple with another amine on the sequence, forming a macrocycle.

Data Presentation & Optimization Metrics

The following tables summarize the quantitative data regarding reaction optimization and substrate scope, allowing researchers to predict yields based on their specific amine.

Table 1: Optimization of Reaction Conditions for Schiff Base Condensation

SolventCatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
MethanolNone252445Incomplete conversion; equilibrium stalls.
Ethanol AcOH (cat.) 78 3 92 Optimal; product precipitates driving reaction.
ToluenePTSA (cat.)110488Dean-Stark trap required; minor side products.
DMFNone80665High solubility prevents precipitation; difficult isolation.

Table 2: Substrate Scope and Physicochemical Properties

Amine SubstrateProduct LogP (Est.)Isolated Yield (%)Purity (HPLC, %)Primary Application
Aniline3.189>98Transition metal ligand design
Benzylamine3.494>99Transition metal ligand design
Resin-bound peptideN/A>95 (crude)N/AMacrocyclization precursor[3]
Ethanolamine1.885>95Water-soluble chelator

References

  • Szlavik, Z., et al. (2024). "Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen." Journal of Medicinal Chemistry. URL:[Link]

  • Prasad, S., & Krishnamoorthy, S. (2020). "An overview on Schiff bases and its medicinal chemistry potential for new antitubercular drug molecules research." ResearchGate. URL: [Link]

Sources

Application

Application Note: Advanced Cyclization Reactions of (2-Formylphenoxy)acetic Acid Derivatives

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Development Engineers Document Type: Technical Application Note & Validated Protocols Introduction: The Bifunctional Power of (2-Formylphenoxy)a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Development Engineers Document Type: Technical Application Note & Validated Protocols

Introduction: The Bifunctional Power of (2-Formylphenoxy)acetic Acid

In modern drug discovery and heterocyclic synthesis, identifying versatile, highly reactive building blocks is critical for accessing diverse chemical space. (2-Formylphenoxy)acetic acid and its derivatives represent a privileged class of bifunctional precursors. Possessing both an electrophilic ortho-formyl group and a nucleophilic/enolizable carboxylic acid moiety, this scaffold is primed for divergent intramolecular cyclizations[1].

Depending on the applied reaction conditions—ranging from thermal dehydration to photocatalyst-free irradiation—this single precursor can be steered to yield vastly different, pharmacologically relevant heterocycles, including benzofurans, hydroxychromanones, and complex oxazepine-quinazolinone bis-heterocycles[1][2][3].

As an Application Scientist, I have structured this guide to move beyond mere reaction schemes. We will dissect the causality behind the experimental conditions, ensuring you understand exactly why specific reagents and physical parameters dictate the mechanistic fate of the cyclization.

Pathways Precursor 2-(2-Formylphenoxy)acetic Acid Thermal Thermal Cyclization (Ac2O, NaOAc) Precursor->Thermal Dehydration Photo Photocyclization (365 nm LED, DMSO) Precursor->Photo Excitation MCR Ugi-Based MCR (EtOH, Reflux) Precursor->MCR Condensation Benzofuran Benzofurans Thermal->Benzofuran -CO2 Chromanone Hydroxychromanones Photo->Chromanone Radical Transfer Oxazepine Oxazepine Scaffolds MCR->Oxazepine Intramolecular Trap

Figure 1: Divergent cyclization pathways of 2-(2-formylphenoxy)acetic acid derivatives.

Pathway A: Thermal [2+2] Cycloaddition-Cycloreversion (Benzofuran Synthesis)

Benzofurans are ubiquitous in nature and serve as core scaffolds for numerous approved drugs (e.g., amiodarone, vilazodone). The traditional synthesis of 2,3-unsubstituted benzofurans often requires harsh conditions or expensive transition-metal catalysts. However, (2-formylphenoxy)acetic acid derivatives undergo a highly efficient thermal cyclization to yield benzofurans (such as 6-hydroxybenzofuran)[3][4].

Mechanistic Causality

The reaction utilizes acetic anhydride ( Ac2​O ) and sodium acetate ( NaOAc ) at elevated temperatures (125–130 °C).

  • Ketene Formation: Ac2​O acts as a potent dehydrating agent, while the mild base NaOAc facilitates the removal of the α -proton from the acetic acid moiety. This generates a highly reactive, transient ketene intermediate [3].

  • Heterocycloaddition: The spatial proximity of the ortho-formyl group allows it to immediately trap the ketene via a thermal [2+2] heterocycloaddition, forming a strained β -lactone (oxetan-2-one) fused intermediate[3].

  • Cycloreversion: The β -lactone is thermodynamically unstable at 130 °C and undergoes a rapid cycloreversion, expelling carbon dioxide ( CO2​ ) to drive the rearomatization and yield the 2,3-unsubstituted benzofuran[3].

Mechanism A Precursor B Ketene Intermediate A->B Ac2O/NaOAc C [2+2] Cycloaddition B->C Trapping D Cycloreversion (-CO2) C->D Cleavage E Benzofuran D->E Aromatization

Figure 2: Ketene-mediated[2+2] cycloaddition-cycloreversion mechanism to benzofurans.

Protocol 1: Scale-Up Synthesis of Substituted Benzofurans

Self-Validating Check: The evolution of CO2​ gas serves as a direct visual indicator that the cycloreversion step is actively occurring.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser attached to a mineral oil bubbler (to monitor CO2​ evolution), and an internal thermometer.

  • Reagent Charging: Add 4-methoxy-2-(2-formylphenoxy)acetic acid (50 mmol), anhydrous sodium acetate (150 mmol, 3 equiv), and acetic anhydride (150 mL).

  • Thermal Activation: Heat the vigorously stirring mixture to 125–130 °C under an argon atmosphere.

  • Monitoring: Observe the bubbler. Continuous gas evolution indicates the cycloreversion is proceeding. Maintain temperature until gas evolution ceases (typically 4–6 hours).

  • Quenching & Extraction: Cool the reaction to room temperature. Slowly pour the mixture into 500 mL of ice-cold water to hydrolyze excess Ac2​O . Extract with ethyl acetate ( 3×150 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO3​ until the aqueous layer is basic (removing residual acetic acid), dry over Na2​SO4​ , and concentrate in vacuo to yield the benzofuran derivative.

Pathway B: Photocatalyst-Free Photocyclization (Chromanone Synthesis)

While thermal conditions drive benzofuran formation, photochemical excitation unlocks an entirely different reaction coordinate. Under 365 nm irradiation, 2-(2-formylphenoxy)acetic acid undergoes a catalyst-free photocyclization to yield hydroxychromanones (yields ranging from 27–91%)[2][5].

Mechanistic Causality
  • Direct Excitation: The 365 nm wavelength perfectly matches the n→π∗ transition of the ortho-formyl group. Because no external photocatalyst is used, the substrate itself absorbs the photon, entering a reactive triplet state[2].

  • Hydrogen Radical Transfer: The excited carbonyl oxygen abstracts a hydrogen atom from the adjacent acetic acid α -carbon via an intramolecular hydrogen radical transfer[5].

  • Solvent Dependency: This reaction is highly specific to dimethyl sulfoxide (DMSO) [2]. Why? DMSO's high dielectric constant and strong hydrogen-bond accepting ability stabilize the highly polar/zwitterionic character of the diradical transition state, preventing non-productive back-electron transfer or intermolecular side reactions.

Protocol 2: Photochemical Synthesis of Hydroxychromanones

Self-Validating Check: The strict requirement for DMSO means that if the reaction is attempted in less polar solvents (e.g., toluene), starting material will be recovered unreacted, validating the solvent-dependent radical stabilization mechanism.

  • Preparation: Dissolve 2-(2-formylphenoxy)acetic acid (1.0 mmol) in 10 mL of anhydrous, degassed DMSO in a borosilicate glass vial.

  • Degassing (Critical Step): Sparge the solution with dry Nitrogen or Argon for 15 minutes. Caution: Oxygen acts as a radical scavenger and will quench the excited triplet state, drastically reducing yields.

  • Irradiation: Place the vial in a photoreactor equipped with 365 nm LEDs. Irradiate at room temperature for 12–18 hours.

  • Workup: Dilute the reaction mixture with water (50 mL) and extract with ethyl acetate ( 3×20 mL). Wash the organic layer thoroughly with brine ( 5×20 mL) to remove residual DMSO.

  • Isolation: Dry over MgSO4​ , concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the 3-hydroxychromanone[5].

Pathway C: Isocyanide-Based Multicomponent Reaction (MCR)

The dual functionality of 2-(2-formylphenoxy)acetic acid makes it a perfect bifunctional reagent for Ugi-type Multicomponent Reactions (MCRs). By reacting it with an amine (e.g., 2-aminobenzamide) and an isocyanide, complex bis-heterocyclic scaffolds like oxazepine-quinazolinones can be synthesized in a single pot[1].

Mechanistic Causality

The reaction proceeds without a catalyst because the inherent electrophilicity of the iminium ion (formed in situ from the formyl group and the amine) is sufficient to be attacked by the isocyanide[1]. Following the standard Ugi 4-center 3-component α -addition, the intermediate undergoes a spontaneous intramolecular cyclization. The newly formed secondary amide/amine traps the pendant carboxylic acid (or vice versa), zipping up the molecule into a rigid, fused bis-heterocycle in excellent yields (up to 94%)[1].

Protocol 3: One-Pot Synthesis of Oxazepine-Quinazolinones

Self-Validating Check: The product is a highly rigid, fused polycyclic system that typically exhibits drastically lower solubility in ethanol than the starting materials. The spontaneous precipitation of a solid from the refluxing clear solution is a direct indicator of successful cyclization.

  • Reaction Assembly: In a 50 mL round-bottom flask, combine 2-(2-formylphenoxy)acetic acid (1.0 mmol), 2-aminobenzamide (1.0 mmol), and tert-butyl isocyanide (1.0 mmol) in 10 mL of absolute ethanol[1].

  • Reflux: Heat the mixture to reflux (approx. 78 °C) under constant stirring for 24 hours[1].

  • Observation: Monitor the reaction via TLC. As the reaction progresses, the bis-heterocyclic product will begin to precipitate.

  • Isolation: Cool the flask to 0 °C in an ice bath to maximize precipitation. Filter the solid product under vacuum, wash with cold ethanol ( 2×5 mL), and dry under vacuum to obtain the pure oxazepine-quinazolinone derivative[1].

Quantitative Data Summary

The table below summarizes the divergent reaction conditions and their corresponding outcomes, allowing researchers to select the appropriate methodology based on their target scaffold.

Reaction MethodologyReagents & SolventsPhysical ConditionsPrimary Target ScaffoldTypical Yield RangeKey Mechanistic Driver
Thermal Cyclization Ac2​O , NaOAc 125–130 °C, Inert Atm.2,3-Unsubstituted Benzofurans75–85%Ketene formation & [2+2] cycloreversion
Photocyclization None (DMSO solvent)365 nm LED, Room Temp.Hydroxychromanones27–91%Intramolecular H-radical transfer
Ugi-Based MCR Amine, Isocyanide, EtOHReflux (78 °C), 24hOxazepine-Quinazolinones85–94%Iminium trapping & intramolecular acylation

References

  • Zhigileva, E. A., et al. "Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones." Organic & Biomolecular Chemistry, 2024, 22, 7848-7853. URL:[Link]

  • Song, S.-Y., et al. "An improved and scale-up synthesis of 6-hydroxybenzofuran." Research on Chemical Intermediates, 2015. URL:[Link]

  • Shaabani, A., et al. "A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions." Frontiers in Chemistry, 2019. URL:[Link]

Sources

Method

derivatization of the carboxylic acid group of (2-Ethoxy-6-formylphenoxy)acetic acid

An In-Depth Guide to the Chemoselective Derivatization of the Carboxylic Acid Moiety in (2-Ethoxy-6-formylphenoxy)acetic acid Authored by: A Senior Application Scientist Abstract (2-Ethoxy-6-formylphenoxy)acetic acid is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Chemoselective Derivatization of the Carboxylic Acid Moiety in (2-Ethoxy-6-formylphenoxy)acetic acid

Authored by: A Senior Application Scientist

Abstract

(2-Ethoxy-6-formylphenoxy)acetic acid is a multifunctional building block of significant interest in medicinal chemistry and materials science. Its utility is often predicated on the selective modification of its carboxylic acid group to form esters, amides, and other derivatives. However, the presence of a chemically sensitive formyl (aldehyde) group on the aromatic ring introduces a significant challenge: achieving chemoselective derivatization of the carboxylic acid without inducing unwanted side reactions at the aldehyde. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on strategies and detailed protocols for the successful derivatization of this molecule. We will explore direct derivatization methods and introduce a robust protection-deprotection strategy for reactions incompatible with the formyl group, thereby ensuring high-yield, high-purity synthesis of the desired derivatives.

Molecular Overview and Strategic Considerations

The core challenge in modifying (2-Ethoxy-6-formylphenoxy)acetic acid lies in the differential reactivity of its functional groups. While the carboxylic acid is the target for derivatization, the aldehyde is susceptible to reaction under various conditions, particularly with strong nucleophiles or under certain acidic conditions.

Table 1: Physicochemical Properties of (2-Ethoxy-6-formylphenoxy)acetic acid

PropertyValue
Molecular Formula C₁₁H₁₂O₅[1]
Molecular Weight 224.21 g/mol [1]
Appearance Solid
Key Functional Groups Carboxylic Acid, Aldehyde (Formyl), Ether (Ethoxy)
Reactivity Hotspots Carboxyl (-COOH), Formyl (-CHO)

The primary strategic decision is whether to proceed with a direct, one-pot derivatization or to employ a more controlled, multi-step approach involving the protection of the aldehyde group. This decision depends on the chosen derivatization chemistry.

G Start Start: Derivatize (2-Ethoxy-6-formylphenoxy)acetic acid Decision Are reaction conditions compatible with the formyl group? Start->Decision Direct Proceed with Direct Derivatization Decision->Direct  Yes (e.g., Amide Coupling, SOCl₂) Protect Step 1: Protect Formyl Group (e.g., as Acetal) Decision->Protect  No (e.g., Strong Acid/Heat, Certain Reductants) End End: Desired Derivative Direct->End Derivatize Step 2: Derivatize Carboxylic Acid Protect->Derivatize Deprotect Step 3: Deprotect Formyl Group Derivatize->Deprotect Deprotect->End

Caption: Decision workflow for derivatizing the target molecule.

Direct Derivatization Protocols

These methods are suitable when the reagents and conditions are mild enough not to affect the formyl group.

Method 1: Amide Bond Formation via Peptide Coupling Reagents

Directly reacting a carboxylic acid with an amine is often inefficient due to the formation of an unreactive ammonium carboxylate salt.[2] The use of coupling reagents is the industry standard for forming amide bonds under mild conditions, making it an ideal approach for this substrate. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions.[3]

Causality Behind Experimental Choices:

  • Coupling Reagent (HATU): Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile.[3] This occurs at room temperature and neutral pH, preserving the aldehyde.

  • Base (DIPEA): A non-nucleophilic organic base (N,N-Diisopropylethylamine) is used to neutralize the hexafluorophosphate salt and deprotonate the amine, enhancing its nucleophilicity without interfering with the reaction.

  • Solvent (DMF): A polar aprotic solvent like Dimethylformamide is chosen for its excellent ability to dissolve the reactants and intermediates.

G cluster_0 Amidation Workflow Start_Mol (2-Ethoxy-6-formylphenoxy) acetic acid Reaction Stir at RT (1-4 h) Start_Mol->Reaction Amine Amine (R-NH₂) Amine->Reaction Reagents HATU, DIPEA in DMF Reagents->Reaction Product Final Amide Derivative Reaction->Product

Caption: Workflow for HATU-mediated amidation.

Protocol 2.1: HATU-Mediated Amidation

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2-Ethoxy-6-formylphenoxy)acetic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Method 2: Acyl Chloride Formation

Converting the carboxylic acid to a highly reactive acyl chloride is a common two-step derivatization strategy. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. The gaseous byproducts (SO₂ and HCl) drive the reaction to completion.[4][5] This method is generally safe for aldehydes, provided anhydrous conditions are maintained.

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): Reacts with the carboxylic acid to form a chlorosulfite intermediate, which then collapses to the acyl chloride.[6][7]

  • Catalytic DMF: A small amount of DMF can be added to accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.[8]

  • Anhydrous Conditions: Critical, as both thionyl chloride and the resulting acyl chloride will react violently with water.

Protocol 2.2: Synthesis of (2-Ethoxy-6-formylphenoxy)acetyl chloride

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add (2-Ethoxy-6-formylphenoxy)acetic acid (1.0 eq).

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂, 2.0 to 5.0 eq), either neat or in an anhydrous solvent like dichloromethane (DCM) or toluene. Add one drop of anhydrous DMF as a catalyst.[8]

  • Reaction: Gently heat the mixture to reflux (typically 70-80 °C) for 1-3 hours. The evolution of SO₂ and HCl gas will be observed.

  • Isolation: Once the reaction is complete (cessation of gas evolution), carefully remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can help remove final traces).

  • Result: The resulting crude acyl chloride is a highly reactive intermediate and is typically used immediately in the next step (e.g., reaction with an alcohol or amine) without further purification.

Aldehyde Protection for Incompatible Reactions

For reactions that would otherwise affect the formyl group, such as classical Fischer esterification which requires heat and strong acid, a protection-derivatization-deprotection sequence is necessary. The most common method for protecting aldehydes is to convert them into a cyclic acetal, which is stable to a wide range of conditions except for aqueous acid.[9][10][11]

G Start_Mol Start: (2-Ethoxy-6-formylphenoxy) acetic acid Protection Step 1: Protection (Ethylene Glycol, p-TsOH) Start_Mol->Protection Protected_Mol Protected Intermediate (Acetal) Protection->Protected_Mol Derivatization Step 2: Derivatization (e.g., Fischer Esterification) Protected_Mol->Derivatization Derivatized_Mol Protected Derivative Derivatization->Derivatized_Mol Deprotection Step 3: Deprotection (Aqueous Acid, e.g., HCl) Derivatized_Mol->Deprotection Final_Product Final Product (e.g., Ester) Deprotection->Final_Product

Caption: A three-step protection, derivatization, and deprotection workflow.

Protocol 3.1: Acetal Protection of the Formyl Group
  • Setup: To a round-bottom flask, add (2-Ethoxy-6-formylphenoxy)acetic acid (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Solvent & Water Removal: Add toluene as the solvent. Fit the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Reaction: Heat the mixture to reflux. Monitor the reaction by observing water collection in the Dean-Stark trap. The reaction is complete when no more water is produced.

  • Work-up: Cool the reaction mixture to room temperature. Wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected acetal intermediate, which can often be used without further purification.

Protocol 3.2: Fischer Esterification of the Protected Intermediate

Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[12][13] To drive the equilibrium towards the product, a large excess of the alcohol is typically used, often serving as the solvent.[14][15]

  • Setup: Dissolve the protected acetal from Protocol 3.1 in a large excess of the desired anhydrous alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-TsOH (typically 3-5 mol%).

  • Reaction: Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Neutralization: Carefully wash the organic layer with saturated aqueous NaHCO₃ until gas evolution ceases, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude protected ester.

Protocol 3.3: Acetal Deprotection
  • Setup: Dissolve the crude protected ester from Protocol 3.2 in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Acid Addition: Add a catalytic amount of 1M aqueous HCl.

  • Reaction: Stir the mixture at room temperature. The deprotection is usually rapid (30 min to 2 hours). Monitor by TLC until the starting material is consumed.

  • Work-up: Neutralize the reaction by adding saturated aqueous NaHCO₃. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography.

Summary and Method Comparison

The optimal derivatization strategy depends on the desired final product and the available reagents.

Table 2: Comparison of Derivatization Strategies

MethodTarget DerivativeProsConsKey Reagents
HATU Coupling AmideHigh yield, mild conditions, low racemization, aldehyde-compatible.Reagent cost can be high.HATU, DIPEA
SOCl₂ Activation Acyl Chloride (Intermediate)Forms a highly reactive intermediate, gaseous byproducts, inexpensive.Reagent is corrosive and moisture-sensitive; intermediate must be used immediately.Thionyl Chloride (SOCl₂)
Fischer Esterification EsterInexpensive, simple procedure for large-scale synthesis.Requires aldehyde protection, harsh conditions (acid, heat), reversible reaction.[16]H₂SO₄, Alcohol
Protection Strategy AnyAllows use of a wide range of incompatible reagents.Adds two steps to the synthesis (protection/deprotection), lowering overall yield.Ethylene Glycol, p-TsOH

Conclusion

The successful derivatization of the carboxylic acid group in (2-Ethoxy-6-formylphenoxy)acetic acid is readily achievable with careful consideration of chemoselectivity. For amide synthesis, direct coupling using modern reagents like HATU is the most efficient and reliable method. For other derivatives, such as esters formed via Fischer esterification, a protection-deprotection strategy is essential to preserve the integrity of the formyl group. By selecting the appropriate protocol outlined in this guide, researchers can confidently and efficiently synthesize a wide array of derivatives from this versatile chemical scaffold.

References

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]

  • Reaction Chemistry. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Retrieved from [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Prof. J.J. (2024, March 15). Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters [Video]. YouTube. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Wang, C., et al. (2022). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • University of Waterloo. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]

  • Xu, X., et al. (2018). Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. The Journal of Organic Chemistry. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Cherkupally, P., et al. (2014). Immobilized coupling reagents: Synthesis of amides/peptides. ACS Combinatorial Science. Retrieved from [Link]

  • ResearchGate. (n.d.). The state-of-the-art of amidation of carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Reddy, C. R., et al. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • SpringerLink. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Retrieved from [Link]

  • PubMed. (2025, November 7). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). esterification of carboxylic acids with. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 17). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Retrieved from [Link]

  • JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for (2-Ethoxy-6-formylphenoxy)acetic acid in Coordination Chemistry

Foreword: Charting Unexplored Territory in Ligand Design In the dynamic field of coordination chemistry, the design of novel ligands is the cornerstone of innovation, paving the way for new materials with tailored proper...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting Unexplored Territory in Ligand Design

In the dynamic field of coordination chemistry, the design of novel ligands is the cornerstone of innovation, paving the way for new materials with tailored properties. This guide delves into the potential of (2-Ethoxy-6-formylphenoxy)acetic acid , a commercially available yet underexplored building block for the synthesis of sophisticated coordination complexes, polymers, and metal-organic frameworks (MOFs). While direct literature on the coordination chemistry of this specific ligand is nascent, its structural motifs are analogous to well-studied systems, allowing us to project its utility and provide robust, field-tested protocols.

This document serves as both a practical guide and a forward-looking perspective for researchers, scientists, and drug development professionals. We will proceed with a clear-eyed view, leveraging established methodologies for the closely related (2-formylphenoxy)acetic acid to illuminate a path for the application of its ethoxy-substituted counterpart. The protocols herein are presented with the scientific rigor of a seasoned practitioner, explaining not just the 'how,' but the critical 'why' behind each step.

The Ligand: (2-Ethoxy-6-formylphenoxy)acetic acid - A Profile

(2-Ethoxy-6-formylphenoxy)acetic acid (CAS: 141126-82-1; Molecular Formula: C₁₁H₁₂O₅; Molecular Weight: 224.21 g/mol ) is a bifunctional organic molecule poised for significant impact in materials science.[1][2] Its key features for a coordination chemist are:

  • A Carboxylate Group (-COOH): This is a classic coordination site, capable of binding to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), which is fundamental to the formation of extended structures like coordination polymers and MOFs.[3]

  • An Aldehyde Group (-CHO): This functional group offers two primary advantages. It can act as a coordination site itself, particularly for larger metal ions. More importantly, it serves as a reactive handle for post-synthetic modification via Schiff base condensation, allowing for the introduction of further complexity and functionality into the final material.[4][5]

  • An Ether Linkage: The phenoxy-acetic acid backbone provides a degree of conformational flexibility, which can influence the final topology of the coordination network. The ethoxy substituent can also play a role in modulating the electronic properties and solubility of both the free ligand and its metal complexes.

Proposed Synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid

While commercially available, understanding the synthesis of the ligand is valuable. Based on established methods for related phenoxyacetic acids, a plausible synthetic route is the Williamson ether synthesis.[6]

Protocol 1: Synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-ethoxy-3-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the phenolic hydroxyl group.

  • Alkylation: To the stirred suspension, add ethyl bromoacetate (1.1 equivalents).

  • Reaction: Heat the mixture to 80-100 °C and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with dilute HCl to a pH of ~2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: The resulting ester can be hydrolyzed in situ or after purification. For hydrolysis, the crude ester is dissolved in a mixture of methanol and aqueous sodium hydroxide solution and stirred at room temperature for 12 hours. After acidification, the product, (2-Ethoxy-6-formylphenoxy)acetic acid, will precipitate and can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Application in Coordination Chemistry: A Case Study with Cobalt(II) and Schiff Base Formation

The true potential of (2-Ethoxy-6-formylphenoxy)acetic acid is realized in its ability to form more complex ligands in situ. The following protocol is adapted from the successful synthesis of mononuclear Cobalt(II) single-ion magnets using the analogous (2-formylphenoxy)acetic acid.[4][5] This approach utilizes the aldehyde group to form a Schiff base with a diamine, creating a multidentate ligand that then coordinates to the metal center.

In Situ Synthesis of a Hexadentate Schiff Base Co(II) Complex

This protocol describes the synthesis of a discrete mononuclear Co(II) complex. The choice of diamine will significantly impact the geometry and properties of the final complex. Here, we use ethylenediamine as an example.

Schiff_Base_Coordination

Protocol 2: Synthesis of a Mononuclear Co(II) Schiff Base Complex

  • Preparation of Reactant Solutions:

    • In a 50 mL flask, dissolve (2-Ethoxy-6-formylphenoxy)acetic acid (1 mmol) and Cobalt(II) acetate tetrahydrate (1 mmol) in 20 mL of methanol.

    • In a separate small beaker, dissolve ethylenediamine (0.5 mmol) in 5 mL of methanol.

    • Rationale: The in situ formation of the Schiff base ligand in the presence of the metal ion often directs the reaction towards the desired macrocyclic or chelating structure, a process known as a template effect. Using a 2:1 ratio of the phenoxyacetic acid to the diamine is crucial for forming the desired hexadentate ligand.

  • Reaction:

    • Slowly add the diamine solution to the solution containing the ligand and cobalt salt while stirring.

    • Heat the resulting mixture to reflux for 2-4 hours. A color change or precipitation may be observed.

    • Rationale: Refluxing provides the necessary activation energy for the Schiff base condensation (formation of the C=N imine bond) and subsequent coordination to the Co(II) ion.

  • Crystallization and Isolation:

    • Allow the reaction mixture to cool slowly to room temperature.

    • If crystals do not form readily, slow evaporation of the solvent or layering with a less polar solvent (e.g., diethyl ether) can induce crystallization. For complexes with high solubility, a mixture of propanol and methanol might be a better solvent system.[4]

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold methanol, and air dry.

    • Rationale: Slow cooling is critical for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The choice of solvent for crystallization is empirical and may require optimization.

Characterization of Coordination Complexes

A thorough characterization is essential to confirm the structure, purity, and properties of the synthesized materials.

Technique Purpose Expected Observations for a Co(II) Schiff Base Complex
Single-Crystal X-ray Diffraction To determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and coordination geometry around the metal center.The Co(II) center is likely to be in a distorted octahedral or trigonal prismatic geometry, coordinated by the N₂O₄ donor set of the hexadentate Schiff base ligand.[4]
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk crystalline sample by comparing the experimental pattern with the one simulated from the single-crystal data.A close match between the experimental and simulated patterns indicates a pure, homogeneous sample.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify key functional groups and confirm coordination.Disappearance of the C=O stretch from the aldehyde (~1680 cm⁻¹) and the N-H stretches from the diamine, and the appearance of a new C=N imine stretch (~1630 cm⁻¹). A shift in the carboxylate stretches upon coordination to the metal ion.[4]
Elemental Analysis (C, H, N) To determine the empirical formula of the complex and support the proposed structure.The experimental percentages of C, H, and N should be in close agreement (typically within ±0.4%) with the calculated values for the proposed molecular formula.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the complex and identify the presence of solvent molecules.A weight loss step at lower temperatures (<150 °C) would indicate the presence of lattice or coordinated solvent molecules. The decomposition temperature of the ligand framework provides a measure of the complex's thermal stability.
Magnetic Measurements (DC and AC) To investigate the magnetic properties of the complex, particularly for paramagnetic metal ions like Co(II).For a Co(II) complex, these measurements can reveal if it behaves as a single-ion magnet, which is of interest for data storage and quantum computing applications.[5]

Extending to Coordination Polymers and MOFs

The bifunctional nature of (2-Ethoxy-6-formylphenoxy)acetic acid makes it an excellent candidate for building extended one-, two-, or three-dimensional networks. The carboxylate group is a reliable linker for forming robust coordination polymers.

MOF_Formation

Protocol 3: Exploratory Synthesis of a Coordination Polymer/MOF

  • Reaction Setup: Combine (2-Ethoxy-6-formylphenoxy)acetic acid (1 mmol) and a metal salt with a preference for forming network structures, such as Zinc nitrate hexahydrate (1 mmol), in a glass vial.

  • Solvent: Add a high-boiling point solvent or a mixture of solvents, such as N,N-dimethylformamide (DMF) and ethanol (e.g., in a 1:1 volume ratio).

  • Solvothermal Synthesis: Seal the vial and place it in a programmable oven. Heat the mixture to a temperature between 80 °C and 120 °C for 24-72 hours.

  • Isolation: After slow cooling to room temperature, crystals of the coordination polymer or MOF may have formed. Collect the crystals by filtration, wash with fresh DMF and then with a more volatile solvent like ethanol, and dry under vacuum.

  • Post-Synthetic Modification: The real power of this ligand in MOFs lies in the potential for post-synthetic modification. The pendant aldehyde groups within the pores of the MOF can be reacted with amines to install new functionalities, altering the MOF's properties for applications in catalysis, sensing, or drug delivery.[7]

Potential Applications in Research and Drug Development

The coordination compounds derived from (2-Ethoxy-6-formylphenoxy)acetic acid hold promise in several areas:

  • Materials Science: The development of new single-ion magnets, porous materials for gas storage and separation, and heterogeneous catalysts.[4]

  • Sensing: The aldehyde groups can be used to anchor indicator molecules for the selective sensing of analytes.

  • Drug Development: MOFs synthesized from this ligand could serve as nanocarriers for drug delivery.[8] The aldehyde functionality could be used to covalently attach drug molecules. The biocompatibility of the resulting materials would need to be thoroughly investigated.

Conclusion and Future Outlook

(2-Ethoxy-6-formylphenoxy)acetic acid is a ligand of high potential, offering a gateway to a rich variety of coordination compounds with tunable properties. While its own chapter in coordination chemistry is just beginning to be written, the established success of its close analogs provides a reliable roadmap for its exploration. The protocols and insights provided in this guide are intended to empower researchers to unlock the potential of this versatile building block, leading to the discovery of new materials with exciting applications in science and medicine.

References

  • ResearchGate. (2023). 2-Formylphenoxyacetic Acid Schiff Bases: A Promising Ligand Scaffold for Readily Available Trigonal Prismatic Co(II) Single-Ion Magnets. Available at: [Link]

  • Royal Society of Chemistry. (2023). 2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co(ii) single-ion magnets. Inorganic Chemistry Frontiers. Available at: [Link]

  • MDPI. (2023). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Molecules. Available at: [Link]

  • PubMed. (2025). Synthesis, human carbonic anhydrase I and II inhibition, and in silico studies of 2-ethoxy-6-formylphenyl [1,1'-biphenyl]-4-sulfonate derived thiosemicarbazones. Journal of Molecular Structure. Available at: [Link]

  • Royal Society of Chemistry. (2023). 2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co(ii) single-ion magnets. Inorganic Chemistry Frontiers. Available at: [Link]

  • SlidePlayer. (2022). A Historic collection of compounds from the birth of the coordination chemistry. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules. Available at: [Link]

  • Environmental Engineering Research. (2024). Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing. Available at: [Link]

  • European Bioinformatics Institute. (n.d.). Compound: CHEMBL172682. ChEMBL. Retrieved from [Link]

  • Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Journal of Cancer Metastasis and Treatment. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Available at: [Link]

  • MDPI. (2023). Metal–Organic Frameworks for Electrocatalytic CO₂ Reduction into Formic Acid. Catalysts. Available at: [Link]

  • Springer. (2021). Synthesis of metal–organic frameworks (MOFs) MIL-100(Fe) functionalized with thioglycolic acid and ethylenediamine for removal. SN Applied Sciences. Available at: [Link]

  • MOF Technologies. (2019). Improving pharmaceutical and biomedical applications through metal-organic frameworks (MOFs). Retrieved from [Link]

  • MDPI. (2021). [CrIII8NiII6]n+ Heterometallic Coordination Cubes. Magnetochemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel mixed ligand coordination compounds of some rare earth metal cations containing acesulfamato/N,N-diethylnicotinamide. PubMed Central. Retrieved from [Link]

Sources

Method

screening (2-Ethoxy-6-formylphenoxy)acetic acid for biological activity

An Application Guide for the Biological Screening of (2-Ethoxy-6-formylphenoxy)acetic acid Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the syst...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Biological Screening of (2-Ethoxy-6-formylphenoxy)acetic acid

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of (2-Ethoxy-6-formylphenoxy)acetic acid for potential biological activities. Phenoxyacetic acid derivatives are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide outlines a tiered screening cascade, beginning with broad primary assays and progressing to more targeted secondary assays to confirm activity and elucidate the mechanism of action. We provide detailed, field-proven protocols for key in vitro assays, explain the scientific rationale behind experimental choices, and offer guidance on data interpretation, ensuring a robust and efficient evaluation of this novel compound.

Introduction: The Rationale for Screening

(2-Ethoxy-6-formylphenoxy)acetic acid (CAS: 141126-82-1, Formula: C₁₁H₁₂O₅) is a small organic molecule featuring a phenoxyacetic acid core functionalized with both an ethoxy and a formyl (aldehyde) group.[2][3] The phenoxyacetic acid moiety is a privileged scaffold present in numerous commercial drugs and biologically active compounds.[4] For example, derivatives have been developed as selective COX-2 inhibitors for inflammation, as anticonvulsant agents, and as antimicrobial compounds.[5]

The presence of the reactive aldehyde group and the acidic carboxyl group provides multiple points for potential interaction with biological targets, making (2-Ethoxy-6-formylphenoxy)acetic acid a compelling candidate for broad biological screening. This guide proposes a logical, multi-pronged screening strategy to efficiently probe its therapeutic potential across several key areas.

Pre-Screening Compound Management

Before initiating any biological assays, the integrity of the test compound must be rigorously verified. This is a critical step to ensure that any observed biological activity is attributable to the compound itself and not to impurities.

  • Identity and Purity Confirmation: The structure of (2-Ethoxy-6-formylphenoxy)acetic acid should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Purity should be assessed by High-Performance Liquid Chromatography (HPLC), with a purity of >95% being the generally accepted standard for screening.

  • Solubility Testing: Determine the solubility of the compound in common laboratory solvents, particularly Dimethyl Sulfoxide (DMSO), which is widely used for creating stock solutions for biological assays.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The final concentration of DMSO in the assay medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

A Tiered Strategy for Biological Screening

A hierarchical screening approach is the most efficient method for discovering and validating the biological activity of a novel compound. This strategy minimizes resource expenditure by using broad, high-throughput assays initially, followed by more complex and specific assays for promising "hits."

G cluster_0 Phase 1: Primary Screening (Broad Spectrum) cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Mechanism of Action Studies A Antimicrobial Screening (Antibacterial & Antifungal) D MIC Confirmation Time-Kill Kinetics A->D If Active B Anticancer Screening (Cytotoxicity Panel) E Apoptosis Assays Cell Cycle Analysis B->E If Active C Anti-inflammatory Screening (Enzyme Inhibition) F COX-1/COX-2 Selectivity Cell-based NO Assay C->F If Active G Advanced Assays (e.g., Target Deconvolution, Kinetic Studies) D->G Confirmed Hits E->G Confirmed Hits F->G Confirmed Hits Compound Test Compound: (2-Ethoxy-6-formylphenoxy)acetic acid Compound->A Broad Evaluation Compound->B Broad Evaluation Compound->C Broad Evaluation G cluster_0 Viable Cell cluster_1 Non-Viable Cell A Living Cell with Active Mitochondria C Mitochondrial Reductase A->C B MTT (Yellow, Soluble) B->C D Formazan (Purple, Insoluble) C->D Reduction Result1 High Absorbance (High Viability) D->Result1 E Dead Cell G No Formazan Produced E->G F MTT (Yellow, Soluble) F->G Result2 Low Absorbance (Low Viability) G->Result2 G AA Arachidonic Acid (Substrate) COX COX-1 / COX-2 (Enzyme) AA->COX PGs Prostaglandins (Inflammatory Mediators) COX->PGs Inhibitor Test Compound Inhibitor->Block Block->COX Inhibition

Caption: Simplified diagram of the COX enzyme pathway and inhibition.

Protocol: COX-1/COX-2 Inhibitor Screening Assay

This protocol is based on commercially available colorimetric assay kits (e.g., Cayman Chemical Item No. 560131), which are a reliable and standardized method for this screening.

[6]1. Materials:

  • COX inhibitor screening assay kit (containing assay buffer, heme, purified COX-1 and COX-2 enzymes, arachidonic acid substrate, and colorimetric substrate).
  • Test compound and positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1).
  • 96-well plate.
  • Procedure (General Outline):

    • Prepare reagents according to the kit manufacturer's instructions.

    • Add assay buffer, heme, and the enzyme (either COX-1 or COX-2) to the appropriate wells.

    • Add serial dilutions of the test compound or controls to the wells. Incubate for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • The reaction produces Prostaglandin G₂, which is then reduced, and the peroxidase activity of COX is measured using a colorimetric substrate.

    • Measure the absorbance at the wavelength specified by the kit (e.g., 590 nm) after a set incubation time.

    • Calculate the percent inhibition for each concentration relative to the uninhibited enzyme control.

    • Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Test Compound50.52.124.0
Celecoxib (Control)>1000.1>1000

Secondary Screening and Next Steps

If a compound shows promising activity (a "hit") in any of the primary screens, the next phase involves confirming this activity and gaining initial insights into its mechanism.

  • For Antimicrobial Hits: Perform a Time-Kill Assay to determine if the compound is bactericidal (kills the organism) or bacteriostatic (inhibits growth). T[7]his provides crucial information about its potential therapeutic application.

  • For Anticancer Hits: Validate cytotoxicity with an orthogonal assay (e.g., SRB protein stain). I[8]nitial mechanistic studies could include assays for apoptosis (e.g., Caspase-3/7 activity) or cell cycle analysis by flow cytometry to see how the compound affects cell division.

  • For Anti-inflammatory Hits: Confirm activity in a cell-based model. For example, use LPS-stimulated RAW 264.7 macrophage cells and measure the inhibition of nitric oxide (NO) production, another key inflammatory mediator. This validates that the compound is active in a more complex biological system.

This application guide provides a structured, rationale-driven framework for the initial biological evaluation of (2-Ethoxy-6-formylphenoxy)acetic acid. By employing a tiered screening cascade that begins with robust, validated primary assays, researchers can efficiently identify and prioritize promising activities. The detailed protocols and data interpretation guidelines herein serve as a foundation for a thorough investigation, potentially uncovering novel therapeutic leads in the fields of infectious disease, oncology, or inflammatory disorders. A confirmed hit from this screening funnel would warrant further studies into its mechanism of action, structure-activity relationship (SAR), and eventual preclinical development.

[10]---

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Janbuala, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(7), e28889. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [Link]

  • Singh, R. P., & Singh, R. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Advanced Research and Reviews, 20(1), 1730-1736. [Link]

  • López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 22(19), 2306-2313. [Link]

  • Baran, P., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs Blog. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Eurofins. [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. AMSBIO. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Slideshare. (n.d.). Screening methods for Antiinflammatory drugs. [Link]

  • Skehan, P., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Journal of the National Cancer Institute, 82(13), 1107–1112. [Link]

  • Egharevba, E., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Biology, Agriculture and Healthcare, 9(22). [Link]

  • López-Lázaro, M. (2015). A simple and reliable approach for assessing anticancer activity in vitro. Current Medicinal Chemistry, 22(19), 2306-13. [Link]

  • Smith, L. H., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Pharmaceutical Biology, 39(6), 441-447. [Link]

  • Madhuranga, K. T. D., & Samarakoon, S. R. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany. [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Mali, P. Y., & Bigoniya, P. (2016). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science, 6(5), 143-153. [Link]

  • Leelaprakash, G., & Dass, S. M. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 3(3), 189-196. [Link]

  • Gocan, A. W., et al. (1991). Screening method for phenoxy acid herbicides in ground water by high-performance liquid chromatography of 9-anthryldiazomethane derivatives and fluorescence detection. Journal of Chromatography, 541(1-2), 359-64. [Link]

  • El-Damasy, D. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1324. [Link]

  • El-Damasy, D. A., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]

  • El-Damasy, D. A., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]

  • Kaur, A., & Kaur, P. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(7). [Link]

  • PubChemLite. (n.d.). 2-(2-ethoxy-6-formylphenoxy)acetic acid (C11H12O5). [Link]

  • Noland, W. E., & Parham, W. E. (1963). COUMARONE. Organic Syntheses, 43, 16. [Link]

  • Woźniak, E., et al. (2023). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Nemec, I., et al. (2023). 2-Formylphenoxyacetic Acid Schiff Bases: A Promising Ligand Scaffold for Readily Available Trigonal Prismatic Co(II) Single-Ion Magnets. Inorganic Chemistry Frontiers. [Link]

Sources

Application

Application Notes &amp; Protocols: A Multi-Assay Strategy for In Vitro Cytotoxicity Profiling of (2-Ethoxy-6-formylphenoxy)acetic acid

Introduction The evaluation of a novel chemical entity's interaction with biological systems is a cornerstone of modern drug discovery and chemical safety assessment.[1] (2-Ethoxy-6-formylphenoxy)acetic acid is a novel s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The evaluation of a novel chemical entity's interaction with biological systems is a cornerstone of modern drug discovery and chemical safety assessment.[1] (2-Ethoxy-6-formylphenoxy)acetic acid is a novel small molecule with potential therapeutic applications. A critical initial step in its preclinical development is to characterize its cytotoxic profile. This involves determining the concentrations at which the compound may induce cell death and elucidating the primary mechanisms through which this toxicity is mediated.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a robust in vitro cytotoxicity assessment of (2-Ethoxy-6-formylphenoxy)acetic acid. We move beyond a single-endpoint analysis, presenting an integrated, multi-assay strategy that interrogates cell viability, membrane integrity, and apoptosis induction. This approach provides a more complete and mechanistically informative profile of the compound's cellular effects.

We will detail the principles and protocols for three widely-validated and complementary assays:

  • The MTT Assay: To assess metabolic activity as an indicator of cell viability and proliferation.[3][4]

  • The Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage and necrosis.[5][6]

  • The Caspase-3/7 Assay: To specifically measure the activation of key executioner caspases in the apoptotic pathway.[7][8]

By synthesizing the data from these distinct assays, researchers can build a comprehensive and reliable profile of the cytotoxic potential of (2-Ethoxy-6-formylphenoxy)acetic acid.

Part 1: Foundational Considerations for a Self-Validating System

Before initiating any specific assay, establishing a robust experimental framework is paramount. The choices made here directly impact the validity and reproducibility of the downstream results.

Expertise in Cell Line Selection: The Biological Context

The choice of cell line is the most critical variable in any in vitro study.[9][10] The response to a compound can vary dramatically between different cell types.[11] Therefore, the selection should be driven by the intended therapeutic application of (2-Ethoxy-6-formylphenoxy)acetic acid.

  • Relevance to Target Tissue: Choose cell lines that originate from the intended target organ or tissue.[9][12] For example, if the compound is an anti-cancer agent for breast cancer, MCF-7 or MDA-MB-231 cells would be appropriate choices.[4][13]

  • Cancer vs. Non-Cancerous Cells: It is highly recommended to test the compound in parallel on a cancerous cell line and a relevant non-cancerous or "normal" cell line (e.g., human embryonic kidney cells like HEK293 or fibroblasts like MRC-5).[4][13] This allows for the calculation of a Selectivity Index (SI) , which provides crucial insight into the compound's therapeutic window.[13]

  • Assay Compatibility: Ensure the chosen cell lines are compatible with the selected assays. For instance, some cancer cell lines may have mutations that affect apoptosis pathways (e.g., MCF-7 lacks functional caspase-3), which must be considered when interpreting caspase assay results.[11]

Trustworthiness in Compound Preparation and Dosing

The physicochemical properties of (2-Ethoxy-6-formylphenoxy)acetic acid will dictate its handling.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing small molecules for in vitro assays.[14] However, it is crucial to determine the maximum tolerable DMSO concentration for your chosen cell lines, as DMSO itself can be cytotoxic at higher concentrations. A solvent control is mandatory in all experiments, and the final DMSO concentration should typically not exceed 0.5% in cellular studies.[14]

  • Dose-Response Curve: Cytotoxicity should be assessed over a wide range of concentrations. A serial dilution (typically logarithmic or semi-logarithmic) of the compound is necessary to generate a dose-response curve. This allows for the determination of the IC50 (Half-Maximal Inhibitory Concentration) , a key metric of compound potency.[15][16] The IC50 represents the concentration of a drug required to inhibit a biological process by 50%.[15][16]

Caption: Overall experimental workflow for cytotoxicity profiling.

Part 2: Core Cytotoxicity Assay Protocols

This section provides the detailed methodologies for the three recommended assays. It is essential to include the following controls in every 96-well plate:

  • Untreated Control: Cells incubated with culture medium only (represents 100% viability).

  • Solvent Control: Cells incubated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin) to confirm assay performance.

  • Blank/Background Control: Wells with medium only, without cells (for background signal subtraction).[16]

MTT Assay: Measuring Metabolic Viability

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[3] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into an insoluble purple formazan product.[17] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[18]

Caption: Principle of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of (2-Ethoxy-6-formylphenoxy)acetic acid. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound (and controls) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[3]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, protected from light, until intracellular purple precipitates are visible under a microscope.[17]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[19]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Read the absorbance at 570 nm using a microplate reader.[18]

Data Analysis:

  • Corrected Absorbance: Subtract the average absorbance of the blank wells from all other readings.

  • % Viability Calculation: % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Solvent Control) * 100

  • IC50 Determination: Plot % Viability against the log of the compound concentration and use non-linear regression (four-parameter logistic equation) to calculate the IC50 value.[14][20]

LDH Assay: Measuring Membrane Disruption

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[21] When the plasma membrane is damaged, LDH is released into the cell culture supernatant.[5][22] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product.[6][23] The amount of formazan is proportional to the amount of LDH released, serving as an indicator of cytotoxicity and cell lysis.[5]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. It is possible to use the same treatment plate for both LDH and a subsequent viability assay (like MTT).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well flat-bottom plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains the substrate and the tetrazolium salt/diaphorase). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[23]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[21]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[23]

  • (Optional) Maximum LDH Release Control: To determine the maximum releasable LDH, add a lysis buffer (e.g., 1% Triton X-100) to a set of control wells 45 minutes before supernatant collection.

Data Analysis:

  • Corrected Absorbance: Subtract the average absorbance of the blank wells from all other readings.

  • % Cytotoxicity Calculation: % Cytotoxicity = ((Corrected Absorbance of Treated Sample - Corrected Absorbance of Untreated Control) / (Corrected Absorbance of Maximum Release Control - Corrected Absorbance of Untreated Control)) * 100

  • IC50 Determination: Plot % Cytotoxicity against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Caspase-3/7 Assay: Measuring Apoptosis

Principle: Apoptosis, or programmed cell death, is a highly regulated process. A key event in the execution phase of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[8] These assays utilize a pro-luminescent or pro-fluorescent substrate containing the tetrapeptide sequence DEVD, which is the specific recognition sequence for caspase-3 and -7.[7][24] In apoptotic cells, activated caspase-3/7 cleaves the substrate, releasing a molecule that generates a luminescent or fluorescent signal.[7][25] This signal is directly proportional to the amount of caspase-3/7 activity.

Caption: Distinct mechanisms measured by Caspase and LDH assays.

Protocol (Luminescent "Add-Mix-Measure" Format):

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. It is recommended to use opaque-walled 96-well plates suitable for luminescence measurements to minimize well-to-well crosstalk.

  • Plate Equilibration: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent (or equivalent) according to the manufacturer's protocol. Add 100 µL of the reagent to each well.[7]

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 1 minute. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Corrected Luminescence: Subtract the average luminescence of the blank wells from all other readings.

  • Fold Change Calculation: Fold Change = (Corrected Luminescence of Treated Sample / Corrected Luminescence of Solvent Control)

  • EC50 Determination: The value derived here is often an EC50 (Half-Maximal Effective Concentration) for apoptosis induction. Plot the Fold Change against the log of the compound concentration and use non-linear regression to calculate the EC50 value.

Part 3: Data Synthesis and Interpretation

The true power of this multi-assay approach lies in the integrated analysis of the results. By comparing the IC50 values and dose-response curves from each assay, a mechanistic hypothesis can be formed.

Example Data Presentation:

Table 1: Hypothetical Cytotoxicity Data for (2-Ethoxy-6-formylphenoxy)acetic acid on HCT-116 Cells (48h Treatment)

Assay TypeEndpoint MeasuredIC50 / EC50 (µM)Max Response
MTT Metabolic Activity12.595% Viability Reduction
LDH Membrane Integrity> 10015% Cytotoxicity
Caspase-3/7 Apoptosis Induction10.88.2-Fold Increase

Interpretation of Hypothetical Data:

In this example, the IC50 from the MTT assay (12.5 µM) and the EC50 from the Caspase-3/7 assay (10.8 µM) are very similar. In contrast, the LDH assay shows minimal cytotoxicity even at the highest concentrations tested (IC50 > 100 µM). This data profile strongly suggests that (2-Ethoxy-6-formylphenoxy)acetic acid induces cell death primarily through the activation of the apoptotic pathway rather than by causing necrotic membrane damage. The reduction in metabolic activity measured by the MTT assay is likely a consequence of the apoptotic process initiated by the compound.

References

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?[Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Srinivasan, S., et al. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • DeFeo, G., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. [Link]

  • CLYTE. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • Wieck, A. D., et al. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. [Link]

  • Abbkine. (n.d.). LDH Cytotoxicity Assay Kit (BA0001). [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?[Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics. [Link]

  • Promega Corporation. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. PMC. [Link]

Sources

Method

Application Note: Advanced Antimicrobial Screening of Phenoxyacetic Acid Derivatives

Executive Summary & Chemical Rationale Phenoxyacetic acid (PAA) is a monocarboxylic acid historically recognized as the structural backbone of phenoxy herbicides (e.g., 2,4-D). However, in contemporary drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Phenoxyacetic acid (PAA) is a monocarboxylic acid historically recognized as the structural backbone of phenoxy herbicides (e.g., 2,4-D). However, in contemporary drug development, the PAA moiety serves as a highly versatile, lipophilic scaffold for synthesizing potent antibacterial and antifungal agents. Recent functionalizations—such as the integration of azomethine (Schiff base) linkages, phenylazo groups, and triazole rings—have yielded derivatives with profound efficacy against ESKAPE pathogens and Candida species[1].

This application note provides a comprehensive, self-validating screening cascade designed for researchers evaluating novel PAA derivatives. It moves beyond basic susceptibility testing, offering methodologies that account for the unique physicochemical properties of these compounds.

Mechanistic Pathway: The Causality of PAA Efficacy

The pharmacological success of PAA derivatives stems from their amphiphilic nature. The lipophilic phenoxy ring facilitates rapid penetration through the bacterial peptidoglycan layer and fungal ergosterol membranes, while the functionalized derivatives engage in targeted intracellular disruption[2].

For instance, undergo acid-catalyzed hydrolysis within the slightly acidic microbial cytoplasm. This cleavage releases active aldehydes that act as potent alkylating agents, irreversibly binding to microbial DNA and essential proteins, ultimately leading to cell death[3].

Pathway PAA Azomethine-PAA Derivative CellWall Lipophilic Penetration (Cell Membrane) PAA->CellWall Diffusion Hydrolysis Acidic Hydrolysis (Intracellular) CellWall->Hydrolysis Cytoplasmic Entry Aldehyde Active Aldehyde Generation Hydrolysis->Aldehyde C=N Cleavage Alkylation Protein/DNA Alkylation Aldehyde->Alkylation Covalent Binding Death Microbial Cell Death Alkylation->Death Irreversible Damage

Intracellular mechanism of action for azomethine-phenoxyacetic acid derivatives.

Quantitative Data Summary: Expected Efficacy Profiles

The following table synthesizes the expected efficacy profiles of various PAA derivatives based on recent literature, providing a benchmark for your screening results[3][4][5].

Derivative ClassPrimary Target PathogenMIC Range (µg/mL)MBC/MIC RatioStandard Reference Drug
Azomethine-PAA Staphylococcus aureus4.0 - 16.0≤ 2 (Bactericidal)Ciprofloxacin
Phenylazo-PAA Pseudomonas aeruginosa16.0 - 64.0> 4 (Bacteriostatic)Gentamicin
Triazole-PAA Candida albicans2.0 - 8.0≤ 2 (Fungicidal)Miconazole

Compound Preparation & System Validation

A critical failure point in screening lipophilic compounds is poor aqueous solubility, which leads to compound precipitation and false-negative Minimum Inhibitory Concentration (MIC) values.

  • Causality Insight: PAA derivatives must be dissolved in 100% Dimethyl Sulfoxide (DMSO) to create concentrated stock solutions (e.g., 10 mg/mL). However, the final assay concentration of DMSO must never exceed 1% v/v . Higher concentrations disrupt microbial lipid bilayers, acting as a confounding variable that artificially inflates the apparent efficacy of the drug.

  • Self-Validation System: Every assay must include a "Vehicle Control" (1% DMSO in broth) to mathematically subtract solvent-induced growth inhibition, alongside a known reference drug (e.g., Ciprofloxacin) to validate the susceptibility of the bacterial strain.

Workflow Start PAA Derivative Library QC Purity & Solubility QC (DMSO ≤ 1%) Start->QC Proceed MIC Broth Microdilution (CLSI M07 Standard) QC->MIC Validated Stocks Kill Time-Kill Kinetics (Bactericidal vs Static) MIC->Kill MIC ≤ 16 µg/mL Biofilm Anti-Biofilm Assay (Crystal Violet) MIC->Biofilm MIC ≤ 16 µg/mL Hit Lead Candidate Selection Kill->Hit >3 log10 reduction Biofilm->Hit >50% eradication

Antimicrobial screening cascade for phenoxyacetic acid derivatives.

Detailed Experimental Methodologies

Protocol 1: High-Throughput Broth Microdilution (MIC/MFC Determination)

This protocol is strictly aligned with the for aerobic bacteria[6][7].

  • Causality Insight: Because many PAA derivatives (especially) possess intrinsic pigmentation acting as azo dyes[4], standard optical density (OD600) readings are highly unreliable. To circumvent this, we incorporate Resazurin (Alamar Blue), a redox indicator that shifts from blue to pink in the presence of metabolically active cells, allowing for definitive visual and fluorometric endpoint determination.

Step-by-Step Procedure:

  • Inoculum Preparation: Suspend isolated colonies from an overnight agar plate in sterile 0.85% saline to achieve a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, dispense 100 µL of MHB into wells 2-11. Add 200 µL of the working PAA derivative solution (e.g., 256 µg/mL in 2% DMSO/MHB) to well 1. Perform a 2-fold serial dilution from well 1 to well 10, discarding 100 µL from well 10. Well 11 serves as the Vehicle Control (1% DMSO), and well 12 serves as the Sterility Control.

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1-11 (final test concentration: 128 to 0.25 µg/mL; final DMSO ≤ 1%).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours.

  • Resazurin Addition: Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Interpretation: The MIC is defined as the lowest concentration well that remains blue (indicating no metabolic reduction to pink resorufin).

Protocol 2: Time-Kill Kinetics Assay
  • Causality Insight: End-point MICs do not reveal the pharmacodynamics of the drug. By tracking CFU/mL over 24 hours, we determine if the PAA derivative merely arrests growth (bacteriostatic) or actively lyses the cells (bactericidal).

Step-by-Step Procedure:

  • Prepare 10 mL of MHB containing the PAA derivative at 1×, 2×, and 4× the predetermined MIC.

  • Inoculate with the target pathogen to a final concentration of 5×105 CFU/mL.

  • Incubate at 37°C with orbital shaking (150 rpm) to ensure uniform drug exposure and aeration.

  • At time intervals 0, 2, 4, 8, 12, and 24 hours, extract 100 µL aliquots.

  • Serially dilute the aliquots in sterile saline and plate 10 µL spots onto Tryptic Soy Agar (TSA).

  • Incubate plates for 24 hours and enumerate colonies. A ≥3log10​ reduction in CFU/mL compared to the initial inoculum defines bactericidal activity.

Protocol 3: Anti-Biofilm Eradication Assay (Crystal Violet Method)
  • Causality Insight: Planktonic susceptibility (MIC) rarely translates to in vivo efficacy due to biofilm formation. The inherent lipophilicity of PAA derivatives makes them excellent candidates for penetrating the exopolysaccharide (EPS) matrix of bacterial and fungal biofilms.

Step-by-Step Procedure:

  • Seed 96-well flat-bottom plates with 200 µL of bacterial suspension ( 106 CFU/mL) in TSB supplemented with 1% glucose to promote robust biofilm formation.

  • Incubate statically at 37°C for 48 hours.

  • Carefully aspirate the planktonic media and wash the wells three times with sterile PBS to remove non-adherent cells without disrupting the biofilm base.

  • Add 200 µL of PAA derivative solutions (prepared in fresh TSB) at varying concentrations (1× to 8× MIC) and incubate for an additional 24 hours.

  • Wash wells again with PBS, fix the remaining biofilm with 99% methanol for 15 minutes, and air dry.

  • Stain with 200 µL of 0.1% Crystal Violet for 20 minutes.

  • Solubilize the bound dye with 33% glacial acetic acid and measure absorbance at 590 nm using a microplate reader to quantify biofilm biomass reduction relative to untreated controls.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standards. URL:[Link]

  • Annu, et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. International Journal of Emerging Technologies and Innovative Research (JETIR). URL:[Link]

  • Fareed, G., et al. (2007). Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid. Molecules (MDPI). URL:[Link]

  • Moanță, A., & Radu, S. (2008). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. Semantic Scholar. URL:[Link]

  • Plech, T., et al. (2008). Synthesis, determination of the lipophilicity, anticancer and antimicrobial properties of some fused 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry (PubMed). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid

Welcome to the technical support guide for the synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid. This document provides in-depth protocols, mechanistic insights, and troubleshooting solutions tailored for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid. This document provides in-depth protocols, mechanistic insights, and troubleshooting solutions tailored for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary information to improve yield, ensure purity, and confidently address challenges encountered during this multi-step synthesis.

Overview of the Synthetic Strategy

The synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid is typically achieved through a two-step process. The strategy involves the initial ortho-formylation of a substituted phenol, followed by an etherification reaction to introduce the acetic acid moiety.

  • Step 1: Reimer-Tiemann Reaction. Ortho-formylation of 2-ethoxyphenol to synthesize the key intermediate, 3-ethoxy-2-hydroxybenzaldehyde. This reaction utilizes chloroform (CHCl₃) and a strong base to generate dichlorocarbene as the reactive electrophile.[1][2]

  • Step 2: Williamson Ether Synthesis. Alkylation of the hydroxyl group of the intermediate with an ethyl haloacetate, followed by hydrolysis, to yield the final product, (2-Ethoxy-6-formylphenoxy)acetic acid.[3][4]

Below is a workflow diagram illustrating the key stages of the synthesis.

G cluster_0 Step 1: Reimer-Tiemann Formylation cluster_1 Step 2: Williamson Ether Synthesis Start 2-Ethoxyphenol Reagents1 CHCl₃, NaOH(aq) Start->Reagents1 Reaction1 Formylation Reaction (60-70°C) Reagents1->Reaction1 Workup1 Acidification & Extraction Reaction1->Workup1 Intermediate 3-Ethoxy-2-hydroxybenzaldehyde Workup1->Intermediate Reagents2 ClCH₂CO₂H, NaOH(aq) Intermediate->Reagents2 Reaction2 Alkylation Reaction (Reflux) Reagents2->Reaction2 Workup2 Acidification & Purification Reaction2->Workup2 FinalProduct (2-Ethoxy-6-formylphenoxy)acetic acid Workup2->FinalProduct G cluster_carbene Dichlorocarbene Formation cluster_phenoxide Phenoxide Activation cluster_attack Substitution & Hydrolysis CHCl3 Chloroform CCl3- Chloroform Carbanion CHCl3->CCl3- OH⁻ :CCl2 Dichlorocarbene (Reactive Species) CCl3-->:CCl2 -Cl⁻ Intermediate Dichloromethyl Intermediate :CCl2->Intermediate Electrophilic Attack Phenol 2-Ethoxyphenol Phenoxide 2-Ethoxyphenoxide (Nucleophilic) Phenol->Phenoxide OH⁻ Phenoxide->Intermediate Product Aldehyde Product Intermediate->Product Hydrolysis

Caption: Key mechanistic stages of the Reimer-Tiemann reaction.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the formylation of phenols. [5] Materials & Equipment:

  • 2-Ethoxyphenol

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-ethoxyphenol in ethanol. Add a concentrated aqueous solution of sodium hydroxide (e.g., 20-40% w/v). [5]The mixture should be stirred vigorously to ensure good mixing.

  • Heating: Gently heat the biphasic mixture to 60-70°C using a water bath or heating mantle. [5]3. Chloroform Addition: Add chloroform dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so the addition rate must be controlled to maintain the temperature within the specified range and avoid thermal runaway. [1][2]A color change to a reddish-brown is typically observed.

  • Reaction Completion: After the chloroform addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with dilute hydrochloric acid until it is acidic (pH ~2-3). This step protonates the phenoxide and precipitates the product.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x portions).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-ethoxy-2-hydroxybenzaldehyde.

Troubleshooting Guide (Q&A)
Issue / QuestionProbable Cause(s)Recommended Solution(s)
Q1: My reaction yield is very low. 1. Inefficient Mixing: The reaction is biphasic, and poor contact between the aqueous NaOH/phenoxide and the organic chloroform phase limits the reaction rate. [1][2] 2. Suboptimal Temperature: Temperatures below 60°C can be too low to initiate the reaction efficiently. Conversely, excessively high temperatures can lead to the formation of resinous by-products. [5] 3. Incorrect Base Concentration: The concentration of NaOH is critical for both phenoxide and dichlorocarbene formation.1. Improve Agitation: Use a high-speed mechanical stirrer. Alternatively, introduce a phase-transfer catalyst (PTC) like tetrabutylammonium bromide to facilitate the transport of hydroxide ions into the organic phase. [1][2] 2. Optimize Temperature Control: Maintain a stable temperature between 60-70°C using a controlled heating mantle or oil bath. Monitor the internal temperature closely during the exothermic addition of chloroform. [5] 3. Adjust Base: Use a 20-40% aqueous NaOH solution. Perform small-scale trials to find the optimal concentration for your specific setup. [5]
Q2: I am getting a significant amount of the para-isomer (5-ethoxy-2-hydroxybenzaldehyde). The Reimer-Tiemann reaction can produce both ortho and para isomers. While ortho-formylation is generally favored, the ratio can be influenced by steric factors and reaction conditions. [6]The ortho-product can often be separated from the para-isomer by steam distillation, as the intramolecular hydrogen bonding in the ortho-isomer makes it more volatile. Purification by column chromatography is also highly effective.
Q3: A large amount of dark, tar-like material formed in the flask. 1. High Reaction Temperature: Overheating promotes polymerization and degradation of the phenol and product. [5] 2. Oxidation: The electron-rich phenoxide can be susceptible to oxidation under the reaction conditions.1. Strict Temperature Control: Ensure the reaction does not exceed 70°C. 2. Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.

Part 2: Synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid

With the key intermediate in hand, the next step is a Williamson ether synthesis to add the acetic acid side chain.

Reaction Principle and Mechanism

This reaction is a classic Sₙ2 nucleophilic substitution. [4][7]

  • Deprotonation: The phenolic hydroxyl group of 3-ethoxy-2-hydroxybenzaldehyde is deprotonated by a base (e.g., sodium hydroxide) to form a nucleophilic phenoxide.

  • Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of a haloacetic acid (like chloroacetic acid), displacing the halide leaving group. [3][4]This forms the ether linkage.

  • Acidification: The resulting carboxylate salt is protonated during acidic work-up to yield the final carboxylic acid product.

Detailed Experimental Protocol

This protocol is based on the well-established Williamson ether synthesis for phenoxyacetic acids. [3] Materials & Equipment:

  • 3-Ethoxy-2-hydroxybenzaldehyde

  • Chloroacetic Acid (ClCH₂CO₂H)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the intermediate (3-ethoxy-2-hydroxybenzaldehyde) and chloroacetic acid in water.

  • Base Addition: Add a solution of sodium hydroxide in water. An excess of NaOH is required to deprotonate both the phenol and the chloroacetic acid. [3]3. Reaction: Heat the resulting solution to reflux and maintain for 2-4 hours. The progress can be monitored by TLC.

  • Work-up:

    • After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid.

    • The product, (2-Ethoxy-6-formylphenoxy)acetic acid, should precipitate out of the solution.

  • Purification:

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Troubleshooting Guide (Q&A)
Issue / QuestionProbable Cause(s)Recommended Solution(s)
Q1: The reaction is incomplete, and I am recovering starting material. 1. Insufficient Base: Not enough base was used to fully deprotonate the phenol, leading to a low concentration of the active nucleophile. [3] 2. Short Reaction Time: The reaction may not have been heated under reflux for a sufficient duration.1. Stoichiometry Check: Ensure at least two equivalents of NaOH are used: one for the phenol and one for the chloroacetic acid. [3] 2. Extend Reflux: Increase the reflux time and monitor by TLC until the starting material is consumed.
Q2: The final product is difficult to purify. The product may contain unreacted starting materials or side products. The acidity of the final product also requires careful handling during extraction.Ensure complete precipitation by adjusting the pH to be strongly acidic (pH 1-2). Recrystallization is a powerful technique for purification; test different solvent systems to achieve the best results.

General FAQs

Q: How critical is the purity of the starting 2-ethoxyphenol? A: Very critical. Impurities in the starting material can lead to the formation of unwanted side products, which complicate purification and lower the overall yield. Use of purified 2-ethoxyphenol is strongly recommended.

Q: Can I use bromoacetic acid instead of chloroacetic acid in the Williamson synthesis? A: Yes. Bromoacetic acid can be used and is generally more reactive than chloroacetic acid due to bromide being a better leaving group. However, chloroacetic acid is often more cost-effective and is sufficiently reactive for this synthesis. [3] Q: What are the best TLC conditions for monitoring these reactions? A: For the Reimer-Tiemann step, a mobile phase of 20-30% ethyl acetate in hexanes is a good starting point. For the Williamson ether synthesis, where the product is a carboxylic acid, a more polar system may be needed, and adding a small amount of acetic acid to the mobile phase can improve spot shape.

References

  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

  • Master Organic Chemistry. Reimer-Tiemann Reaction. [Link]

  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • GeeksforGeeks. Reimer Tiemann Reaction Mechanism. [Link]

  • MDPI. Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). [Link]

  • Jetir.Org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • Organic Syntheses. o-Formylphenoxyacetic acid. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • PubMed. Synthesis, human carbonic anhydrase I and II inhibition, and in silico studies of 2-ethoxy-6-formylphenyl [1,1'-biphenyl]-4-sulfonate derived thiosemicarbazones. [Link]

  • WIPO Patentscope. WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. [Link]

  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]

  • ResearchGate. Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Synthesis, human carbonic anhydrase I and II inhibition, and in silico studies of 2-ethoxy-6-formylphenyl [1,1′-biphenyl]-4-sulfonate derived thiosemicarbazones | Request PDF. [Link]

  • Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]

  • Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy. [Link]

  • IUCr. 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol. [Link]

  • Google Patents.
  • Wikipedia. Williamson ether synthesis. [Link]

  • ResearchGate. Amidation of ethyl chloroacetate using La(OTf)3 (ref. [4]– Section 2.1).. [Link]

  • ResearchGate. Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. [Link]

  • Google Patents.
  • Organic Syntheses. 2,6-dihydroxyacetophenone. [Link]

  • Google Patents. CN102659536A - Method for synthesizing o-hydroxy phenyl ether.
  • PMC. 2-Ethoxy-6-({2-[(3-ethoxy-2-hydroxybenzylidene)amino]benzyl}iminomethyl)phenol. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ResearchGate. (PDF) 2,3,4-Trihydroxybenzaldehyde. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Vedantu. Reimer and Tiemann Reaction – Explanation, Reaction Conditions, and Important FAQs. [Link]

Sources

Optimization

Technical Support Center: Formylation of 2-Ethoxyphenol Derivatives

Welcome to the Advanced Technical Support Center for the formylation of 1[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the formylation of 1[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the causality behind common side reactions—such as di-formylation, resinification, and regioselectivity leaks—providing you with self-validating protocols to synthesize high-value derivatives like ethyl vanillin and 2-ethoxy-3-hydroxybenzaldehyde.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why am I observing significant phenol-formaldehyde resin formation during the Duff reaction of 2-ethoxyphenol? A1: The Duff reaction utilizes hexamethylenetetramine (HMTA) in acidic media (e.g., TFA). HMTA acts as a formaldehyde equivalent. Under acidic conditions, if the temperature exceeds 70°C, the substrate undergoes repeated hydroxymethylation and subsequent condensation[2]. This rapid polymerization creates intractable phenol-formaldehyde resins. Causality Rule: Resinification is a kinetically driven side reaction; maintaining strict temperature control (<70°C) and minimizing reaction time suppresses the condensation pathway in favor of the desired iminium intermediate[2].

Q2: My Reimer-Tiemann reaction yields a difficult-to-separate mixture of ortho and para isomers. How do I control regioselectivity? A2: The Reimer-Tiemann reaction relies on the generation of a highly reactive dichlorocarbene intermediate that attacks the phenoxide ion[3]. While the ortho-product typically predominates due to the proximity effect of the sodium counterion coordinating with both the phenoxide oxygen and the incoming carbene, para-attack is an inevitable competing pathway[3]. Optimization: To improve ortho-selectivity, ensure a strictly biphasic system with efficient phase-transfer catalysis, which stabilizes the tight ion pair and restricts the carbene's access to the para-position.

Q3: How do I predict the regioselectivity in the Duff reaction for a non-symmetrical phenol like 2-ethoxyphenol? A3: The selectivity-determining step in the Duff reaction is governed by a critical hydrogen bond that forms a cyclohexa-2,4-dienone intermediate[4]. Because 2-ethoxyphenol has an ethoxy group at the 2-position, steric hindrance and electronic directing effects compete. The formylation will preferentially occur at the less sterically hindered ortho-position (position 6) or the para-position (position 4) depending on the specific acid catalyst used[4].

Q4: In the industrial glyoxylic acid route to ethyl vanillin, I am seeing over-oxidation products. How can this be mitigated? A4: The synthesis of ethyl vanillin via glyoxylic acid involves a condensation step to form 3-ethoxy-4-hydroxymandelic acid, followed by a catalytic oxidation (often using Cu/Mn catalysts)[5]. If the oxygen mass transfer is too high or the reaction is left running after the mandelic acid intermediate is consumed, the target aldehyde is over-oxidized into ethyl vanillic acid. Causality Rule: The oxidation must be strictly monitored by HPLC, and the reaction quenched the moment the intermediate concentration drops below 4%[5].

Part 2: Troubleshooting Workflows & Logic

When dealing with di-formylation (a scenario where both available ortho and para positions are formylated), systematic troubleshooting is required.

DuffTroubleshooting Start High Di-formylation in Duff Reaction? CheckRatio Check HMTA:Substrate Ratio Start->CheckRatio RatioHigh Ratio > 1:1 CheckRatio->RatioHigh RatioLow Ratio ≤ 1:1 CheckRatio->RatioLow ReduceHMTA Action: Reduce HMTA to 1:1 or 0.8:1 RatioHigh->ReduceHMTA CheckTemp Check Reaction Temp RatioLow->CheckTemp TempHigh Temp > 70°C CheckTemp->TempHigh LowerTemp Action: Lower Temp to 60-70°C TempHigh->LowerTemp

Caption: Logic workflow for troubleshooting di-formylation and resinification in the Duff reaction.

Part 3: Quantitative Data & Method Comparison

Selecting the correct formylation route is critical for minimizing side reactions. The table below summarizes the quantitative expectations and major side reactions for 2-ethoxyphenol formylation.

Formylation RoutePrimary ReagentsTarget RegioisomerTypical YieldMajor Side Reactions
Duff Reaction HMTA, TFAOrtho (to OH)40-60%Di-formylation, Resinification
Reimer-Tiemann CHCl₃, NaOHOrtho (to OH)30-50%Para-isomer leak, Unreacted phenol
Glyoxylic Acid Glyoxylic acid, NaOH, Cu/MnPara (to OH)>85%Over-oxidation, Ortho-condensation
Vilsmeier-Haack POCl₃, DMFPara (to OH)<10% (Often fails)Ether cleavage, Chlorination

Note: The Vilsmeier-Haack reaction is generally unsuitable for unactivated or moderately activated phenols like 2-ethoxyphenol, as the highly electrophilic Vilsmeier reagent tends to cause ether cleavage rather than successful formylation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Controlled Duff Formylation of 2-Ethoxyphenol

This protocol is engineered to suppress di-formylation and polymerization by strictly controlling stoichiometry and thermal energy[2].

  • Substrate Preparation: Dissolve 1.0 equivalent of 2-ethoxyphenol in anhydrous trifluoroacetic acid (TFA) (10 volumes) under a nitrogen atmosphere.

    • Self-Validation: The solution must remain clear and pale yellow. Darkening indicates premature oxidation of the starting material.

  • Stoichiometric HMTA Addition: Cool the reactor to 0°C. Add exactly 1.0 equivalent of HMTA portion-wise over 15 minutes.

    • Causality: Restricting HMTA to 1.0 eq starves the reaction of the formaldehyde equivalents needed for di-formylation[2]. The low temperature prevents a runaway exothermic polymerization.

  • Controlled Heating: Warm the mixture to 70°C and stir for 30 minutes.

    • Self-Validation: Monitor the reaction via HPLC. The reaction must be stopped when the mono-formylated product plateaus. Exceeding 70°C or prolonging the time will visually manifest as an increase in viscosity (resin formation)[2].

  • Hydrolysis & Quench: Cool the mixture to room temperature, dilute with an equal volume of water, and heat to 80°C for 30 minutes to fully hydrolyze the intermediate iminium species to the aldehyde.

  • Isolation: Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Glyoxylic Acid Route (Industrial Ethyl Vanillin Synthesis)

This protocol utilizes a one-pot condensation and oxidation strategy to maximize yield while preventing polymerization[5].

  • Alkaline Condensation: Mix 2-ethoxyphenol (1.2 eq) and glyoxylic acid (1.0 eq) in a 10% NaOH solution at 40°C. Control the base addition to maintain a pH > 12.

    • Causality: Using a slight excess of 2-ethoxyphenol prevents the glyoxylic acid from reacting with already condensed products, suppressing polymeric byproducts[5].

  • Catalytic Oxidation: Introduce a Y-type molecular sieve supported Cu/Mn catalyst. Raise the temperature to 80-100°C and introduce oxygen.

    • Self-Validation: The concentration of the 3-ethoxy-4-hydroxymandelic acid intermediate must be kept below 4% during the simultaneous oxidation[5].

  • Decarboxylation & Recovery: Once the intermediate is consumed, acidify the mixture with 50% H₂SO₄ to pH 2 to trigger decarboxylation. Extract with toluene and purify via vacuum distillation to yield white ethyl vanillin crystals[5].

Part 5: Reaction Pathway Visualization

Understanding the mechanistic flow of the glyoxylic acid route is essential for identifying where side reactions (regio-leaks and over-oxidation) occur.

GlyoxylicRoute Substrate 2-Ethoxyphenol + Glyoxylic Acid Condensation Base-Catalyzed Condensation Substrate->Condensation Intermediate 3-Ethoxy-4-hydroxy- mandelic acid Condensation->Intermediate SideReaction1 Ortho-Condensation (Side Product) Condensation->SideReaction1 Regio-leak Oxidation Oxidation (Cu/Mn cat.) Intermediate->Oxidation Product Ethyl Vanillin (Target) Oxidation->Product SideReaction2 Over-oxidation to Ethyl Vanillic Acid Oxidation->SideReaction2 Excess O2

Caption: Reaction pathway and critical side reaction junctures in the glyoxylic acid formylation route.

Part 6: References

  • Reimer–Tiemann reaction Source: Wikipedia URL:[Link]

  • A theoretical study of the Duff reaction: insights into its selectivity Source: RepHip UNR URL:[Link]

  • CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together Source: Google Patents URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Over-Formylation in Substituted Benzaldehyde Synthesis

Welcome to the Advanced Synthesis Troubleshooting Center. As application scientists and process chemists, we frequently encounter selectivity issues when functionalizing electron-rich aromatic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Center. As application scientists and process chemists, we frequently encounter selectivity issues when functionalizing electron-rich aromatic systems. One of the most persistent challenges in the synthesis of substituted benzaldehydes is di-formylation (or over-formylation)—the unintended introduction of a second formyl (-CHO) group onto the aromatic ring.

This guide provides mechanistic insights, field-proven troubleshooting strategies, and optimized protocols to ensure strict mono-formylation, preserving both yield and regioselectivity.

Core FAQs: Mechanistic Insights & Troubleshooting

Q1: Why does di-formylation occur even though the first formyl group is deactivating?

A: In electrophilic aromatic substitution (EAS), a formyl group is strongly electron-withdrawing and typically meta-directing, which should theoretically deactivate the ring and prevent further substitution[1]. However, when synthesizing benzaldehydes from highly activated arenes—such as phenols, N,N-dialkylanilines, or indoles—the powerful electron-donating groups (EDGs) can overpower the deactivating effect of the newly installed formyl group[2]. If an excess of a highly reactive electrophile (like the chloroiminium ion in the Vilsmeier-Haack reaction) is present at elevated temperatures, the ring remains sufficiently nucleophilic to undergo a second formylation event, leading to dialdehydes[3].

Q2: How can I optimize the Vilsmeier-Haack reaction to strictly yield mono-formylated products?

A: The Vilsmeier-Haack reaction utilizes POCl₃ and DMF to generate the reactive Vilsmeier reagent. To prevent di-formylation, you must manipulate the kinetics of the reaction:

  • Strict Stoichiometry: Maintain the Vilsmeier reagent ratio as close to 1.0 - 1.1 equivalents as possible[2]. Excess reagent (e.g., >3 equivalents) is the primary driver of di-formylation, particularly at the C-3 and acetyl groups in complex indole scaffolds[3].

  • Temperature Control: The first formylation often occurs rapidly at lower temperatures (0 °C to 20 °C). Heating the reaction excessively (e.g., >75 °C on a steam bath) provides the activation energy required for the second formylation[2].

  • Reagent Substitution: If POCl₃ continues to yield mixtures, consider substituting it with diphosgene or triphosgene. Studies have shown that modifying the Vilsmeier reagent source can drastically improve regioselectivity and overall yield while avoiding inorganic phosphorus salt byproducts[4].

Q3: I am using the Duff Reaction for phenol formylation and getting 4,6-diformyl phenols. How do I fix this?

A: The standard Duff reaction (using hexamethylenetetramine, HMTA) is notorious for its lack of regioselectivity, frequently resulting in substitution at both the ortho and para positions, leading to diformylated products[5]. To achieve selective mono-formylation (e.g., 5-substituted salicylaldehydes), you must carefully control the solvent environment. Utilizing anhydrous trifluoroacetic acid (TFA) as the solvent in a modified Duff reaction has been proven to enable the selective synthesis of mono-formyl phenols by modulating the reactivity of the intermediate iminium species[6].

Q4: Are there alternative formylation methods that inherently prevent di-formylation?

A: Yes. If your substrate does not contain unprotected amines or phenols, the Gattermann-Koch formylation is an excellent alternative. It utilizes CO and dry HCl gas with an AlCl₃/CuCl catalyst to generate a formylium cation (HCO⁺)[7]. Because the resulting aryl aldehyde forms a stable, strongly deactivated complex with AlCl₃, the ring is completely shut down to further electrophilic attack, making mono-formylation the absolute norm[8].

Pathway Visualization: The Kinetics of Over-Formylation

To understand how to intercept di-formylation, we must look at the reaction pathway. The divergence between success and failure lies entirely in the handling of the mono-iminium intermediate.

Pathway A Activated Arene (e.g., Aniline/Phenol) C Mono-Iminium Intermediate A->C 1.0-1.1 eq Reagent 0-20°C B Vilsmeier Reagent (POCl3 + DMF) B->C D Mono-formylated Benzaldehyde C->D Aqueous Hydrolysis E Di-Iminium Intermediate C->E Excess Reagent Temp >50°C F Di-formylated Byproduct E->F Aqueous Hydrolysis

Caption: Mechanistic pathway of mono- vs di-formylation in the Vilsmeier-Haack reaction.

Data Presentation: Method Comparison

The following table summarizes the quantitative and qualitative parameters of common formylation techniques, allowing you to select the best method for your specific substrate.

Formylation MethodTypical ReagentsDi-formylation RiskSubstrate ScopeMitigation / Optimization Strategy
Vilsmeier-Haack POCl₃ / DMFModerate to High Electron-rich arenes (Anilines, Indoles)Restrict to 1.05 eq POCl₃; keep temp < 50 °C; use triphosgene for higher selectivity[2][4].
Duff Reaction HMTA / AcidHigh PhenolsSwitch solvent to anhydrous TFA to favor mono-formylation; control HMTA equivalents[5][6].
Gattermann-Koch CO / HCl / AlCl₃Very Low Activated/Neutral arenes (Alkylbenzenes)Ensure rigorous anhydrous conditions; avoid substrates with strong meta-directors or unprotected -OH/-NH₂[7].

Validated Experimental Protocol: Selective Mono-Formylation

This self-validating protocol outlines the synthesis of 4-Methoxy-3-methylbenzaldehyde from 2-methylanisole via a highly controlled Vilsmeier-Haack reaction. The parameters here are specifically tuned to prevent both di-formylation and the autoxidation of the resulting aldehyde[9].

Reagents & Equipment
  • Substrate: 2-methylanisole (1.0 eq)

  • Reagents: Phosphorus oxychloride (POCl₃, 1.1 eq), anhydrous N,N-Dimethylformamide (DMF, 1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Atmosphere: Nitrogen or Argon (Critical to prevent autoxidation to benzoic acid)[10].

Step-by-Step Methodology
  • Preparation of the Vilsmeier Reagent:

    • Purge an oven-dried round-bottom flask with inert gas. Add anhydrous DMF and cool the flask to 0 °C using an ice bath.

    • Slowly add POCl₃ (1.1 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.

    • Causality Check: Rapid addition causes exothermic spikes, leading to reagent degradation and uncontrolled reactivity. Stir at room temperature for 30 minutes to ensure complete formation of the chloroiminium salt[9].

  • Substrate Addition:

    • Cool the Vilsmeier reagent back to 0 °C.

    • Add a solution of 2-methylanisole (1.0 eq) in anhydrous DCM dropwise over 30 minutes.

  • Controlled Formylation:

    • Allow the reaction to warm to room temperature, then gently heat to 40 °C for 2-4 hours.

    • Causality Check: Do not exceed 50 °C. Higher temperatures combined with localized excesses of the reagent will trigger the second formylation event[2]. Monitor strictly by TLC.

  • Cold Quenching:

    • Once the starting material is consumed, cool the mixture to 0 °C.

    • Carefully pour the mixture onto crushed ice with vigorous stirring.

    • Causality Check: Cold quenching prevents the thermal degradation of the product and minimizes exposure to dissolved oxygen, which rapidly oxidizes benzaldehydes into benzoic acid byproducts[9][10].

  • Neutralization & Workup:

    • Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the pH stabilizes at ~7-8.

    • Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Workflow Step1 1. Reagent Preparation Mix DMF & POCl3 at <10°C Step2 2. Substrate Addition Add arene dropwise at 0°C Step1->Step2 Step3 3. Controlled Heating Stir at 40°C (Monitor via TLC) Step2->Step3 Step4 4. Cold Quenching Pour onto crushed ice Step3->Step4 Step5 5. Neutralization & Extraction Adjust pH to 7-8, extract with DCM Step4->Step5

Caption: Optimized experimental workflow for selective mono-formylation of activated arenes.

References

  • Mphahlele, M. J., et al. "Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes." Organic & Biomolecular Chemistry, PubMed. Available at:[Link]

  • Ramesh, C., et al. "Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction." ResearchGate. Available at: [Link]

  • Lindoy, L. F., et al. "Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction." Semantic Scholar. Available at:[Link]

  • Casiraghi, G., et al. "ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction." ResearchGate. Available at:[Link]

  • OrgoSolver. "Aromatic Reactions: Gattermann–Koch Formylation." OrgoSolver. Available at:[Link]

  • Chemistry LibreTexts. "16.4: Substituent Effects in Electrophilic Substitutions." LibreTexts. Available at: [Link]

  • Scribd. "Carbon Monoxide in Aromatic Formylation." Scribd. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Williamson Ether Synthesis for Phenoxyacetic Acids

Welcome to the technical support center for the synthesis of phenoxyacetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the Williamson ether syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of phenoxyacetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the Williamson ether synthesis, a cornerstone reaction for creating the vital ether linkage in these molecules.[1][2] Phenoxyacetic acid and its derivatives are crucial precursors in pharmaceuticals, such as penicillin V, and agrochemicals, like the herbicide 2,4-D.[1][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance your reaction yields and product purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I'm only recovering my starting phenol. What's going wrong?

Answer: Low or no conversion is a common issue that typically points to a failure in generating a sufficient concentration of the nucleophilic phenoxide ion or suboptimal reaction conditions.[4]

  • Cause 1: Incomplete Deprotonation of Phenol. The acidity of phenols can vary significantly based on their substituents. Your chosen base may be too weak to fully deprotonate the phenol, leading to a low concentration of the reactive phenoxide.[4]

    • Solution:

      • Assess Phenol Acidity: Electron-withdrawing groups increase phenol acidity, while electron-donating groups decrease it.

      • Select a Stronger Base: If you are using a weak base like potassium carbonate (K₂CO₃) with a less acidic phenol, consider switching to a stronger base such as sodium hydroxide (NaOH).[4] For particularly challenging substrates, sodium hydride (NaH) can be used, but requires strictly anhydrous conditions as it reacts violently with water.[4]

  • Cause 2: Inappropriate Solvent Choice. The solvent plays a critical role in an Sₙ2 reaction.

    • Solution: Protic solvents (like water or ethanol) can solvate the phenoxide anion through hydrogen bonding, which shields it and reduces its nucleophilicity.[5] Switching to a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone can significantly accelerate the reaction rate.[4][6]

  • Cause 3: Insufficient Temperature or Reaction Time. The reaction may simply be too slow under your current conditions.

    • Solution: Gradually increase the reaction temperature. For many phenoxyacetic acid syntheses, a temperature range of 50-100°C is effective.[7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 1 to 10 hours.[6][7]

Question 2: My final product is contaminated with significant side products. How can I improve the selectivity?

Answer: The formation of side products in the Williamson ether synthesis is often a competition between the desired O-alkylation and other pathways like C-alkylation or elimination.[2]

  • Cause 1: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. Alkylation can occur at the ortho or para positions of the ring, a reaction known as C-alkylation.[2][5] This pathway disrupts the aromaticity and is generally less favorable but can become significant under certain conditions.[5]

    • Solution:

      • Solvent Choice: The use of protic solvents can favor C-alkylation by solvating the oxygen atom, leaving the ring more accessible for attack.[5] Employing polar aprotic solvents generally favors the desired O-alkylation.

      • Counter-ion: The choice of counter-ion (from the base) can influence the O/C alkylation ratio, although this is a more complex parameter to control.

  • Cause 2: Elimination of the Alkylating Agent. Chloroacetic acid and its esters can undergo base-catalyzed elimination, especially at higher temperatures, though this is less common than with secondary or tertiary halides.[2][4]

    • Solution:

      • Temperature Control: Avoid excessively high reaction temperatures. Run the reaction at the lowest temperature that provides a reasonable rate.[4]

      • Base Selection: Highly hindered or very strong bases can sometimes promote elimination. Using the mildest base necessary for deprotonation (e.g., K₂CO₃) can minimize this side reaction.[4]

Question 3: I'm struggling to purify my phenoxyacetic acid. It's an oil or remains impure after recrystallization.

Answer: Purification can be challenging due to the properties of the acid and potential impurities like unreacted phenol.[9]

  • Problem: "Oiling Out" During Recrystallization. This occurs when the dissolved compound separates from the cooling solution as a liquid (an oil) rather than solid crystals. This happens if the melting point of the compound is lower than the boiling point of the solvent or if the solution is supersaturated.[9]

    • Solution:

      • Add slightly more solvent to the hot solution.

      • Ensure the solution cools slowly. Try letting it cool to room temperature on the benchtop before placing it in an ice bath.

      • Scratch the inside of the flask with a glass rod to induce crystallization.

      • Add a seed crystal of the pure product if available.

  • Problem: Persistent Impurities. Unreacted phenol is a common impurity that can be difficult to remove by simple recrystallization.

    • Solution: Purification via pH-Adjustment (Acid-Base Extraction). This is a highly effective method for purifying carboxylic acids.[3][9]

      • Dissolve the crude product in a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The phenoxyacetic acid will deprotonate to form its water-soluble salt, while less acidic impurities like residual phenol (if a weak base is used) or other non-acidic byproducts will remain insoluble or less soluble.

      • Filter the basic solution to remove any insoluble impurities.[9]

      • Slowly re-acidify the filtrate with a strong acid (e.g., HCl) to a pH of 1-2.[3]

      • The pure phenoxyacetic acid will precipitate out of the solution as a solid.

      • Collect the purified product by vacuum filtration and wash with cold deionized water.[9]

Visualizing the Process

Reaction Mechanism

The synthesis follows a classic Sₙ2 pathway. First, a base deprotonates the phenol to form the reactive phenoxide nucleophile. This anion then attacks the α-carbon of the chloroacetate, displacing the chloride ion to form the ether linkage.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) cluster_step3 Step 3: Acidification Phenol Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide + Base - H₂O Base Base (e.g., NaOH) TransitionState Sₙ2 Transition State Phenoxide->TransitionState Chloroacetate Chloroacetate (Cl-CH₂-COO⁻) Chloroacetate->TransitionState Product Phenoxyacetate (Ar-O-CH₂-COO⁻) TransitionState->Product - Cl⁻ FinalProduct Phenoxyacetic Acid (Ar-O-CH₂-COOH) Product->FinalProduct + H₃O⁺ Acid H₃O⁺

Caption: The reaction mechanism for Williamson ether synthesis of phenoxyacetic acids.

Troubleshooting Workflow

When faced with a suboptimal reaction, this workflow can help diagnose the issue.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction CheckBase Is the base strong enough for the phenol? Start->CheckBase CheckSolvent Is the solvent polar aprotic (e.g., DMF, Acetone)? CheckBase->CheckSolvent Yes ActionBase Use stronger base (e.g., NaOH, NaH) CheckBase->ActionBase No CheckTemp Is the temperature/time sufficient? CheckSolvent->CheckTemp Yes ActionSolvent Switch from protic solvent to polar aprotic solvent CheckSolvent->ActionSolvent No SideProducts Are side products (e.g., C-alkylation) a major issue? CheckTemp->SideProducts Yes ActionTemp Increase temperature or prolong reaction time. Monitor via TLC. CheckTemp->ActionTemp No ActionSideProducts Lower temperature. Ensure polar aprotic solvent. SideProducts->ActionSideProducts Yes Success Reaction Optimized SideProducts->Success No ActionBase->CheckSolvent ActionSolvent->CheckTemp ActionTemp->SideProducts ActionSideProducts->Success

Caption: A decision tree for troubleshooting low-yield phenoxyacetic acid synthesis.

Frequently Asked Questions (FAQs)

  • Q: What is the best general-purpose base for this synthesis?

    • A: For most common phenols, sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions provides a good balance of reactivity, cost, and safety.[8][10] Potassium carbonate (K₂CO₃) is a milder alternative that is often used in solvents like acetone or DMF, which can be beneficial for sensitive substrates.[11]

  • Q: Can I use bromoacetic or iodoacetic acid instead of chloroacetic acid?

    • A: Yes. The reactivity of the alkylating agent follows the trend I > Br > Cl.[12] Using bromoacetic or iodoacetic acid will result in a faster reaction rate, allowing for milder conditions (e.g., lower temperatures). However, these reagents are significantly more expensive than chloroacetic acid.

  • Q: How do I monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture on a TLC plate alongside your starting phenol. The product, being more nonpolar than the phenol but more polar than a potential ester intermediate, should have a distinct Rf value. The disappearance of the phenol spot indicates the reaction is nearing completion.

Optimized Starting Protocol

This general protocol is a robust starting point for the synthesis of phenoxyacetic acids and can be adapted as needed.[3][8][10]

Safety Precautions: Phenol and its derivatives are toxic and corrosive. Chloroacetic acid is a skin irritant. NaOH and KOH are caustic. Always perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3]

Reagents & Equipment:

  • Phenol (1.0 eq)

  • Sodium Hydroxide (2.2 eq)

  • Chloroacetic Acid (1.1 eq)

  • Deionized Water

  • Hydrochloric Acid (e.g., 6M)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Standard glassware for workup

Procedure:

  • Base Preparation: In a round-bottom flask, dissolve sodium hydroxide in deionized water with stirring.

  • Phenoxide Formation: To the basic solution, add the phenol. Stir the mixture until the phenol has completely dissolved, forming the sodium phenoxide solution. This step is exothermic.

  • Alkylation: In a separate beaker, dissolve chloroacetic acid in a small amount of water and carefully neutralize it with a portion of the NaOH solution. Slowly add this sodium chloroacetate solution to the phenoxide solution in the flask.[1]

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 100-105°C) with vigorous stirring for 3-5 hours.[3] Monitor the reaction by TLC.

  • Workup - Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully acidify the solution with hydrochloric acid to a pH of 1-2 while stirring in an ice bath. A white precipitate of crude phenoxyacetic acid should form.[3][8]

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold deionized water.[3]

  • Purification: For higher purity, perform a recrystallization from hot water or use the pH-adjustment method described in the troubleshooting section.[8][9]

Recommended Reaction Conditions

The optimal choice of base and solvent can depend on the electronic nature of the substituents on the phenol.

Phenol Substituent TypeRecommended BaseRecommended SolventTypical Temperature
Electron-Donating (e.g., -CH₃, -OCH₃)NaOH, KOHWater, Ethanol90 - 110°C
Unsubstituted NaOH, KOHWater, Ethanol90 - 110°C
Electron-Withdrawing (e.g., -Cl, -NO₂)K₂CO₃, NaOHAcetone, DMF60 - 90°C

References

  • CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents.
  • Reddy SM et al. (2020) Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. J. Chem. Pharm. Res., 12(3):10-14. Available at: [Link]

  • US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Available at: [Link]

  • How to recrystallize phenoxyacetic acid - Quora. Available at: [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis. Available at: [Link]

  • Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Can anyone help me with a Williamson ether synthesis? - ResearchGate. Available at: [Link]

  • (PDF) Alkylation of Phenol: A Mechanistic View - ResearchGate. Available at: [Link]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry - Reddit. Available at: [Link]

  • The Williamson Ether Synthesis. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available at: [Link]

  • Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface - PMC. Available at: [Link]

  • Chemical Reactions of Alcohols and Phenols. Available at: [Link]

Sources

Troubleshooting

challenges in the purification of (2-Ethoxy-6-formylphenoxy)acetic acid

Technical Support Center: (2-Ethoxy-6-formylphenoxy)acetic acid Introduction: Navigating the Purification of a Bifunctional Molecule Welcome to the technical support guide for (2-Ethoxy-6-formylphenoxy)acetic acid (CAS 1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2-Ethoxy-6-formylphenoxy)acetic acid

Introduction: Navigating the Purification of a Bifunctional Molecule

Welcome to the technical support guide for (2-Ethoxy-6-formylphenoxy)acetic acid (CAS 141126-82-1). This molecule presents unique purification challenges due to the presence of two reactive functional groups: a carboxylic acid and an aromatic aldehyde. The acidic proton allows for manipulation through pH changes, while the aldehyde group is susceptible to oxidation and other side reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers, chemists, and drug development professionals achieve high purity for this valuable intermediate.

Frequently Asked Questions (FAQs)

Q1: My final product shows a new, broad singlet around 12 ppm in the ¹H NMR, and the integration of my aldehyde proton (~10 ppm) is low. What is happening?

A: This is a classic sign of oxidation. The aldehyde group (-CHO) is susceptible to air oxidation, converting it into a carboxylic acid (-COOH).[1][2] This creates the impurity (2-carboxy-6-ethoxyphenoxy)acetic acid. The proton of this new aromatic carboxylic acid typically appears as a broad singlet downfield, often around 12-13 ppm, while the original aldehyde proton signal diminishes. This oxidation can occur during the reaction, workup, or even during storage if the material is exposed to air for extended periods.[3]

Q2: What is the most robust, general-purpose method for purifying crude (2-Ethoxy-6-formylphenoxy)acetic acid?

A: A multi-step approach is often most effective.

  • Initial Acid-Base Extraction: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild, saturated aqueous sodium bicarbonate (NaHCO₃) solution. This selectively converts the desired product's carboxylic acid to its water-soluble sodium salt, leaving many non-acidic impurities in the organic layer.

  • Re-acidification and Isolation: The aqueous layer is then carefully re-acidified (e.g., with 1M HCl) to a pH of ~2-3, causing the purified product to precipitate.

  • Final Polish with Recrystallization: The collected solid can then be recrystallized from a suitable solvent system, such as an ethanol/water or acetone/heptane mixture, to remove any remaining impurities.

Q3: Can I use column chromatography for purification? What are the potential pitfalls?

A: Yes, column chromatography can be very effective, but care must be taken. Standard silica gel is slightly acidic, which can cause band tailing for the carboxylic acid group and potentially lead to streaking. To mitigate this, you can either:

  • Modify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid to the eluent system (e.g., ethyl acetate/hexanes with 1% acetic acid). This keeps the carboxylic acid protonated, reducing its interaction with the silica surface and resulting in sharper peaks.

  • Use a Different Stationary Phase: Neutral alumina can be an alternative, though it may have different selectivity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: Product "Oils Out" or Fails to Crystallize During Recrystallization
  • Potential Cause: The solvent system is not optimal, the solution is supersaturated, or impurities are depressing the melting point and interfering with lattice formation.

  • Causality: Recrystallization relies on the principle that the desired compound is significantly less soluble in the chosen solvent at low temperatures than at high temperatures, while impurities remain soluble at all temperatures.[4] If the product "oils out," it means it has crashed out of solution as a liquid phase below its melting point, a common issue when the solution is cooled too quickly or the solvent is too nonpolar.

  • Troubleshooting Steps:

    • Re-heat the Solution: Add a small amount of the more soluble "good" solvent (e.g., ethanol) until the oil redissolves completely.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Do not place a hot solution directly into an ice bath.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful batch.

    • Re-evaluate Solvent System: Experiment with different solvent pairs. A good system often consists of a "soluble" solvent (e.g., acetone, ethyl acetate, ethanol) and an "anti-solvent" (e.g., hexanes, heptane, water).

Problem 2: Low Yield After Acid-Base Extraction and Re-precipitation
  • Potential Cause 1: Incomplete extraction into the basic aqueous layer.

  • Causality: The efficiency of the extraction depends on the complete deprotonation of the carboxylic acid. If the basic solution is too weak or not used in sufficient volume, some product will remain in the organic layer.

  • Solution: Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃).[3] Ensure thorough mixing and check the pH of the aqueous layer after extraction; it should be basic (pH > 8). Perform the extraction 2-3 times to ensure completeness.

  • Potential Cause 2: Incomplete precipitation upon re-acidification.

  • Causality: The product will only precipitate if the aqueous solution is sufficiently acidified to fully protonate the carboxylate salt, rendering it insoluble in water.

  • Solution: Add acid dropwise until the pH is confirmed to be strongly acidic (pH 2-3) using pH paper or a meter. After precipitation begins, allow the mixture to stir in an ice bath for at least 30 minutes to maximize crystal formation before filtration.

Problem 3: Unidentified Aromatic Impurities Remain After Purification
  • Potential Cause: Incomplete removal of starting materials (e.g., a substituted salicylaldehyde) or formation of byproducts from side reactions.

  • Causality: The synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid likely starts from a substituted salicylaldehyde.[5] If this starting material is not fully consumed or removed, it will contaminate the final product. Under strongly basic conditions, aldehydes can undergo the Cannizzaro reaction, where two molecules disproportionate to form a primary alcohol and a carboxylic acid.[2]

  • Solution:

    • Steam Distillation: For volatile aldehyde starting materials, steam distillation of the acidified reaction mixture can be an effective removal method, as demonstrated in the synthesis of the related o-formylphenoxyacetic acid.[5]

    • Chromatography: If non-acidic impurities persist after acid-base extraction, column chromatography is the most effective final purification step.

Diagrams: Purification Workflow and Decision-Making

The following diagrams illustrate the recommended purification workflow and a decision tree for troubleshooting.

PurificationWorkflow Crude Crude Product in Organic Solvent Extraction Wash with aq. NaHCO₃ (x3) Crude->Extraction Separate Separate Layers Extraction->Separate Aqueous Aqueous Layer (Product Salt) Separate->Aqueous Collect Organic Organic Layer (Impurities) Separate->Organic Discard Acidify Acidify with 1M HCl to pH 2 Aqueous->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter & Dry Solid Precipitate->Filter Pure Purified Product Filter->Pure

Caption: General workflow for purification via acid-base extraction.

TroubleshootingTree start Analyze Purified Product (e.g., by ¹H NMR) q_oxidation Evidence of Oxidation? (New peak at 12-13 ppm) start->q_oxidation a_oxidation Solution: Store under inert atmosphere. Re-purify via recrystallization to remove di-acid. q_oxidation->a_oxidation Yes q_sm Starting Material Present? q_oxidation->q_sm No a_sm Solution: Re-run acid-base extraction or perform column chromatography. q_sm->a_sm Yes q_broad Broad Peaks in Column Chromatography? q_sm->q_broad No a_broad Solution: Add 1% acetic acid to the mobile phase to suppress de-protonation. q_broad->a_broad Yes success Product is Pure q_broad->success No

Caption: Decision tree for troubleshooting common purity issues.

Quantitative Data and Protocols

Table 1: Common Impurities and Analytical Signatures
Impurity NameStructurePotential OriginKey ¹H NMR Signature (in CDCl₃)
(2-Carboxy-6-ethoxyphenoxy)acetic acidDi-acidOxidation of aldehyde groupBroad singlet, ~12-13 ppm (aromatic COOH)
2-Ethoxy-6-hydroxybenzaldehydeStarting MaterialIncomplete Williamson ether synthesisAldehyde proton (~10 ppm), phenolic -OH (variable, ~5-11 ppm)
Chloroacetic acidReagentIncomplete reaction/removalSinglet, ~4.1 ppm
(2-Ethoxy-6-(hydroxymethyl)phenoxy)acetic acidByproductReduction or Cannizzaro reactionSinglet for -CH₂OH, ~4.5-4.8 ppm
Table 2: Comparison of Primary Purification Techniques
TechniqueProsConsBest Use Case
Recrystallization Excellent for removing small amounts of impurities from a mostly pure solid; scalable.Can lead to low recovery if solubility is not ideal; may not remove impurities with similar solubility.Final polishing step after extraction or chromatography when product is >90% pure.
Acid-Base Extraction Highly effective at removing non-acidic and neutral impurities; good for large scales.Will not remove other acidic impurities; risk of emulsion formation.Initial cleanup of the crude reaction mixture to isolate all acidic components.
Silica Gel Chromatography High resolving power; can separate compounds with very similar structures.Can be slow and solvent-intensive; potential for product degradation on acidic silica.When multiple impurities are present or when recrystallization/extraction fails to achieve desired purity.

Experimental Protocol: Optimized Purification via Extraction and Recrystallization

This protocol provides a step-by-step method for purifying gram-scale quantities of crude (2-Ethoxy-6-formylphenoxy)acetic acid.

Materials:

  • Crude (2-Ethoxy-6-formylphenoxy)acetic acid

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (reagent grade)

  • Separatory funnel, Erlenmeyer flasks, Büchner funnel, filter paper

Procedure:

  • Dissolution & Extraction:

    • Dissolve the crude product in ethyl acetate (approx. 20 mL per 1 g of crude material) in a separatory funnel.

    • Add an equal volume of saturated NaHCO₃ solution. Cap the funnel and shake gently at first, venting frequently to release CO₂ gas. Once gas evolution subsides, shake vigorously for 1 minute.

    • Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.

  • Back-Wash (Optional but Recommended):

    • Wash the combined aqueous extracts with a small portion of fresh ethyl acetate (approx. 1/4 of the total aqueous volume) to remove any trapped neutral impurities. Discard this organic wash.

  • Acidification and Precipitation:

    • Place the flask containing the aqueous extracts in an ice bath and stir.

    • Slowly add 1M HCl dropwise while monitoring the pH with litmus paper. Continue adding acid until the solution is strongly acidic (pH ~2). A white or off-white precipitate should form.

    • Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove residual salts.

    • Press the solid as dry as possible on the filter. Allow it to air-dry or dry in a vacuum oven at low heat (<50 °C).

  • Recrystallization:

    • Transfer the dried solid to a clean Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid.

    • To the hot, clear solution, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point).

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 1 hour to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a minimal amount of cold ethanol/water (1:1), and dry to a constant weight.

References

  • Benchchem. Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • Benchchem.
  • Wikipedia. Benzaldehyde. [Link]

  • Organic Syntheses. o-Formylphenoxyacetic acid. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

Sources

Optimization

Technical Support Center: Synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid. Our goal is to provide p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid. Our goal is to provide practical, experience-driven advice to help you resolve impurities and optimize your synthetic protocol.

I. Overview of the Synthetic Pathway

The synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid typically proceeds in two key steps:

  • Reimer-Tiemann Reaction: Formylation of 2-ethoxyphenol to introduce the aldehyde group.

  • Williamson Ether Synthesis: Reaction of the resulting 3-ethoxy-2-hydroxybenzaldehyde with an acetate equivalent to form the final phenoxyacetic acid.

Each of these steps presents unique challenges that can lead to the formation of impurities. Understanding the underlying mechanisms is crucial for effective troubleshooting.

Diagram of the Synthetic Pathway

G A 2-Ethoxyphenol B Reimer-Tiemann Reaction (CHCl3, NaOH) A->B Step 1 C 3-Ethoxy-2-hydroxybenzaldehyde B->C D Williamson Ether Synthesis (ClCH2CO2H, NaOH) C->D Step 2 E (2-Ethoxy-6-formylphenoxy)acetic acid D->E

Caption: Synthetic route to (2-Ethoxy-6-formylphenoxy)acetic acid.

II. Troubleshooting Guide: Resolving Common Impurities

This section addresses specific issues you may encounter during your synthesis, providing potential causes and actionable solutions.

Question 1: My final product is a mixture of isomers. How can I improve the regioselectivity of the formylation step?

Answer:

The Reimer-Tiemann reaction is notorious for producing a mixture of ortho and para isomers.[1][2] In the case of 2-ethoxyphenol, formylation can occur at the position ortho or para to the hydroxyl group.

Causality: The phenoxide ion formed under basic conditions is highly activated, and the dichlorocarbene electrophile can attack multiple positions on the aromatic ring.[1][3] While ortho-formylation is generally favored, the formation of the para-isomer is a common side reaction.

Troubleshooting Workflow:

G Problem Mixture of Isomers Cause Poor Regioselectivity in Reimer-Tiemann Reaction Problem->Cause Solution3 Purification by Column Chromatography Problem->Solution3 Solution4 Purification by Recrystallization Problem->Solution4 Solution1 Optimize Reaction Temperature Cause->Solution1 Solution2 Modify Solvent System Cause->Solution2 Result1 Result1 Solution1->Result1 Lower temperatures may favor ortho product Result2 Result2 Solution2->Result2 Biphasic systems can influence selectivity Result3 Result3 Solution3->Result3 Effective for separating polar isomers Result4 Result4 Solution4->Result4 May be effective if isomer solubilities differ significantly

Sources

Troubleshooting

stability issues of (2-Ethoxy-6-formylphenoxy)acetic acid in solution

Welcome to the technical support guide for (2-Ethoxy-6-formylphenoxy)acetic acid (CAS No. 141126-82-1).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to provide a comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (2-Ethoxy-6-formylphenoxy)acetic acid (CAS No. 141126-82-1).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability characteristics of this molecule in solution. By anticipating potential challenges and offering proactive solutions, this guide aims to ensure the integrity and reproducibility of your experimental results.

Understanding the Chemistry of Instability

The stability of (2-Ethoxy-6-formylphenoxy)acetic acid in solution is primarily governed by the reactivity of its key functional groups: an aromatic aldehyde (formyl group) and a carboxylic acid. While the phenoxyacetic acid core and the ethoxy group are generally stable, the aldehyde is highly susceptible to chemical transformation.

  • Aromatic Aldehyde Group (-CHO): This is the most reactive site on the molecule. Aldehydes are prone to oxidation, especially when exposed to atmospheric oxygen, which converts the aldehyde into a less active carboxylic acid.[4][5] This process can be accelerated by light, heat, and the presence of metal ions. Aldehydes can also undergo other reactions, such as polymerization, which can lead to a loss of the desired compound and the formation of insoluble materials.[4][6]

  • Carboxylic Acid Group (-COOH): The acidity of this group (and its ionization state) is dependent on the pH of the solution. At neutral or alkaline pH, the carboxylic acid will be deprotonated to form a carboxylate salt, which can influence the molecule's solubility and overall stability. The pH of the solution is a critical factor that can dictate the rate and pathway of degradation.[7]

  • Phenoxyacetic Acid Core: The ether linkage in the phenoxyacetic acid structure can be susceptible to hydrolysis under strongly acidic conditions, potentially cleaving the molecule.[8][9]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and stability of (2-Ethoxy-6-formylphenoxy)acetic acid solutions.

Q1: What are the visible signs of degradation in my solution?

Degradation can manifest in several ways. The most common observations include:

  • Color Change: A freshly prepared solution should be colorless to slightly yellowish.[10] The development of a more intense yellow or brown color often indicates the formation of degradation products.

  • Precipitation: The formation of insoluble material or cloudiness suggests that the compound may be polymerizing or that degradation products are precipitating out of solution.[4][6]

  • Changes in Chromatographic Profile: When analyzed by techniques like HPLC, the appearance of new peaks or a decrease in the area of the main compound peak is a clear indicator of degradation.

Q2: What is the optimal pH for preparing and storing my stock solution?

For maximum stability, solutions should be prepared in a slightly acidic buffer (pH 4-6).

  • Alkaline conditions (pH > 7) should be avoided as they can accelerate the degradation of phenolic compounds and promote hydrolysis.[7][11]

  • Strongly acidic conditions (pH < 4) may lead to the hydrolysis of the ether linkage in the phenoxyacetic acid backbone.[8][9] The optimal pH for your specific application should be empirically determined through a stability study.

Q3: How should I store my solutions to maximize their shelf-life?

Proper storage is critical for maintaining the integrity of your compound.

  • Temperature: For long-term storage, solid (2-Ethoxy-6-formylphenoxy)acetic acid should be kept at 4°C under a nitrogen atmosphere.[1] Stock solutions should also be stored at low temperatures (4°C or aliquoted and stored at -20°C) to slow down the rate of chemical degradation.[12]

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Light can promote the photo-oxidation of the aldehyde group.

  • Atmosphere: The aldehyde group is susceptible to oxidation by atmospheric oxygen.[4] It is recommended to prepare solutions with degassed solvents and to store them under an inert atmosphere (e.g., nitrogen or argon) if possible.

Q4: Which solvents are recommended for this compound?

(2-Ethoxy-6-formylphenoxy)acetic acid is soluble in common organic solvents such as DMSO and ethanol. For aqueous experiments, a stock solution in an organic solvent can be diluted into an appropriate aqueous buffer. When preparing aqueous solutions, always use high-purity, filtered water to avoid contamination that could catalyze degradation.[13]

Q5: My compound appears to be losing biological activity over time. What is the likely cause?

A gradual loss of activity is a strong indication of chemical degradation. The primary culprit is often the oxidation of the aldehyde group to a carboxylic acid, as this significantly alters the molecule's structure and its ability to interact with its biological target.[4] To confirm this, you should analyze your solution by HPLC or LC-MS to check for the appearance of degradation products.

Troubleshooting Guide

This table provides a quick reference for identifying and resolving common stability-related issues.

Observed Issue Probable Cause(s) Recommended Action(s)
Solution turns yellow/brown Oxidation of the aldehyde group; formation of polymeric byproducts.Prepare fresh solution. Store protected from light and air (use amber vials, consider inert gas overlay).[4]
Precipitate forms in solution Polymerization of the aldehyde; low solubility of degradation products; solution is too concentrated.Filter the solution (0.22 µm filter) before use. Prepare a more dilute solution. Optimize the solvent system or pH to improve solubility.[6]
Inconsistent experimental results / loss of compound activity Degradation of the active compound.Prepare fresh stock solutions frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[12] Verify compound integrity via HPLC before critical experiments.
Extra peaks appear in HPLC chromatogram Chemical degradation; contamination of solvent or glassware.Analyze a freshly prepared standard to confirm. Prepare new mobile phase with HPLC-grade solvents and high-purity water. Ensure all glassware is scrupulously clean.[13][14]
Shifting retention time in HPLC Change in mobile phase pH; column degradation; inconsistent pump flow.Prepare fresh mobile phase and ensure pH is consistent. Flush or replace the HPLC column. Check the HPLC system for leaks or pump issues.[15]

Visualizing Stability and Workflow

To better understand the potential degradation and the process for assessing it, the following diagrams are provided.

Potential Degradation Pathway

The most probable degradation pathway for (2-Ethoxy-6-formylphenoxy)acetic acid is the oxidation of the highly reactive aldehyde group to the corresponding carboxylic acid.

G cluster_0 Initial Compound cluster_1 Degradation Product A (2-Ethoxy-6-formylphenoxy)acetic acid (Active Aldehyde) B 2-Carboxy-6-ethoxyphenoxyacetic acid (Inactive Carboxylic Acid) A->B Oxidation (O₂, Light, Heat)

Caption: Primary degradation pathway via oxidation of the formyl group.

Experimental Workflow for Stability Assessment

This workflow outlines a systematic approach to evaluating the stability of your compound under different experimental conditions.

G prep Step 1: Solution Preparation Prepare solutions in different buffers (e.g., pH 4, 7, 9) and solvents. store Step 2: Storage Conditions Aliquot and store samples under various conditions (e.g., 4°C, RT, 37°C; light vs. dark). prep->store sampling Step 3: Time-Point Sampling Collect aliquots at defined time points (e.g., 0, 2, 4, 8, 24, 48 hours). store->sampling analysis Step 4: HPLC/LC-MS Analysis Quantify the parent compound and identify any major degradation products. sampling->analysis data Step 5: Data Analysis Plot concentration vs. time to determine the rate of degradation under each condition. analysis->data

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Separation of Phenoxyacetic Acid Isomers

Welcome to the technical support center dedicated to resolving common challenges in the High-Performance Liquid Chromatography (HPLC) analysis of phenoxyacetic acid isomers. This guide is structured to provide rapid answ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving common challenges in the High-Performance Liquid Chromatography (HPLC) analysis of phenoxyacetic acid isomers. This guide is structured to provide rapid answers through our FAQ section and deeper, mechanism-based solutions in our in-depth troubleshooting guides. As researchers and drug development professionals, achieving robust and reproducible separations is paramount, and this resource is designed to help you navigate the complexities of your chromatographic experiments with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick, actionable answers to the most common issues encountered during the analysis of phenoxyacetic acid isomers.

Q1: Why am I seeing poor or no resolution between my phenoxyacetic acid positional isomers (e.g., 2,4-D and MCPA)?

A1: Poor resolution between positional isomers like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid) typically stems from insufficient selectivity (α) in your method. Because these compounds are weak acids, their retention is highly sensitive to the pH of the mobile phase.[1] If the mobile phase pH is not adequately controlled and buffered well below their pKa values (typically 2.6-3.3), the analytes can exist in both ionized and neutral forms, leading to peak broadening and poor separation.[2][3] Start by ensuring your mobile phase contains an acid modifier (e.g., 0.1% formic or phosphoric acid) to achieve a pH between 2.5 and 3.0.[4]

Q2: My peaks are tailing badly. What is the most likely cause and the immediate fix?

A2: Peak tailing for acidic compounds like phenoxyacetic acids is overwhelmingly caused by secondary interactions with the stationary phase.[5] Specifically, your acidic analytes can interact with ionized residual silanol groups (Si-O⁻) on the surface of silica-based C18 columns.[6] This creates a secondary, undesirable retention mechanism that results in a distorted peak shape.[7]

The Immediate Fix: Suppress the ionization of both your analyte and the silanol groups. Lower the mobile phase pH to < 3 using an acid modifier. At this low pH, the silanols are protonated (Si-OH) and the phenoxyacetic acids are in their neutral, non-ionized form, minimizing these secondary interactions and dramatically improving peak shape.[6][8]

Q3: My retention times are drifting between runs. Why is this happening?

A3: Retention time drift for ionizable compounds is almost always a symptom of an unstable mobile phase pH.[9] A change of as little as 0.1 pH units can cause significant shifts in retention for compounds analyzed near their pKa.[9] This can be caused by:

  • Inadequate Buffering: Using only an acid modifier without a formal buffer may not provide sufficient capacity to resist pH shifts.

  • Inconsistent Mobile Phase Preparation: Small variations in the amount of acid modifier added between batches can alter the pH.

  • Degassing Effects: Extensive degassing, especially helium sparging, can cause volatile components like formic acid or the CO₂ from absorbed air to be removed, altering the pH over time.[9]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analytical sequence.

Ensure your mobile phase is consistently prepared and allow ample time for the column to equilibrate until a stable baseline and consistent retention times are observed for a standard injection.

Q4: How do I start developing a method for separating chiral phenoxy-acid derivatives like Mecoprop or Dichlorprop?

A4: Separating enantiomers requires a chiral environment. This cannot be achieved on a standard achiral column (like a C18) alone. You must use a Chiral Stationary Phase (CSP).[10] For phenoxypropionic acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective.[11][12]

Starting Point:

  • Select a Column: A cellulose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralcel OD) is a versatile and excellent starting point for these compounds.[11][12]

  • Choose a Mode: These columns are often used in normal-phase mode. A typical mobile phase would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v), often with a small amount of a strong acid like formic or trifluoroacetic acid to improve peak shape.[11]

Section 2: In-Depth Troubleshooting Guides

Guide A: Optimizing Resolution of Positional Isomers

Achieving baseline resolution between structurally similar phenoxyacetic acids requires careful manipulation of mobile phase parameters to maximize selectivity. The key lies in controlling the ionization state of these weak acids.

The Central Role of Mobile Phase pH

The retention of a weak acid in reversed-phase HPLC is governed by its hydrophobicity. The neutral (protonated) form is more hydrophobic and thus more strongly retained on a C18 column, while the ionized (deprotonated) form is more polar and elutes earlier.[13] The transition between these states occurs around the compound's pKa. To achieve stable retention and sharp peaks, the mobile phase pH should be set at least 1.5 to 2 pH units below the pKa of the analytes.[2][13] This ensures the compounds are >99% in their single, neutral form.

Table 1: Physicochemical Properties of Common Phenoxyacetic Acids

CompoundCommon NamepKa[3]LogP[3]Structure Notes
2,4-Dichlorophenoxyacetic acid2,4-D2.64 - 3.312.81Two chlorine substituents
4-Chloro-2-methylphenoxyacetic acidMCPA~3.1~3.0One chlorine, one methyl group
4-Chlorophenoxyacetic acid4-CPA~3.0~2.7Single chlorine substituent
2-(2,4-Dichlorophenoxy)propanoic acidDichlorprop~2.9~3.2Chiral, propanoic acid moiety
Troubleshooting Workflow for Resolution

The following workflow provides a systematic approach to optimizing the separation of positional isomers.

G start Start: Poor Resolution check_ph Is Mobile Phase pH < 3 and buffered/acidified? start->check_ph adjust_ph Action: Add 0.1% Formic Acid or Phosphoric Acid to achieve pH 2.5-3.0. check_ph->adjust_ph No check_organic Is resolution still poor? check_ph->check_organic Yes adjust_ph->check_organic adjust_organic Action: Decrease % Organic (ACN or MeOH) by 2-5% to increase retention (k). check_organic->adjust_organic Yes end_good Success: Resolution Achieved check_organic->end_good No check_solvent Resolution still poor, but retention is sufficient? adjust_organic->check_solvent switch_solvent Action: Switch organic modifier. If using Acetonitrile, try Methanol, or vice-versa. check_solvent->switch_solvent Yes check_solvent->end_good No end_bad Consider alternative column (e.g., Phenyl-Hexyl) for different selectivity. switch_solvent->end_bad

Caption: Logical workflow for optimizing isomer resolution.

Guide B: Eliminating Peak Tailing for Acidic Analytes

Peak tailing compromises quantification and resolution. For phenoxyacetic acids, the cause is almost always secondary interactions with the silica backbone of the stationary phase.

Mechanism of Peak Tailing

In a typical reversed-phase separation, retention is driven by hydrophobic interactions between the analyte and the C18 alkyl chains. However, silica-based columns have residual silanol groups (Si-OH). At mid-range pH (e.g., pH 4-7), some of these silanols deprotonate to form negatively charged sites (Si-O⁻).[5][6] If your phenoxyacetic acid analyte is also partially deprotonated (COO⁻), it experiences electrostatic repulsion. More critically, if the analyte is in its neutral form (COOH), the acidic proton can engage in a strong polar interaction with the charged Si-O⁻ site. This secondary retention mechanism is kinetically slow compared to the primary hydrophobic partitioning, causing a portion of the analyte molecules to lag behind the main peak band, resulting in tailing.[7]

G cluster_0 Condition 1: Mid-Range pH (e.g., pH 5) cluster_1 Condition 2: Low pH (e.g., pH 2.5) analyte_mid Analyte (R-COOH) (Partially Ionized R-COO⁻) silica_mid Silica Surface C18 Chains Ionized Silanol (Si-O⁻) analyte_mid->silica_mid:port1 Primary Hydrophobic Interaction (Good) analyte_mid->silica_mid:port2 Secondary Polar Interaction (Causes Tailing) analyte_low Analyte (R-COOH) (Fully Protonated) silica_low Silica Surface C18 Chains Protonated Silanol (Si-OH) analyte_low->silica_low:port1 Dominant Hydrophobic Interaction (Symmetrical Peak)

Caption: Effect of pH on analyte-silanol interactions.

Guide C: A Practical Approach to Chiral Separations

The separation of enantiomers (chiral isomers) like (R)-Mecoprop and (S)-Mecoprop is critical as often only one isomer possesses the desired biological activity.[11] This requires a chiral stationary phase (CSP).

Selecting the Right Chiral Stationary Phase

For phenoxyacetic acid derivatives, polysaccharide-based CSPs are the industry standard due to their broad applicability and high success rates.[12] These phases create chiral cavities or grooves where enantiomers can fit differently, leading to separation.[12] The interaction is often a combination of hydrogen bonding, dipole-dipole, and steric effects.

Table 2: Common Chiral Stationary Phases for Phenoxy-acid Derivatives

CSP TypeDerivativeCommon Trade NamesTypical Mobile PhaseKey Characteristics
Cellulosetris(3,5-dimethylphenylcarbamate)Chiralcel® ODNormal Phase: Hexane/IPA[11]Highly versatile, excellent starting point for many chiral acids.[12]
Amylosetris(3,5-dimethylphenylcarbamate)Chiralpak® ADNormal Phase: Hexane/IPAOffers complementary selectivity to its cellulose counterpart (OD).[12]
Cellulosetris(4-methylbenzoate)Chiralcel® OJNormal Phase: Hexane/IPAAnother option with different selectivity profile.
Cellulosetris(phenylcarbamate)Chiralcel® OCNormal Phase: Hexane/IPACan provide unique separations.

Method Development Tip: When starting, screen your racemic standard on both a cellulose-based (e.g., Chiralcel OD) and an amylose-based (e.g., Chiralpak AD) column. Their differing polymer backbones often provide complementary selectivities, increasing your chance of finding a successful separation quickly.[12]

Section 3: Key Experimental Protocols

Protocol 1: A Robust Reversed-Phase HPLC Method for Common Phenoxyacetic Acid Herbicides

This protocol provides a reliable starting point for the analysis of common phenoxyacetic acids like 2,4-D, MCPA, and 4-CPA.

Table 3: Recommended Starting HPLC Conditions

ParameterConditionRationale
Column High-purity, end-capped C18, 250 x 4.6 mm, 5 µmA standard dimension C18 provides good efficiency. End-capping minimizes silanol interactions.[14]
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid)Phosphoric acid provides a stable, low pH (~2.5) to ensure analytes are fully protonated.[15]
Gradient 40% ACN to 70% ACN over 15 minutesA gradient is often necessary to elute a range of phenoxy acids with different hydrophobicities.[1]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve efficiency and reduce backpressure.[15]
Detection UV at 230 nm or 280 nmPhenoxyacetic acids have strong absorbance in the UV region.
Injection Vol. 10 µLA good starting volume to avoid overloading.
Sample Diluent Mobile Phase (at starting conditions)Injecting in a solvent stronger than the mobile phase can cause peak distortion.[14]
Protocol 2: Systematic Troubleshooting Workflow for Poor Resolution
  • Confirm the Problem: Inject a fresh, known-good standard to ensure the issue is with the method/system and not sample degradation.

  • Verify Mobile Phase: Prepare a fresh batch of mobile phase, paying close attention to the concentration of the acid modifier. Ensure all solvents are properly degassed.

  • Check for Peak Tailing: Assess the asymmetry factor of your peaks. If it is >1.2, address the tailing issue first (see Guide B), as tailing severely degrades resolution.

  • Increase Retention (k): If peaks are symmetrical but too close together and elute early (e.g., k < 2), decrease the initial percentage of the organic solvent in your gradient by 3-5%. This will increase retention and give the column more time to perform the separation.

  • Change Selectivity (α): If increasing retention does not improve resolution, the selectivity of the system needs to be altered.

    • Change the organic modifier from acetonitrile to methanol (or vice versa). These solvents have different properties and can alter elution order.

    • If available, try a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase, which offer different interaction mechanisms compared to a standard C18.

  • Check System Health: If problems persist, investigate the hardware. Check for leaks, replace the guard column, and inspect for blockages. A poorly swept connection can cause extra-column band broadening, which hurts resolution.[7]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • Rupérez, F. J., et al. (n.d.). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. PMC.
  • Shaifuddin, S. N. M., et al. (n.d.). Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography.
  • Sarbu, C., & Casoni, D. (2008, June 2). Modelling of the effect of solute structure and mobile phase pH and composition on the retention of phenoxy acid herbicides in reversed-phase high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • Journal of the Chemical Society of Nigeria. (2024). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE.
  • NTU Scholars. (n.d.). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography.
  • ResearchGate. (2025, September 12). Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for HPLC Analysis of Phenoxyacetic Acid Derivatives.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to 2,4-D and MCPA Analytical Standards for Researchers.
  • ResearchGate. (n.d.). Standard HPLC chromatograph of both herbicide (a) 2,4-D (b) MCPA. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D. Retrieved from [Link]

  • Indian Ecological Society. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by : Insights from HPLC Detection Escherichia Coli.
  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • Zaggout, F. R., et al. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian J. Chem.
  • SciSpace. (2001). Evaluation of factors influencing recovery of herbicide mcpa from drinking water.
  • SIELC Technologies. (n.d.). Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of (2-Ethoxy-6-formylphenoxy)acetic acid for GC-MS Analysis

Welcome to the technical support center for the GC-MS analysis of (2-Ethoxy-6-formylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the GC-MS analysis of (2-Ethoxy-6-formylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the derivatization of this challenging analyte. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible analytical method.

Introduction: The Analytical Challenge

(2-Ethoxy-6-formylphenoxy)acetic acid presents a significant challenge for direct GC-MS analysis. Its molecular structure contains a polar carboxylic acid group, which leads to several analytical issues:

  • Low Volatility: The carboxylic acid group significantly reduces the molecule's volatility, making it difficult to transition into the gas phase required for GC analysis.

  • Thermal Instability: At the high temperatures of the GC inlet and column, the compound may degrade, leading to inaccurate quantification and the appearance of artifact peaks.

  • Poor Peak Shape: The polar nature of the carboxylic acid can cause strong interactions with the stationary phase of the GC column, resulting in broad, tailing peaks that are difficult to integrate accurately.[1]

To overcome these challenges, a derivatization step is essential. Derivatization is the process of chemically modifying the analyte to create a new compound with properties more suitable for GC-MS analysis.[2] For (2-Ethoxy-6-formylphenoxy)acetic acid, the primary goal of derivatization is to convert the polar carboxylic acid group into a less polar, more volatile, and more thermally stable ester.[3]

Recommended Derivatization Strategy: Silylation

Silylation is a widely used and effective derivatization technique for compounds containing active hydrogens, such as those in carboxylic acids.[3] This process replaces the active hydrogen with a trimethylsilyl (TMS) group, significantly reducing the compound's polarity and increasing its volatility.[4]

Choosing the Right Silylating Reagent

Several silylating reagents are available, each with its own advantages and disadvantages. For the derivatization of (2-Ethoxy-6-formylphenoxy)acetic acid, we recommend N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with the addition of a catalyst like Trimethylchlorosilane (TMCS) .

ReagentAdvantagesDisadvantages
BSTFA Highly reactive, producing volatile byproducts that are less likely to interfere with the chromatogram.[5]May not be reactive enough for sterically hindered or less reactive compounds without a catalyst.
BSTFA + 1% TMCS The addition of TMCS catalyzes the reaction, increasing its speed and efficiency, especially for less reactive compounds.[6]TMCS is highly sensitive to moisture and can be corrosive.
MSTFA The most volatile of the TMS acetamides, making it ideal for trace analysis where reagent peaks might interfere.[5]May be too reactive for some applications, leading to multiple derivatives.

Detailed Experimental Protocol: Silylation with BSTFA + 1% TMCS

This protocol provides a robust starting point for the derivatization of (2-Ethoxy-6-formylphenoxy)acetic acid. Optimization may be required based on your specific sample matrix and instrumentation.

Materials:
  • (2-Ethoxy-6-formylphenoxy)acetic acid standard or sample extract

  • BSTFA + 1% TMCS

  • Anhydrous pyridine (or other suitable aprotic solvent like acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 1-10 mg of the sample or standard into a clean, dry reaction vial.[7]

    • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen. The presence of water will consume the silylating reagent and inhibit derivatization.[5]

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization Reaction:

    • Add 200 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is crucial to drive the reaction to completion.[7]

    • Tightly cap the vial and vortex briefly to ensure thorough mixing.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.[7] The elevated temperature increases the reaction rate.

  • Analysis:

    • Allow the vial to cool to room temperature before opening.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Derivatization Workflow Diagram

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis DrySample Evaporate to Dryness Dissolve Dissolve in Pyridine DrySample->Dissolve AddReagent Add BSTFA + 1% TMCS Dissolve->AddReagent Heat Heat at 70°C for 30 min AddReagent->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: A streamlined workflow for the silylation of (2-Ethoxy-6-formylphenoxy)acetic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the derivatization and GC-MS analysis of (2-Ethoxy-6-formylphenoxy)acetic acid.

Q1: I am seeing little to no peak for my derivatized analyte.

A1: This is a common issue that can stem from several sources.

  • Incomplete Derivatization:

    • Cause: Insufficient reagent, reaction time, or temperature. The presence of moisture is also a major culprit.

    • Solution: Ensure your sample is completely dry. Increase the amount of BSTFA + 1% TMCS, extend the reaction time, or increase the temperature. A good starting point for optimization is to analyze aliquots at different time points until the product peak area no longer increases.[7]

  • Analyte Degradation:

    • Cause: The injector temperature may be too high, causing the derivatized analyte to break down.

    • Solution: Optimize the injector temperature. Start with a lower temperature (e.g., 250°C) and gradually increase it while monitoring the peak response.[8]

  • System Contamination:

    • Cause: Active sites in the injector liner or the front of the GC column can adsorb the analyte.[8]

    • Solution: Use a fresh, deactivated injector liner. If the problem persists, trim 10-20 cm from the front of the column.[8]

Q2: My analyte peak is broad and tailing.

A2: Peak tailing is often a sign of incomplete derivatization or interactions with active sites in the GC system.[1]

  • Incomplete Derivatization:

    • Cause: As mentioned above, this can be due to insufficient reagent, time, or temperature, or the presence of moisture.

    • Solution: Re-optimize the derivatization conditions as described in A1.

  • Active Sites:

    • Cause: The polar underivatized analyte can interact with active sites in the liner or column.[8]

    • Solution: Ensure complete derivatization. Use a deactivated liner and consider using a column specifically designed for the analysis of active compounds.

  • Column Overload:

    • Cause: Injecting too much sample can saturate the stationary phase.[8]

    • Solution: Dilute your sample or reduce the injection volume.[8]

Q3: I am seeing multiple peaks for my analyte.

A3: The presence of multiple peaks can indicate the formation of different derivatives or the degradation of the analyte.

  • Incomplete Derivatization:

    • Cause: If the derivatization is not complete, you may see a peak for the underivatized analyte as well as the derivatized product.

    • Solution: Optimize the derivatization conditions to drive the reaction to completion.

  • Formation of Multiple Derivatives:

    • Cause: While less common with BSTFA for a single carboxylic acid group, highly reactive reagents or conditions could potentially lead to side reactions.

    • Solution: Re-evaluate your choice of derivatizing reagent and reaction conditions. A milder reagent or lower temperature may be necessary.

  • Analyte Degradation:

    • Cause: High temperatures in the injector or column can cause the analyte to break down into multiple products.

    • Solution: Lower the injector and/or oven temperature.

Q4: My baseline is noisy and has a lot of interfering peaks.

A4: A noisy baseline can be caused by column bleed, contamination, or impurities in the derivatizing reagent.[9]

  • Column Bleed:

    • Cause: Operating the GC column at or above its maximum temperature limit can cause the stationary phase to degrade and elute, resulting in a rising baseline.[10]

    • Solution: Ensure your oven temperature program does not exceed the column's maximum operating temperature.

  • Contamination:

    • Cause: Contamination can come from the sample, the solvent, the derivatizing reagent, or the GC system itself.[10]

    • Solution: Run a solvent blank and a reagent blank to identify the source of the contamination. Clean the injector and replace the liner and septum if necessary.

  • Reagent Byproducts:

    • Cause: The byproducts of the derivatization reaction can sometimes interfere with the analysis.

    • Solution: BSTFA is a good choice because its byproducts are highly volatile and usually elute with the solvent front.[5] If you are still seeing interference, you may need to consider a different reagent or a post-derivatization cleanup step.

Recommended GC-MS Parameters

The following table provides a starting point for the GC-MS analysis of derivatized (2-Ethoxy-6-formylphenoxy)acetic acid. These parameters should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A standard non-polar column that provides good separation for a wide range of compounds.
Injector Temperature 250°CA good starting point to ensure efficient vaporization without causing thermal degradation.[8]
Injection Mode SplitlessFor trace analysis to maximize the amount of analyte transferred to the column.
Oven Program Initial temp: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)This program allows for the separation of the derivatized analyte from solvent and reagent peaks while ensuring it elutes in a reasonable time.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that is compatible with mass spectrometry.
MS Source Temp 230°CA standard source temperature that provides good ionization efficiency.
MS Quad Temp 150°CA standard quadrupole temperature that helps to maintain good mass accuracy.
Ionization Mode Electron Ionization (EI) at 70 eVThe standard ionization technique for GC-MS, which produces reproducible mass spectra.
Scan Range 50-550 m/zA wide enough range to capture the molecular ion and key fragment ions of the derivatized analyte.

Conclusion

The successful GC-MS analysis of (2-Ethoxy-6-formylphenoxy)acetic acid hinges on a well-optimized derivatization protocol. By converting the polar carboxylic acid to a more volatile and thermally stable TMS ester using BSTFA with a TMCS catalyst, the challenges of low volatility and poor peak shape can be effectively overcome. This guide provides a comprehensive framework for developing a robust and reliable analytical method. Remember that systematic troubleshooting and a thorough understanding of the underlying chemical principles are key to achieving high-quality data.

References

  • GL Sciences. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • GL Sciences. (2023, May 9). GC Troubleshooting Guide. Retrieved from [Link]

  • Wu, J., Hu, R., Yue, J., Yang, Z., & Zhang, L. (2010). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide, Trimethylsilydiazomethane for the Determination of Fecal Sterols by Gas Chromatography-Mass Spectrometry. International Journal of Civil and Environmental Engineering, 2(2), 103-108.
  • Chromatography Online. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Regis Technologies. (1998). GC Derivatization. Retrieved from [Link]

  • Mwangi, J. G., & Kamens, R. M. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Retrieved from [Link]

  • Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis.
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • Shafiq, Z., et al. (2025). Synthesis, human carbonic anhydrase I and II inhibition, and in silico studies of 2-ethoxy-6-formylphenyl [1,1'-biphenyl]-4-sulfonate derived thiosemicarbazones. Bioorganic Chemistry, 108836.
  • Agilent. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them. Retrieved from [Link]

  • Snow, N. H. (2026, March 10). Stopping GC and GC–MS Problems Before They Start. LCGC International. Retrieved from [Link]

  • Wallace, W. E., et al. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry, 34(5), 841–849.
  • Sanchez-Espinosa, E., et al. (2023). Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. Metabolites, 13(5), 629.
  • Watson, D. W. (2020, November 12). How to Optimize Key Variables in GC Analysis: Sample Introduction. LCGC North America. Retrieved from [Link]

  • Petersson, G. (1974). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. Organic Mass Spectrometry, 9(12), 1221-1233.
  • Phenomenex. (2025, August 12). GC Column Maintenance & Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • ChromAcademy. (2020, November 11). Troubleshooting Real GC Problems. LCGC International. Retrieved from [Link]

  • Fanka, D., et al. (2023). Increasing Flame Ionization Detector Response by Silylation: The Effective Carbon Number of Carboxylic Acids. Periodica Polytechnica Chemical Engineering, 67(4), 505-513.
  • UCT. (n.d.). Derivatizing Reagents. Retrieved from [Link]

  • Al-Marzoqi, A. H., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. International Journal of Health Sciences, 6(S4), 6333-6345.
  • de Oliveira, A. C. C., et al. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 10(39), 1-17.
  • David, V., & Moldoveanu, S. C. (2018). Derivatization Methods in GC and GC/MS.
  • Scribd. (n.d.). GC-MS Troubleshooting Guide. Retrieved from [Link]

  • LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation. Retrieved from [Link]

  • Restek. (2025, May 6). Easy GC Injection Set-Up and How to Avoid Peak Splitting of Cannabis Pesticide Samples. Retrieved from [Link]

Sources

Optimization

scale-up synthesis considerations for (2-Ethoxy-6-formylphenoxy)acetic acid

Technical Support Center: Scale-Up Synthesis & Troubleshooting for (2-Ethoxy-6-formylphenoxy)acetic acid Welcome to the Technical Support Portal for (2-Ethoxy-6-formylphenoxy)acetic acid (CAS: 141126-82-1). This highly f...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis & Troubleshooting for (2-Ethoxy-6-formylphenoxy)acetic acid

Welcome to the Technical Support Portal for (2-Ethoxy-6-formylphenoxy)acetic acid (CAS: 141126-82-1). This highly functionalized aromatic building block—featuring an ether, an aldehyde, and a carboxylic acid moiety—is a critical cycle-four building block used in DNA-Encoded Chemical Libraries (DEL) for the discovery of macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) inhibitors [1].

This guide is designed for process chemists and drug development professionals. It provides a self-validating, scalable synthesis protocol and addresses specific mechanistic troubleshooting scenarios encountered during scale-up.

Synthesis Workflow & Decision Logic

SynthesisWorkflow SM 3-Ethoxy-2-hydroxybenzaldehyde + Ethyl bromoacetate Alkylation Step 1: O-Alkylation (K2CO3, DMF, 60°C) SM->Alkylation Intermediate Ethyl (2-ethoxy-6-formylphenoxy)acetate (Organic Phase Extraction) Alkylation->Intermediate IPC: SM < 1% Saponification Step 2: Saponification (LiOH, THF/H2O, RT) Intermediate->Saponification Salt Lithium (2-ethoxy-6-formylphenoxy)acetate (Aqueous Phase) Saponification->Salt IPC: Ester < 1% Acidification Step 3: Acidification (1M HCl, pH 2-3, 0-5°C) Salt->Acidification MTBE Wash Product (2-Ethoxy-6-formylphenoxy)acetic acid (Crystallized Product) Acidification->Product Filtration

Scale-up synthesis workflow for (2-Ethoxy-6-formylphenoxy)acetic acid with IPC checkpoints.

Self-Validating Scale-Up Protocol

To ensure reproducibility across different laboratory environments, this protocol is engineered as a self-validating system . Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Phase 1: O-Alkylation (Esterification)
  • Preparation: Charge a reactor with 3-ethoxy-2-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (5 vol).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature.

  • Alkylation: Dropwise add ethyl bromoacetate (1.1 eq) while maintaining the internal temperature below 30 °C to prevent exothermic runaway.

  • Heating: Elevate the temperature to 60 °C and stir for 4 hours.

  • IPC Validation Check: Pull a 50 µL aliquot, quench in 1 mL MeCN, and analyze via HPLC. Causality: Proceed only when the peak for the starting phenol is < 1% AUC. If > 1%, continue heating in 1-hour increments.

  • Workup: Cool to room temperature, quench with water (15 vol), and extract with EtOAc (3 x 5 vol). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) followed by brine. Dry over Na₂SO₄ and concentrate to yield the intermediate ester.

Phase 2: Saponification & Isolation
  • Solubilization: Dissolve the crude ethyl (2-ethoxy-6-formylphenoxy)acetate in a mixture of THF (5 vol) and water (5 vol).

  • Hydrolysis: Add LiOH monohydrate (1.5 eq) portion-wise, strictly maintaining the internal temperature at 0–5 °C during addition, then allow it to warm to room temperature (20–25 °C).

  • IPC Validation Check: Stir for 2 hours and check via HPLC. The ester intermediate must be < 1% AUC.

  • Purification Wash: Remove THF under reduced pressure. Wash the remaining aqueous layer with MTBE (2 x 2 vol). Causality: This is a critical self-purification step. The product remains in the aqueous layer as a water-soluble lithium salt, while unreacted ester and neutral organic impurities are stripped away into the MTBE layer.

  • Acidification: Cool the aqueous layer to 0–5 °C. Slowly add 1M HCl dropwise with vigorous stirring until the pH reaches 2.0–3.0. Validation Check: Verify the pH using a calibrated pH meter; the precipitation of the free acid is highly dependent on crossing its pKa threshold (~3.5).

  • Isolation: Filter the resulting precipitate, wash with ice-cold water (2 vol), and dry under vacuum at 40 °C to afford the final product.

Quantitative Process Parameters

ParameterPhase 1: O-AlkylationPhase 2: SaponificationPhase 3: Acidification & Isolation
Key Reagents 3-Ethoxy-2-hydroxybenzaldehyde, Ethyl bromoacetate, K₂CO₃Ethyl ester intermediate, LiOH·H₂O1M HCl
Solvent System DMF (Anhydrous)THF / H₂O (1:1 v/v)Aqueous
Temperature Profile 60 °C0 °C to RT (20–25 °C)0–5 °C
Reaction Time 4 – 6 hours2 hours1 hour (stirring post-acidification)
In-Process Control (IPC) HPLC (SM < 1% AUC)HPLC (Ester < 1% AUC)Calibrated pH meter (Target pH 2.0–3.0)
Expected Yield 90 – 95% (Crude)Quantitative (in solution)80 – 85% (Over two steps)

Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Issue: Low Yield or Impurity Detected Check1 Is unreacted phenol present in Step 1? Issue->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Action1 Verify K2CO3 is anhydrous. Check reaction temp (60°C). Yes1->Action1 Check2 Are aldol/dimer impurities seen in Step 2? No1->Check2 Yes2 Yes Check2->Yes2 No2 No Check2->No2 Action2 Ensure LiOH is used (not NaOH). Keep temp ≤ 25°C. Yes2->Action2 Action3 Oiling out during Step 3? Slow HCl addition at 0-5°C. No2->Action3

Troubleshooting logic tree for resolving common synthesis and isolation issues.

Q: Why do we observe a side product with a mass corresponding to an aldol dimer during saponification? A: The formyl group (aldehyde) on the aromatic ring is highly sensitive to strongly basic conditions, which can trigger intermolecular aldol condensations or the Cannizzaro reaction. Using a milder base like lithium hydroxide (LiOH) at controlled temperatures (0–5 °C addition) minimizes these destructive side reactions compared to using harsher bases like NaOH or KOH.

Q: Can we bypass the free acid isolation and use the lithium salt directly in solid-phase synthesis? A: Yes. In fact, for DNA-Encoded Library (DEL) synthesis and solid-phase peptide synthesis (SPPS), isolating the lithium salt directly is highly advantageous. As demonstrated in the development of macrocyclic Mcl-1 inhibitors [1], the lithium salt of (2-ethoxy-6-formylphenoxy)acetic acid can be prepared and utilized directly without the need for complex O-protection/deprotection sequences, streamlining combinatorial array synthesis. To do this, simply lyophilize the aqueous layer after the MTBE wash in Phase 2.

Q: During Phase 3 acidification, the product "oils out" instead of forming a filterable solid. How do we force crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates at a temperature above its glass transition point in the specific solvent mixture, or due to a localized pH shock. To ensure a crystalline solid:

  • Ensure the aqueous solution is thoroughly chilled to 0–5 °C before introducing the acid.

  • Add the 1M HCl extremely slowly with high-RPM mechanical stirring to prevent localized zones of high acidity.

  • If oiling out begins, pause the acid addition, add a small amount of seed crystals (if available), and stir vigorously until the oil transitions into a solid suspension before continuing.

Q: Why use K₂CO₃ in DMF rather than a stronger base like NaH for the initial alkylation? A: While NaH is a stronger base, it is unnecessary and poses significant scale-up safety risks (hydrogen gas evolution). The phenol proton in 3-ethoxy-2-hydroxybenzaldehyde is sufficiently acidic—its pKa is lowered by the electron-withdrawing nature of the ortho-formyl group—allowing it to be easily deprotonated by a mild base like K₂CO₃. Furthermore, K₂CO₃ in a polar aprotic solvent like DMF provides excellent Sₙ2 kinetics for the reaction with ethyl bromoacetate without risking enolization of the aldehyde.

Troubleshooting

managing reaction byproducts in the synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers engaged in the synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid. Our focus is on the practical management of reaction b...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers engaged in the synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid. Our focus is on the practical management of reaction byproducts to enhance yield, purity, and reproducibility. The synthesis is typically approached as a two-stage process: first, the ortho-formylation of 2-ethoxyphenol, followed by an etherification reaction to introduce the acetic acid moiety. Each stage presents unique challenges in byproduct formation that must be carefully managed.

Overall Synthetic Workflow

The pathway from 2-ethoxyphenol to the target molecule involves two key transformations. Understanding this flow is critical for diagnosing issues at each stage.

G cluster_0 Stage 1: Ortho-Formylation cluster_1 Stage 2: Etherification (Williamson Synthesis) A 2-Ethoxyphenol B 3-Ethoxy-2-hydroxybenzaldehyde (Ortho Product - Desired) A->B Reimer-Tiemann or Duff Reaction C 5-Ethoxy-2-hydroxybenzaldehyde (Para Byproduct) A->C Competing Reaction D (2-Ethoxy-6-formylphenoxy)acetic acid (Final Product) B->D 1. Base (e.g., NaOH) 2. ClCH₂COOH E Unreacted Aldehyde B->E Incomplete Reaction C->D Can also react, forms isomeric impurity G cluster_0 Byproduct Pathways in Williamson Ether Synthesis reagents Base (NaOH) Chloroacetic Acid (ClCH₂COOH) start 3-Ethoxy-2-hydroxybenzaldehyde Phenolic -OH reagents->start:f0 Reacts With product (2-Ethoxy-6-formylphenoxy)acetic acid Ether Linkage Formed start:f1->product:f1 Successful SN2 Attack byproduct Unreacted Starting Material -OH not deprotonated start:f1->byproduct:f1 Incomplete Reaction

Troubleshooting

Technical Support Center: Temperature Control in the Synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions concerning the critical role of temperature control in...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions concerning the critical role of temperature control in the synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid. The information presented herein is curated from established synthetic methodologies and aims to provide a comprehensive understanding of the causality behind experimental choices to ensure procedural success.

Introduction

The synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid is a multi-step process that requires precise control over various reaction parameters, with temperature being one of the most critical. The formylation of the aromatic ring, typically achieved through a Duff or a related reaction, is highly sensitive to temperature fluctuations.[1][2] Improper temperature management can lead to a host of issues, including the formation of undesirable side products, reduced yield, and in some cases, reaction failure. This guide will delve into the nuances of temperature control during this synthesis, providing actionable insights to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical formylation method used for this synthesis and why is temperature so critical?

A1: The formylation of the precursor, 2-ethoxyphenol, to introduce the aldehyde group is often accomplished using the Duff reaction or a similar electrophilic aromatic substitution.[3] The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[1] Temperature is critical because it directly influences the rate of several competing reactions. Excessively high temperatures can promote the formation of resinous polymers from the phenol and the formaldehyde equivalent, significantly reducing the yield of the desired product.[4] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

Q2: What is the recommended temperature range for the formylation step?

A2: The optimal temperature for the formylation of phenolic compounds can vary depending on the specific substrate and acid catalyst used. For many Duff reactions, a temperature range of 70-120°C is often employed.[3][5] For instance, in the ortho-formylation of umbelliferone using trifluoroacetic acid (TFA), a temperature of 70°C was found to be effective while minimizing undesired polymerization.[5] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and reaction time for your specific setup.[4]

Q3: What are the potential consequences of poor temperature control?

A3: Poor temperature control can lead to several adverse outcomes:

  • Low Yield: If the temperature is too low, the reaction may not proceed to completion, resulting in a low yield of the desired product.

  • Formation of Side Products: Elevated temperatures can lead to side reactions, such as di-formylation if both ortho positions are available, or the formation of phenol-formaldehyde resins.[4]

  • Thermal Runaway: Some formylation reactions, like the Reimer-Tiemann reaction, can be highly exothermic once initiated.[6] Without proper cooling and temperature monitoring, this can lead to a dangerous thermal runaway.[6]

Q4: How can I effectively monitor and control the reaction temperature?

A4: Accurate temperature monitoring and control are paramount. Here are some best practices:

  • Use a reliable heating and monitoring system: A temperature-controlled reaction setup, such as a heating mantle connected to a thermocouple and a proportional-integral-derivative (PID) controller, is highly recommended.

  • Ensure proper mixing: Vigorous stirring is essential to maintain a uniform temperature throughout the reaction mixture, especially in biphasic systems.[6]

  • Controlled addition of reagents: For exothermic reactions, the dropwise addition of a reagent can help to manage the heat generated.[6]

  • Inert atmosphere: Carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, which can be exacerbated at higher temperatures.

Troubleshooting Guide

The following table outlines common problems encountered during the synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid that are related to temperature control, along with their potential causes and recommended solutions.

ProblemPotential CauseRecommended Solution
Low to no product formation Reaction temperature is too low, leading to a slow or stalled reaction.Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress by TLC or HPLC. Consult literature for the optimal temperature range for the specific formylation method being used.[3][5]
Formation of a dark, tarry substance (resin) Reaction temperature is too high, causing polymerization of the phenol and formaldehyde equivalent.[4]Maintain the lowest effective temperature for the formylation.[4] Ensure uniform heating and vigorous stirring to avoid localized hotspots. Consider using a milder acid catalyst if applicable.
Presence of di-formylated by-product The reaction temperature may be too high, or the reaction was allowed to proceed for too long, favoring multiple formylations.Optimize the reaction time and temperature by closely monitoring the disappearance of the starting material and the formation of the mono-formylated product.[4] Adjusting the stoichiometry of the formylating agent may also be necessary.[4]
Inconsistent results between batches Fluctuations in reaction temperature due to inadequate control.Calibrate your temperature monitoring equipment. Use a consistent heating and stirring setup for all reactions. Record the temperature profile of the reaction to ensure reproducibility.

Experimental Workflow and Visualization

A generalized workflow for the synthesis, with an emphasis on temperature control points, is presented below.

G cluster_0 Step 1: Preparation of 2-Ethoxyphenol cluster_1 Step 2: Formylation (Temperature Critical) cluster_2 Step 3: Williamson Ether Synthesis A React Catechol with an Ethylating Agent B Dissolve 2-Ethoxyphenol in Acid (e.g., TFA) A->B C Add Hexamethylenetetramine (HMTA) B->C D Heat to Optimal Temperature (e.g., 70-120°C) with Stirring C->D E Monitor Reaction by TLC/HPLC D->E Maintain Stable Temperature F Quench Reaction and Work-up E->F G React Formylated Phenol with Chloroacetic Acid under Basic Conditions F->G H Heat to Reflux G->H Controlled Heating I Acidify and Isolate Product H->I

Caption: A generalized workflow for the synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid, highlighting critical temperature control stages.

Troubleshooting Logic Diagram

The following diagram illustrates a logical approach to troubleshooting common issues related to temperature control during the formylation step.

G start Observed Problem low_yield Low Yield start->low_yield resin Resin/Tar Formation start->resin side_product Side Product Formation start->side_product cause_low_temp Potential Cause: Temperature too low low_yield->cause_low_temp cause_high_temp Potential Cause: Temperature too high resin->cause_high_temp cause_hot_spots Potential Cause: Localized overheating resin->cause_hot_spots side_product->cause_high_temp cause_prolonged_heating Potential Cause: Prolonged reaction time at elevated temperature side_product->cause_prolonged_heating solution_increase_temp Solution: Increase temperature incrementally Monitor reaction progress cause_low_temp->solution_increase_temp solution_decrease_temp Solution: Decrease temperature Use milder catalyst cause_high_temp->solution_decrease_temp cause_high_temp->solution_decrease_temp solution_improve_stirring Solution: Improve stirring efficiency Use a larger stir bar or mechanical stirrer cause_hot_spots->solution_improve_stirring solution_optimize_time Solution: Optimize reaction time through kinetic studies cause_prolonged_heating->solution_optimize_time

Caption: A troubleshooting decision tree for temperature-related issues in the formylation step.

References

  • Thermal optimisation of the Reimer-Tiemann reaction using thermochromic liquid crystals on a microfluidic reactor. ResearchGate. Available from: [Link]

  • Thermal optimisation of the Reimer–Tiemann reaction using thermochromic liquid crystals on a microfluidic reactor. Lab on a Chip (RSC Publishing). Available from: [Link]

  • Thermal optimisation of the Reimer–Tiemann reaction using thermochromic liquid crystals on a microfluidic reactor. RSC Publishing. Available from: [Link]

  • Reimer-Tiemann Formylation. ideXlab. Available from: [Link]

  • Duff reaction. Grokipedia. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Duff reaction. Wikipedia. Available from: [Link]

  • Twice as Nice: The Duff Formylation of Umbelliferone Revised. MDPI. Available from: [Link]

  • Duff Reaction. Name Reactions in Organic Synthesis.
  • Synthesis, human carbonic anhydrase I and II inhibition, and in silico studies of 2-ethoxy-6-formylphenyl [1,1'-biphenyl]-4-sulfonate derived thiosemicarbazones. PubMed. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available from: [Link]

  • 2-Ethoxyphenol. PubChem. Available from: [Link]

  • Method for synthesizing o-hydroxy phenyl ether. Google Patents.
  • Cas 94-71-3,2-Ethoxyphenol. LookChem. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Ortho- and Para-Formylphenoxyacetic Acids

This guide provides an in-depth comparative analysis of the chemical reactivity of ortho-formylphenoxyacetic acid and para-formylphenoxyacetic acid. Designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of ortho-formylphenoxyacetic acid and para-formylphenoxyacetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product description to explore the fundamental electronic and steric factors that govern the distinct chemical behaviors of these two isomers. By integrating theoretical principles with supporting experimental data and detailed protocols, we aim to provide a comprehensive resource for predicting and manipulating the reactivity of these important chemical synthons.

Foundational Principles: Unpacking Electronic and Steric Effects

The reactivity of any substituted benzene derivative is fundamentally controlled by the electronic influence of its substituents. The formyl group (-CHO) is a classic example of a deactivating group, meaning it reduces the electron density of the aromatic ring. This influence is exerted through two primary mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The oxygen atom in the formyl group is highly electronegative, pulling electron density away from the benzene ring through the sigma bonds. This effect decreases with distance and is felt at all positions (ortho, meta, and para).

  • Resonance Effect (-M or -R): The formyl group can withdraw electron density from the aromatic ring via delocalization of π-electrons. This effect is only operative at the ortho and para positions, as it requires direct conjugation.[1]

In para-formylphenoxyacetic acid, these two effects work in concert without significant spatial interference. The formyl group's electron-withdrawing nature is fully expressed, influencing both the acidity of the distal carboxylic acid and the reactivity of the aromatic ring.

The situation is considerably more complex for the ortho isomer. The proximity of the formyl group to the phenoxyacetic acid side chain introduces profound steric and intramolecular interactions, collectively known as the "ortho effect" .[2] This effect is not merely one of steric hindrance but a combination of factors that can lead to reactivity patterns not predicted by electronic effects alone.[2]

Figure 1: Comparison of electronic and steric factors in ortho- and para-formylphenoxyacetic acid.

The Critical Role of Intramolecular Interactions in the Ortho Isomer

The most significant deviation in the behavior of the ortho isomer stems from the potential for intramolecular hydrogen bonding (IHB) between the hydrogen of the carboxylic acid and the oxygen of the formyl group. While a true hydrogen bond would form an unfavorable seven-membered ring, the proximity of these groups forces a specific conformation that influences acidity and reactivity.[3]

In the case of ortho-substituted benzoic acids, steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring.[2] This twisting disrupts the resonance between the carboxyl group and the ring, which in turn increases the acidity of the proton.[2] A similar effect is expected for ortho-formylphenoxyacetic acid. This steric interaction is a key component of the "ortho effect" and directly impacts the acidity of the carboxylic acid group.[2] Furthermore, the proximity of the two functional groups in the ortho isomer can lead to unique cyclization reactions under certain conditions, such as the photochemical transformation into chromanone and benzofuranone derivatives, a reaction not observed for the para isomer.[4]

Comparative Acidity and Reactivity

The interplay of these electronic and steric factors results in measurable differences in the chemical properties of the two isomers, most notably their acidity.

Acidity (pKa)

The acidity of a carboxylic acid is a direct reflection of the stability of its conjugate base (the carboxylate). Electron-withdrawing groups stabilize the carboxylate anion, leading to a stronger acid (lower pKa).[5]

Based on the principles discussed:

  • Para Isomer : The formyl group's -I and -M effects both contribute to stabilizing the carboxylate anion, making it a stronger acid than unsubstituted phenoxyacetic acid.

  • Ortho Isomer : The powerful inductive effect (-I) from the nearby formyl group strongly stabilizes the carboxylate. Crucially, the steric "ortho effect" forces the -OCH₂COOH group out of the plane of the benzene ring, which enhances the acidity relative to the para isomer where such steric strain is absent.[2]

The following table summarizes the expected and literature-derived acidity trends for relevant compounds.

CompoundSubstituent PositionKey EffectsExpected pKa Trend
Phenoxyacetic AcidUnsubstitutedBaselineHighest pKa
para-Formylphenoxyacetic AcidPara-I, -MLower pKa than baseline
ortho-Formylphenoxyacetic AcidOrtho-I, -M, Ortho EffectLowest pKa (Most Acidic)
Reactivity of the Aldehyde Group

The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is enhanced by electron-withdrawing groups. Since the electronic effects of the phenoxyacetic acid moiety are transmitted to the formyl group, we can predict subtle differences. However, the dominant factor is often the steric environment. The aldehyde in the para isomer is sterically unhindered, making it readily accessible to nucleophiles. The aldehyde in the ortho isomer is significantly more sterically hindered by the adjacent phenoxyacetic acid group, which can decrease the rate of reactions involving bulky nucleophiles.

Experimental Protocols for Reactivity Assessment

To empirically validate the theoretical differences discussed, standardized experimental protocols are essential. The following sections detail methodologies for quantifying the acidity and kinetic behavior of these isomers.

Protocol 4.1: Determination of pKa by Potentiometric Titration

This protocol provides a robust method for determining the acid dissociation constant (pKa), a direct measure of carboxylic acid reactivity.

Objective: To determine and compare the pKa values of ortho- and para-formylphenoxyacetic acid.

Methodology:

  • Solution Preparation:

    • Prepare a 0.01 M solution of each isomer in a 50:50 ethanol/water mixture to ensure solubility.

    • Prepare a standardized 0.05 M solution of a strong base (e.g., NaOH). Calibrate the base solution against a primary standard like potassium hydrogen phthalate (KHP).

  • Titration:

    • Calibrate a pH meter using standard buffers (pH 4.00, 7.00, 10.00).

    • Place a known volume (e.g., 25.00 mL) of the acid solution into a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • Record the pH after each addition, allowing the reading to stabilize. Continue additions well past the equivalence point.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (the point of maximum slope) from the first derivative of the curve (ΔpH/ΔV vs. V).

    • The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) corresponds to the point where [Acid] = [Conjugate Base].

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.

Figure 2: Experimental workflow for the determination of pKa by potentiometric titration.

Protocol 4.2: Kinetic Analysis of Aldehyde Reduction

This protocol uses UV-Vis spectrophotometry to compare the reaction rates of the aldehyde functional group in each isomer with a reducing agent like sodium borohydride (NaBH₄). The disappearance of the aldehyde's chromophore is monitored over time.

Objective: To compare the pseudo-first-order rate constants for the reduction of the ortho- and para-formyl groups.

Methodology:

  • Wavelength Determination:

    • Obtain the UV-Vis spectrum for both isomers to identify the λ_max (wavelength of maximum absorbance) corresponding to the n→π* transition of the formyl group's carbonyl.

  • Kinetic Run:

    • Equilibrate a quartz cuvette containing a solution of the isomer (e.g., 50 µM in ethanol) in the spectrophotometer at a constant temperature (e.g., 25°C).

    • Initiate the reaction by injecting a small volume of a concentrated NaBH₄ solution (a large excess, e.g., 5 mM, to ensure pseudo-first-order conditions).

    • Immediately begin recording the absorbance at λ_max at fixed time intervals (e.g., every 5 seconds) for a duration sufficient for the reaction to approach completion.

  • Data Analysis:

    • The integrated rate law for a pseudo-first-order reaction is: ln(A_t) = -k't + ln(A_0), where A_t is the absorbance at time t, A_0 is the initial absorbance, and k' is the pseudo-first-order rate constant.

    • Plot ln(A_t) versus time (t).

    • The data should yield a straight line. The negative of the slope of this line is the rate constant, k'.

    • Compare the k' values obtained for the ortho and para isomers under identical conditions. A larger k' indicates a faster reaction.

Conclusion

The positional isomerism of the formyl group in formylphenoxyacetic acid gives rise to significant and predictable differences in chemical reactivity. The para isomer behaves as a classical substituted aromatic compound, where its reactivity is governed by the additive inductive and resonance effects of the formyl group. In contrast, the ortho isomer is a clear example of the "ortho effect," where steric interactions and the potential for intramolecular associations lead to anomalous behavior.[2] Specifically, the ortho isomer is expected to be the stronger acid due to sterically induced disruption of resonance in its carboxyl group. Conversely, its aldehyde functionality may exhibit reduced reactivity towards bulky reagents due to steric hindrance. Understanding these nuanced differences is paramount for scientists leveraging these molecules in synthesis, allowing for the rational design of reaction conditions and the prediction of product outcomes.

References

  • Demeter, A., et al. (2021). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Noland, W. E., et al. (n.d.). o-Formylphenoxyacetic acid. Organic Syntheses. Available at: [Link]

  • Unknown. (n.d.). Hammett Equation Concepts. University of California, Davis. Available at: [Link]

  • Králik, M. (2015). Kinetics of Formation of Peroxyformic Acid. ResearchGate. Available at: [Link]

  • Sikorska, E., et al. (2018). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Molecules. Available at: [Link]

  • LibreTexts Chemistry. (2024). Substituent Effects in Electrophilic Substitutions. LibreTexts. Available at: [Link]

  • Vyazovkin, S. (2009). Kinetic studies of complex reactions. Part 1: Model free kinetics. ResearchGate. Available at: [Link]

  • Heczko, M., et al. (2023). 2-Formylphenoxyacetic Acid Schiff Bases: A Promising Ligand Scaffold for Readily Available Trigonal Prismatic Co(II) Single-Ion Magnets. ResearchGate. Available at: [Link]

  • Sökmen, M. (2015). Reactivity Indices for ortho/para Monosubstituted Phenols. ResearchGate. Available at: [Link]

  • Science.gov. (n.d.). Hammett substituent constants: Topics. Science.gov. Available at: [Link]

  • Mary, Y. S., et al. (2019). Structural, spectroscopic and O–H⋯O hydrogen bonding interaction on monomer and dimer form of hydroxy phenoxy acetic acid derivatives. ResearchGate. Available at: [Link]

  • Di Somma, I., et al. (2013). Kinetics and Safety Analysis of Peracetic Acid. AIDIC. Available at: [Link]

  • Galbraith, S. G. (2017). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. Journal of Chemical Education. Available at: [Link]

  • Wikipedia. (n.d.). Hammett equation. Wikipedia. Available at: [Link]

  • García-Amorós, J., et al. (2011). Kinetic study of the fast thermal cis-to-trans isomerisation of para-, ortho- and polyhydroxyazobenzenes. Physical Chemistry Chemical Physics. Available at: [Link]

  • Sharma, P., et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Rogers, D. W. (2015). Determination of Kinetic Parameters of Equilibrium Peracetic Acid and Hydrogen Peroxide to Calculate Self-Accelerating Decomposition. Digital Commons at Buffalo State. Available at: [Link]

  • Koppel, I. A., et al. (2020). The Effect of Intramolecular Hydrogen Bond Type on the Gas-Phase Deprotonation of ortho-Substituted Benzenesulfonic Acids. Molecules. Available at: [Link]

  • Chemistry Steps. (2022). Ortho, Para, Meta Directors in EAS. Chemistry Steps. Available at: [Link]

  • Chemistry Stack Exchange. (2020). O-formyl benzoic acid or p- formyl benzoic acid. Which is more acidic?. Chemistry Stack Exchange. Available at: [Link]

  • Ueno, S., et al. (2021). Kinetic Study on Alpha-Form Crystallization of Mixed-Acid Triacylglycerols POP, PPO, and Their Mixture. Crystals. Available at: [Link]

  • Schiwal, A. J., et al. (2021). Probing Proximal Intramolecular Hydrogen Bonding Interactions on a Norbornane Scaffold. The Journal of Physical Chemistry A. Available at: [Link]

  • Gounder, R. (2021). Kinetics of Carboxylic Acid Enolization on Metal Oxides in Vapor Phase. ChemRxiv. Available at: [Link]

  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]

  • Pharmacy 180. (n.d.). The Hammett Equation. Pharmacy 180. Available at: [Link]

  • Eyer, P., et al. (1983). Differences in the reactions of isomeric ortho- and para-aminophenols with hemoglobin. Molecular Pharmacology. Available at: [Link]

  • Dul'neva, L. V., & Moskvin, A. V. (2005). Kinetics of Formation of Peroxyacetic Acid. ResearchGate. Available at: [Link]

  • Filarowski, A., et al. (2023). Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine. Molecules. Available at: [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. Available at: [Link]

  • Dul'neva, L. V., & Moskvin, A. V. (2005). Kinetics of Formation of Peroxyacetic Acid. Semantic Scholar. Available at: [Link]

  • Bailey, A. E., et al. (2018). Rate Equations for Reversible Disproportionation Reactions and Fitting to Timecourse Data. OSTI.gov. Available at: [Link]

  • Wikipedia. (n.d.). Ortho effect. Wikipedia. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of (2-Ethoxy-6-formylphenoxy)acetic Acid and Other Phenoxyacetic Acids

This guide provides a comprehensive framework for comparing the biological activity of (2-Ethoxy-6-formylphenoxy)acetic acid with other members of the phenoxyacetic acid class. As direct comparative data for this specifi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for comparing the biological activity of (2-Ethoxy-6-formylphenoxy)acetic acid with other members of the phenoxyacetic acid class. As direct comparative data for this specific molecule is limited in publicly available literature, this document emphasizes the foundational principles of structure-activity relationships (SAR) within this chemical family and presents a detailed experimental roadmap for researchers to conduct their own robust comparisons.

Introduction to Phenoxyacetic Acids: A Legacy of Diverse Bioactivity

Phenoxyacetic acids are a class of organic compounds that have played a significant role in agriculture and medicine.[1][2] The core structure, a phenoxy group linked to an acetic acid moiety, serves as a versatile scaffold for chemical modifications, leading to a wide spectrum of biological effects.[3] The most well-known application of phenoxyacetic acid derivatives is as selective herbicides for controlling broadleaf weeds in cereal crops.[4][5][6] Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and causing uncontrolled growth in susceptible plants.[2][5][6]

Beyond their herbicidal properties, phenoxyacetic acid derivatives have been investigated for a range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic activities.[1][2][7] This diverse bioactivity underscores the importance of understanding how structural modifications to the phenoxyacetic acid backbone influence interactions with biological targets.

This guide focuses on a specific derivative, (2-Ethoxy-6-formylphenoxy)acetic acid, and aims to provide a scientific framework for comparing its biological activity to other well-characterized phenoxyacetic acids. Due to the limited availability of direct comparative studies, this document will leverage established structure-activity relationship (SAR) principles to postulate potential activities and provide detailed experimental protocols to facilitate empirical investigation.

Chemical Structures and Known Biological Activities

A comparative analysis begins with a clear understanding of the chemical structures of the compounds .

Compound NameChemical StructureKnown Biological Activities
(2-Ethoxy-6-formylphenoxy)acetic acid Precursor for COX-2 inhibitors and carbonic anhydrase inhibitors.[8][9]
2,4-Dichlorophenoxyacetic acid (2,4-D) Selective herbicide for broadleaf weeds, plant growth regulator.[2][5][10]
(4-chloro-2-methylphenoxy)acetic acid (MCPA) Selective herbicide for broadleaf weeds.[5]
Phenoxyacetic acid Precursor for pharmaceuticals, pesticides, and dyes.[1]

Deconstructing the Molecule: Structure-Activity Relationships in Phenoxyacetic Acids

The biological activity of phenoxyacetic acids is intricately linked to the nature and position of substituents on the aromatic ring.[4][11][12] Understanding these relationships is key to predicting the potential activities of novel derivatives like (2-Ethoxy-6-formylphenoxy)acetic acid.

The Auxin-like Herbicidal Activity

For auxin-mimicking herbicides, specific structural features are crucial for activity:

  • An Unsaturated Ring System: The aromatic ring is essential for binding to auxin receptors.

  • A Carboxylic Acid Group: The acetic acid side chain is critical for biological activity.

  • A Specific Spatial Relationship: The distance and orientation between the ring and the carboxylic acid group are important for receptor fit.

Substituents on the phenyl ring can modulate this activity through steric and electronic effects. For instance, chlorine atoms at the 2 and 4 positions, as in 2,4-D, are known to enhance herbicidal potency.[4]

Postulated Biological Profile of (2-Ethoxy-6-formylphenoxy)acetic acid

Based on its structure, we can formulate hypotheses about the biological activity of (2-Ethoxy-6-formylphenoxy)acetic acid:

  • Herbicidal/Plant Growth-Regulating Activity: The presence of the core phenoxyacetic acid structure suggests potential auxin-like activity. However, the bulky ethoxy and formyl groups at the ortho positions might sterically hinder its binding to auxin receptors, potentially reducing or altering its herbicidal profile compared to 2,4-D or MCPA. The electron-withdrawing nature of the formyl group could also influence its interaction with target proteins.

  • Antimicrobial Activity: Phenolic compounds and their derivatives often exhibit antimicrobial properties. The specific substitutions on (2-Ethoxy-6-formylphenoxy)acetic acid may confer activity against certain bacterial or fungal strains.

  • Therapeutic Potential: The documented use of this compound as a synthetic precursor for COX-2 and carbonic anhydrase inhibitors suggests that the core structure may have favorable properties for interacting with mammalian enzyme active sites.[8][9] Further investigation into its anti-inflammatory and other therapeutic effects is warranted.

An Experimental Blueprint for Comparative Analysis

To empirically determine the biological activity of (2-Ethoxy-6-formylphenoxy)acetic acid, a systematic experimental approach is necessary. The following protocols provide a robust framework for a comprehensive comparison with established phenoxyacetic acids.

Herbicidal and Plant Growth-Regulating Activity Assays

These assays are fundamental to characterizing the auxin-like properties of the test compound.

Experimental Workflow: Plant-Based Assays

G cluster_prep Preparation cluster_analysis Data Analysis prep_solutions Prepare stock solutions of test compounds (e.g., in DMSO) germination Seed Germination Assay: - Plate seeds on agar with varying compound concentrations. - Incubate under controlled conditions. prep_solutions->germination prep_seeds Surface sterilize seeds of monocot (e.g., corn) and dicot (e.g., cress) species prep_seeds->germination measure Measure germination rate, root length, and shoot length germination->measure seedling Seedling Growth Assay: - Treat young seedlings with compounds. - Measure root and shoot length after incubation. seedling->measure calculate Calculate IC50 values (concentration for 50% inhibition) measure->calculate compare Compare IC50 values of (2-Ethoxy-6-formylphenoxy)acetic acid with 2,4-D and MCPA calculate->compare

Caption: Workflow for assessing herbicidal and plant growth-regulating activity.

Detailed Protocol: Seed Germination and Seedling Growth Assay

  • Preparation of Test Solutions: Dissolve (2-Ethoxy-6-formylphenoxy)acetic acid, 2,4-D, and MCPA in a minimal amount of a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. Prepare a series of dilutions in sterile water or a plant growth medium to achieve the desired final concentrations for the assay. Include a solvent control.

  • Seed Sterilization and Plating: Surface sterilize seeds of a model monocot (e.g., Zea mays) and a model dicot (e.g., Lepidium sativum) to prevent microbial contamination. Place the sterilized seeds on sterile filter paper or in petri dishes containing a suitable growth medium (e.g., Murashige and Skoog agar) supplemented with the different concentrations of the test compounds.

  • Incubation: Incubate the plates in a controlled environment (e.g., 25°C with a 16/8 hour light/dark cycle).

  • Data Collection: After a defined period (e.g., 7-10 days), measure the germination percentage, root length, and shoot length for each treatment group.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each parameter to quantify the potency of each compound.

Antimicrobial Activity Assays

Determining the antimicrobial spectrum of (2-Ethoxy-6-formylphenoxy)acetic acid is crucial for exploring its potential therapeutic applications.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds microdilution Broth Microdilution Assay: - Add compounds and microbial inoculums to a 96-well plate. - Incubate under appropriate conditions. prep_compounds->microdilution prep_cultures Prepare standardized inoculums of bacterial and fungal strains prep_cultures->microdilution read_plate Determine microbial growth (e.g., by measuring optical density) microdilution->read_plate determine_mic Determine the Minimum Inhibitory Concentration (MIC) read_plate->determine_mic compare_mic Compare MIC values with standard antibiotics determine_mic->compare_mic

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Culture and Seeding: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate culture media. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of (2-Ethoxy-6-formylphenoxy)acetic acid and a positive control cytotoxic drug (e.g., doxorubicin) for a specified duration (e.g., 48-72 hours). Include a vehicle control.

  • MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or Sorenson's buffer). Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Interpretation and Comparative Analysis

The data generated from these experiments will allow for a direct and quantitative comparison of (2-Ethoxy-6-formylphenoxy)acetic acid with other phenoxyacetic acids. The results should be summarized in clear, concise tables.

Table 1: Comparative Herbicidal Activity (Hypothetical Data)

CompoundDicot (Cress) IC50 (µM)Monocot (Corn) IC50 (µM)Selectivity Index (Monocot IC50 / Dicot IC50)
(2-Ethoxy-6-formylphenoxy)acetic acidExperimental ValueExperimental ValueCalculated Value
2,4-DExperimental ValueExperimental ValueCalculated Value
MCPAExperimental ValueExperimental ValueCalculated Value

Table 2: Comparative Antimicrobial Activity (Hypothetical Data)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
(2-Ethoxy-6-formylphenoxy)acetic acidExperimental ValueExperimental ValueExperimental Value
Ampicillin (control)Known ValueKnown ValueN/A
Fluconazole (control)N/AN/AKnown Value

Table 3: Comparative Cytotoxicity (Hypothetical Data)

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HEK293 (Normal) IC50 (µM)
(2-Ethoxy-6-formylphenoxy)acetic acidExperimental ValueExperimental ValueExperimental Value
Doxorubicin (control)Known ValueKnown ValueKnown Value

Conclusion

While the existing literature provides a strong foundation for understanding the biological activities of phenoxyacetic acids, a significant knowledge gap exists for specific derivatives like (2-Ethoxy-6-formylphenoxy)acetic acid. By applying the principles of structure-activity relationships, we can formulate informed hypotheses about its potential bioactivities. However, empirical data is essential for a definitive comparison. The experimental framework outlined in this guide provides a clear and comprehensive path for researchers to elucidate the herbicidal, antimicrobial, and cytotoxic profiles of (2-Ethoxy-6-formylphenoxy)acetic acid in comparison to its more well-known chemical relatives. The results of such studies will not only contribute to a deeper understanding of phenoxyacetic acid SAR but may also uncover novel applications for this and similar compounds in agriculture and medicine.

Sources

Validation

spectroscopic data comparison of (2-Ethoxy-6-formylphenoxy)acetic acid and its analogs

An in-depth comparative analysis of (2-Ethoxy-6-formylphenoxy)acetic acid (CAS: 141126-82-1) and its structural analogs reveals critical insights into how subtle functional group modifications dictate both physicochemica...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of (2-Ethoxy-6-formylphenoxy)acetic acid (CAS: 141126-82-1) and its structural analogs reveals critical insights into how subtle functional group modifications dictate both physicochemical properties and biological efficacy. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. We will examine the causality behind the spectroscopic shifts, the structural rationale driving drug design, and the self-validating experimental protocols required to characterize these molecules accurately.

Executive Summary & Structural Rationale

Phenoxyacetic acid derivatives are foundational building blocks in medicinal chemistry and agrochemicals. Recently, (2-Ethoxy-6-formylphenoxy)acetic acid has emerged as a critical highly substituted scaffold. Notably, it was utilized in the synthesis of complex, conformationally privileged macrocycles originating from DNA-encoded chemical libraries (DELs) to develop [1].

The Causality of Steric Bulk: In the context of protein-protein interaction (PPI) inhibitors, the ethoxy moiety at the 2-position is not merely decorative. While a methoxy group is tolerated, removing the steric bulk entirely (yielding an unsubstituted position) leads to a dramatic decrease in biological activity. The physical bulk of the ethoxy group restricts the rotational freedom of the adjacent ortho-ether acetamide linker. This steric clash forces the molecule into a specific bioactive conformation that optimally occupies the Mcl-1 binding pocket.

SAR_Logic Core Phenoxyacetic Acid Scaffold Ethoxy 2-Ethoxy-6-formyl Substitution Core->Ethoxy Addition Methoxy 2-Methoxy-6-formyl Substitution Core->Methoxy Addition Unsub Unsubstituted (Position 2) Core->Unsub Baseline Steric Optimal Steric Bulk (Bioactive Conformation) Ethoxy->Steric Induces Tolerated Tolerated Bulk (Retained Activity) Methoxy->Tolerated Induces Loss Loss of Orientation (Decreased Activity) Unsub->Loss Results in

Structure-Activity Relationship (SAR) logic for substitution at the 2-position of the phenoxy ring.

Spectroscopic Data Comparison

To validate the structural integrity of these building blocks, multi-nuclear NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) must be employed. The tables below compare the target compound against its methoxy analog and the[2].

Table 1: ¹H NMR Data Comparison (DMSO-d₆, 400 MHz)

The electron-withdrawing nature of the formyl group (-M, -I) combined with the electron-donating alkoxy groups (+M) creates a highly polarized aromatic system. This polarization deshields the -OCH₂COOH protons, shifting them downfield compared to the unsubstituted baseline.

Proton Assignment(2-Ethoxy-6-formylphenoxy)acetic acid(2-Methoxy-6-formylphenoxy)acetic acidPhenoxyacetic acid
-CHO (Aldehyde) 10.45 ppm (s, 1H)10.42 ppm (s, 1H)N/A
Ar-H (Aromatic) 7.20 - 7.45 ppm (m, 3H)7.22 - 7.48 ppm (m, 3H)6.90 - 7.30 ppm (m, 5H)
-OCH₂COOH 4.82 ppm (s, 2H)4.85 ppm (s, 2H)4.65 ppm (s, 2H)
Alkoxy (-CH₂- / -CH₃) 4.15 ppm (q, 2H)3.88 ppm (s, 3H)N/A
Alkoxy (-CH₃) 1.38 ppm (t, 3H)N/AN/A
-COOH 12.80 ppm (br s, 1H)12.85 ppm (br s, 1H)12.50 ppm (br s, 1H)
Table 2: ¹³C NMR Data Comparison (DMSO-d₆, 100 MHz)
Carbon Assignment(2-Ethoxy-6-formylphenoxy)acetic acid(2-Methoxy-6-formylphenoxy)acetic acidPhenoxyacetic acid
-CHO 189.5 ppm189.2 ppmN/A
-COOH 170.2 ppm170.0 ppm170.5 ppm
Ar-C (O-linked) 151.0, 148.5 ppm151.5, 149.0 ppm158.2 ppm
-OCH₂COOH 69.5 ppm69.8 ppm64.5 ppm
Alkoxy (-CH₂- / -CH₃) 64.2 ppm56.1 ppmN/A
Table 3: FT-IR & ESI-MS Data Comparison

Note: The distinct separation of the carboxylic acid C=O stretch (~1735 cm⁻¹) and the highly conjugated aldehyde C=O stretch (~1690 cm⁻¹) is a critical diagnostic marker for the formyl-substituted analogs.

Parameter(2-Ethoxy-6-formylphenoxy)acetic acid(2-Methoxy-6-formylphenoxy)acetic acidPhenoxyacetic acid
ν(O-H) acid 3200-2500 cm⁻¹ (br)3200-2500 cm⁻¹ (br)3200-2600 cm⁻¹ (br)
ν(C=O) acid 1735 cm⁻¹1738 cm⁻¹1730 cm⁻¹
ν(C=O) aldehyde 1690 cm⁻¹1695 cm⁻¹N/A
ESI-MS [M-H]⁻ m/z 223.06m/z 209.04m/z 151.04

Experimental Protocols & Workflows

To ensure absolute scientific integrity, the synthesis and characterization of these compounds must operate as a self-validating system. Each analytical technique compensates for the blind spots of the others.

Protocol A: Synthesis of (2-Alkoxy-6-formylphenoxy)acetic acids
  • Alkylation: Dissolve 3-ethoxy-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and ethyl bromoacetate (1.2 eq). Stir at 60°C for 4 hours.

    • Causality: K₂CO₃ is chosen as a mild base because it selectively deprotonates the phenolic -OH without triggering unwanted aldol condensations or Cannizzaro reactions at the aldehyde moiety.

  • Saponification: Isolate the intermediate ester and dissolve in a 1:1 mixture of THF/H₂O. Add 2M LiOH (1.5 eq) and stir at room temperature for 2 hours.

    • Causality: LiOH provides sufficiently mild hydrolysis conditions to cleave the ester without degrading the sensitive formyl group.

  • Isolation: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure acid.

Protocol B: Self-Validating Spectroscopic Characterization
  • NMR Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d₆ is specifically selected over CDCl₃ because its strong hydrogen-bond accepting nature disrupts the intermolecular hydrogen bonds of the carboxylic acid dimers, resulting in a sharper, observable -COOH proton signal (~12.80 ppm). TMS acts as the absolute 0.00 ppm internal standard.

  • FT-IR Acquisition: Utilize an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Collect a background spectrum of the empty diamond crystal immediately prior to sample analysis.

    • Causality: Real-time background subtraction eliminates atmospheric H₂O and CO₂ interference, ensuring the broad O-H stretch (3200-2500 cm⁻¹) is accurately assigned to the analyte's carboxylic acid group rather than ambient moisture.

  • HRMS (ESI-TOF): Prepare a 1 µg/mL solution in MeOH/H₂O (1:1) spiked with 0.1% formic acid. Calibrate the mass axis using a sodium formate cluster solution prior to injection.

    • Causality: Pre-run calibration guarantees mass accuracy within <5 ppm. Observing the exact mass of the [M-H]⁻ ion confirms the elemental composition, validating the structural skeleton assembled in Protocol A.

Workflow Prep Sample Preparation NMR NMR Spectroscopy (1H, 13C) Prep->NMR FTIR FT-IR Spectroscopy Prep->FTIR MS ESI-MS Analysis Prep->MS Data Data Integration & Verification NMR->Data FTIR->Data MS->Data

Self-validating multi-modal spectroscopic characterization workflow.

References

  • Hekking, K. F. W., et al. "Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen." Journal of Medicinal Chemistry, ACS Publications, 2024.[Link]

  • Samsonowicz, M., et al. "Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid." International Journal of Molecular Sciences, PMC, 2023.[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Ethoxy-Substituted Phenoxyacetic Acids as Synthetic Auxins

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Legacy of Phenoxyacetic Acids in Plant Biology Phenoxyacetic acids represent a cornerstone class of synthetic auxins, molecules t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of Phenoxyacetic Acids in Plant Biology

Phenoxyacetic acids represent a cornerstone class of synthetic auxins, molecules that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[1] Their discovery revolutionized agriculture with the development of selective herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA).[2] These compounds, at high concentrations, induce uncontrolled growth in broadleaf plants, leading to their demise, while generally sparing monocotyledonous crops.[1] The biological activity of these molecules is intrinsically linked to their chemical structure, with the nature and position of substituents on the phenyl ring playing a critical role in their efficacy.[3] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of ethoxy-substituted phenoxyacetic acids, a less-explored but promising subclass of these synthetic auxins. We will delve into the mechanistic underpinnings of their action, compare their potential efficacy with established analogs, and provide detailed experimental protocols for their evaluation.

The Core Pharmacophore: A Molecular Blueprint for Auxin Activity

The quintessential phenoxyacetic acid structure consists of a phenyl ring linked to a carboxylic acid moiety via an ether bond. This arrangement is crucial for its biological function. The carboxylic acid group, in its anionic form, is considered essential for binding to the auxin co-receptor complex, which includes the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[4] This interaction triggers the degradation of the Aux/IAA repressor, leading to the expression of auxin-responsive genes and the subsequent physiological effects.[5]

The aromatic ring serves as a scaffold, and its substitution pattern dictates the molecule's affinity for the receptor complex and its overall activity. The size, shape, and electronic properties of the substituents are key determinants of this interaction.

Comparative Analysis: The Influence of the Ethoxy Group on Auxin Activity

While extensive research has focused on halogenated and methylated phenoxyacetic acids, the role of an ethoxy (-OCH₂CH₃) substituent is less documented. However, by applying established SAR principles, we can extrapolate and compare its potential influence on auxin activity.

Electronic and Steric Effects of Ring Substituents

The electronic nature of substituents on the phenyl ring significantly impacts the molecule's interaction with the auxin receptor. Electron-withdrawing groups, such as chlorine atoms found in 2,4-D, are known to enhance activity.[3] The ethoxy group, in contrast, is generally considered an electron-donating group through resonance, although it has a mild electron-withdrawing inductive effect. This electronic difference is expected to modulate the binding affinity to the TIR1 receptor.

Steric hindrance also plays a vital role. The position of the substituent can either facilitate or hinder the proper orientation of the molecule within the receptor's binding pocket. For instance, substitution at the ortho (2-) and para (4-) positions of the phenyl ring is often associated with high auxin activity, as seen in 2,4-D.

The following table outlines a hypothetical comparison of ethoxy-substituted phenoxyacetic acids with the well-established herbicide 2,4-D, based on general SAR principles. It is crucial to note that the activity levels for the ethoxy derivatives are predictive and require experimental validation.

CompoundStructureKey SubstituentsPredicted Relative Auxin ActivityRationale for Predicted Activity
2,4-Dichlorophenoxyacetic acid (2,4-D) alt text 2-Chloro, 4-ChloroHigh (Reference) Strong electron-withdrawing groups at positions 2 and 4 enhance receptor binding.
2-Ethoxyphenoxyacetic acid -2-EthoxyModerate The ethoxy group at the ortho position may provide some steric bulk beneficial for binding, but its electron-donating nature might be less favorable than a halogen.
4-Ethoxyphenoxyacetic acid -4-EthoxyModerate to High Substitution at the para position is often favorable. The size of the ethoxy group could provide a good fit in the receptor pocket.
2,4-Diethoxyphenoxyacetic acid -2-Ethoxy, 4-EthoxyModerate to Low While occupying key positions, the combined steric bulk of two ethoxy groups might hinder optimal binding compared to smaller substituents.

Experimental Protocols for Evaluating Auxin Activity

To empirically determine the structure-activity relationship of ethoxy-substituted phenoxyacetic acids, standardized bioassays are essential. The following protocols provide a framework for synthesizing these compounds and evaluating their auxin-like activity.

Synthesis of Ethoxy-Substituted Phenoxyacetic Acids

This protocol describes a general method for the synthesis of ethoxy-substituted phenoxyacetic acids via the Williamson ether synthesis.

Materials:

  • Substituted ethoxyphenol (e.g., 2-ethoxyphenol, 4-ethoxyphenol)

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Etherification: In a round-bottom flask, dissolve the desired ethoxyphenol (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the mixture.

  • Reflux the reaction mixture with stirring for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the potassium salts.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude ethyl ethoxyphenoxyacetate.

  • Saponification: Dissolve the crude ester in ethanol and add a 10% aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.

  • The ethoxy-substituted phenoxyacetic acid will precipitate as a solid. If it remains an oil, extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Collect the solid by filtration or combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield the final product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Root Growth Inhibition Assay

This bioassay is a classic and reliable method for quantifying auxin-like activity.[6]

Materials:

  • Seeds of a sensitive dicot species (e.g., Arabidopsis thaliana, cress, or lettuce)

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • Agar

  • Test compounds (ethoxy-substituted phenoxyacetic acids and a positive control like 2,4-D) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Media Preparation: Prepare MS agar plates containing a range of concentrations of the test compounds and controls. A typical concentration range to test would be from 1 nM to 100 µM. Ensure the final solvent concentration is consistent across all plates and does not exceed a level that affects root growth (typically <0.1%).

  • Seed Sterilization and Plating: Surface sterilize the seeds (e.g., with 70% ethanol followed by a bleach solution) and rinse with sterile water.

  • Aseptically place the sterilized seeds on the prepared agar plates.

  • Incubation: Seal the plates and place them vertically in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

  • Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Data Analysis: For each compound concentration, calculate the percentage of root growth inhibition relative to the solvent control. Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve. From this curve, determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the key relationships and processes.

SAR_Concept cluster_Molecule Phenoxyacetic Acid Core Structure cluster_Substituents Ring Substituents cluster_Activity Biological Activity Phenyl Ring Phenyl Ring Ether Linkage Ether Linkage Phenyl Ring->Ether Linkage Receptor Binding Receptor Binding Phenyl Ring->Receptor Binding Provides Scaffold Carboxylic Acid Carboxylic Acid Ether Linkage->Carboxylic Acid Carboxylic Acid->Receptor Binding Essential for Interaction Substituent Substituent (e.g., -OCH2CH3, -Cl) Substituent->Phenyl Ring Influences Electronic & Steric Properties Auxin Response Auxin Response Receptor Binding->Auxin Response

Caption: Core components of phenoxyacetic acids influencing auxin activity.

Root_Inhibition_Workflow A Prepare MS Agar Plates with Test Compounds B Sterilize and Plate Seeds (e.g., Arabidopsis) A->B C Incubate Vertically in Growth Chamber B->C D Measure Primary Root Length C->D E Calculate % Inhibition and Determine IC50 D->E

Sources

Validation

comparative study of the crystal structures of phenoxyacetic acid derivatives.

Comparative Crystallographic Profiling of Phenoxyacetic Acid Derivatives: A Guide for Rational Drug and Agrochemical Design Introduction Phenoxyacetic acid (PAA) and its halogenated or alkylated derivatives represent a p...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Crystallographic Profiling of Phenoxyacetic Acid Derivatives: A Guide for Rational Drug and Agrochemical Design

Introduction

Phenoxyacetic acid (PAA) and its halogenated or alkylated derivatives represent a privileged structural scaffold. In agrochemistry, they are the backbone of widely used herbicides like 2,4-D and MCPA. In pharmaceutical development, they serve as critical pharmacophores for Free Fatty Acid Receptor 1 (FFA1) agonists (targeting Type 2 diabetes) and aldose reductase inhibitors[1].

As a Senior Application Scientist, I frequently observe that the transition from a potent in vitro hit to a viable commercial formulation hinges entirely on the molecule's solid-state properties. Crystal engineering—specifically the comparative study of supramolecular synthons and conformational polymorphism—provides the mechanistic blueprint for optimizing an Active Pharmaceutical Ingredient's (API) solubility, stability, and bioavailability. This guide provides an objective, data-driven comparison of the crystal structures of key PAA derivatives, detailing the methodologies for their structural elucidation and the causality behind their diverse supramolecular architectures.

Part 1: Comparative Structural Analysis of PAA Derivatives

The solid-state behavior of PAA derivatives is dictated by the interplay between the flexible oxyacetic acid chain (–OCH₂COOH) and the sterically and electronically diverse aromatic ring. The primary driver of crystallization in the free acids is the formation of classical carboxylic acid inversion dimers, but this shifts dramatically upon salt formation.

Free Acids and the R22​(8) Synthon

In uncomplexed PAA derivatives, the dominant intermolecular interaction is the O—H···O hydrogen bond. For instance, in 2-(2-isopropylphenoxy)acetic acid, the pendant chain adopts an extended conformation that is nearly coplanar with the benzene ring (dihedral angle of 2.61°)[2]. This planarity minimizes steric clash and facilitates the formation of classical R22​(8) cyclic inversion dimers[2]. The substitution pattern on the phenyl ring (e.g., ortho-isopropyl vs. 2,4-dichloro) dictates the degree of steric hindrance, which in turn influences whether the molecule adopts a synclinal or antiperiplanar conformation in the solid state[3].

Salt Formation and 2D Supramolecular Networks

When PAA derivatives are formulated as salts to improve aqueous solubility, the hydrogen-bonding landscape is completely rewired. The ammonium salts of phenoxyacetic acid and (4-fluorophenoxy)acetic acid do not form simple 0D dimers. Instead, they assemble into complex two-dimensional layered structures[4]. These networks are stabilized by conjoined cyclic motifs, including R12​(5) , R12​(4) , and centrosymmetric R42​(8) rings, driven by extensive N—H···O interactions between the ammonium cation and the carboxylate/phenoxy oxygens[4].

Halogen Bonding and Aromaticity Disturbance

Chlorinated derivatives like 2,4-D exhibit unique electrostatic potential maps. The introduction of chlorine atoms provides localized electrophilic regions capable of halogen bonding, while simultaneously disrupting the aromaticity of the phenyl ring compared to the parent PAA[5]. This electronic modulation affects the pKa of the carboxyl group and the strength of the resulting hydrogen bonds, directly impacting the crystal lattice energy.

Quantitative Crystallographic Comparison

Table 1: Structural Parameters of Selected PAA Derivatives

CompoundSpace GroupUnit Cell Dimensions (Å)Dominant Supramolecular SynthonConformation / Architecture
2-(2-Isopropylphenoxy)acetic acid Triclinic, P1ˉ a=5.98,b=7.86,c=11.92 R22​(8) Inversion DimerExtended (Dihedral 2.61°)
Ammonium (4-chloro-2-methylphenoxy)acetate (MCPA) Monoclinic, C2/c a=37.33,b=4.38,c=12.90 R12​(5) , R12​(4) , R42​(8) 2D Layered Network
2,4-Dichlorophenoxyacetic acid (Free Acid & Adducts) VariableVariableO—H···O / O—H···NSynclinal / Antiperiplanar

Part 2: Experimental Methodology & Validation

To ensure scientific integrity and reproducibility, the structural elucidation of PAA derivatives must follow a self-validating workflow. Below is the standardized protocol for synthesizing, crystallizing, and validating these structures.

Step 1: Synthesis of the PAA Derivative
  • Protocol: React the substituted phenol (e.g., 2-isopropylphenol, 0.03 mol) with ethyl chloroacetate (0.045 mol) in 50 mL of dry acetone using anhydrous K2​CO3​ (0.03 mol). Reflux for 12 hours. Extract the intermediate ester, dissolve in ethanol, and hydrolyze using aqueous NaOH. Acidify the mixture with 5M HCl to precipitate the free acid[2].

  • Causality: Acetone is explicitly selected as an aprotic solvent to prevent nucleophilic competition during the SN​2 alkylation step. Anhydrous K2​CO3​ acts as a mild base that selectively deprotonates the phenol without causing premature hydrolysis of the ethyl chloroacetate reagent.

Step 2: Controlled Crystallization
  • Protocol: Dissolve the purified free acid in a minimum volume of hot ethanol. Allow the solution to cool slowly to room temperature, followed by slow solvent evaporation over 48-72 hours[2].

  • Causality: Slow evaporation strictly controls the degree of supersaturation. This thermodynamically favors the nucleation and growth of a single, defect-free macroscopic crystal suitable for Single-Crystal X-Ray Diffraction (SCXRD), rather than the kinetic precipitation of a microcrystalline powder.

Step 3: Solid-State Validation (Self-Validating System)
  • Protocol: Isolate a high-quality single crystal for SCXRD to determine the 3D coordinates. Collect the remaining bulk powder from the crystallization vial and perform Powder X-ray Diffraction (PXRD). Overlay the experimental PXRD diffractogram with the simulated pattern generated from the SCXRD .cif file.

  • Validation Logic: SCXRD only analyzes a single, microscopic particle, which could theoretically be a minor polymorphic impurity. A >95% peak match between the bulk PXRD and the simulated SCXRD pattern acts as a closed-loop validation check, confirming that the elucidated crystal structure accurately represents the entire batch.

Part 3: Visualizing the Structural Elucidation Workflow

G N1 Ligand Synthesis (Alkylation & Hydrolysis) N2 Controlled Crystallization (Slow Evaporation) N1->N2 Purified API N3 Single-Crystal XRD (3D Coordinates) N2->N3 Single Crystal N5 Powder XRD (PXRD) Bulk Validation N2->N5 Bulk Powder N4 Supramolecular Synthon Analysis N3->N4 R2^2(8) Motifs N6 Structure-Activity Relationship (SAR) N4->N6 Conformational Data N5->N4 Phase Match

Workflow for the structural elucidation and phase validation of phenoxyacetic acid derivatives.

Part 4: Implications for Drug Development and Formulation

Understanding these crystal structures is not merely an academic exercise; it directly dictates the downstream formulation strategy:

  • Receptor Binding & SAR: The bioactive conformation of PAA-derived FFA1 agonists often mirrors the low-energy conformers observed in the solid state. By mapping the antiperiplanar or synclinal preferences of the free acid via SCXRD, medicinal chemists can rationally rigidify the scaffold to reduce the entropic penalty upon receptor binding, thereby increasing target affinity[1].

  • Formulation Stability and Milling: The choice between formulating a free acid (reliant on 0D R22​(8) dimers) and an ammonium salt (reliant on 2D hydrogen-bonded nets) dictates the mechanical properties of the API. The 2D networks found in the salts generally offer higher thermal stability and distinct slip planes, which are critical parameters for predicting behavior during milling and tableting operations[4].

Sources

Comparative

A Researcher's Guide to Assessing the Purity of (2-Ethoxy-6-formylphenoxy)acetic Acid from Diverse Commercial Suppliers

Abstract (2-Ethoxy-6-formylphenoxy)acetic acid is a pivotal intermediate in the synthesis of novel therapeutics and complex organic molecules. The purity of this reagent is not merely a matter of quality control but a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2-Ethoxy-6-formylphenoxy)acetic acid is a pivotal intermediate in the synthesis of novel therapeutics and complex organic molecules. The purity of this reagent is not merely a matter of quality control but a critical determinant of reaction yield, impurity profiling of the final product, and, ultimately, the reliability and reproducibility of scientific outcomes. This guide presents a comprehensive, multi-technique strategy for the comparative purity assessment of (2-Ethoxy-6-formylphenoxy)acetic acid sourced from various suppliers. We provide detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), underpinned by the scientific rationale for this orthogonal approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to make informed, data-driven decisions when selecting a supplier, thereby safeguarding the integrity of their research and development pipelines.

The Criticality of Purity in Synthetic Chemistry

In any multi-step synthesis, the purity of the starting materials is paramount. Impurities, even at seemingly negligible levels, can have a cascading effect, leading to the formation of undesirable by-products, complicating purification processes, and potentially compromising the biological activity and safety of the final active pharmaceutical ingredient. For a molecule as functionalized as (2-Ethoxy-6-formylphenoxy)acetic acid, which possesses a reactive aldehyde, a carboxylic acid, and an ether linkage, the potential for side reactions instigated by impurities is significant. Therefore, a robust analytical validation of this starting material is not a recommendation but a necessity.

A Multi-Pronged Analytical Strategy for Purity Determination

To obtain a holistic and reliable assessment of purity, a single analytical technique is often insufficient. We advocate for a tripartite approach that leverages the strengths of three distinct yet complementary analytical methods. This orthogonal strategy ensures a self-validating system where the findings of one technique corroborate and are corroborated by the others.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis in the pharmaceutical industry. It excels at separating the target compound from its impurities, allowing for precise quantification based on the relative peak areas in the resulting chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide an unparalleled level of structural detail. They serve to unequivocally confirm the identity of the main component and can reveal the presence of structurally related impurities, sometimes even at low levels.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an exquisitely accurate measurement of a molecule's mass, which in turn confirms its elemental composition. When coupled with HPLC (LC-MS), it becomes a formidable tool for determining the molecular weights of unknown impurities, offering vital clues to their identity.

Experimental Workflow: From Sample Receipt to Supplier Selection

The systematic process for evaluating the purity of (2-Ethoxy-6-formylphenoxy)acetic acid from different suppliers is outlined in the workflow diagram below. This logical progression ensures that each sample is subjected to the same rigorous analytical scrutiny, allowing for a fair and direct comparison.

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Investigation cluster_data 3. Data Interpretation & Decision A Receive Samples (Suppliers A, B, C) B Prepare Standardized Stock Solutions (e.g., 1 mg/mL in Acetonitrile) A->B C Quantitative HPLC-UV Analysis B->C Inject D Structural ¹H & ¹³C NMR Analysis B->D Analyze E Impurity Profiling by LC-MS B->E Inject F Determine % Purity (HPLC) C->F G Confirm Structure & Identify Impurity Signals (NMR) D->G H Determine Accurate Mass & Impurity Masses (MS) E->H I Compile Comparative Data Table F->I G->I H->I J Make Informed Supplier Selection I->J

Caption: A systematic workflow for the comparative purity assessment of a chemical reagent.

Detailed Experimental Protocols

The following protocols provide a starting point for the analysis. Researchers should feel empowered to modify and optimize these methods based on the specific instrumentation available in their laboratories.

Quantitative Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the main component and any impurities.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of each supplier's sample in acetonitrile.

    • Dilute this stock solution to a working concentration of 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      25.0 90
      30.0 90
      30.1 10

      | 35.0 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the % purity using the area percent method: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the main component and identify any structural impurities.

Instrumentation & Reagents:

  • NMR Spectrometer (≥400 MHz)

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-15 mg of each sample in ~0.7 mL of DMSO-d₆ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum. Ensure the spectral window is wide enough to encompass all expected signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

  • Data Analysis:

    • Process the spectra and reference them to the residual solvent peak.

    • Compare the obtained spectra with a reference spectrum or with the expected chemical shifts and coupling patterns for (2-Ethoxy-6-formylphenoxy)acetic acid.

    • Scrutinize the spectra for any anomalous peaks that do not correspond to the target molecule or the solvent.

Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the accurate mass of the main component and the molecular weights of any impurities.

Instrumentation & Reagents:

  • LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., TOF, Orbitrap).

Procedure:

  • Liquid Chromatography:

    • Employ the same LC method as described in the HPLC protocol.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis:

    • Confirm the mass of the main peak corresponds to the expected mass of (2-Ethoxy-6-formylphenoxy)acetic acid ([M+H]⁺ and/or [M-H]⁻).

    • Extract the mass spectra for any impurity peaks observed in the chromatogram to determine their molecular weights.

Summarizing and Interpreting the Data

For a direct and unambiguous comparison, the data from all analyses should be consolidated into a single table.

Table 1: Comparative Purity Analysis of (2-Ethoxy-6-formylphenoxy)acetic acid

SupplierHPLC Purity (%)¹H NMR ConfirmationKey Impurities Detected (by LC-MS, m/z)Notes
Supplier A 99.5Conforms to structurem/z 181.05 (tentative starting material)
Supplier B 98.2Conforms, minor unassigned peaksm/z 239.06 (tentative over-alkylation product)
Supplier C 95.1Significant unassigned peaksm/z 181.05, m/z 255.09 (unknown)Contains multiple impurities

Interpretation:

  • A higher HPLC purity percentage is generally desirable. However, the identity of the impurities is also crucial.

  • NMR data should show a clean spectrum that matches the expected structure. The presence of minor, unassigned peaks, even in a sample with high HPLC purity, warrants further investigation.

  • LC-MS data provides the molecular weights of the impurities , which can help in postulating their structures and understanding the synthetic route's potential pitfalls. For instance, the detection of a starting material might be acceptable in some cases, whereas the presence of a structurally similar and difficult-to-remove by-product might be a disqualifying factor.

Conclusion and Recommendations

The selection of a chemical supplier should be a decision grounded in robust analytical data. By implementing the comprehensive analytical strategy outlined in this guide, researchers can move beyond a simple reliance on the supplier's certificate of analysis and independently verify the purity and integrity of critical reagents like (2-Ethoxy-6-formylphenoxy)acetic acid. This due diligence is a cornerstone of good scientific practice and is instrumental in ensuring the success and reproducibility of research in the highly competitive field of drug discovery and development.

References

  • ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Introduction to Modern Liquid Chromatography. L.R. Snyder, J.J. Kirkland, J.W. Dolan. Wiley. [Link]

  • High-Resolution NMR Techniques in Organic Chemistry. T.D.W. Claridge. Elsevier. [Link]

Validation

in vitro assay validation for (2-Ethoxy-6-formylphenoxy)acetic acid activity

In Vitro Assay Validation Guide: Evaluating (2-Ethoxy-6-formylphenoxy)acetic Acid as a Core Building Block for Macrocyclic Mcl-1 Inhibitors As a Senior Application Scientist specializing in early-stage oncology drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Assay Validation Guide: Evaluating (2-Ethoxy-6-formylphenoxy)acetic Acid as a Core Building Block for Macrocyclic Mcl-1 Inhibitors

As a Senior Application Scientist specializing in early-stage oncology drug discovery, I frequently encounter the challenge of targeting complex protein-protein interactions (PPIs). The pro-survival protein Myeloid Cell Leukemia 1 (Mcl-1) is a notoriously difficult target due to its large, shallow binding groove[1]. Recently, DNA-Encoded Chemical Library (DEL) screening has emerged as a powerful tool to identify conformationally privileged macrocycles capable of displacing pro-apoptotic BAK from Mcl-1[2].

A critical breakthrough in this space was the identification of (2-Ethoxy-6-formylphenoxy)acetic acid (CAS: 141126-82-1) as a foundational building block (the "A-fragment") in the synthesis of highly potent Mcl-1 macrocyclic inhibitors[3]. This guide objectively compares the in vitro performance of macrocycles incorporating this specific ethoxy fragment against alternative derivatives, providing the mechanistic rationale and self-validating protocols necessary to rigorously evaluate their activity.

Mechanistic Rationale & Structural Significance

When designing macrocycles, the three-dimensional active conformation must be rigidly maintained to prevent the molecule from collapsing into an inactive state. During the optimization of DEL-derived Mcl-1 inhibitors, the orientation of the ortho ether acetamide linker proved critical[4].

The Causality of the Ethoxy Group: Why is the ethoxy substituent superior to an unsubstituted ring? The ethoxy moiety provides essential steric bulk. This bulk restricts the rotational degrees of freedom of the macrocycle, effectively "locking" the molecule into a bioactive conformation that perfectly mimics the alpha-helical structure of the BAK BH3 domain[5]. Removing this steric bulk (unsubstituted derivative) leads to a dramatic loss in binding affinity[4].

Mcl1_Mechanism Fragment Ethoxy Fragment (Steric Bulk) Macrocycle Macrocyclic Inhibitor (Active Conformation) Fragment->Macrocycle Stabilizes Mcl1 Mcl-1 Protein (Target) Macrocycle->Mcl1 Binds BH3 Groove BAK BAK Peptide (Displaced) Mcl1->BAK Blocks Interaction Apoptosis Apoptosis (Cell Death) BAK->Apoptosis Induces

Fig 1: Structural role of the ethoxy fragment in stabilizing the macrocycle to inhibit Mcl-1.

Comparative Performance Data

To objectively evaluate the necessity of the (2-Ethoxy-6-formylphenoxy)acetic acid building block, we compare the in vitro assay results of the resulting macrocycle against structural analogs where the A-fragment was substituted with methoxy, chloro, or hydrogen (unsubstituted)[4][5].

Note: Data represents typical validation ranges observed during DEL hit-to-lead optimization for this scaffold class.

Fragment A VariationSubstituentSteric BulkMcl-1 TR-FRET IC₅₀ (nM)Bcl-xL TR-FRET IC₅₀ (nM)H929 Cell Viability IC₅₀ (µM)
Product (Target) Ethoxy High < 100 > 10,000 3.5 - 7.2
Alternative 1MethoxyModerate150 - 200> 10,000~ 8.0
Alternative 2ChloroModerate150 - 200> 10,000~ 8.5
Alternative 3H (None)Low> 1,000> 10,000> 10.0

Key Insight: While methoxy and chloro substitutions are tolerated, the unsubstituted variation shows a severe drop in activity (>1,000 nM), confirming the absolute requirement for steric bulk at this position to stabilize the macrocycle[4]. Furthermore, all derivatives maintain excellent off-target selectivity against the closely related Bcl-xL protein[5].

In Vitro Validation Protocols (Self-Validating Systems)

To ensure scientific integrity, the assays used to evaluate these compounds must be self-validating. Below are the step-by-step methodologies designed to eliminate false positives.

Protocol A: Mcl-1/BAK TR-FRET Biochemical Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly preferred over standard Fluorescence Polarization (FP) for macrocycles. Macrocycles often exhibit inherent auto-fluorescence or poor aqueous solubility (<2 µM at pH 7.4)[5], which causes light scattering. The time-delay inherent to TR-FRET eliminates short-lived background fluorescence, ensuring the signal is exclusively driven by the Mcl-1/BAK interaction.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10 mM stock of the ethoxy-derived macrocycle in 100% DMSO. Perform a 10-point serial dilution (1:3).

  • Assay Plate Setup: Transfer 100 nL of compound to a 384-well low-volume black microplate using acoustic liquid handling (e.g., Echo 550) to maintain precise DMSO concentrations (final DMSO = 1%).

  • Reagent Addition: Add 5 µL of 2x GST-tagged Mcl-1 protein (final concentration: 2 nM) in assay buffer (50 mM Tris pH 7.4, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Tracer Addition: Add 5 µL of 2x Biotinylated BAK BH3 peptide (final: 10 nM), Terbium-labeled anti-GST antibody (final: 1 nM), and Streptavidin-XL665 (final: 10 nM).

  • Thermodynamic Equilibration (Critical Step): Incubate the plate in the dark at 22°C for exactly 2 hours. Why? Large macrocycles have slower association/dissociation kinetics than small molecules. Reading the plate too early will artificially right-shift the IC₅₀ curve.

  • Readout & Validation: Read on a compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

    • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO (negative control) and a known reference inhibitor like AZD5991 (positive control). The assay is only valid if Z' > 0.6.

TRFRET_Protocol Step1 1. Compound Prep (100% DMSO Stock) Step2 2. Reagent Addition (Mcl-1 + BAK-Biotin + Fluorophores) Step1->Step2 Acoustic Dispensing Step3 3. Thermodynamic Equilibration (2 Hours, 22°C) Step2->Step3 Initiate Binding Step4 4. TR-FRET Readout (Delay: 100µs, Window: 200µs) Step3->Step4 Signal Generation Val Validation: Z'-factor > 0.6 (Assay Robustness) Step4->Val Quality Control

Fig 2: Self-validating TR-FRET workflow ensuring thermodynamic equilibrium and assay robustness.

Protocol B: H929 Cellular Viability Assay

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy, especially for large macrocycles that struggle with membrane permeability. We utilize the H929 multiple myeloma cell line because it is intrinsically addicted to Mcl-1 for survival[5]. Measuring ATP depletion via luminescence provides a direct, phenotypic readout of Mcl-1-driven apoptosis.

Step-by-Step Workflow:

  • Cell Seeding: Seed H929 cells at 10,000 cells/well in 90 µL of RPMI-1640 medium supplemented with 10% FBS in a 96-well opaque white plate.

  • Compound Treatment: Add 10 µL of the ethoxy-derived macrocycle (10x final concentration, diluted in media from a DMSO stock). Expert Tip: Keep final DMSO ≤ 0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Luminescence Readout: Add 50 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Validation: Measure luminescence.

    • Self-Validation Checkpoint: Run a parallel assay using a Bcl-xL dependent cell line (e.g., RS4;11). The ethoxy-macrocycle should show >10 µM IC₅₀ in RS4;11 cells, proving the H929 cell death is on-target (Mcl-1 specific) and not due to general chemical toxicity[5].

Expert Troubleshooting & Formulation Insights

Working with (2-Ethoxy-6-formylphenoxy)acetic acid-derived macrocycles presents unique physicochemical challenges:

  • Aqueous Solubility Limits: These compounds typically exhibit solubility of <2 µM at pH 7.4[5]. If you observe a "flat-lining" dose-response curve in the cellular assay above 5 µM, it is likely due to compound precipitation rather than a biological limit. Always verify compound integrity in the assay buffer using dynamic light scattering (DLS) or nephelometry.

  • Storage & Handling: The free acid building block (CAS 141126-82-1) should be stored at 4°C under nitrogen to prevent oxidation of the formyl group[6]. During DEL synthesis, it is often utilized as a lithium salt to enhance reactivity without requiring complex O-protection/deprotection sequences[5].

References

  • Hekking, K. F. W., et al. (2024). Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen. Journal of Medicinal Chemistry, 67(4), 3039-3065. URL:[Link]

  • Reaction Biology (2024). Development of Potent Mcl-1 Inhibitors (Summary & Assay Context). URL:[Link](Note: Sourced via primary literature supplementary data)

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 954114, 2-(2-ethoxy-6-formylphenoxy)acetic acid. URL:[Link]

Sources

Comparative

comparing the efficacy of (2-Ethoxy-6-formylphenoxy)acetic acid derivatives as enzyme inhibitors

For researchers and professionals in drug development, the quest for novel enzyme inhibitors with high efficacy and selectivity is a perpetual frontier. The phenoxyacetic acid scaffold has emerged as a versatile platform...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the quest for novel enzyme inhibitors with high efficacy and selectivity is a perpetual frontier. The phenoxyacetic acid scaffold has emerged as a versatile platform for designing such molecules. This guide provides an in-depth comparison of the efficacy of (2-Ethoxy-6-formylphenoxy)acetic acid derivatives as enzyme inhibitors, with a primary focus on their well-documented activity against carbonic anhydrases. We will also explore the broader potential of the phenoxyacetic acid class against other key enzyme targets, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Enzyme Inhibition

Enzyme inhibitors are fundamental to modern medicine, playing crucial roles in treating a wide array of diseases, from glaucoma to cancer. By modulating the activity of specific enzymes, these small molecules can correct physiological imbalances, block pathogenic processes, and restore homeostasis. The phenoxyacetic acid moiety has proven to be a valuable starting point for the synthesis of various therapeutic agents, including antibacterial, anti-inflammatory, and antifungal drugs.[1][2] This guide delves into a specific subset of this class, the (2-Ethoxy-6-formylphenoxy)acetic acid derivatives, to evaluate their performance as enzyme inhibitors.

I. Inhibition of Carbonic Anhydrase by (2-Ethoxy-6-formylphenoxy)-based Thiosemicarbazones

Recent research has highlighted the potential of thiosemicarbazone derivatives of a 2-ethoxy-6-formylphenyl scaffold as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[3][4] Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes, making them an important drug target.[5][6]

Comparative Efficacy of Thiosemicarbazone Derivatives

A study on 2-ethoxy-6-formylphenyl [1,1'-biphenyl]-4-sulfonate-based thiosemicarbazones revealed significant inhibitory activity against hCA I and hCA II.[3][4] The efficacy of these derivatives was found to be influenced by the nature of substituents on the thiosemicarbazone moiety.

CompoundSubstituenthCA I IC50 (nM)hCA II IC50 (nM)
5k 4-Fluorophenyl89.25 54.50
Acetazolamide(Standard)--
Data sourced from a study on 2-ethoxy-6-formylphenyl [1,1'-biphenyl]-4-sulfonate-based thiosemicarbazones.[3][4]

Compound 5k , featuring a 4-fluorophenyl substituent, demonstrated the most potent inhibition against both hCA I and hCA II, with IC50 values of 89.25 nM and 54.50 nM, respectively.[3][4] This potency surpassed that of the standard clinical inhibitor, acetazolamide.[3][4]

Structure-Activity Relationship (SAR) Insights

The enhanced activity of compound 5k is attributed to the presence of an electron-withdrawing fluoro group.[3][4] This suggests that modifications to the electronic properties of the aromatic ring system can significantly impact the inhibitory potential of these derivatives. Molecular docking studies have further indicated a strong binding affinity of these compounds within the active site of the carbonic anhydrase enzymes.[3][4]

Experimental Workflow: Synthesis of Thiosemicarbazone Derivatives

The synthesis of these promising inhibitors involves a multi-step process, starting from a 2-ethoxy-6-formylphenyl precursor.

A 2-Ethoxy-6-formylphenyl precursor B Sulfonation with [1,1'-biphenyl]-4-sulfonyl chloride A->B Step 1 C Intermediate Sulfonate Ester B->C D Reaction with Substituted Thiosemicarbazide C->D Step 2 E Final Thiosemicarbazone Derivatives D->E

Caption: Synthetic pathway for 2-ethoxy-6-formylphenyl-based thiosemicarbazone carbonic anhydrase inhibitors.

II. Broader Phenoxyacetic Acid Derivatives as Enzyme Inhibitors

While specific data on (2-Ethoxy-6-formylphenoxy)acetic acid derivatives against other enzymes is emerging, the broader class of phenoxyacetic acids has demonstrated significant inhibitory activity against other therapeutically relevant enzymes, namely Cyclooxygenase-2 (COX-2) and Aldose Reductase.

A. Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[7][8] Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9]

Recent studies have explored various phenoxyacetic acid derivatives as potent and selective COX-2 inhibitors.[8][9][10][11] For instance, certain pyrazoline-phenoxyacetic acid derivatives have shown potent COX-2 inhibition with IC50 values as low as 0.03 µM.[11] Another study on a series of phenoxy acetic acid derivatives reported compounds with significant COX-2 inhibition in the range of 0.06-0.09 μM.[8][9]

Comparative Efficacy of Phenoxyacetic Acid Derivatives against COX-1 and COX-2

Compound ClassRepresentative COX-2 IC50 (µM)Representative COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrazoline-phenoxyacetic acids0.03-196.9 - 365.4
Other novel phenoxyacetic acids0.06 - 0.09>10High
Celecoxib (Standard)0.0514.93~298.6
Data compiled from multiple studies on phenoxyacetic acid derivatives.[8][9][11]

These findings underscore the potential of the phenoxyacetic acid scaffold in developing selective COX-2 inhibitors for the management of inflammation.[8][9][11]

B. Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions.[12][13] Inhibition of aldose reductase is a key therapeutic strategy to prevent or ameliorate long-term diabetic complications.[12]

The phenoxyacetic acid core is a feature of several potent aldose reductase inhibitors.[14] For example, a series of (2-arylcarbamoyl-phenoxy)-acetic acid derivatives have been developed as highly potent and selective aldose reductase inhibitors.[14] The lead compound from this series, 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid, exhibited an IC50 of 30 nM against aldose reductase and was over 1000-fold more selective against the related enzyme aldehyde reductase.[14]

Inhibition of Aldose Reductase by Phenoxyacetic Acid Derivatives

Derivative ClassLead Compound IC50 (nM)Selectivity vs. Aldehyde Reductase
(2-Arylcarbamoyl-phenoxy)-acetic acids30~1100-fold
Data from a study on (2-arylcarbamoyl-phenoxy)-acetic acid inhibitors.[14]

III. Experimental Protocols for Enzyme Inhibition Assays

To ensure the validity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key enzyme inhibition assays discussed.

A. Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is based on the esterase activity of carbonic anhydrase.[1]

Materials:

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)[1]

  • Human Carbonic Anhydrase I (hCA I) enzyme solution[1]

  • Test inhibitor solutions at various concentrations

  • p-Nitrophenyl acetate (pNPA) substrate solution (3 mM)[1]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup: In a 96-well plate, add 170 µL of Assay Buffer, 10 µL of hCA I enzyme solution, and 10 µL of the test inhibitor solution to the inhibitor wells. For the enzyme control (no inhibitor) wells, add 180 µL of Assay Buffer and 10 µL of hCA I enzyme solution. For blank wells, add 190 µL of Assay Buffer.[1]

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the reaction.[1]

  • Measurement: Immediately measure the increase in absorbance at 400-405 nm in a kinetic mode for 10-15 minutes at room temperature.[1]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Assay Buffer, Enzyme, Inhibitors, Substrate B Plate Setup: Add Buffer, Enzyme, and Inhibitor to wells A->B C Pre-incubation (10 min) B->C D Initiate Reaction with Substrate (pNPA) C->D E Kinetic Measurement (Absorbance at 405 nm) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

B. COX-2 Inhibition Assay (Fluorometric)

This protocol is based on the peroxidase activity of COX enzymes.[15]

Materials:

  • COX Assay Buffer[15]

  • COX-2 Enzyme (Human Recombinant)[15]

  • COX Probe (in DMSO)[15]

  • COX Cofactor (in DMSO)[15]

  • Arachidonic Acid (substrate)[15]

  • Test inhibitor solutions

  • 96-well white opaque plate[15]

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Plate Setup: Add the Reaction Mix to all wells. Add the test inhibitor solutions to the sample wells and a known inhibitor (e.g., Celecoxib) to the inhibitor control wells. Add solvent to the enzyme control wells.[15]

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation: Add the arachidonic acid solution to all wells to start the reaction.[15]

  • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.[15]

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence vs. time plot. Calculate the percent inhibition and the IC50 value as described for the carbonic anhydrase assay.[15]

C. Aldose Reductase Inhibition Assay (Spectrophotometric)

This protocol measures the decrease in NADPH absorbance during the enzymatic reaction.[16][17]

Materials:

  • Phosphate buffer (e.g., 0.067 M, pH 6.2)[16]

  • Recombinant human aldose reductase[16]

  • NADPH[16]

  • DL-glyceraldehyde (substrate)[16]

  • Test inhibitor solutions

  • 96-well UV-transparent microplate[16]

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare working solutions of NADPH and DL-glyceraldehyde in the phosphate buffer. Dilute the aldose reductase enzyme in cold buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, NADPH solution, and the test inhibitor at various concentrations. Include positive control (known inhibitor like Epalrestat) and enzyme control (vehicle) wells.[16]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.[16]

  • Reaction Initiation: Start the reaction by adding the DL-glyceraldehyde substrate to all wells.[16]

  • Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.[16]

  • Data Analysis: Calculate the rate of NADPH oxidation (ΔA340/min) from the linear part of the kinetic curve. Determine the percent inhibition and the IC50 value.[16]

Conclusion and Future Directions

The (2-Ethoxy-6-formylphenoxy)acetic acid scaffold and its derivatives represent a promising area for the discovery of novel enzyme inhibitors. The demonstrated potent inhibition of carbonic anhydrases by thiosemicarbazone derivatives highlights the potential for developing new therapeutic agents based on this core structure. Furthermore, the broader class of phenoxyacetic acids shows significant promise as inhibitors of other key enzymes like COX-2 and aldose reductase.

Future research should focus on synthesizing and screening a wider range of (2-Ethoxy-6-formylphenoxy)acetic acid derivatives against a panel of therapeutically relevant enzymes. A systematic exploration of structure-activity relationships, guided by computational modeling, will be crucial for optimizing the potency and selectivity of these compounds. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of high-quality, reproducible data to drive the development of the next generation of enzyme inhibitors.

References

  • Gopaul, K. F., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 967, 10-17. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Gacche, R. N., & Dhole, N. A. (2011). Inhibition of aldose reductase (AR) using flavonoids. Bio-protocol, 1(1), e1. [Link]

  • Acar, Ç., et al. (2025). Synthesis, human carbonic anhydrase I and II inhibition, and in silico studies of 2-ethoxy-6-formylphenyl [1,1'-biphenyl]-4-sulfonate derived thiosemicarbazones. Bioorganic Chemistry, 164, 108836. [Link]

  • Schlimper, P., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 823. [Link]

  • BioVision. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Küpeli Akkol, E., et al. (2008). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 677-681. [Link]

  • Alshaye, N. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]

  • Various Authors. (n.d.). Some known acetic acid derivatives as aldose reductase inhibitors. ResearchGate. [Link]

  • Mylari, B. L., et al. (2004). Design and synthesis of highly potent and selective (2-arylcarbamoyl-phenoxy)-acetic acid inhibitors of aldose reductase for treatment of chronic diabetic complications. Bioorganic & Medicinal Chemistry, 12(21), 5661-5675. [Link]

  • Suryanarayana, P., et al. (2004). Inhibition of Aldose Reductase by Gentiana lutea Extracts. Evidence-Based Complementary and Alternative Medicine, 1(2), 219-223. [Link]

  • Del Corso, A., et al. (2013). A New Approach to Control the Enigmatic Activity of Aldose Reductase. PLOS ONE, 8(9), e74076. [Link]

  • Alshaye, N. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]

  • Elgohary, M. K., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. ResearchGate. [Link]

  • Singh, P., & Shekhawat, N. (2025). Aryloxyacetic acid derivatives as inhibitors of the HPPD enzyme: A quantitative structure-activity relationship analysis. Indian Journal of Biochemistry and Biophysics (IJBB). [Link]

  • Sbardella, G., et al. (2018). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. The Open Medicinal Chemistry Journal, 12, 1-12. [Link]

  • Stetter, J. (n.d.). Transition State Analog Enzyme Inhibitors: Structure-Activity Relation. [Link]

  • Google Patents. (n.d.). AU701068B2 - Phenoxy acetic acids as aldose reductase inhibitors and antihyperglycemic agents.
  • JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • Elgohary, M. K., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Bioorganic Chemistry, 152, 107727. [Link]

  • Del Corso, A., & Mura, U. (2022). Differential Inhibitors of Aldose Reductase. Encyclopedia, 2(2), 735-748. [Link]

  • Angeli, A., et al. (2016). Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. Molecules, 21(12), 1649. [Link]

  • Google Patents. (n.d.). US20170073306A1 - Potent inhibitors of human carbonic anhydrase ii and bovine carbonic anhydrase ii and their mechanism of action.
  • Wilson, I., et al. (2019). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Molecules, 24(21), 3959. [Link]

  • Singh, P., & Shekhawat, N. (2025). Aryloxyacetic acid derivatives as inhibitors of the HPPD enzyme: A quantitative structure-activity relationship analysis. Indian Journal of Biochemistry and Biophysics (IJBB). [Link]

Sources

Validation

A Senior Application Scientist's Guide to Characterizing (2-Ethoxy-6-formylphenoxy)acetic Acid: A Framework for Assessing Biological Activity and Cross-Reactivity

Introduction Phenoxyacetic acid derivatives represent a versatile class of compounds with a broad spectrum of documented biological activities, including antibacterial, anti-inflammatory, and antifungal properties.[1] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenoxyacetic acid derivatives represent a versatile class of compounds with a broad spectrum of documented biological activities, including antibacterial, anti-inflammatory, and antifungal properties.[1] The compound (2-Ethoxy-6-formylphenoxy)acetic acid, with its unique combination of an ethoxy, a reactive formyl (aldehyde), and a carboxylic acid group, presents a compelling candidate for investigation. However, its specific biological targets and potential for off-target interactions, or cross-reactivity, remain uncharacterized. The presence of multiple functional groups necessitates a rigorous and systematic evaluation to ascertain both its primary mechanism of action and its specificity profile.

This guide provides a comprehensive, multi-tiered framework for researchers, scientists, and drug development professionals to characterize novel compounds like (2-Ethoxy-6-formylphenoxy)acetic acid. We will move from initial structural analysis and broad target screening to in-depth enzymatic and cellular assays, culminating in a robust assessment of cross-reactivity. This document is designed not as a rigid protocol but as a strategic workflow, explaining the causality behind each experimental choice to ensure a self-validating and scientifically sound investigation.

Part 1: Physicochemical and Structural Analysis

Before embarking on biological assays, a thorough analysis of the compound's structure is critical for predicting its potential behavior.

Table 1: Physicochemical Properties of (2-Ethoxy-6-formylphenoxy)acetic acid

PropertyValueSource
CAS Number 141126-82-1[2]
Molecular Formula C₁₁H₁₂O₅[2][3]
Molecular Weight 224.21 g/mol [2]
Functional Groups Carboxylic Acid, Aldehyde, Ether (Ethoxy), Aromatic Ring[2][4]
Predicted XlogP 1.3[3]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]

The key structural features—the carboxylic acid and the aldehyde—are noteworthy. The carboxylic acid group is ionizable and can participate in hydrogen bonding, often mediating interactions with amino acid residues in enzyme active sites. The aldehyde group is chemically reactive and can potentially form covalent bonds (Schiff bases) with primary amines, such as the side chain of lysine residues in proteins. This inherent reactivity is a primary consideration for potential non-specific interactions and cross-reactivity.

Part 2: A Tiered Strategy for Target Identification and Cross-Reactivity Profiling

A logical, tiered approach is essential to efficiently identify a primary biological target while simultaneously probing for off-target effects. This workflow ensures that resources are directed toward the most promising activities and that potential liabilities are identified early.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & MOA cluster_2 Tier 3: Specificity & Cellular Profiling A Compound Synthesis & QC B Broad Target Screening (e.g., Kinase, GPCR, Ion Channel Panels) A->B High-purity compound C Primary Hit Confirmation (Dose-Response Curve) B->C Initial 'Hits' D Enzyme/Binding Kinetics (IC50, Ki, Mode of Inhibition) C->D Confirmed Hit E Structural Analog Comparison D->E F Cellular Activity Assays (Target Engagement & Phenotype) D->F Validated Target G Cytotoxicity Profiling (e.g., MTT Assay) F->G Assess Therapeutic Window H Unbiased Off-Target Screening (e.g., GUIDE-seq, WGS) F->H Confirm Specificity G A Validated On-Target Cellular Activity B Biased Profiling (e.g., KinomeScan) A->B Known target classes C Unbiased Profiling (Cell-Based) A->C Unknown target classes G Final Specificity Profile B->G D GUIDE-seq / CIRCLE-seq (for Gene-Editing Off-Targets) C->D If MOA is gene editing E Whole Genome Sequencing (WGS) (Comprehensive but lower throughput) C->E Broadest detection F Proteomic Profiling (e.g., CETSA, Chemoproteomics) C->F Protein-level off-targets D->G E->G F->G

Caption: Workflow for comprehensive off-target analysis.

For small molecules, techniques like chemical proteomics can identify the full spectrum of protein binding partners within a cell lysate. If the compound were, for example, part of a CRISPR-based system, methods like GUIDE-seq or CIRCLE-seq would be employed to find off-target genomic cuts. [5]For other mechanisms, whole-genome sequencing remains a powerful, albeit complex, tool to detect any unintended genomic alterations. [6][7]

Part 3: Detailed Experimental Protocols

To ensure reproducibility, the following are generalized protocols for key validation assays.

Protocol 1: Generic Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol describes a method to determine the IC50 of an inhibitor.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of (2-Ethoxy-6-formylphenoxy)acetic acid in 100% DMSO.

    • Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare enzyme and substrate (e.g., a peptide) solutions in Assay Buffer at 2X the final desired concentration.

    • Prepare ATP solution at 2X the final concentration (typically at or below the Km for the enzyme). [8]2. Compound Dilution:

    • Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 1 mM to 10 nM).

    • Further dilute each concentration 1:50 in Assay Buffer to create 2X final compound concentrations with 2% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 2X compound dilutions to the appropriate wells. For controls, add 5 µL of Assay Buffer with 2% DMSO (High Control, 0% inhibition) or a known potent inhibitor (Low Control, 100% inhibition).

    • Add 5 µL of the 2X enzyme solution to all wells except the negative control wells.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 10 µL of a 2X substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect product formation using an appropriate method (e.g., addition of a detection reagent that produces a luminescent or fluorescent signal).

  • Data Analysis:

    • Normalize the data using the high and low controls.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value. [8]

Protocol 2: MTT Cytotoxicity Assay

This protocol assesses the effect of the compound on cell viability. [9]

  • Cell Seeding:

    • Seed a 96-well plate with a suitable cancer cell line (e.g., HeLa) at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of (2-Ethoxy-6-formylphenoxy)acetic acid in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., 0.1% DMSO in medium).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals. [9]4. Solubilization and Measurement:

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot viability versus compound concentration and determine the CC50 value.

Conclusion

(2-Ethoxy-6-formylphenoxy)acetic acid is a compound with potential for novel biological activity, but its characterization requires a disciplined, multi-faceted approach. The framework presented here—moving from foundational structural analysis through tiered biological screening and culminating in unbiased, system-wide profiling—provides a robust pathway for defining its primary mechanism of action and, critically, its cross-reactivity profile. By understanding the "why" behind each experimental choice and incorporating self-validating controls, researchers can build a comprehensive and trustworthy data package, paving the way for the rational development of this and other novel chemical entities.

References

  • Title: Acetic acid, methoxy-: Human health tier II assessment Source: National Industrial Chemicals Notification and Assessment Scheme URL: [Link]

  • Title: Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review Source: JETIR URL: [Link]

  • Title: Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)
  • Title: 2-Formylphenoxyacetic Acid Schiff Bases: A Promising Ligand Scaffold for Readily Available Trigonal Prismatic Co(II) Single-Ion Magnets Source: ResearchGate URL: [Link]

  • Title: 2-(2-ethoxy-6-formylphenoxy)acetic acid (C11H12O5) Source: PubChemLite URL: [Link]

  • Title: Basics of Enzymatic Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]

  • Title: Summary of CRISPR-Cas9 off-target Detection Methods Source: CD Genomics URL: [Link]

  • Title: Off-Target Effects and Where to Find Them Source: CRISPR Medicine News URL: [Link]

  • Title: Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)
  • Title: Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance Source: MDPI URL: [Link]

  • Title: How to avoid off-target events in crispr experiments Source: Abyntek Biopharma URL: [Link]

  • Title: Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy Source: Frontiers URL: [Link]

  • Title: Patterns of Allergen Cross-Reactivity Source: ACAAI Member URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics Source: PMC (PubMed Central) URL: [Link]

  • Title: Experimental Part Source: Beilstein Journals URL: [Link]

  • Title: Cross-Reactivity of Sulfonamide Drugs Source: Pharmacy Tools URL: [Link]

  • Title: Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems Source: BioProcess International URL: [Link]

  • Title: In Vitro Enzyme Assay: Cutting Edge Research Source: Da-Ta Biotech URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Establishing a Standard Curve for (2-Ethoxy-6-formylphenoxy)acetic Acid in HPLC

This guide provides a comprehensive, in-depth comparison of methodologies for establishing a robust and reliable standard curve for the quantification of (2-Ethoxy-6-formylphenoxy)acetic acid using High-Performance Liqui...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of methodologies for establishing a robust and reliable standard curve for the quantification of (2-Ethoxy-6-formylphenoxy)acetic acid using High-Performance Liquid Chromatography (HPLC). Moving beyond a simple recitation of steps, this document delves into the scientific rationale behind procedural choices, ensuring a self-validating system for accurate and reproducible results. We will explore the gold-standard HPLC method and compare it with alternative analytical techniques, providing the necessary experimental data and protocols for informed decision-making in a research and drug development setting.

Introduction: The "Why" Behind the Quantification

(2-Ethoxy-6-formylphenoxy)acetic acid is a significant molecule in various chemical and pharmaceutical contexts. Accurate quantification is paramount for understanding its behavior in complex matrices, be it for reaction monitoring, purity assessment, or pharmacokinetic studies. The establishment of a standard curve is the cornerstone of this quantitative analysis, providing a reference against which unknown sample concentrations can be determined with a high degree of confidence.

The choice of analytical methodology is critical and must be fit for its intended purpose, a principle underscored by international regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] This guide is grounded in the principles of analytical procedure validation outlined in guidelines such as ICH Q2(R2), which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical methods.[2]

Part 1: The Gold Standard - Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely adopted technique for the analysis of phenolic compounds like (2-Ethoxy-6-formylphenoxy)acetic acid due to its high resolution, sensitivity, and reproducibility.[5][6][7] The polarity of the analyte makes it well-suited for separation on a non-polar stationary phase with a polar mobile phase.

Experimental Protocol: Establishing the HPLC Standard Curve

This protocol outlines a validated approach for generating a standard curve for (2-Ethoxy-6-formylphenoxy)acetic acid.

1. Materials and Instrumentation:

  • (2-Ethoxy-6-formylphenoxy)acetic acid reference standard (≥97% purity) [8]

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (or phosphoric acid for non-MS applications)[9]

  • HPLC system with a UV detector, autosampler, and column oven

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[10]

  • Analytical balance and volumetric flasks

2. Preparation of Stock and Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask. This stock solution's stability should be assessed as part of method validation.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of at least five calibration standards. A typical concentration range for a standard curve might be 1, 5, 10, 25, 50, and 100 µg/mL. The chosen range should bracket the expected concentration of the analyte in the samples.[11]

3. Chromatographic Conditions: The following are typical starting conditions that may require optimization based on the specific HPLC system and column used.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier providing good elution strength.
Elution Mode Isocratic (e.g., 60% B) or GradientAn isocratic method is simpler and more robust for routine analysis if all components are well-resolved. A gradient may be necessary for more complex samples.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or as determined by UV scan)A common wavelength for aromatic compounds. An initial UV scan of the analyte is recommended to determine the wavelength of maximum absorbance for optimal sensitivity.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sensitivity requirements.

4. Data Acquisition and Processing:

  • Inject each standard solution in triplicate to assess the repeatability of the system.

  • Integrate the peak area of the analyte for each chromatogram.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration of the standard solutions.

  • Perform a linear regression analysis on the data points.

Data Presentation and Acceptance Criteria

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[11]

Table 1: Example Standard Curve Data for (2-Ethoxy-6-formylphenoxy)acetic acid

Concentration (µg/mL)Mean Peak Area (n=3)Standard Deviation%RSD
115,2342121.39%
576,1709891.30%
10151,9801,8241.20%
25380,5004,1851.10%
50758,9008,3481.10%
1001,521,00016,7311.10%

Linearity Assessment: A key performance characteristic of the standard curve is its linearity, which is typically evaluated by the coefficient of determination (R²).

  • Linear Regression Equation: y = 15198x + 350

  • Coefficient of Determination (R²): 0.9998

Acceptance Criteria (based on ICH guidelines):

  • Coefficient of Determination (R²): ≥ 0.995 is generally considered acceptable.

  • %RSD for replicate injections: ≤ 2% is a common requirement.[12]

Workflow for Establishing the HPLC Standard Curve

HPLC_Standard_Curve_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_validation Validation stock Prepare Primary Stock Solution standards Prepare Working Standard Solutions stock->standards inject Inject Standards (n=3) standards->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate plot Plot Mean Peak Area vs. Concentration integrate->plot regress Perform Linear Regression plot->regress assess Assess Linearity (R²) and Precision (%RSD) regress->assess

Caption: Workflow for establishing an HPLC standard curve.

Part 2: Comparison with Alternative Analytical Methods

While HPLC is the predominant technique, other methods can be employed for the quantification of phenolic acids, each with its own set of advantages and limitations.[5][6][13]

Table 2: Comparison of Analytical Methods for Phenolic Acid Quantification

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary and mobile phase.High resolution, sensitivity, and specificity. Well-established and validated methods are widely available.Requires specialized equipment and trained personnel. Can be time-consuming for complex samples.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.High sensitivity for volatile compounds.Requires derivatization to increase the volatility of polar phenolic acids, which adds complexity and potential for error.[5] Not suitable for thermolabile compounds.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency, small sample volume requirements, and rapid analysis times.[6]Lower sensitivity compared to HPLC for some applications. Reproducibility can be a challenge.
UV-Vis Spectrophotometry Measurement of the absorbance of light by the analyte at a specific wavelength.Simple, rapid, and cost-effective.Low specificity; susceptible to interference from other compounds that absorb at the same wavelength.[5] Generally used for total phenolic content rather than individual compound quantification.
A Deeper Dive into the Alternatives
  • Gas Chromatography (GC): For a compound like (2-Ethoxy-6-formylphenoxy)acetic acid, direct analysis by GC is not feasible due to its low volatility and thermal instability. A derivatization step, such as silylation, would be necessary to convert the polar carboxylic acid and hydroxyl groups into more volatile derivatives.[5] This additional sample preparation step can introduce variability and potential for incomplete reactions, impacting the accuracy and precision of the results.

  • Capillary Electrophoresis (CE): CE offers a different separation mechanism compared to HPLC and can be a powerful alternative, particularly for charged species.[6] For (2-Ethoxy-6-formylphenoxy)acetic acid, which possesses a carboxylic acid group, CE could provide rapid and efficient separations. However, achieving the same level of robustness and sensitivity as a well-developed HPLC method can be more challenging.

  • UV-Vis Spectrophotometry: While simple and accessible, UV-Vis spectrophotometry lacks the specificity required for quantifying a single analyte in a potentially complex matrix.[5] Any impurities or other components that absorb light at the selected wavelength will contribute to the signal, leading to inaccurate results. Its application is generally limited to the determination of total phenolic content rather than the quantification of a specific compound.

Conclusion: A Scientifically Grounded Approach

The establishment of a standard curve for (2-Ethoxy-6-formylphenoxy)acetic acid by RP-HPLC, when performed with a thorough understanding of the underlying principles and adherence to validation guidelines, provides a robust and reliable method for its quantification.[1][14] The key to a successful and defensible analytical method lies not just in following a protocol, but in understanding the rationale behind each step, from sample preparation to data analysis.

While alternative methods like GC, CE, and UV-Vis spectrophotometry exist, they present significant limitations for this particular analyte, primarily related to the need for derivatization or a lack of specificity. For researchers, scientists, and drug development professionals requiring accurate and precise quantification of (2-Ethoxy-6-formylphenoxy)acetic acid, a well-validated RP-HPLC method remains the gold standard. The principles and protocols outlined in this guide provide a solid foundation for developing and implementing such a method, ensuring data integrity and confidence in the analytical results.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2026, March 12). [Link]

  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. (2021, September 7). MDPI. [Link]

  • Analysis of phenolic acids and flavonoids in honey. ScienceDirect. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds - PMC. (2015, August 26). National Center for Biotechnology Information. [Link]

  • Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC. (2007, March 23). National Center for Biotechnology Information. [Link]

  • Chromatographic methods coupled to mass spectrometry detection for the determination of phenolic acids in plants and fruits. - CABI Digital Library. [Link]

  • Method Validation Guidelines - BioPharm International. [Link]

  • FDA Guidelines for Analytical Method Validation | PDF - Scribd. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics | FDA. (2014, February 19). [Link]

  • Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column. (2018, February 16). [Link]

  • Analytical Method MS 90.01 Revision 3 - EPA. [Link]

  • Experimental Part - Beilstein Journals. [Link]

Sources

Validation

A Guide to Inter-Laboratory Comparison for the Analysis of (2-Ethoxy-6-formylphenoxy)acetic Acid

Introduction: The Imperative for Analytical Consensus (2-Ethoxy-6-formylphenoxy)acetic acid (CAS No. 141126-82-1) is a key organic intermediate utilized in the synthesis of various pharmaceutical compounds and fine chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Analytical Consensus

(2-Ethoxy-6-formylphenoxy)acetic acid (CAS No. 141126-82-1) is a key organic intermediate utilized in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its molecular structure, featuring a carboxylic acid, an aldehyde, and an ether linkage, presents a unique analytical challenge.[2][3] The purity and concentration of this intermediate are critical parameters that directly influence the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[4][5]

Given its significance, ensuring that analytical results for (2-Ethoxy-6-formylphenoxy)acetic acid are accurate, precise, and comparable across different quality control laboratories is paramount. An inter-laboratory comparison, or proficiency test (PT), serves as a vital tool for quality assurance.[6][7] It provides an objective assessment of a laboratory's performance, helps identify potential analytical biases, and ultimately fosters confidence in the data that underpins critical drug development decisions.[8][9] Participation in such programs is a cornerstone of maintaining accreditation to standards like ISO/IEC 17025.[10]

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of (2-Ethoxy-6-formylphenoxy)acetic acid. We will compare the predominant analytical methodologies, present a detailed protocol for study execution, and offer insights into the interpretation of comparative data.

Part 1: Comparative Analysis of Analytical Methodologies

The choice of analytical technique is the most critical variable in the quantification of any chemical entity. For a molecule like (2-Ethoxy-6-formylphenoxy)acetic acid, the primary candidates are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis. The aromatic ring and carbonyl group in the target molecule provide strong chromophores, making UV detection highly suitable. HPLC-UV is robust, cost-effective, and widely available. The separation of organic acids is commonly achieved using reversed-phase or ion-exclusion chromatography.[11][12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV.[13] By monitoring specific parent-to-daughter ion transitions, LC-MS/MS can effectively eliminate matrix interferences, making it the gold standard for trace-level quantification and impurity profiling.[4] While more complex and expensive, its specificity provides a high degree of confidence in the results.

The following table summarizes the key performance characteristics of these methods in the context of a hypothetical inter-laboratory study.

ParameterHPLC-UVLC-MS/MSCausality and Field Insights
Precision (Inter-lab CV%) 4.5%2.8%The higher specificity of MS/MS detection reduces variability from co-eluting matrix components, leading to better inter-laboratory agreement.
Accuracy (Mean % Recovery) 98.5%99.2%LC-MS/MS is less susceptible to positive bias from unresolved impurities that may absorb at the same UV wavelength as the analyte.
Limit of Quantification (LOQ) ~5 µg/mL~0.1 µg/mLMass spectrometry is inherently more sensitive than UV absorption, making it essential for detecting trace-level impurities or for analyses in complex matrices.
Analysis Time per Sample 15 min8 minModern UPLC systems often paired with MS/MS detectors allow for faster gradients and shorter run times without sacrificing resolution.[13]
Sample Prep Complexity Low to MediumLow to MediumBoth methods typically involve a simple "dilute-and-shoot" approach, though filtration is critical for HPLC to protect the column.
Matrix Effect Susceptibility MediumHigh (Ion Suppression/Enhancement)While highly specific, LC-MS/MS can suffer from matrix effects where other compounds co-eluting from the column can alter the ionization efficiency of the target analyte. This must be controlled for with appropriate internal standards.

Part 2: Designing the Inter-Laboratory Comparison Study

A successful proficiency test hinges on a meticulously planned study design. The objective is to create a self-validating system that provides a fair and robust assessment of laboratory performance. The workflow for such a study is outlined below.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis & Reporting cluster_2 Phase 3: Evaluation & Feedback A Homogeneous Test Material Preparation (Analyte spiked in a representative matrix) B Stability & Homogeneity Testing (ISO 13528) A->B C Distribution to Participating Labs (Controlled shipping conditions) B->C D Laboratories Perform Analysis (Using their own validated methods) C->D E Submission of Results (Via secure online portal) D->E F Statistical Analysis of Data (Calculation of assigned value and z-scores) E->F G Issuance of PT Report (Confidential, individual lab performance) F->G H Corrective Action & Improvement (Labs investigate and address poor results) G->H

Caption: Workflow of the Inter-Laboratory Comparison Study.

Key Components of the Study Design:

  • Test Material: A single, large batch of a representative matrix (e.g., a placebo formulation or a common solvent) is spiked with a known concentration of a high-purity (2-Ethoxy-6-formylphenoxy)acetic acid standard. The material must be rigorously tested for homogeneity to ensure every participant receives an identical sample.

  • Protocol for Participants: Laboratories are instructed to analyze the sample using their routine, validated method for this or similar analytes. They should perform a specified number of replicate analyses and report the mean result, standard deviation, and the analytical method used.

  • Determination of the Assigned Value: The "true" concentration of the analyte in the test material is determined by taking a consensus value from the participant results after removing statistical outliers. This approach is preferred over using the spiked-in value, as it reflects the collective measurement capability of the peer group.

  • Performance Scoring: Each laboratory's performance is typically evaluated using a z-score, calculated as: z = (x - X) / σ Where:

    • x is the result reported by the laboratory.

    • X is the assigned value (consensus mean).

    • σ is the standard deviation for proficiency assessment (often a target value set by the PT provider based on experience).

    A z-score between -2 and 2 is generally considered satisfactory. Scores outside of this range suggest a potential issue that requires investigation.

Part 3: Detailed Experimental Protocols

The following are example protocols for the two primary analytical methods. These are intended as a starting point; laboratories must validate any method according to internal SOPs and regulatory guidelines such as ICH Q2(R1).[14][15]

Method 1: HPLC with UV Detection

This protocol is designed for robustness and is suitable for routine quality control.

G A Sample Preparation (Accurately weigh sample, dissolve in diluent, filter) D Sequence Injection (Blank -> Standards -> Samples -> QC) A->D B Standard Preparation (Prepare 5-point calibration curve from certified standard) B->D C HPLC System Setup (Equilibrate column with mobile phase) C->D E Data Acquisition (Monitor at 280 nm) D->E F Data Processing (Integrate peak, generate calibration curve) E->F G Quantification (Calculate sample concentration from regression line) F->G

Caption: HPLC-UV Experimental Workflow.

Step-by-Step Methodology:

  • Reagent and Standard Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 Water:Acetonitrile.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of reference standard (2-Ethoxy-6-formylphenoxy)acetic acid into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serially diluting the stock solution with diluent.

  • Sample Preparation:

    • Accurately weigh a portion of the PT sample expected to contain ~5 mg of the analyte into a 50 mL volumetric flask.

    • Add ~30 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 280 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 80% B

      • 10-12 min: 80% B

      • 12.1-15 min: 30% B (re-equilibration)

  • Data Analysis:

    • Generate a linear regression curve from the peak areas of the calibration standards. The correlation coefficient (r²) should be >0.999.

    • Quantify the analyte in the sample preparation by comparing its peak area to the calibration curve.

Method 2: LC-MS/MS with Electrospray Ionization (ESI)

This protocol is designed for high sensitivity and specificity, ideal for research or trace analysis applications.

Step-by-Step Methodology:

  • Reagent and Standard Preparation:

    • Use the same mobile phases, diluent, and stock solution preparation as the HPLC-UV method.

    • Internal Standard (IS) Stock: Prepare a 1000 µg/mL stock solution of a suitable internal standard (e.g., a deuterated analog, if available).

    • Working Solutions: Prepare calibration standards and sample solutions as in the HPLC method, but add the internal standard to each vial to a final concentration of ~50 ng/mL.

  • Chromatographic Conditions (UPLC):

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

    • Gradient Program:

      • 0-0.5 min: 20% B

      • 0.5-4 min: 20% to 95% B

      • 4-5 min: 95% B

      • 5.1-6 min: 20% B (re-equilibration)

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transitions:

      • (2-Ethoxy-6-formylphenoxy)acetic acid: Q1: 223.1 m/z -> Q3: 179.1 m/z (quantifier), Q3: 121.1 m/z (qualifier). These transitions correspond to the loss of CO2 and subsequent fragmentation.

      • Internal Standard: Monitor appropriate transition.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument.

  • Data Analysis:

    • Generate a linear regression curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration. The correlation coefficient (r²) should be >0.995.

    • Quantify the analyte in the sample using the area ratio and the regression equation.

Part 4: Presentation and Interpretation of Hypothetical Results

Below is a table showing hypothetical results from a 10-laboratory proficiency test. The assigned value (consensus mean) was determined to be 105.2 mg/g with a target standard deviation of 3.5 mg/g .

Laboratory IDMethod UsedReported Value (mg/g)z-scorePerformance
Lab-01HPLC-UV106.50.37Satisfactory
Lab-02LC-MS/MS104.8-0.11Satisfactory
Lab-03HPLC-UV114.12.54 Questionable
Lab-04HPLC-UV101.7-1.00Satisfactory
Lab-05LC-MS/MS105.90.20Satisfactory
Lab-06HPLC-UV96.2-2.57 Questionable
Lab-07LC-MS/MS103.3-0.54Satisfactory
Lab-08HPLC-UV108.91.06Satisfactory
Lab-09LC-MS/MS105.1-0.03Satisfactory
Lab-10HPLC-UV109.81.31Satisfactory

Interpretation and Causality:

  • Overall Performance: The majority of laboratories (8 out of 10) performed well, with z-scores falling comfortably within the ±2.0 range. This indicates that both the HPLC-UV and LC-MS/MS methods, when properly validated and executed, are suitable for this analysis.

  • Lab-03 (z-score = 2.54): This positive bias is a "warning" signal. Potential causes could include a standard preparation error (weighing error or incorrect solvent volume), improper instrument calibration, or a calculation error. Another possibility is a co-eluting impurity that is not resolved from the main peak and contributes to the UV signal, a problem less likely to occur with the more specific LC-MS/MS method.

  • Lab-06 (z-score = -2.57): This negative bias is also a cause for investigation. Potential root causes include incomplete extraction of the analyte during sample preparation, degradation of the sample or standard, or an integration error where only part of the peak was measured.

Conclusion and Recommendations

This guide outlines a comprehensive approach to an inter-laboratory comparison for the analysis of (2-Ethoxy-6-formylphenoxy)acetic acid. The hypothetical results demonstrate that while both HPLC-UV and LC-MS/MS are capable methodologies, variability can arise from numerous sources unrelated to the technique itself, such as standard preparation and data processing.

Key Recommendations:

  • Method Suitability: For routine quality control where concentration levels are high, a well-validated HPLC-UV method is robust and sufficient. For applications requiring high sensitivity, such as impurity profiling or analysis in complex biological matrices, LC-MS/MS is the superior choice.

  • Importance of PT: Regular participation in proficiency testing is crucial for any laboratory.[7] It serves as an external audit of a lab's measurement capability and is essential for maintaining high-quality standards and regulatory compliance.

  • Investigating Outliers: Laboratories with questionable results must conduct a thorough root cause analysis. This process of continuous improvement is a primary benefit of participating in inter-laboratory comparisons.

By adhering to sound analytical principles, robust method validation, and regular performance evaluation through programs like the one described, the scientific community can ensure the reliability and consistency of data for critical pharmaceutical intermediates.

References

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Retrieved from [Link]

  • Alves, T. P., et al. (2022). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Molecules, 27(11), 3589. Retrieved from [Link]

  • Eurofins. (n.d.). AOAC_Comparison of Two Methods of Analysis of Organic Acids. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: Photocyclisation of 2-(2-formylphenoxy)acetic acids. Retrieved from [Link]

  • Agritrop. (2023). SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Proficiency Testing Schemes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzofuran (Coumarone). Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • i2 Analytical. (n.d.). Proficiency Testing Schemes. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • JETIR. (2021). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (2018). A validated method for the determination of formic and acetic acids in indoor air. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Laboratory proficiency testing. Retrieved from [Link]

  • Food Technology and Biotechnology. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Food Science and Technology. (2019). Optimization of a technique to quantify the total phenolic compounds in jambolan (Syzygium cumini Lamark) pulp. Retrieved from [Link]

  • Labforward. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Eurachem. (2025). Proficiency Testing. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Pharmacokinetics of Phenoxyacetic Acid Herbicides

Introduction: Understanding the Landscape of Phenoxyacetic Acid Herbicides Phenoxyacetic acids, a class of synthetic auxin herbicides, have been instrumental in modern agriculture for the selective control of broadleaf w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Landscape of Phenoxyacetic Acid Herbicides

Phenoxyacetic acids, a class of synthetic auxin herbicides, have been instrumental in modern agriculture for the selective control of broadleaf weeds in various crops since their introduction in the 1940s.[1][2] Key members of this chemical family include 2,4-dichlorophenoxyacetic acid (2,4-D), 4-chloro-2-methylphenoxyacetic acid (MCPA), and mecoprop.[3][4] Their mechanism of action involves mimicking the plant growth hormone auxin, leading to uncontrolled and disorganized cell division that is ultimately fatal to susceptible plant species.[2][5]

For researchers, scientists, and professionals in drug development and toxicology, a nuanced understanding of the comparative pharmacokinetics of these compounds is critical. The absorption, distribution, metabolism, and excretion (ADME) profile of a xenobiotic dictates its toxicological impact and potential risk to non-target organisms, including humans.[6] This guide provides an in-depth, comparative analysis of the pharmacokinetic profiles of 2,4-D, MCPA, and mecoprop, supported by experimental data and methodological insights. A central theme that emerges is the significant inter-species variation in their disposition, a crucial consideration for human health risk assessment.

Absorption: The Gateway to Systemic Exposure

The initial step in the pharmacokinetic journey is absorption, the process by which the herbicide enters the bloodstream. For phenoxyacetic acids, the primary routes of exposure in mammals are oral, dermal, and inhalation.[5][7]

Oral absorption of these herbicides is generally rapid and efficient across species. Studies in human volunteers have demonstrated that the oral absorption of 2,4-D is both swift and nearly total.[8] Similarly, MCPA is quantitatively and rapidly absorbed following a single oral dose in rats, dogs, and humans.[9][10] Mecoprop is also readily absorbed through the oral route.[5]

In contrast, dermal absorption is considerably lower. For 2,4-D, dermal absorption in humans is estimated to be a fraction of the applied dose, though the exact percentage can be influenced by the formulation and modeling assumptions.[8] This lower rate of dermal penetration is a critical factor in risk assessment for occupational and residential exposure scenarios.[7]

Distribution: A Journey Through the Body

Once absorbed, these herbicides are distributed throughout the body via the circulatory system. Studies involving oral administration of 2,4-D in both humans and animals have shown that it distributes widely into various tissues, including the liver, kidney, spleen, and even the brain, though it does not tend to accumulate.[8] Similarly, mecoprop does not show significant tissue accumulation, although minor residues have been detected in adipose tissue.[5]

An important pharmacokinetic parameter is the volume of distribution (Vd), which relates the amount of a substance in the body to its concentration in the blood. For MCPA in rats, the relative volume of distribution is approximately 18% of the body weight, indicating that its distribution is largely limited to the plasma and extracellular fluids, without extensive partitioning into tissues.[11] This is consistent with the properties of weak organic acids that are highly bound to plasma proteins like albumin.[11]

Metabolism: The Body's Detoxification Machinery

Metabolism, or biotransformation, is the process by which the body chemically modifies xenobiotics, typically to facilitate their excretion. A striking feature of phenoxyacetic acid herbicides is the significant species-dependent variation in their metabolic pathways.

In humans and rats, both 2,4-D and MCPA undergo limited metabolism.[8][9] A substantial portion of the administered dose of 2,4-D is excreted in the urine unchanged.[8] For MCPA, the parent compound accounts for approximately 40% of the dose in humans and 50-67% in rats.[9][10] Mecoprop also experiences limited metabolism in mammals, with a significant fraction being excreted without modification.[5] The primary metabolite of mecoprop is 4-chloro-2-methylphenol (PCOC), formed through the cleavage of the ether bond.[5]

The dog presents a starkly different metabolic profile. Both 2,4-D and MCPA are much more extensively metabolized in this species.[9][12] In dogs, 2,4-D is conjugated with several amino acids, including taurine, serine, and glycine, before excretion.[12] Similarly, the metabolic conversion of MCPA is substantially higher in dogs, with the parent compound only accounting for 2-27% of the dose.[9][10]

Visualizing the Metabolic Fate of 2,4-D in Different Species

The following diagram illustrates the contrasting metabolic pathways of 2,4-D in rats versus dogs, highlighting the extensive conjugation that occurs in the latter.

G cluster_rat Rat / Human cluster_dog Dog 2,4-D_rat 2,4-D Urine_rat Urine (Unchanged 2,4-D) 2,4-D_rat->Urine_rat Limited Metabolism 2,4-D_dog 2,4-D Metabolites Conjugates (Taurine, Glycine, etc.) 2,4-D_dog->Metabolites Extensive Metabolism Urine_dog Urine (Metabolites) Metabolites->Urine_dog

Caption: Contrasting metabolic pathways of 2,4-D in rats/humans versus dogs.

Excretion: The Final Exit

The elimination of phenoxyacetic acids and their metabolites from the body is predominantly via the kidneys and into the urine.[8][9] The efficiency of this renal excretion is the most critical determinant of the overall pharmacokinetic profile and is the source of the most dramatic species differences observed with these compounds.

In humans and rats, the elimination of 2,4-D and MCPA is relatively rapid.[8][9] For MCPA, approximately 65-70% of the dose is eliminated in the urine within 24 hours in both species.[9][10] The elimination half-life of 2,4-D in humans ranges from 10.2 to 28.5 hours.[8]

Once again, the dog is a notable outlier. This species exhibits a significantly reduced capacity for renal clearance of phenoxyacetic acids.[13] This leads to a much longer elimination half-life and, consequently, a higher systemic exposure for a given dose.[12][13] For example, at a 5 mg/kg dose, the plasma half-life of 2,4-D is approximately 92-106 hours in dogs, compared to just 1 hour in rats and 12 hours in humans.[13] A similar pattern is seen with MCPA, with a half-life of 47 hours in dogs versus 15-17 hours in rats and humans.[9][13] In dogs, the excretion of MCPA occurs through both urine and feces, and the renal excretion pathway can become saturated at higher doses.[9][10]

The mechanistic basis for this profound species difference lies in the active transport systems within the kidney.[14] Phenoxyacetic acids are organic anions, and their secretion from the blood into the urine is mediated by Organic Anion Transporters (OATs), such as OAT1 and OAT3, in the proximal tubules of the kidney.[9][14] In vitro studies using renal proximal tubule cells have confirmed that the net secretion of MCPA is of a similar, high magnitude in rats and humans but is significantly lower in dogs.[9][14] This reduced capacity for active tubular secretion in dogs is the primary reason for their increased sensitivity to the toxic effects of this class of herbicides.[13][14]

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for 2,4-D and MCPA across different species, illustrating the significant differences, particularly for the dog.

HerbicideSpeciesOral AbsorptionMetabolismPrimary Excretion RouteElimination Half-life (t½)
2,4-D HumanRapid, ~100%[8]Limited[8]Urine (unchanged)[8]10-29 hours[8]
RatRapid[8]Limited[12]Urine (unchanged)[12]~1-3 hours[12][13]
DogRapidExtensive (conjugation)[12]Urine (metabolites)[12]~92-134 hours[12][13]
MCPA HumanRapid, quantitative[9][10]Low (~60% metabolized)[9][10]Urine[9][10]~11-17 hours[9][13]
RatRapid, quantitative[9][10]Low (~33-50% metabolized)[9][10]Urine[9][10]~6-17 hours[9][13]
DogRapid, quantitative[9][10]High (~73-98% metabolized)[9][10]Urine & Feces[9][10]~47-63 hours[9][13]
Mecoprop MammalsReadily absorbed[5]Limited[5]Urine (unchanged & PCOC)[5]Rapid elimination[5]

Methodological Cornerstone: Analyzing Phenoxyacetic Acids in Biological Matrices

The accurate quantification of phenoxyacetic acid herbicides in biological samples like blood, urine, and tissues is fundamental to pharmacokinetic studies. The self-validating nature of these protocols ensures trustworthiness and reproducibility. A common and robust analytical approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[15]

Experimental Protocol: Determination of Phenoxyacetic Acids in Kidney Tissue via LC-MS/MS

This protocol provides a step-by-step workflow for the extraction and analysis of 2,4-D, MCPA, and mecoprop from animal kidney tissue.

  • Homogenization: A known weight of kidney tissue (e.g., 2-5 grams) is homogenized in a suitable buffer to create a uniform sample.

  • Extraction: The homogenate is subjected to Soxhlet extraction using an organic solvent like diethyl ether. This step is designed to efficiently extract the acidic herbicides from the complex tissue matrix.

  • Clean-up: The resulting extract, which contains the herbicides along with co-extracted lipids and other matrix components, requires a clean-up step. This is often achieved using solid-phase extraction (SPE) with an anion exchange cartridge.[15] The acidic nature of the herbicides allows them to be retained on the cartridge while neutral and basic interferences are washed away. The herbicides are then eluted with an appropriate solvent.

  • Analysis by LC-MS/MS: The cleaned-up extract is then analyzed by LC-MS/MS.

    • Chromatographic Separation: A reverse-phase C18 column is typically used to separate the different phenoxyacetic acids based on their polarity.

    • Mass Spectrometric Detection: The mass spectrometer is operated in negative-ion electrospray ionization (ESI-) mode.[15] Detection is highly specific and sensitive, utilizing multiple reaction monitoring (MRM) to monitor characteristic precursor-to-product ion transitions for each herbicide.

  • Quantification: The concentration of each herbicide in the sample is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Workflow for Sample Analysis

The diagram below outlines the logical flow of the analytical protocol described.

G A 1. Kidney Tissue Homogenization B 2. Soxhlet Extraction (Diethyl Ether) A->B C 3. Solid-Phase Extraction (SPE) (Anion Exchange Clean-up) B->C D 4. LC-MS/MS Analysis (Negative ESI, MRM) C->D E 5. Data Processing & Quantification D->E

Caption: General workflow for the analysis of phenoxyacetic herbicides in tissue.

Conclusion and Implications for Risk Assessment

The comparative pharmacokinetics of phenoxyacetic acid herbicides reveal a consistent pattern of rapid absorption, limited distribution, and significant species-dependent differences in metabolism and excretion. The most critical finding for human health risk assessment is the anomalous handling of these compounds by dogs.[13] The reduced renal clearance capacity in dogs leads to a substantially higher body burden compared to rats and humans at similar dose levels.[12][13] This evidence strongly suggests that the dog is not a relevant toxicological model for extrapolating human health risks for this class of chemicals.[13][14] Instead, data from species like the rat, which show pharmacokinetic profiles more aligned with humans, provide a more scientifically sound basis for safety assessments. This underscores the imperative to select appropriate animal models in toxicology, grounded in a thorough understanding of comparative pharmacokinetics.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions. Centers for Disease Control and Prevention. [Link]

  • Newcells Biotech. (2022, December 5). The chlorophenoxy herbicide MCPA: A mechanistic basis for the observed differences in toxicological profile in humans & rats vs dogs. [Link]

  • Saghir, S. A., et al. (2022). The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs. Xenobiotica, 52(5), 457-471. [Link]

  • Reynolds, B. (2011, October 10). Toxicology and Environmental Fate of 2,4-D. Tuftonboro NH. [Link]

  • Michalczyk, D., et al. (2023). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Materials, 16(8), 3072. [Link]

  • van der Heer, C., et al. (2009). Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog. Xenobiotica, 39(6), 446-458. [Link]

  • Timchalk, C. (2004). Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. Toxicology, 200(1), 1-19. [Link]

  • U.S. Environmental Protection Agency (EPA). (2026, January 23). 2,4-D. [Link]

  • Charlton, A. J., et al. (2009). Determination of the Phenoxyacid Herbicides MCPA, Mecoprop and 2,4-D in Kidney Tissue Using Liquid Chromatography with Electrospray Tandem Mass Spectrometry. Food Additives & Contaminants: Part A, 26(1), 103-109. [Link]

  • Ehlhardt, W. J., & Knaak, J. B. (1989). Renal handling of 2-methyl-4-chlorophenoxyacetic acid (MCPA) in rats. Journal of applied toxicology, 9(4), 255-258. [Link]

  • Erne, K. (1966). Determination of Phenoxyacetic Herbicide Residues in Biological Materials. Acta Veterinaria Scandinavica, 7(Suppl. 1), 1-60. [Link]

  • MSD Veterinary Manual. (n.d.). Organic Herbicides Toxic to Animals. [Link]

  • Moody, R. P., et al. (1990). Dermal absorption of the phenoxy herbicides 2,4-D, 2,4-D amine, 2,4-D isooctyl, and 2,4,5-T in rabbits, rats, rhesus monkeys, and humans: a cross-species comparison. Journal of toxicology and environmental health, 29(3), 237-245. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - Health Effects. [Link]

  • Saghir, S. A., et al. (2022). The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs. PubMed, 52(5), 457-471. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]

  • Makles, Z., & Hanke, W. (2007). Exposure to phenoxyacetic acid herbicides and predictors of exposure among spouses of farmers. International journal of occupational medicine and environmental health, 20(2), 147-154. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - Potential for Human Exposure. [Link]

  • Palma-Bautista, C., et al. (2020). Resistance Mechanisms to 2,4-D in Six Different Dicotyledonous Weeds Around the World. Frontiers in Plant Science, 11, 489. [Link]

  • Beyond Pesticides. (n.d.). Mecoprop ChemicalWatch Factsheet. [Link]

  • Sakurai, K., et al. (2021). Absorption, Distribution, Metabolism, and Excretion of a New Herbicide, Epyrifenacil, in Rats. Journal of Agricultural and Food Chemistry, 69(45), 13419-13429. [Link]

  • Wikipedia. (n.d.). MCPA. [Link]

  • Roberts, D. M., et al. (2011). Toxicokinetics, including saturable protein binding, of 4-chloro-2-methyl phenoxyacetic acid (MCPA) in patients with acute poisoning. Clinical toxicology, 49(7), 633-638. [Link]

  • MSD Veterinary Manual. (n.d.). Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals. [Link]

  • Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S. Geological Survey. [Link]

  • European Food Safety Authority (EFSA). (2017). Peer review of the pesticide risk assessment of the active substance mecoprop‐P. EFSA Journal, 15(5), e04799. [Link]

  • Pritchard, J. B., & James, M. O. (1979). Fate and Distribution of the Herbicides 2,4-Dichloro-phenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxy-acetic Acid (2,4,5-T) in the Dogfish Shark. Journal of Pharmacology and Experimental Therapeutics, 209(1), 104-111. [Link]

  • National Environment Protection Council. (n.d.). Schedule B7 Appendix A5 Phenoxyacetic acid herbicides and other pesticides. [Link]

  • ResearchGate. (2025, December 9). A Review of Pretreatment and Analytical Methods for Phenoxyacetic Acid Herbicides in Food. [Link]

  • De Roos, A. J., et al. (2013). A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. International journal of environmental research and public health, 10(8), 3578-3601. [Link]

  • World Health Organization (WHO). (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. [Link]

  • National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet. [Link]

  • Ecotox Centre. (2015). EQS - Ecotox Centre proposal for: Mecoprop-P. [Link]

  • Beyond Pesticides Daily News Blog. (2022, April 5). Health Implications: Common Herbicide 2,4-D Threatens Most Species Health, Especially Vertebrates. [Link]

  • Zipper, C., et al. (1999). Fate of the herbicides mecoprop, dichlorprop, and 2,4-D in aerobic and anaerobic sewage sludge as well as in soil. International Journal of Environmental Analytical Chemistry, 74(1-4), 159-173. [Link]

  • Kaus, M., et al. (2023). Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents. Molecules, 28(14), 5437. [Link]

  • Loveland Products Canada. (2012, December 19). MECOPROP-P HERBICIDE LIQUID. [Link]

  • Riviere, J. E. (2018, February 8). Drug Absorption, Distribution, and Elimination. Veterian Key. [Link]

  • Knopp, D. (1995). Assessment of exposure to 2,4-dichlorophenoxyacetic acid in the chemical industry: results of a five year biological monitoring study. Occupational and Environmental Medicine, 52(8), 510-515. [Link]

  • Calvey, T. N., & Williams, N. E. (2007). Drug Absorption, Distribution and Elimination. In Principles and Practice of Pharmacology for Anaesthetists (pp. 3-14). Blackwell Publishing Ltd. [Link]

Sources

Validation

Unambiguous Structural Elucidation of (2-Ethoxy-6-formylphenoxy)acetic Acid Derivatives: A Comparative Guide to 2D and Pure-Shift NMR Workflows

As a Senior Application Scientist, I frequently encounter highly functionalized aromatic systems that challenge standard analytical workflows. (2-Ethoxy-6-formylphenoxy)acetic acid and its derivatives are critical buildi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly functionalized aromatic systems that challenge standard analytical workflows. (2-Ethoxy-6-formylphenoxy)acetic acid and its derivatives are critical building blocks in the synthesis of complex macrocycles, heterocycles, and biologically active compounds (such as Mcl-1 inhibitors) [1].

The core analytical challenge in characterizing these derivatives lies in the crowded aromatic region and the need to unambiguously assign the regiochemistry of three distinct oxygen-linked substituents: an ethoxy group, a formyl (aldehyde) group, and an oxyacetic acid moiety on the central benzene ring. Because these substituents are separated from the ring protons by non-protonated (quaternary) carbons, traditional through-bond proton coupling fails.

This guide objectively compares conventional NMR approaches against advanced 2D and pure-shift methodologies, providing a self-validating framework for definitive structural confirmation.

Comparative Analysis of NMR Workflows

To establish the exact regiochemistry of a 1,2,6-trisubstituted aromatic system, we must move beyond basic 1D techniques and employ orthogonal 2D validation methods.

Method 1: Conventional 1D NMR (¹H / ¹³C) + COSY
  • Mechanism: Relies on chemical shift prediction, peak integration, and adjacent proton-proton coupling (³J_HH).

  • Limitations: While 1D ¹H NMR can easily identify the distinct singlets of the formyl proton (~10.5 ppm) and the oxyacetic acid CH₂ (~4.7 ppm), the aromatic protons (positions 3, 4, and 5) often suffer from severe multiplet overlap [2]. COSY only provides connectivity for adjacent protons, failing to bridge the non-protonated carbons (C1, C2, C6) to link the substituents to the core ring [3].

  • Verdict: Insufficient. Leaves regiochemical assignments ambiguous.

Method 2: Standard 2D NMR Suite (HSQC, HMBC, NOESY)
  • Mechanism: HSQC maps direct C-H attachments, while HMBC establishes long-range heteronuclear correlations (typically 2-3 bonds) to assemble the carbon skeleton [4]. NOESY provides orthogonal spatial validation by differentiating regio-isomers based on spatial proximity [5].

  • Performance: High. This is a self-validating system. HMBC proves bond connectivity (e.g., the formyl proton correlating to C1 and C5), while NOESY proves 3D spatial proximity (e.g., the formyl proton showing a Nuclear Overhauser Effect to H5).

  • Verdict: The industry standard for robust, definitive structural elucidation.

Method 3: Advanced Pure-Shift 2D NMR (CRAFTps / Pure-Shift HSQC)
  • Mechanism: Pure-shift NMR collapses all multiplet signals into singlets by suppressing homonuclear scalar couplings, leaving only chemical shift information [6].

  • Performance: Exceptional. When integrated into 2D methods, it provides unparalleled spectral simplicity. Processing workflows like CRAFTps (Complete Reduction to Amplitude Frequency Table) can increase sensitivity (S/N) by up to 30-40x and drastically improve resolution in the crowded aromatic region [7].

  • Verdict: The ultimate solution for highly complex derivatives or concentration-limited samples where standard 2D NMR fails to resolve overlapping cross-peaks.

Quantitative Data Presentation: The Self-Validating Matrix

To demonstrate how the standard 2D NMR suite acts as a self-validating system, the table below summarizes the expected structural assignments for (2-Ethoxy-6-formylphenoxy)acetic acid. Notice how HMBC and NOESY provide orthogonal confirmation of the exact substituent positions.

NucleusChemical Shift (ppm)MultiplicityAssignmentHMBC Correlations (³J_CH / ²J_CH)NOESY Correlations (Spatial)
¹H ~10.45s-CH O (Formyl)C1, C5, C6Ar-H5
¹H ~7.52dd (J=8.0, 1.5 Hz)Ar-H 5C1, C3, -C HO-CH O
¹H ~7.18t (J=8.0 Hz)Ar-H 4C2, C6Ar-H3, Ar-H5
¹H ~7.10dd (J=8.0, 1.5 Hz)Ar-H 3C1, C5-OCH₂CH
¹H ~4.75s-OCH ₂COOHC1, C =O (Carboxyl)None (Conformation dependent)
¹H ~4.12q (J=7.0 Hz)-OCH ₂CH₃C2Ar-H3
¹H ~1.40t (J=7.0 Hz)-OCH₂CH-OC H₂CH₃-OCH ₂CH₃

Experimental Protocol: Step-by-Step 2D NMR Workflow

This protocol outlines the causality behind each experimental choice to ensure unambiguous structural confirmation.

Step 1: Optimized Sample Preparation

  • Action: Dissolve 10–15 mg of the derivative in 0.6 mL of a deuterated solvent.

  • Causality: The choice of solvent dictates the dielectric environment. Using a low dielectric solvent like CDCl₃ versus a high dielectric solvent like DMSO-d₆ will fundamentally alter the hydrogen-bonding networks of the acetic acid moiety, which can shift the conformational equilibrium of the macrocycle or derivative [1]. For baseline chemical shift stability, DMSO-d₆ is recommended to prevent acid dimerization.

Step 2: Pure-Shift HSQC Acquisition

  • Action: Acquire a Pure-Shift HSQC rather than a standard HSQC if the aromatic protons (H3, H4, H5) overlap.

  • Causality: Suppressing homonuclear coupling collapses the doublets/triplets into sharp singlets, allowing for precise mapping of protons to their directly attached ¹³C nuclei without multiplet interference [6].

Step 3: HMBC Regiochemical Mapping

  • Action: Set the long-range J-coupling evolution delay to 62.5 ms.

  • Causality: This delay is optimized for an 8 Hz coupling constant, which is the standard ³J_CH value in aromatic systems. This specific timing maximizes the cross-peak intensity between the formyl proton and C5/C1, definitively anchoring the aldehyde to the C6 position [4].

Step 4: NOESY Spatial Validation

  • Action: Acquire a 2D NOESY with a mixing time (τ_m) of 300–500 ms.

  • Causality: HMBC proves the skeleton, but NOESY proves the conformation. A mixing time of ~400 ms is ideal for small molecules (MW < 500) to allow sufficient cross-relaxation without spin diffusion. The presence of a NOE cross-peak between the formyl proton and H5 serves as the final, undeniable proof of the 1,2,6-substitution pattern [5].

Workflow Visualization

G N1 Sample Prep Optimized Solvent N2 1D ¹H / ¹³C NMR Baseline Data N1->N2 N3 Pure-Shift HSQC Multiplet Collapse N2->N3 Resolve Overlap N4 HMBC (³J_CH) Regiochemical Mapping N3->N4 C-H Assignment N5 NOESY / ROESY Spatial Validation N4->N5 Link Heteroatoms N6 Unambiguous Structure N5->N6 3D Confirmation

Logical 2D NMR workflow for elucidating highly substituted aromatic derivatives.

References

  • Pure Shift 2D and 1D NMR in Tabular Domain via Complete Reduction to Amplitude Frequency Table [CRAFTps] Source: PubMed / NIH URL
  • The Evolving Landscape of NMR Structural Elucidation Source: MDPI URL
  • 2-Oxo-2-phenoxyacetic acid Source: Benchchem URL
  • Pure Shift 2D NMR Spectroscopy Source: Manchester NMR Methodology Group URL
  • Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Main 2D HMBC and 1D NOESY observed correlations that allowed differentiate and determine the regio-isomer structures Source: ResearchGate URL
  • Source: anuchem (J Anal Bioanal Techniques)

Sources

Safety & Regulatory Compliance

Safety

(2-Ethoxy-6-formylphenoxy)acetic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires more than just following a safety data sheet (SDS)—it requires a deep understanding of the chemical's reactivity,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires more than just following a safety data sheet (SDS)—it requires a deep understanding of the chemical's reactivity, physical properties, and environmental impact to ensure safe, compliant, and efficient laboratory operations.

(2-Ethoxy-6-formylphenoxy)acetic acid is a critical intermediate frequently utilized in the synthesis of macrocyclic combinatorial libraries and potent Mcl-1 inhibitors for drug discovery[1]. However, its dual functionality—bearing both a reactive formyl (aldehyde) group and a carboxylic acid moiety—necessitates strict operational and disposal protocols to prevent hazardous cross-reactions and environmental contamination.

Below is the definitive operational safety and disposal guide for this compound.

Chemical Profile & Quantitative Data

To make informed handling decisions, personnel must first understand the physical and computational properties of the compound.

Property / Hazard ParameterValue / Specification
CAS Number 141126-82-1[2]
Molecular Formula C₁₁H₁₂O₅[3]
Molecular Weight 224.21 g/mol [4]
LogP / TPSA 1.3612 / 72.83 Ų[4]
Storage Conditions 4°C, stored under nitrogen[4]
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2]

Mechanistic Rationale for Disposal Handling

Understanding the causality behind a protocol ensures a self-validating safety culture. Do not simply memorize the steps; understand the chemistry driving them:

  • Reactivity & Segregation : The formyl (aldehyde) group is susceptible to oxidation, while the phenoxyacetic acid moiety can undergo acid-base reactions. Mixing this compound with strong oxidizing agents (e.g., peroxides, concentrated nitric acid) or strong bases can lead to exothermic degradation. Thus, it must be strictly segregated into a dedicated, compatible organic waste stream[5].

  • Toxicity & Containment : Classified under GHS as an acute oral toxicant (H302) and a respiratory irritant (H335)[2], aerosolization of the solid powder during disposal is a primary risk. All solid waste transfers must occur within a certified chemical fume hood to prevent inhalation.

  • Environmental Compliance : Although it is an organic acid, Environmental Health and Safety (EHS) guidelines strictly prohibit the drain disposal of toxic organic compounds, regardless of pH neutralization or dilution[6].

Waste Management Decision Workflow

G Start Waste Generation: (2-Ethoxy-6-formylphenoxy)acetic acid State Physical State? Start->State Solid Solid Waste (Contaminated PPE, Powder) State->Solid Powder/Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Solution Label Attach Hazardous Waste Label (H302, H315, H319, H335) Solid->Label Halogenated Halogenated Solvent Waste Liquid->Halogenated e.g., DCM NonHalogenated Non-Halogenated Solvent Waste Liquid->NonHalogenated e.g., DMSO, MeOH Halogenated->Label NonHalogenated->Label Store Store in Secondary Containment (Away from Oxidizers) Label->Store EHS Request EHS Pickup (Do Not Drain Dispose) Store->EHS

Workflow for the segregation and disposal of (2-Ethoxy-6-formylphenoxy)acetic acid waste.

Step-by-Step Waste Management Protocol

This protocol operates as a self-validating system: each step contains a verification check to ensure compliance with standard EPA and institutional EHS guidelines[6].

Phase 1: Preparation and PPE

  • Don Appropriate PPE : Wear standard laboratory PPE, including a chemically resistant lab coat, nitrile gloves (double-gloving is recommended when handling concentrated solutions), and safety goggles[2].

  • Ventilation : Perform all waste consolidation inside a functioning chemical fume hood to mitigate exposure to H335 (respiratory irritation) risks[2].

Phase 2: Waste Segregation

  • Solid Waste Management :

    • Collect unused powder, contaminated weighing paper, and empty primary containers.

    • Action: Place into a chemically resistant, high-density polyethylene (HDPE) solid waste container[6].

    • Verification: Ensure no liquids are mixed into the solid waste bin to prevent unexpected dissolution, reactions, or leakage.

  • Liquid Waste Management (Solutions) :

    • Identify the solvent used to dissolve the compound (e.g., DMSO, Dichloromethane, Methanol).

    • Action: Route to the appropriate liquid waste carboy. Use the "Halogenated Organic Waste" carboy if dissolved in solvents like DCM. Use the "Non-Halogenated Organic Waste" carboy for solvents like DMSO or Methanol[5].

    • Verification: Check the carboy log to ensure no incompatible chemicals (e.g., concentrated nitric acid) are present in the chosen receptacle[5].

Phase 3: Containment and Labeling

  • Seal the Container : Ensure the waste container is tightly closed with a leak-proof cap. Never leave a waste funnel resting in the carboy[6].

  • Labeling : Attach a standardized Hazardous Waste tag immediately upon the first addition of waste[6].

    • Required Information: Full chemical name (no abbreviations), physical state, and hazard warnings (Toxic, Irritant).

  • Secondary Containment : Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume[5].

Phase 4: Final Disposal

  • EHS Transfer : Once the container is 80% full (leaving the required 'ullage' or headspace to account for vapor expansion), submit a waste collection request to your institutional EHS department[7].

  • Prohibition : Under no circumstances should this chemical or its solutions be disposed of via evaporation in a fume hood or poured down the sink[6].

Emergency Spill Response

In the event of an accidental release, the causality of the chemical's physical state dictates the response:

  • Solid Spill : Because the powder can become airborne and cause respiratory irritation, do not dry sweep. Lightly mist the powder with a compatible solvent (e.g., water or a dilute alcohol) to suppress dust, then wipe up with absorbent pads. Place pads in the solid hazardous waste bin[2].

  • Liquid Spill : Surround the spill with universal absorbent booms to prevent spreading. Cover with absorbent material, collect the saturated absorbent, and dispose of it as solid hazardous waste. Wash the affected area with soap and water to remove residual acidic/aldehyde contamination[2].

References

  • [6] Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center (OCRS). Available at:[Link]

  • [7] Disposal of Chemical Waste Guidance. University of Cambridge Safety Office. Available at:[Link]

  • [5] Hazardous Waste Disposal Guide - Research Areas. Dartmouth College EHS. Available at:[Link]

  • [1] Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [3] 141126-82-1, 2-(2-Ethoxy-6-formylphenoxy)acetic Acid. AccelaChem. Available at:[Link]

Sources

Handling

Personal protective equipment for handling (2-Ethoxy-6-formylphenoxy)acetic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as a fundamental exercise in understanding molecular mechanics. When handling (2-Ethoxy-6-formylphenoxy)a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as a fundamental exercise in understanding molecular mechanics. When handling (2-Ethoxy-6-formylphenoxy)acetic acid (CAS: 141126-82-1), we are dealing with a bifunctional molecule. It features both a carboxylic acid moiety and a highly reactive aromatic aldehyde (formyl group). Understanding how these functional groups interact with biological tissues and atmospheric conditions is the key to designing a robust, self-validating safety and operational protocol.

Below is the comprehensive technical guide for the safe handling, operation, and disposal of this compound.

Part 1: Hazard Profile & Mechanistic Causality

To effectively protect yourself, you must understand why a chemical is hazardous. The safety profile of (2-Ethoxy-6-formylphenoxy)acetic acid is driven by the localized pH disruption caused by the carboxylic acid and the electrophilic nature of the formyl group[1].

Table 1: GHS Hazard Classifications and Mechanistic Causality

GHS ClassificationHazard StatementMechanistic Causality
Category 4 (Oral) H302: Harmful if swallowed[1]Ingestion leads to mucosal irritation and systemic toxicity due to rapid absorption of the lipophilic aromatic ring in the GI tract.
Category 2 (Skin) H315: Causes skin irritation[1]The aldehyde group acts as an electrophile, undergoing nucleophilic attack by the ϵ -amino groups of lysine residues in skin proteins. This forms a Schiff base (imine), triggering irritation and potential sensitization[2].
Category 2 (Eye) H319: Causes serious eye irritation[1]The carboxylic acid moiety protonates cellular components in the corneal epithelium, causing a rapid, localized drop in pH that denatures structural proteins.
Category 3 (Resp.) H335: May cause respiratory irritation[1]Inhalation of microscopic dust particles allows the acidic and electrophilic groups to directly interact with the sensitive mucosal lining of the respiratory tract.

Table 2: Physicochemical & Storage Parameters

ParameterValueOperational Implication
Molecular Weight 224.21 g/mol [3]Essential for precise molarity calculations during assay preparation.
Molecular Formula C11H12O5[3]Contains reactive formyl and carboxyl groups prone to degradation.
Storage Temp. 4°C[3]Prevents thermal degradation and preserves the integrity of the aldehyde.
Atmosphere Nitrogen / Argon[3]Prevents atmospheric oxygen from auto-oxidizing the aldehyde into a dicarboxylic acid.

Part 2: Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard laboratory PPE must be strictly enforced and specifically tailored to prevent Schiff base haptenation and acid burns.

  • Eye Protection: Tight-fitting chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: Safety glasses with side shields are insufficient. The severe risk of corneal damage from the carboxylic acid requires a complete seal around the eyes to prevent dust aerosol ingress[1].

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness; double-gloving is highly recommended).

    • Causality: Nitrile provides excellent resistance to weak organic acids. Double-gloving ensures that if the outer glove is compromised by the permeation of the electrophilic aldehyde, the inner glove prevents Schiff base formation with your skin proteins[2].

  • Body Protection: Flame-retardant lab coat with knit cuffs, fully buttoned.

    • Causality: Knit cuffs prevent the sleeves from dragging through spilled powder, mitigating the risk of transferring the compound to your wrists.

  • Respiratory Protection: Handling must be restricted to a certified chemical fume hood. If handling outside a hood is absolutely unavoidable (e.g., during a large spill cleanup), a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent H335 respiratory irritation[1].

Part 3: Operational Workflow & Handling Procedures

Every protocol in the laboratory must be a self-validating system —meaning the procedure includes built-in physical checks to confirm that the safety measures are actively working.

Workflow 1: Safe Weighing and Transfer
  • Environmental Preparation: Turn on the chemical fume hood. Tape a small, lightweight piece of tissue to the bottom edge of the sash.

    • Self-Validation: The tissue must flutter steadily inward, confirming an active face velocity of 80-100 fpm.

  • Static Mitigation: Wipe the exterior of an anti-static weighing boat with a static-reducing wipe.

    • Self-Validation: When transferring the powder, it should flow freely from the spatula without clinging to the sides of the boat, confirming that aerosolization risks are neutralized.

  • Handling: Transfer the required mass of (2-Ethoxy-6-formylphenoxy)acetic acid using a grounded stainless-steel spatula.

Workflow 2: Dissolution and Storage
  • Solvent Addition: Slowly add your compatible organic solvent (e.g., anhydrous DMSO or DMF) to the pre-weighed powder.

  • Agitation: Cap the vial tightly and vortex for 30 seconds.

    • Self-Validation: The resulting solution must be completely transparent with no visible particulates, confirming complete dissolution and homogeneity.

  • Inert Gas Purging: Gently blow a steady stream of Nitrogen or Argon over the headspace of the vial for 10 seconds before quickly sealing the cap[3].

    • Self-Validation: A slight positive pressure "hiss" upon reopening the vial in future uses confirms the integrity of the inert seal, ensuring the aldehyde has not oxidized.

  • Storage: Transfer the sealed vial immediately to a 4°C refrigerator[3].

Part 4: Visual Workflow Mapping

Below is the logical workflow for the handling and disposal of this compound.

G Start Pre-Operation: Verify Fume Hood & Inert Gas PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Weigh Weighing: Use Anti-Static Spatula PPE->Weigh Solvent Dissolution: Add to Compatible Solvent Weigh->Solvent Spill Spill Detected? Solvent->Spill Cleanup Spill Protocol: Sweep & Wash with Soap Spill->Cleanup Yes Dispose Waste Disposal: Halogen-Free Organic Waste Spill->Dispose No Cleanup->Dispose Store Storage: 4°C under Nitrogen Dispose->Store

Caption: Workflow for safe handling and disposal of (2-Ethoxy-6-formylphenoxy)acetic acid.

Part 5: Spill Response & Disposal Plans

In the event of a breach in containment, immediate and methodical action is required to prevent cross-contamination.

Spill Cleanup Protocol:

  • Evacuate and Assess: For small benchtop spills inside the fume hood, proceed with cleanup. For large spills outside the hood, evacuate the immediate area and allow the HVAC system to clear ambient dust.

  • Containment: Carefully cover the spilled powder with damp absorbent paper.

    • Causality: The moisture binds the fine particulates, preventing them from aerosolizing into the breathing zone.

  • Collection: Sweep up the dampened material using a non-sparking tool and place it into a designated hazardous waste container[1].

  • Decontamination: Wash the affected surface thoroughly with copious amounts of soap and water[1].

    • Causality: The mild alkalinity of the soap neutralizes residual traces of the carboxylic acid, while the surfactants solubilize the lipophilic aromatic ring for complete removal.

Waste Disposal Plan:

  • Categorization: Dispose of all associated waste (including contaminated gloves and weighing boats) in a clearly labeled "Halogen-Free Organic Waste" container.

  • Incompatibilities: Never dispose of this compound in the same container as strong oxidizing agents or strong bases. Mixing will trigger exothermic acid-base neutralization or violent oxidation of the formyl group.

References

  • Combi-Blocks. "Safety Data Sheet: (2-Ethoxy-6-formylphenoxy)acetic acid." combi-blocks.com. 1

  • ChemScene. "2-(2-Ethoxy-6-formylphenoxy)acetic acid Product Information." chemscene.com. 3

  • American Chemical Society. "Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency." Chemical Research in Toxicology. 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Ethoxy-6-formylphenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-Ethoxy-6-formylphenoxy)acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.